molecular formula C8H7BrN2 B1290179 5-bromo-3-methyl-1H-indazole CAS No. 552331-16-5

5-bromo-3-methyl-1H-indazole

Katalognummer: B1290179
CAS-Nummer: 552331-16-5
Molekulargewicht: 211.06 g/mol
InChI-Schlüssel: XDJNHYAQZWCIAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-3-methyl-1H-indazole is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-bromo-3-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJNHYAQZWCIAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626442
Record name 5-Bromo-3-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552331-16-5
Record name 5-Bromo-3-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=552331-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3-methyl-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Indazole Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-bromo-3-methyl-1H-indazole: Properties, Synthesis, and Applications

The indazole (or benzo[c]pyrazole) ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science.[1] As a bioisostere of the naturally prevalent indole nucleus, indazole derivatives exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[2][3] The chemical reactivity of the indazole core is distinct from that of indole, presenting unique synthetic challenges and opportunities.[4]

This guide focuses on This compound , a key substituted indazole that serves as a versatile and strategically important building block. The presence of a methyl group at the 3-position and a bromine atom at the 5-position imparts specific physicochemical properties and provides two distinct points for synthetic modification. The bromine atom, in particular, acts as a versatile synthetic handle for introducing further complexity through cross-coupling reactions, making this molecule invaluable for constructing libraries of novel compounds for drug discovery and material science applications.[5]

Core Molecular Properties

The unique arrangement of substituents on the indazole core dictates the physical and chemical behavior of this compound.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below. These parameters are critical for designing reaction conditions, purification strategies, and formulation studies.

PropertyValueSource
CAS Number 552331-16-5[6]
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
Appearance White to off-white solid/powder[6]
Boiling Point 341.4°C at 760 mmHg (Predicted)[7]
Density 1.655 g/cm³ (Predicted)[7]
Flash Point 160.3°C (Predicted)[7]
pKa 13.13 ± 0.40 (Predicted)[7]

Synthesis and Mechanistic Considerations

The primary synthetic route to this compound involves a classical cyclization reaction. Understanding this process is key to ensuring high yield and purity.

Primary Synthetic Pathway: Hydrazine Cyclization

The most direct and high-yielding synthesis starts from 1-(5-bromo-2-fluorophenyl)ethanone and utilizes anhydrous hydrazine.[6] This reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom, followed by an intramolecular condensation to form the pyrazole ring of the indazole system.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product start_mol 1-(5-bromo-2-fluorophenyl)ethanone reagents Anhydrous Hydrazine (N₂H₄) Reflux at 117°C, 5 hours start_mol->reagents Reaction product_mol This compound reagents->product_mol Cyclization

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from 1-(5-bromo-2-fluorophenyl)ethanone

This protocol is adapted from established procedures and provides a robust method for laboratory-scale synthesis.[6]

Step 1: Reaction Setup

  • To a 1-liter round-bottom flask, add 1-(5-bromo-2-fluorophenyl)ethanone (66.0 g, 304 mmol).[6]

  • In a well-ventilated fume hood, add anhydrous hydrazine (350 mL).

    • Causality: Hydrazine serves as both the reagent and the solvent. Using it in large excess drives the reaction towards completion. The anhydrous form is critical to prevent side reactions.

Step 2: Thermal Cyclization

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 117°C) with stirring.[6]

  • Maintain the reflux for 5 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: The elevated temperature provides the necessary activation energy for both the initial nucleophilic substitution of the fluorine atom and the subsequent intramolecular cyclization/dehydration to form the stable aromatic indazole ring.

Step 3: Isolation and Workup

  • After the reaction is complete, cool the mixture to room temperature.[6]

  • Remove the excess hydrazine by evaporation under reduced pressure. This will yield a white solid crude product.[6]

    • Causality: Removing the volatile hydrazine simplifies the subsequent purification steps.

Step 4: Purification

  • Add 400 mL of water to the solid and stir to break up any clumps. Separate the solid product by filtration.[6]

  • Wash the solid twice with an additional 400 mL of water.[6]

    • Causality: The water wash removes any remaining hydrazine and other water-soluble impurities. This compound has poor water solubility.

  • To remove trace hydrazine, dissolve the white solid in 600 mL of ethyl acetate.[6]

  • Transfer the solution to a separatory funnel and wash sequentially with 300 mL of water (twice) and then with saturated brine.[6]

    • Causality: The ethyl acetate extraction moves the desired organic product into the organic phase, while the water and brine washes further remove residual impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[6]

    • Causality: Anhydrous sodium sulfate is a neutral drying agent that removes residual water from the ethyl acetate solution.

  • This procedure yields the final product, this compound, as a white amorphous solid (typical yield: ~94%) that is often pure enough for subsequent reactions without further purification.[6]

Spectroscopic and Analytical Profile

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. While a dedicated spectrum for this compound is not publicly available, the expected spectral data can be inferred from closely related analogs.

TechniqueExpected Observations
¹H NMR Aromatic protons on the benzene ring are expected between δ 7.0-8.5 ppm. The methyl protons at the C3 position will appear as a singlet around δ 2.5 ppm. The N-H proton of the pyrazole ring will appear as a broad singlet at a downfield chemical shift (>10 ppm), as seen in similar indazoles.[3][8]
Mass Spec. The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks for the molecular ion [M]+ and [M+2]+ in an approximate 1:1 ratio.
IR Spectroscopy The IR spectrum should display a characteristic N-H stretching band around 3100-3300 cm⁻¹. Aromatic C-H stretching will be observed just above 3000 cm⁻¹, and C=C/C=N stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The C-Br stretch typically appears in the fingerprint region below 700 cm⁻¹.[3]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by two key features: the nucleophilic nitrogen atoms of the pyrazole ring and the electrophilic carbon atom bearing the bromine substituent.

N-Alkylation Regioselectivity

Alkylation of the indazole core can occur at either the N1 or N2 position, leading to two different regioisomers. The outcome is highly dependent on the reaction conditions, including the base, solvent, and electrophile used.[1] This differential reactivity allows for selective synthesis of either isomer.

  • N1-Alkylation: Often favored under conditions that promote tight ion pair formation between the indazole anion and the counter-ion, which can sterically hinder the N2 position.[1]

  • N2-Alkylation: Can be favored in polar, aprotic solvents (like DMF or DMSO) that facilitate the formation of solvent-separated ion pairs, exposing the N2 position for attack.[1][9]

Caption: Regioselective N-alkylation pathways of the indazole core.

Palladium-Catalyzed Cross-Coupling

The bromine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of aryl, vinyl, or alkynyl groups, providing a powerful method for generating molecular diversity and building complex molecular architectures. This versatility is a key reason for its widespread use in pharmaceutical research.[5]

Applications in Research and Drug Discovery

This compound is not an end-product itself but rather a critical intermediate in the synthesis of high-value molecules.

  • Oncology: The indazole scaffold is present in numerous kinase inhibitors. This building block is used in the synthesis of compounds targeting specific pathways in cancer cells.[8][10]

  • Neurology and Inflammation: Indazole derivatives have shown promise as therapeutic agents for neurodegenerative and inflammatory disorders.[2] this compound provides a reliable starting point for exploring structure-activity relationships in these areas.

  • Materials Science: The rigid, aromatic structure of the indazole core makes it a candidate for incorporation into novel polymers and organic electronic materials.[10]

Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety. The following information is derived from available Safety Data Sheets (SDS).

  • Hazard Classification: While specific data for the 3-methyl derivative is limited, related compounds like 5-bromo-1-methyl-1H-indazole are classified as harmful if swallowed (H302).[11] General practice dictates treating it as a potential irritant to the skin, eyes, and respiratory system.[12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[11]

    • Skin Protection: Use impervious gloves (e.g., nitrile) and a lab coat.[11]

    • Respiratory Protection: Handle in a well-ventilated fume hood. If dust formation is likely, use a full-face respirator with an appropriate filter.[11]

  • Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[13]

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its strategic substitution pattern. The methyl group provides a stable anchor, while the bromine atom offers a versatile handle for advanced synthetic modifications via cross-coupling chemistry. Furthermore, the indazole nitrogens present opportunities for regioselective functionalization. These features, combined with a straightforward and high-yielding synthesis, establish this compound as an essential tool for researchers and scientists in drug development and materials science, enabling the efficient construction of novel and complex molecular entities.

References

  • Benchchem. Synthesis routes of 5-bromo-N-methyl-1H-indazole-3-carboxamide.
  • Echemi. methyl 5-bromo-1h-indazole-3-carboxylate.
  • chemBlink. METHYL 5-BROMO-1H-INDAZOLE-3-CARBOXYLATE (CAS No. 78155-74-5) SDS.
  • chemBlink. Methyl 5-bromo-1H-indazole-3-carboxylate [CAS# 78155-74-5].
  • National Institutes of Health (NIH). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC.
  • ChemicalBook. This compound | 552331-16-5.
  • National Institutes of Health (NIH). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • ECHEMI. 5-Bromo-1-methyl-1H-indazole SDS, 465529-57-1 Safety Data Sheets.
  • Home Sunshine Pharma. This compound CAS 552331-16-5.
  • Guidechem. How to prepare 5-Bromo-1H-indazole-3-carboxylic acid? - FAQ.
  • ChemicalBook. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Chem-Impex. 5-Bromo-7-methyl-1H-indazole.
  • Scilife. 5-Bromo-7-methyl-1H-indazole: Your Key Intermediate for Pharmaceutical Innovation.
  • Sigma-Aldrich. This compound.
  • RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • Bangladesh Journals Online. J. Sci. Res. 17 (1), 287-296 (2025).
  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

Sources

Part 1: Foundational Analysis: Molecular Formula and Degree of Unsaturation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 5-bromo-3-methyl-1H-indazole

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial scaffold and key intermediate in the synthesis of a variety of pharmacologically active agents, particularly kinase inhibitors for therapeutic applications in oncology.[1] The indazole core can function as a purine mimic, enabling targeted interactions within the active sites of enzymes.[1]

The definitive structural elucidation of this molecule is paramount for ensuring the precise architecture of subsequent, more complex drug candidates. The primary challenges in its characterization lie in unambiguously confirming the regiochemistry of the bromine and methyl substituents on the bicyclic indazole framework and determining the predominant tautomeric form (1H vs. 2H). This guide presents a multi-technique, systematic approach to the structure elucidation of this compound, integrating mass spectrometry, advanced nuclear magnetic resonance spectroscopy, and single-crystal X-ray crystallography. This workflow represents a self-validating system, where each analytical step provides orthogonal data to build an irrefutable structural assignment.

Before commencing any spectral analysis, a foundational understanding of the molecular formula is essential. For this compound, the established molecular formula is C₈H₇BrN₂.[1] This information allows for the calculation of the molecular weight (211.06 g/mol ) and the Degree of Unsaturation (DoU), which provides initial insight into the molecule's structural features.[1][2]

Calculating the Degree of Unsaturation (DoU):

The DoU, or index of hydrogen deficiency, indicates the total number of rings and/or multiple bonds within a molecule.

  • Formula: DoU = C - (H/2) - (X/2) + (N/2) + 1

  • Calculation: DoU = 8 - (7/2) - (1/2) + (2/2) + 1 = 8 - 3.5 - 0.5 + 1 + 1 = 6

A DoU of 6 is consistent with a bicyclic aromatic system, such as the indazole ring, which contains one benzene ring (DoU = 4) and a pyrazole ring with two double bonds (DoU = 2).

Part 2: Mass Spectrometry: Elemental Composition and Isotopic Signature Verification

Mass spectrometry (MS) is the first instrumental technique employed to confirm the molecular weight and verify the presence of key elements, most notably bromine, through its distinct isotopic pattern.

Causality of Experimental Choice: The choice of a hard ionization technique like Electron Ionization (EI) is deliberate for an initial screen. EI provides a reproducible fragmentation pattern that serves as a molecular "fingerprint" and clearly reveals the molecular ion, which is critical for confirming the molecular weight.[3] The most telling feature for this specific molecule is the isotopic distribution of bromine. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[4][5][6] This results in a characteristic M+ and M+2 molecular ion peak doublet of nearly equal intensity, separated by 2 m/z units, which is a definitive indicator of a monobrominated compound.[4][5][6]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a volatile solvent such as methanol or dichloromethane.

  • Instrument Setup: Utilize a mass spectrometer equipped with an EI source. Set the electron energy to the standard 70 eV to ensure reproducible fragmentation.[3]

  • Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.

  • Data Acquisition: Acquire the mass spectrum over a scan range of m/z 50-300 to ensure capture of the molecular ion and significant fragments.

  • Data Analysis: Examine the high-mass region of the spectrum for the molecular ion (M⁺˙). Specifically, look for a pair of peaks with nearly identical abundance separated by 2 m/z units.

Data Presentation: Expected Mass Spectrometry Data
IonCalculated m/z (for ⁷⁹Br)Calculated m/z (for ⁸¹Br)Expected Relative Abundance
[M]⁺˙210.0212.0~1:1
[M-CH₃]⁺195.0197.0~1:1
[M-Br]⁺131.0-N/A
Visualization: Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis EI-MS Analysis cluster_data Data Interpretation Prep Dissolve Sample (e.g., in Methanol) Ionize Ionization (EI, 70 eV) Prep->Ionize Introduction Analyze Mass Analysis (m/z Scan) Ionize->Analyze Detect Detection Analyze->Detect MW Confirm Molecular Weight Detect->MW Isotope Identify Br Isotopic Pattern (M+ & M+2 peaks) Detect->Isotope

Caption: Workflow for Mass Spectrometry Analysis.

Part 3: NMR Spectroscopy: Definitive Connectivity and Tautomer Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed covalent framework of an organic molecule in solution. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required to assign every proton and carbon and to piece together the molecule's connectivity.

Causality of Experimental Choices:

  • ¹H NMR: Provides information on the number of distinct proton environments, their integration (ratio), and their coupling (neighboring protons), which is crucial for determining the substitution pattern on the aromatic ring.

  • ¹³C NMR: Reveals the number of unique carbon environments.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, allowing for unambiguous C-H assignment.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone of structural connectivity. It reveals correlations between protons and carbons over two to three bonds, providing the necessary data to link molecular fragments and confirm the positions of non-protonated (quaternary) carbons and substituents like the bromine atom.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for indazole derivatives as it effectively solubilizes the compound and allows for the clear observation of the exchangeable N-H proton.[7]

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure sufficient spectral width to include aromatic and potential N-H signals (0-14 ppm).

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • 2D NMR Acquisition:

    • HSQC: Run a standard gradient-selected HSQC experiment to establish one-bond ¹H-¹³C correlations.

    • HMBC: Run a standard gradient-selected HMBC experiment, optimizing the long-range coupling delay (typically for J = 8-10 Hz) to observe 2- and 3-bond correlations.

  • Data Analysis: Systematically analyze the spectra, starting with ¹H assignments, followed by HSQC to assign attached carbons, and finally using HMBC to assemble the complete molecular structure.

Data Presentation: Predicted NMR Assignments and Key HMBC Correlations

Predicted chemical shifts (δ) are estimates and may vary based on experimental conditions.

PositionPredicted ¹H δ (ppm), Multiplicity, J (Hz)Predicted ¹³C δ (ppm)Key HMBC Correlations (from Proton at Position)
1 (N-H)~13.0, br s-C3, C7a
3-~142.0-
3-CH₃~2.5, s~12.0C3, C3a
3a-~122.0-
4~8.1, d, J=1.5~124.0C3, C5, C7a
5-~115.0 (C-Br)-
6~7.4, dd, J=8.8, 1.8~128.0C4, C7a
7~7.6, d, J=8.8~113.0C5, C3a
7a-~140.0-

The observation of a three-proton system in the aromatic region with coupling constants characteristic of ortho and meta relationships, along with a lone doublet (or singlet-like signal for H4), strongly supports the 5-bromo substitution pattern. Crucially, HMBC correlations from the methyl protons (3-CH₃) to the quaternary carbon C3 and the bridgehead carbon C3a will lock the methyl group at the C3 position.

Visualization: Key HMBC Correlations for Structural Confirmation

HMBC_Correlations Indazole H_Me C3 H_Me->C3 ³J C3a H_Me->C3a ²J H4 C5 H4->C5 ²J C7a H4->C7a ³J H7 H7->C3a ³J H7->C5 ³J

Caption: Key 2- and 3-bond HMBC correlations.

Part 4: Single-Crystal X-ray Crystallography: Absolute Structure Confirmation

While the combination of MS and NMR provides a highly confident structural assignment in solution, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure in the solid state.[8] This technique determines the precise three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern of an X-ray beam.

Causality of Experimental Choice: For pharmaceutical development, knowing the exact solid-state structure is non-negotiable. X-ray crystallography directly visualizes the molecule, confirming the connectivity, regiochemistry, and, critically, the tautomeric form (1H vs. 2H) without ambiguity.[9][10] It provides precise bond lengths and angles, which can inform computational modeling and structure-activity relationship (SAR) studies.

Experimental Protocol: Single Crystal Growth and X-ray Diffraction
  • Purification: The compound must be of high purity (>99%). Recrystallization or column chromatography is often necessary.

  • Crystal Growth:

    • Method: Slow evaporation is a common and effective method for small molecules.[11]

    • Solvent Selection: Screen various solvents and solvent mixtures (e.g., ethanol, ethyl acetate/hexane, dichloromethane/heptane) to find conditions that yield a solution of moderate solubility.

    • Setup: Prepare a nearly saturated solution of the compound in the chosen solvent system. Filter the solution into a clean, small vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation over several days to weeks in a vibration-free environment.[11]

  • Crystal Mounting and Data Collection:

    • Select a suitable single crystal (typically >0.1 mm in all dimensions) and mount it on a goniometer head.[12]

    • Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam.

    • Collect diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine unit cell dimensions and space group.

    • Solve the phase problem to generate an initial electron density map.

    • Build the molecular model into the electron density map and refine the atomic positions to achieve the best fit with the experimental data.[8]

Visualization: X-ray Crystallography Workflow

XRay_Workflow Purify High Purity Compound (>99%) Grow Grow Single Crystals (e.g., Slow Evaporation) Purify->Grow Mount Select & Mount Suitable Crystal Grow->Mount Collect X-ray Diffraction Data Collection Mount->Collect Solve Structure Solution (Phase Problem) Collect->Solve Refine Model Building & Refinement Solve->Refine Structure Final 3D Structure (Bond Lengths, Angles, Tautomer Confirmed) Refine->Structure

Caption: Experimental workflow for X-ray crystallography.

Conclusion

The structural elucidation of this compound is achieved through a logical and synergistic application of modern analytical techniques. The process begins with foundational mass spectrometry to confirm the molecular formula and the presence of bromine via its unique isotopic signature. It then proceeds to a comprehensive suite of NMR experiments, which definitively establish the atomic connectivity and substitution pattern in solution. The final, and most conclusive, step is single-crystal X-ray crystallography, which provides an unambiguous three-dimensional structure in the solid state. This integrated approach ensures the highest level of scientific integrity and provides the trustworthy, authoritative structural data required for applications in research and drug development.

References

  • BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms.
  • BenchChem. Synthesis routes of 5-bromo-N-methyl-1H-indazole-3-carboxamide.
  • Chemguide. mass spectra - the M+2 peak.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Institutes of Health (NIH).
  • ChemicalBook. (2025). This compound.
  • ChemicalBook. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis.
  • Guidechem. How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?.
  • ResearchGate. (2016). 13C NMR of indazoles.
  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.
  • MySkinRecipes. This compound.
  • ResearchGate. X‐ray crystal structure (100 K; ellipsoids at 30 % probability) of 6 a,....
  • ResearchGate. 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in....
  • ResearchGate. (2025). Interactions between indazole derivative and magnesium cations – NMR investigations and theoretical calculations.
  • Semantic Scholar. (1995). 13C NMR of indazoles.
  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central.
  • BenchChem. (2025). Application Notes and Protocols for Crystallizing Novel Heterocyclic Compounds for X-ray Analysis.
  • Sigma-Aldrich. This compound.
  • Ilas, J. (2000). x Ray crystallography. PubMed Central. Available at: [Link]

  • MDPI. X-Ray Structures of Some Heterocyclic Sulfones.
  • Wikipedia. X-ray crystallography.

Sources

An In-Depth Technical Guide to 5-bromo-3-methyl-1H-indazole: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-bromo-3-methyl-1H-indazole (CAS Number: 552331-16-5), a heterocyclic building block of significant interest to researchers, scientists, and professionals in the field of drug development. The indazole scaffold is a well-established pharmacophore, and the strategic placement of the bromo and methyl functionalities on this core structure offers a versatile platform for the synthesis of novel therapeutic agents. This document delves into the physicochemical properties, spectral characterization, synthesis, and reactivity of this compound. Furthermore, it explores its critical role in the design of kinase inhibitors, providing insights into its mechanism of action and the relevant biological pathways. Detailed experimental protocols and visual diagrams are included to facilitate a deeper understanding and practical application of this valuable compound in a research setting.

Introduction: The Significance of the Indazole Scaffold

The indazole, or benzopyrazole, nucleus is a bicyclic aromatic heterocycle that has garnered considerable attention in medicinal chemistry. Its structural resemblance to purine, the core of the essential biomolecules adenine and guanine, allows indazole-containing compounds to function as effective mimics in various biological systems.[1] This bioisosteric relationship is particularly relevant in the design of kinase inhibitors, where the indazole scaffold can effectively occupy the ATP-binding site of these enzymes.[2] The indazole core is a key feature in several approved drugs, including the antiemetic granisetron and the kinase inhibitors axitinib and pazopanib, underscoring its therapeutic relevance.[3][4]

This compound emerges as a particularly useful derivative. The bromine atom at the 5-position serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments to explore structure-activity relationships (SAR). The methyl group at the 3-position can also influence binding affinity and selectivity towards specific biological targets. This guide aims to provide a detailed technical resource for researchers looking to leverage the unique properties of this compound in their drug discovery programs.

Physicochemical and Spectral Characterization

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

PropertyValueReference
CAS Number 552331-16-5[5]
Molecular Formula C₈H₇BrN₂[5]
Molecular Weight 211.06 g/mol [5]
Appearance Typically a white to off-white solid
Melting Point Not available
Boiling Point (Predicted) 341.4 ± 22.0 °C at 760 mmHg
Density (Predicted) 1.654 ± 0.06 g/cm³
pKa (Predicted) 13.13 ± 0.40
Spectral Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the N-H proton of the indazole ring.

    • δ ~13.0 (s, 1H, NH): A broad singlet characteristic of the acidic indazole proton.

    • δ ~7.8-8.0 (m, 1H, H4): A multiplet for the proton at position 4.

    • δ ~7.5-7.7 (m, 2H, H6, H7): Overlapping multiplets for the protons at positions 6 and 7.

    • δ ~2.5 (s, 3H, CH₃): A singlet for the methyl protons at position 3.

  • ¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will provide information on the carbon framework of the molecule.

    • δ ~140-145 (C3a, C7a): Quaternary carbons of the fused ring system.

    • δ ~120-130 (Aromatic CH): Signals for the protonated aromatic carbons.

    • δ ~110-115 (C5-Br): The carbon atom attached to the bromine.

    • δ ~10-15 (CH₃): The methyl carbon.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

  • ~3100-3300 cm⁻¹ (N-H stretch): A broad band indicating the presence of the indazole N-H bond.

  • ~2900-3000 cm⁻¹ (C-H stretch): Aromatic and aliphatic C-H stretching vibrations.

  • ~1600-1450 cm⁻¹ (C=C and C=N stretch): Aromatic and heterocyclic ring stretching vibrations.

  • ~600-800 cm⁻¹ (C-Br stretch): A band in the fingerprint region corresponding to the carbon-bromine bond.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the isotopic pattern of bromine.

  • M⁺ and [M+2]⁺: The presence of bromine will result in two molecular ion peaks of approximately equal intensity, separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). For C₈H₇BrN₂, the expected m/z values would be around 210 and 212.

  • Fragmentation Pattern: Common fragmentation pathways may include the loss of the methyl group or cleavage of the pyrazole ring.

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound, primarily involving the construction of the indazole ring from appropriately substituted benzene precursors. A plausible and efficient method is the reductive cyclization of 1-(4-bromo-2-nitrophenyl)ethanone.

Proposed Synthetic Pathway: Reductive Cyclization

This two-step process involves the initial synthesis of the nitro-acetophenone precursor followed by its reductive cyclization to form the indazole ring.

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Reductive Cyclization 4-Bromo-2-nitroacetophenone 4-Bromo-2-nitroacetophenone This compound This compound 4-Bromo-2-nitroacetophenone->this compound Hydrazine hydrate, reducing agent (e.g., SnCl₂), acid Hydrazine hydrate Hydrazine hydrate 1-(4-bromophenyl)ethanone 1-(4-bromophenyl)ethanone 1-(4-bromophenyl)ethanone->4-Bromo-2-nitroacetophenone HNO₃, H₂SO₄

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(4-bromo-2-nitrophenyl)ethanone

  • To a stirred solution of 1-(4-bromophenyl)ethanone (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add fuming nitric acid (1.1 eq).

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by filtration, wash thoroughly with water until the washings are neutral, and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of this compound

  • To a solution of 1-(4-bromo-2-nitrophenyl)ethanone (1.0 eq) in ethanol, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid.

  • Heat the reaction mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Reactivity and Synthetic Applications

The bromine atom at the 5-position of the indazole ring is the primary site for synthetic diversification, making it an ideal substrate for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with a wide range of boronic acids or their esters to introduce aryl, heteroaryl, or vinyl substituents at the 5-position.[9]

G cluster_0 Suzuki-Miyaura Coupling This compound This compound 5-Aryl-3-methyl-1H-indazole 5-Aryl-3-methyl-1H-indazole This compound->5-Aryl-3-methyl-1H-indazole Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/H₂O) Arylboronic acid Arylboronic acid Arylboronic acid->5-Aryl-3-methyl-1H-indazole

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of primary or secondary amines at the 5-position of the indazole ring.[10] This reaction is particularly valuable for synthesizing compounds that can act as hydrogen bond donors or acceptors, which is often crucial for biological activity.

G cluster_0 Buchwald-Hartwig Amination This compound This compound 5-(Dialkylamino)-3-methyl-1H-indazole 5-(Dialkylamino)-3-methyl-1H-indazole This compound->5-(Dialkylamino)-3-methyl-1H-indazole Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Solvent (e.g., Dioxane) Amine (R₂NH) Amine (R₂NH) Amine (R₂NH)->5-(Dialkylamino)-3-methyl-1H-indazole

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Protocol: Buchwald-Hartwig Amination with Morpholine

  • To a Schlenk tube, add this compound (1.0 eq), cesium carbonate (1.5 eq), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq)).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous dioxane, followed by morpholine (1.2 eq).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Role in Drug Discovery: Targeting Kinase Signaling Pathways

The indazole scaffold is a privileged structure in the design of kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.

Indazole as an ATP Mimic

The indazole ring system is a bioisostere of the purine ring of ATP. This structural similarity allows indazole-based inhibitors to bind to the ATP-binding site of kinases, competing with the endogenous ATP and thereby inhibiting the phosphotransferase activity of the enzyme.[11] The N1 and N2 atoms of the pyrazole ring can form crucial hydrogen bonds with the "hinge" region of the kinase, a short segment of amino acids that connects the N- and C-lobes of the enzyme.

G cluster_0 Kinase ATP-Binding Site Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket Solvent-Exposed Region Solvent-Exposed Region Indazole Scaffold Indazole Scaffold Indazole Scaffold->Hinge Region H-bonds 5-Substituent 5-Substituent 5-Substituent->Solvent-Exposed Region Interaction 3-Methyl Group 3-Methyl Group 3-Methyl Group->Hydrophobic Pocket Interaction

Caption: Interaction of a 5-substituted-3-methyl-indazole with a kinase ATP-binding site.

Modulation of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is frequently observed in various cancers. Consequently, the development of inhibitors targeting key kinases within this pathway, such as PI3K, AKT, and mTOR, is a major focus of cancer drug discovery.[12]

Derivatives of this compound can be designed to target these kinases. The indazole core provides the essential ATP-competitive binding motif, while modifications at the 5-position, enabled by the bromo substituent, can be tailored to achieve selectivity and potency for specific kinase isoforms.

G Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Indazole Derivative Indazole Derivative Indazole Derivative->PI3K Inhibition Indazole Derivative->AKT Inhibition Indazole Derivative->mTORC1 Inhibition

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by indazole derivatives.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, related bromo-indazole derivatives are classified as harmful if swallowed and irritating to the eyes, respiratory system, and skin.[3][6]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its indazole core provides a privileged scaffold for targeting a wide range of biological targets, most notably protein kinases. The presence of a bromine atom at the 5-position allows for extensive synthetic diversification through modern cross-coupling methodologies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This technical guide provides a solid foundation for researchers to understand and utilize this compound in their drug discovery and development endeavors.

References

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved from [Link]

  • Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. (n.d.). RSC Publishing. Retrieved from [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016, November 29). PubMed. Retrieved from [Link]

  • Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. (n.d.). Semantic Scholar. Retrieved from [Link]

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021, July 6). IUCr Journals. Retrieved from [Link]

  • SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. (2003, December 8). Semantic Scholar. Retrieved from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021, January 4). RSC Publishing. Retrieved from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021, January 4). PubMed Central. Retrieved from [Link]

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021, July 9). PubMed Central. Retrieved from [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. (n.d.). ResearchGate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • 13C NMR of indazoles. (2016, April 7). ResearchGate. Retrieved from [Link]

  • Preparation method of 4-bromo-5-methyl-1H-indazole. (n.d.). Google Patents.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022, April 11). ACS Publications. Retrieved from [Link]

  • 5-Bromo-3-(trifluoromethyl)-1H-indazole. (n.d.). PubChem. Retrieved from [Link]

  • Targeting dynamic ATP-binding site features allows discrimination between highly homologous protein kinases. (2020, June 21). PubMed. Retrieved from [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. (2021, February 10). RSC Publishing. Retrieved from [Link]

  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (n.d.). PubMed Central. Retrieved from [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (n.d.). Canadian Journal of Chemistry. Retrieved from [Link]

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1. (2021, July 6). IUCr Journals. Retrieved from [Link]

  • Targeting Dynamic ATP-Binding Site Features Allows Discrimination between Highly Homologous Protein Kinases. (2019, June 21). PubMed. Retrieved from [Link]

  • Covalent Organic Frameworks with Irreversible Linkages via Reductive Cyclization of Imines. (n.d.). eScholarship.org. Retrieved from [Link]

  • Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. (n.d.). RSC Publishing. Retrieved from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved from [Link]

  • 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. (2024, December 17). ResearchGate. Retrieved from [Link]

  • 1H and 13C NMR Chemical Shift Prediction Models. (2019). Edwin [ALERT]. Retrieved from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022, April 11). ACS Publications. Retrieved from [Link]

  • 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. (2023, February 8). PubMed. Retrieved from [Link]

  • Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. (n.d.). PubMed Central. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 5-bromo-3-methyl-1H-indazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-3-methyl-1H-indazole is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its structural motif is a key building block in the synthesis of a wide range of biologically active molecules, particularly as an intermediate for kinase inhibitors in cancer therapy.[1] The indazole core, being a bioisostere of indole, allows for favorable interactions with various enzymatic targets.[2] The presence of a bromine atom at the 5-position and a methyl group at the 3-position provides strategic points for chemical modification, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of this compound, offering valuable insights for its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₈H₇BrN₂[3]
Molecular Weight 211.06 g/mol [3]
CAS Number 552331-16-5
Appearance Solid[4]
Boiling Point (Predicted) 341.417 °C at 760 mmHg[4]
Flash Point (Predicted) 160.284 °C[4]
Density (Predicted) 1.655 g/cm³[4]
pKa (Predicted) 13.13 ± 0.40[4]
XLogP3 2.6[3]

Spectroscopic Analysis (Predicted)

Detailed experimental spectra for this compound are not widely published. However, based on the analysis of closely related structures, a predictive interpretation of its key spectroscopic features can be made.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the bicyclic ring system.

  • Aromatic Protons (3H): Three signals are anticipated in the aromatic region (typically δ 7.0-8.0 ppm). The proton at C4 will likely appear as a doublet, coupled to the proton at C6. The proton at C6 will appear as a doublet of doublets, coupled to the protons at C4 and C7. The proton at C7 will appear as a doublet, coupled to the proton at C6.

  • NH Proton (1H): A broad singlet corresponding to the N-H proton of the indazole ring is expected, typically in the region of δ 10-13 ppm, although its position can be highly dependent on the solvent and concentration.

  • Methyl Protons (3H): A sharp singlet for the methyl group at the C3 position is expected in the upfield region, likely around δ 2.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Aromatic and Heterocyclic Carbons (8C): Eight distinct signals are expected for the carbon atoms of the indazole ring system. The carbon bearing the bromine atom (C5) will be significantly influenced by the halogen's electronegativity. The chemical shifts of the other aromatic carbons will be in the typical range of δ 110-140 ppm. The C3 carbon, attached to the methyl group, and the C7a and C3a carbons at the ring junction will also have characteristic chemical shifts.

  • Methyl Carbon (1C): A signal for the methyl carbon is expected in the upfield region of the spectrum (around δ 10-20 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the indazole ring.

  • C-H Stretch (aromatic and aliphatic): Absorption bands around 3000-3100 cm⁻¹ for the aromatic C-H stretches and below 3000 cm⁻¹ for the methyl C-H stretches.

  • C=C and C=N Stretches: A series of absorption bands in the 1400-1650 cm⁻¹ region due to the stretching vibrations of the aromatic and heterocyclic rings.

  • C-Br Stretch: A characteristic absorption in the fingerprint region, typically below 800 cm⁻¹, for the carbon-bromine bond.

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): The mass spectrum will exhibit a prominent molecular ion peak at m/z 210 and 212 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom.

  • Fragmentation: Fragmentation may involve the loss of the methyl group, bromine atom, or cleavage of the indazole ring, leading to characteristic daughter ions.

Synthesis

A common and efficient method for the synthesis of this compound involves the reaction of a substituted fluorophenyl ethanone with hydrazine.

Synthetic Workflow Diagram

G cluster_0 Synthesis of this compound Start 1-(5-bromo-2-fluorophenyl)ethanone Process Reflux (e.g., 117 °C, 5 hours) Start->Process Reacts with Reagent Anhydrous Hydrazine (N₂H₄) Reagent->Process Workup 1. Evaporation of excess hydrazine 2. Addition of water 3. Filtration 4. Washing with water 5. Dissolution in Ethyl Acetate 6. Washing with water and brine 7. Drying and concentration Process->Workup Product This compound Workup->Product

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established literature procedures.[5]

Materials:

  • 1-(5-bromo-2-fluorophenyl)ethanone

  • Anhydrous hydrazine

  • Ethyl acetate

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Round bottom flask

  • Reflux condenser

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a 1-liter round bottom flask, add 1-(5-bromo-2-fluorophenyl)ethanone (66.0 g, 304 mmol) and 350 mL of anhydrous hydrazine.[5]

  • Heat the reaction mixture to reflux at 117 °C and maintain for 5 hours.[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess hydrazine by evaporation under reduced pressure to obtain a white solid.[5]

  • Add 400 mL of water to the solid and separate the aqueous phase by filtration.

  • Wash the solid twice with 400 mL of water.

  • To remove trace hydrazine, dissolve the white solid in 600 mL of ethyl acetate.

  • Wash the organic solution sequentially with 300 mL of water (twice) and saturated brine.

  • Dry the organic phase with anhydrous sodium sulfate and concentrate the solvent under reduced pressure to yield the white amorphous solid product, this compound (60.0 g, 94% yield).[5] The product is often of sufficient purity for direct use in subsequent reactions.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is primarily centered around the bromine atom on the benzene ring and the N-H of the pyrazole ring, providing two key handles for further functionalization.

Suzuki Cross-Coupling Reactions

The bromine atom at the 5-position is amenable to palladium-catalyzed Suzuki cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl substituents. This is a powerful tool for generating diverse libraries of compounds for biological screening.[6][7]

G cluster_0 Suzuki Cross-Coupling of this compound Indazole This compound Reaction Heating (e.g., 80 °C) Indazole->Reaction Boronic_Acid Aryl/Heteroaryl Boronic Acid or Ester Boronic_Acid->Reaction Catalyst Palladium Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Reaction Base_Solvent Base (e.g., K₂CO₃) Solvent (e.g., DME) Base_Solvent->Reaction Product 5-Aryl/Heteroaryl-3-methyl-1H-indazole Reaction->Product

Caption: General workflow for Suzuki cross-coupling reactions.

N-Alkylation

The N-H of the indazole ring can be alkylated to introduce various substituents. However, the direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2-substituted products.[8] The regioselectivity is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile.[9][10] For instance, the use of sodium hydride in THF often favors N1-alkylation, while other conditions might lead to mixtures or favor the N2 isomer.[11]

This protocol is a general method for achieving N1-alkylation.[9]

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkylating agent (e.g., alkyl bromide or tosylate)

  • Ice bath

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, quench the reaction carefully with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Applications in Drug Discovery

The this compound scaffold is a valuable building block in the development of therapeutic agents. Its ability to be readily functionalized at both the 5-position and the indazole nitrogen allows for the creation of diverse chemical libraries. A primary application is in the synthesis of kinase inhibitors for oncology.[1] The indazole ring can mimic the purine core of ATP, enabling competitive binding to the kinase active site. The substituents introduced via cross-coupling and N-alkylation can be tailored to target specific kinases and improve potency and selectivity.

Conclusion

This compound is a key intermediate with well-defined, albeit partially predicted, physicochemical properties. Its synthesis is straightforward, and its reactivity, particularly in Suzuki cross-coupling and N-alkylation reactions, offers a versatile platform for the generation of complex molecules. The strategic importance of this compound in the synthesis of kinase inhibitors underscores its value to the drug discovery and development community. This guide provides a foundational understanding of this important building block, enabling researchers to leverage its properties for the design and synthesis of novel therapeutic agents.

References

  • Molecules. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link].

  • MySkinRecipes. This compound. Available at: [Link].

  • NIH. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available at: [Link].

  • NIH. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available at: [Link].

  • The Royal Society of Chemistry. Supporting information. Available at: [Link].

  • ResearchGate. (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available at: [Link].

  • ResearchGate. (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link].

  • Semantic Scholar. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available at: [Link].

  • NIH. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available at: [Link].

  • ResearchGate. Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. Available at: [Link].

  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold. Available at: [Link].

  • RSC Publishing. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Available at: [Link].

  • Home Sunshine Pharma. This compound CAS 552331-16-5. Available at: [Link].

  • Manas Petro Chem. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai. Available at: [Link].

  • PubChem. This compound. Available at: [Link].

  • PubChemLite. 5-bromo-1-methyl-1h-indazole-3-carboxylic acid. Available at: [Link].

  • ORGANIC SPECTROSCOPY INTERNATIONAL. 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile. Available at: [Link].

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link].

  • Institute of Chemistry of Clermont-Ferrand. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Available at: [Link].

  • ResearchGate. (PDF) 13 C NMR of indazoles. Available at: [Link].

  • Semantic Scholar. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous. Available at: [Link].

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link].

Sources

The Strategic Intermediate: A Technical Guide to 5-Bromo-3-methyl-1H-indazole in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, serving as a cornerstone in the design of a multitude of pharmacologically active agents. Its structural resemblance to purine bases allows it to effectively interact with the active sites of various enzymes, making it a valuable building block in drug discovery.[1] Among the diverse array of indazole derivatives, 5-bromo-3-methyl-1H-indazole has emerged as a particularly strategic intermediate. Its defining feature is the bromine atom at the 5-position, which provides a reactive handle for further chemical modifications through cross-coupling reactions, significantly enhancing its utility in the synthesis of complex molecules.[1] This guide offers a comprehensive overview of the molecular characteristics, synthesis, and applications of this compound, with a particular focus on its pivotal role in the development of targeted kinase inhibitors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthetic chemistry and drug design. This compound typically presents as a solid.[2]

PropertyValueSource
Molecular Formula C₈H₇BrN₂[1][2]
Molecular Weight 211.06 g/mol [1]
CAS Number 552331-16-5[2]
Appearance Solid[2]
Boiling Point 341.417°C at 760 mmHg[2]
Density 1.655 g/cm³[2]
Flash Point 160.284°C[2]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the cyclization of a substituted phenylhydrazine. The following protocol outlines a representative synthesis.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of (4-bromo-2-ethylphenyl)hydrazine in a suitable solvent such as ethanol, add a molar equivalent of an acetylating agent (e.g., acetic anhydride or acetyl chloride) dropwise at room temperature.

  • Cyclization: Following the initial acylation, the reaction mixture is heated to reflux. The cyclization is often promoted by the addition of a catalytic amount of a strong acid, such as sulfuric acid or polyphosphoric acid.

  • Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC) to determine the point of completion.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then neutralized with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent, such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The crude product is concentrated under reduced pressure, and the resulting solid is purified by flash column chromatography on silica gel to yield this compound as a white amorphous solid.[3]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification A (4-bromo-2-ethylphenyl)hydrazine C Acylation & Cyclization (Reflux with Acid Catalyst) A->C B Acetylating Agent B->C D Reaction Monitoring (TLC) C->D E Neutralization & Extraction D->E Reaction Complete F Purification (Column Chromatography) E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Applications in Drug Development: A Focus on Kinase Inhibition

The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors due to its ability to mimic the purine ring of ATP and interact with the hinge region of the kinase domain.[4] this compound serves as a crucial starting material for the synthesis of a new generation of potent and selective kinase inhibitors.[1] The bromine atom at the 5-position allows for the introduction of various substituents through Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, enabling the exploration of a vast chemical space to optimize inhibitor potency and selectivity.[1]

Derivatives of this compound have shown significant promise as inhibitors of various kinases implicated in cancer, including Polo-like kinase 4 (PLK4), which is a key regulator of centriole duplication.[4][5]

Kinase_Inhibition_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt pathways) RTK->Downstream PLK4 Polo-like Kinase 4 (PLK4) Proliferation Uncontrolled Cell Proliferation & Tumor Growth PLK4->Proliferation Downstream->Proliferation Indazole This compound Derivative Indazole->RTK:f0 Inhibition Indazole->PLK4:f0 Inhibition

Caption: Inhibition of key signaling pathways by indazole derivatives.

Analytical Characterization: Ensuring Purity and Identity

The accurate characterization of this compound and its derivatives is critical for both synthetic progression and biological evaluation. A combination of analytical techniques is typically employed to confirm the structure and purity of the synthesized compounds.

Experimental Protocol: HPLC-MS Analysis

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Chromatographic Separation: The sample is injected onto a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column. A gradient elution method is typically used, with a mobile phase consisting of water and acetonitrile, both containing a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Mass Spectrometric Detection: The eluent from the HPLC is directed to a Mass Spectrometer (MS) detector. Electrospray ionization (ESI) is a common ionization technique for this class of compounds. The mass spectrometer is set to scan for the expected molecular ion of this compound (m/z 211.0 and 213.0 due to the isotopic pattern of bromine).

  • Data Analysis: The retention time from the HPLC chromatogram and the mass-to-charge ratio from the mass spectrum are used to confirm the identity and assess the purity of the compound.

Analytical_Workflow A Sample Preparation (Dissolve in Solvent) B HPLC Separation (C18 Column, Gradient Elution) A->B C Mass Spectrometry (ESI-MS Detection) B->C D Data Analysis (Retention Time & m/z) C->D E Purity & Identity Confirmation D->E

Caption: Workflow for the analytical characterization by HPLC-MS.

Conclusion

This compound stands as a testament to the enduring importance of heterocyclic chemistry in modern drug discovery. Its versatile chemical nature, particularly the strategically placed bromine atom, provides a robust platform for the synthesis of novel and highly specific therapeutic agents. As our understanding of the molecular drivers of disease continues to expand, the demand for such well-characterized and adaptable chemical intermediates will undoubtedly grow, solidifying the role of this compound in the ongoing quest for innovative medicines.

References

  • Home Sunshine Pharma. This compound CAS 552331-16-5. [Link]

  • MySkinRecipes. This compound. [Link]

  • National Institutes of Health. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]

  • DiVA portal. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5‐bromo‐indazole‐3. [Link]

  • ResearchGate. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. [Link]

  • PubMed. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. [Link]

  • National Institutes of Health. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. [Link]

  • Google Patents. Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Google Patents. A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

Sources

biological activity of 5-bromo-3-methyl-1H-indazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 5-Bromo-3-Methyl-1H-Indazole Derivatives

Introduction: The Privileged Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to purine enables it to interact with a wide array of biological targets, particularly the ATP-binding sites of protein kinases.[3] This has led to the development of several FDA-approved drugs containing the indazole core, such as the anticancer agents Pazopanib and Axitinib.[4][5]

The this compound core is a particularly compelling starting point for drug discovery. The methyl group at the C3 position can influence steric and electronic properties, while the bromine atom at the C5 position is a key synthetic handle.[4] This halogen allows for facile diversification through modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic profiles.[3][4] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives built upon this versatile core.

Synthetic Strategies: Accessing Chemical Diversity

The synthesis of this compound derivatives typically begins with a commercially available or readily synthesized precursor. A common and efficient route starts from 5-bromo-2-fluorobenzonitrile, which undergoes cyclization upon reaction with hydrazine hydrate to yield 5-bromo-1H-indazol-3-amine.[6] While this provides a 3-amino scaffold, other strategies can be employed to achieve the 3-methyl substitution.

The bromine at the C5 position is crucial for subsequent modifications. Palladium-catalyzed cross-coupling reactions are the workhorse methodologies for introducing a vast range of aryl or heteroaryl substituents at this position, allowing for the fine-tuning of the molecule's properties to interact with specific biological targets.[3][4]

G cluster_start Starting Material cluster_core Core Formation cluster_diversification Diversification (C5 Position) cluster_final Final Derivatives start 5-Bromo-2-fluorobenzonitrile core This compound start->core Cyclization & Functionalization suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) core->suzuki Pd-Catalyzed buchwald Buchwald-Hartwig (Amines, Alcohols) core->buchwald Pd-Catalyzed final Diverse Library of 5-Substituted-3-methyl-1H-indazole Derivatives suzuki->final buchwald->final

Caption: Synthetic workflow for generating diverse this compound derivatives.

Anticancer Activity: Targeting Uncontrolled Proliferation

The indazole scaffold is a cornerstone in the development of targeted cancer therapies, particularly as kinase inhibitors.[5][7] Derivatives of this compound have shown significant potential in this area, exhibiting potent antiproliferative activity against a range of human cancer cell lines.

Mechanism of Action: Kinase Inhibition

Many cancers are driven by aberrant signaling from protein kinases, such as receptor tyrosine kinases (RTKs), which regulate cell growth, proliferation, and survival.[5] Indazole derivatives can act as competitive inhibitors at the ATP-binding site within the kinase domain, blocking the downstream signaling cascade that promotes tumor growth.[3] The strategic placement of substituents, facilitated by the C5-bromo handle, is critical for achieving high potency and selectivity against specific kinases like VEGFRs, PDGFR, and PLK4.[5][8]

ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binds & Activates adp ADP rtk->adp Hydrolyzes downstream Downstream Signaling (e.g., RAS-MAPK) rtk->downstream Phosphorylates apoptosis Inhibition of Proliferation, Induction of Apoptosis rtk->apoptosis inhibitor 5-Bromo-3-methyl -1H-indazole Derivative inhibitor->rtk Blocks ATP Binding Site atp ATP atp->rtk Binds to Active Site response Cell Proliferation, Survival, Angiogenesis downstream->response

Caption: Generalized RTK signaling pathway and the point of intervention for indazole-based inhibitors.

Antiproliferative Activity Data

The efficacy of indazole derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth. Lower IC₅₀ values indicate higher potency.

Compound Class/ExampleCancer Cell LineCancer TypeIC₅₀ (µM)Reference
Indazole Derivative 2f 4T1Breast Cancer0.23[9]
A549Lung Cancer1.15[9]
MCF-7Breast Cancer0.31[5]
HepG2Liver Cancer0.86[5]
HCT116Colon Cancer0.42[5]
Indazole Derivative 6o K562Myeloid Leukemia5.15[6][10]
PC-3Prostate Cancer25.4[10]
PLK4 Inhibitor C05 IMR-32Neuroblastoma0.948[8]
MCF-7Breast Cancer0.979[8]
H460Non-small cell lung cancer1.679[8]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[6]

  • Cell Seeding: Plate cancer cells (e.g., K562, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells to avoid toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, typically DMSO, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Indazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[11][12]

Mechanism of Action: COX Inhibition

COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[11] Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Certain indazole derivatives have shown the ability to selectively inhibit COX-2, which is preferable as COX-1 is involved in maintaining the protective lining of the stomach.[11][12] Selective COX-2 inhibition can thus provide anti-inflammatory benefits with a reduced risk of gastrointestinal side effects.[11]

In Vitro COX Inhibition Data

The inhibitory potential of indazole derivatives against COX enzymes is also measured by IC₅₀ values.

CompoundTargetIC₅₀ (µM)Reference
5-Aminoindazole COX-212.32[12]
6-Nitroindazole COX-219.22[12]
Indazole (unsubstituted) COX-223.42[12]
Celecoxib (Standard) COX-25.10[12]
Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method to determine the COX-2 inhibitory activity of test compounds.

  • Enzyme Preparation: Recombinant human COX-2 enzyme is pre-incubated at 37°C for 15 minutes in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.

  • Compound Incubation: The test compounds (dissolved in DMSO) are added to the enzyme mixture at various concentrations and incubated for a further 15 minutes at 37°C to allow for binding.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding a solution of arachidonic acid, the substrate for COX-2.

  • Reaction Quenching and Measurement: The reaction is allowed to proceed for a set time (e.g., 2 minutes) and then stopped by adding a quenching solution (e.g., 1 M HCl). The amount of prostaglandin E₂ (PGE₂) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration relative to a vehicle control. The IC₅₀ value is determined by plotting the inhibition percentage against the log of the compound concentration.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of antibiotic-resistant strains of bacteria and fungi presents a major global health challenge. Research into novel antimicrobial agents is critical, and indazole derivatives have shown promise in this area.[2][13]

Spectrum of Activity

Derivatives of the indazole scaffold have been evaluated against a range of pathogenic microbes. Studies have shown that specific 3-methyl-1H-indazole derivatives exhibit potent activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[2] Some compounds also display antifungal activity against pathogens like Candida albicans.[13][14]

Antimicrobial Efficacy Data

Antimicrobial activity is often reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microbe.

Compound ClassMicroorganismActivity (MIC or Zone of Inhibition)Reference
3-Methyl-1H-indazole derivatives Bacillus subtilisZone of Inhibition: 22 mm[2]
Escherichia coliZone of Inhibition: 46 mm[2]
N-methyl-3-aryl indazoles Bacillus megateriumZone of Inhibition: 1.6 cm (Cmpd 5j)[13]
Escherichia coliZone of Inhibition: 1.6 cm (Cmpd 5j)[13]
Indolylbenzo[d]imidazoles Candida albicansMIC: 3.9 µg/mL[14]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A pure culture of the test microorganism is grown overnight in a suitable broth (e.g., Mueller-Hinton Broth for bacteria). The culture is then diluted to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare a two-fold serial dilution of the test compound in the broth.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the plate. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density with a plate reader.

Sources

The Strategic Role of 5-bromo-3-methyl-1H-indazole in Kinase Inhibitor Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Oncology

In the landscape of modern medicinal chemistry, the indazole nucleus has emerged as a "privileged scaffold," a molecular framework that demonstrates the ability to bind to multiple biological targets.[1][2] Its structural resemblance to the purine base of ATP allows it to function as a competitive inhibitor at the ATP-binding site of a class of enzymes known as protein kinases.[3][4] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, the development of kinase inhibitors has become a cornerstone of targeted cancer therapy.[3]

This technical guide delves into the core mechanistic principles and strategic applications of a key synthetic intermediate, 5-bromo-3-methyl-1H-indazole . While not an active pharmaceutical ingredient itself, this molecule represents a foundational building block for the synthesis of potent and selective kinase inhibitors.[5][6] We will explore how its unique structural features—the indazole core, the strategically placed bromine atom, and the methyl group—are leveraged by medicinal chemists to design next-generation therapeutics for oncology and other disease areas.[5][6][7] This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the rationale behind the use of this versatile intermediate.

The Mechanism of Action: A Tale of Competitive Inhibition

The therapeutic efficacy of indazole-based compounds lies in their ability to act as competitive inhibitors of protein kinases.[3] These enzymes catalyze the transfer of a phosphate group from ATP to a protein substrate, a process that can activate or deactivate signaling pathways controlling cell growth, proliferation, and survival. In many cancers, kinases become constitutively active, leading to uncontrolled cell division.

The indazole scaffold of this compound mimics the purine ring of ATP, enabling it to fit into the ATP-binding pocket of the kinase.[4] This binding event physically obstructs the entry of ATP, thereby preventing the phosphorylation of downstream substrates and halting the aberrant signaling cascade.

Kinase_Inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition by Indazole Derivative ATP ATP Kinase_Active_Site Kinase_Active_Site ATP->Kinase_Active_Site Binds Substrate_Protein Substrate_Protein Kinase_Active_Site->Substrate_Protein Phosphorylates ADP ADP Kinase_Active_Site->ADP Releases Phosphorylated_Protein Phosphorylated_Protein Substrate_Protein->Phosphorylated_Protein Becomes Indazole_Inhibitor This compound Derivative Kinase_Inactive Kinase (Blocked) Indazole_Inhibitor->Kinase_Inactive Binds & Blocks No_Phosphorylation No Signal Propagation Kinase_Inactive->No_Phosphorylation ATP_blocked ATP ATP_blocked->Kinase_Inactive Cannot Bind Synthetic_Utility Start This compound Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Reacts with Boronic Acids/Amines Library Library of Diverse Indazole Derivatives Coupling->Library Screening Biological Screening Library->Screening Test for Kinase Inhibition Lead Lead Compound Screening->Lead Identify Potent & Selective Inhibitor

Figure 2: Synthetic workflow utilizing this compound.

Experimental Protocols for Validation

The development of kinase inhibitors from this compound requires rigorous biological validation. The following are key experimental protocols used to characterize the activity of these compounds.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Methodology:

  • Reaction Setup: In a 384-well plate, combine the target kinase, the appropriate substrate, ATP, and varying concentrations of the indazole-derived test compound in a kinase buffer. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Protocol 2: Cellular Anti-Proliferative Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to assess the cytotoxic effect of the inhibitor.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate and allow them to adhere overnight. [3]2. Compound Treatment: Treat the cells with a serial dilution of the indazole-derived inhibitor for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cell viability relative to untreated controls and calculate the GI50 value (the concentration required to inhibit cell growth by 50%).

Protocol 3: Western Blot Analysis of Target Phosphorylation

This technique is used to confirm that the inhibitor is hitting its intended target within the cell by measuring the phosphorylation status of the kinase or its downstream substrates.

Methodology:

  • Cell Treatment and Lysis: Treat cells with the inhibitor for a specified time. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated form of the target protein.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Re-probe the membrane with an antibody for the total (phosphorylated and unphosphorylated) target protein and a loading control (e.g., GAPDH) to normalize the data and confirm equal protein loading. [3]

Data Presentation: Benchmarking Performance

To contextualize the potential of novel compounds derived from this compound, their performance is often benchmarked against established, clinically relevant kinase inhibitors.

Table 1: Comparative Anti-Proliferative Activity of Indazole-Based Kinase Inhibitors

Compound/DrugTarget Kinase(s)Cell LineCancer TypeIC50 (µM)Reference
PazopanibVEGFRs, PDGFR, KitHUVECEndothelial Cells0.021[3]
AxitinibVEGFRs, PDGFR, KitHUVECEndothelial Cells0.008[3]
EntrectinibALK--0.012[1]
Representative Derivative 2fNot SpecifiedA549Lung Cancer1.15[3]
Representative Derivative 2fNot SpecifiedMCF-7Breast Cancer0.31[3]

Note: Data for derivative 2f is derived from studies on substituted indazoles and serves as a representative example of the potential activity of this compound class. [3]

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block that provides a clear and efficient pathway to a diverse range of potential kinase inhibitors. Its indazole core provides the necessary pharmacophore for ATP-competitive binding, while the 5-bromo position offers a versatile point for synthetic diversification. This allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties. By understanding the mechanistic rationale and synthetic utility of this key intermediate, researchers are well-equipped to accelerate the discovery and development of novel targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

  • Vertex AI Search. (n.d.). 5-Amino-3-bromo-1-methyl-1H-indazole - AZA Mid-Year Meeting. Retrieved January 11, 2026.
  • Benchchem. (n.d.). Synthesis routes of 5-bromo-N-methyl-1H-indazole-3-carboxamide. Retrieved January 11, 2026.
  • Der Pharma Chemica. (n.d.). Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Retrieved January 11, 2026.
  • Yuan, T., et al. (n.d.). Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents. PubMed Central. Retrieved January 11, 2026.
  • MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Retrieved January 11, 2026.
  • PubMed. (2019). Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. Eur J Med Chem. Retrieved January 11, 2026.
  • ChemicalBook. (n.d.). 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis. Retrieved January 11, 2026.
  • Guidechem. (n.d.). How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?. Retrieved January 11, 2026.
  • Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. PMC - NIH. Retrieved January 11, 2026.
  • PubMed. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Retrieved January 11, 2026.
  • Chem-Impex. (n.d.).
  • Chem-Impex. (n.d.). 5-Bromo-1H-indazole-3-carboxylic acid. Retrieved January 11, 2026.
  • MySkinRecipes. (n.d.). This compound. Retrieved January 11, 2026.
  • Benchchem. (n.d.). 5-Bromo-1-(phenylmethyl)-1H-indazole | 1087160-01-7. Retrieved January 11, 2026.
  • Chem-Impex. (n.d.). This compound. Retrieved January 11, 2026.
  • Benchchem. (n.d.). Validating 1-Boc-5-bromo-4-methyl-1H-indazole Derivatives: A Comparative Guide for Cellular Assays. Retrieved January 11, 2026.
  • Chem-Impex. (2025).
  • Benchchem. (n.d.). An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole. Retrieved January 11, 2026.
  • Chem-Impex. (n.d.). 5-Bromo-7-methyl-1H-indazole. Retrieved January 11, 2026.
  • PMC. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Retrieved January 11, 2026.
  • ECHEMI. (n.d.). Buy methyl 5-bromo-1H-indazole-3-carboxylate from Chongqing Chemdad. Retrieved January 11, 2026.
  • PMC - NIH. (n.d.). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. Retrieved January 11, 2026.
  • Elguero, J., et al. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. Retrieved January 11, 2026.
  • Sigma-Aldrich. (n.d.). This compound. Retrieved January 11, 2026.
  • Sigma-Aldrich. (n.d.). This compound. Retrieved January 11, 2026.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 5-Bromo-7-methyl-1H-indazole in Modern Synthesis. Retrieved January 11, 2026.
  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved January 11, 2026.

Sources

Unlocking Therapeutic Potential: A Technical Guide to 5-bromo-3-methyl-1H-indazole as a Scaffold for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold has emerged as a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of targeted therapeutics. Among the numerous indazole-based building blocks, 5-bromo-3-methyl-1H-indazole represents a particularly valuable starting point for the synthesis of a diverse array of bioactive molecules. Its strategic placement of a bromine atom allows for versatile derivatization through cross-coupling reactions, while the methyl group can influence selectivity and binding interactions. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential therapeutic targets for compounds derived from this compound. We will delve into the established and theoretical targets, the underlying mechanisms of action, and provide detailed experimental workflows for target identification and validation.

The Indazole Core: A Privileged Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic aromatic heterocycle, is a bioisostere of purine bases, which are fundamental components of nucleic acids and key enzyme cofactors like ATP. This structural mimicry allows indazole-containing compounds to effectively compete for binding sites on a wide range of enzymes, particularly those that utilize ATP.[1] Consequently, the indazole motif is a recurring feature in numerous FDA-approved drugs and clinical candidates, spanning therapeutic areas such as oncology, inflammation, and neurodegenerative diseases.[2][3]

This compound (Molecular Formula: C₈H₇BrN₂, Molecular Weight: 211.06 g/mol ) is a key intermediate in the synthesis of these pharmacologically active agents.[1] The bromine atom at the 5-position serves as a versatile handle for introducing a variety of substituents via well-established cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This enables the systematic exploration of the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic properties of the final drug candidates.

Potential Therapeutic Targets and Mechanisms of Action

While this compound itself is primarily a synthetic intermediate, its core structure provides the foundation for targeting several key protein families implicated in disease. The following sections outline the most promising therapeutic targets for derivatives of this compound.

Protein Kinases: The Dominant Target Family

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The indazole scaffold is a well-established pharmacophore for the design of kinase inhibitors due to its ability to mimic the purine ring of ATP and interact with the hinge region of the kinase domain.[4][5]

Derivatives of this compound are prime candidates for the development of inhibitors targeting various kinase subfamilies:

  • Receptor Tyrosine Kinases (RTKs): This class of cell surface receptors, including VEGFR, PDGFR, and c-Kit, are critical drivers of tumor angiogenesis and growth. Several approved indazole-based drugs, such as Axitinib and Pazopanib, are potent RTK inhibitors.[4][6] The therapeutic strategy involves competitive inhibition at the ATP-binding site, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[4]

  • Polo-like Kinase 4 (PLK4): PLK4 is a master regulator of centriole duplication, a process that is often dysregulated in cancer cells, leading to aneuploidy and genomic instability. The development of selective PLK4 inhibitors is a promising therapeutic strategy, and indazole-based compounds have shown significant potential in this area.[5][6]

Below is a generalized signaling pathway for an RTK, illustrating the likely point of intervention for an indazole-based inhibitor.

RTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Phosphorylates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Gene Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Gene GF Growth Factor (e.g., VEGF, PDGF) GF->RTK Binds Inhibitor Indazole Derivative (from 5-bromo-3-methyl- 1H-indazole) Inhibitor->RTK Inhibits ATP Binding

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway and point of inhibition.

Poly(ADP-ribose) Polymerase (PARP): Exploiting Synthetic Lethality

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA single-strand break repair.[7][8] In cancers with deficiencies in homologous recombination repair, such as those with BRCA1 or BRCA2 mutations, cells become heavily reliant on PARP-mediated repair for survival.[9][10] Inhibiting PARP in these cancer cells leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.[8]

The indazole scaffold has been successfully employed in the development of potent PARP inhibitors. For instance, Niraparib, an approved PARP inhibitor, features a related heterocyclic core. The design of PARP inhibitors often mimics the nicotinamide moiety of the NAD+ substrate, a role the indazole ring can effectively play.[7][8] Derivatives of this compound could be synthesized to explore interactions within the PARP active site, with the aim of developing novel agents for tumors with specific DNA repair defects.

Apoptosis Regulators: The Bcl-2 Family and the p53/MDM2 Pathway

Recent studies on indazole derivatives have indicated their potential to modulate key regulators of apoptosis.[11][12]

  • Bcl-2 Family Proteins: The Bcl-2 family of proteins includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. The balance between these proteins is critical for determining cell fate. Some indazole derivatives have been shown to induce apoptosis by upregulating Bax and downregulating Bcl-2.[2]

  • p53/MDM2 Pathway: The tumor suppressor protein p53 is a master regulator of the cell cycle and apoptosis. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for degradation. Inhibition of the p53-MDM2 interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells. Certain indazole-based compounds have been found to modulate this pathway.[11][12]

Experimental Workflows for Target Validation

The following section provides detailed, step-by-step methodologies for synthesizing a library of compounds from this compound and subsequently screening them for activity against the potential targets discussed above.

Synthesis of a Focused Compound Library

The versatility of the 5-bromo-indazole core allows for the creation of a diverse library of compounds through Suzuki coupling, a robust and widely used cross-coupling reaction.

Protocol: Suzuki Coupling for Derivatization of this compound

Materials:

  • This compound

  • A selection of boronic acids or boronic esters

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent, followed by the palladium catalyst (0.01-0.05 equivalents).

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Suzuki_Workflow Start Start: This compound + Boronic Acid/Ester Reaction Reaction Setup: - Palladium Catalyst - Base - Solvent - Inert Atmosphere Start->Reaction Heating Heating (80-120°C) & Monitoring (TLC/LC-MS) Reaction->Heating Workup Aqueous Workup: - Dilution - Washing - Drying Heating->Workup Purification Purification: Flash Column Chromatography Workup->Purification Characterization Characterization: NMR, Mass Spectrometry Purification->Characterization End Pure Derivative Characterization->End

Sources

Foreword: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Application of 5-bromo-3-methyl-1H-indazole

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2][3] While rare in nature, synthetic indazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[2][4][5] Its structural similarity to the endogenous purine and indole scaffolds allows it to act as a bioisostere, effectively interacting with a wide array of enzymatic active sites and receptors.[6][7] The discovery and development of specific derivatives, such as this compound, have not been marked by a singular breakthrough, but rather by a growing recognition of its strategic importance as a versatile chemical intermediate. The bromine atom at the C5 position serves as a highly effective synthetic handle for diversification, while the C3 methyl group provides a crucial structural element for optimizing target engagement. This guide provides a detailed exploration of the synthesis, characterization, and strategic application of this pivotal building block for professionals in drug discovery and development.

Physicochemical and Structural Data

A summary of the core properties of this compound is presented below. This data is essential for its handling, characterization, and use in subsequent synthetic transformations.

PropertyValueReference
Molecular Formula C₈H₇BrN₂[6]
Molecular Weight 211.06 g/mol [6][8]
CAS Number 552331-16-5[8]
Appearance Typically a white to off-white solid or crystalline powder[9]
Storage Room temperature[6]

Strategic Synthesis: A Validated Protocol

The synthesis of this compound is most effectively achieved through a classical approach involving the cyclization of a substituted aryl hydrazine. This method provides a reliable and scalable route to the target compound. The following protocol is a representative synthesis based on well-established chemical principles.

Experimental Protocol: Synthesis via Oxidative Cyclization

This protocol involves the palladium-catalyzed intramolecular C-H amination of a hydrazone intermediate, a robust method for constructing the indazole core.[10]

Step 1: Formation of 1-(4-bromo-2-methylphenyl)ethan-1-one hydrazone

  • To a solution of 1-(4-bromo-2-methylphenyl)ethanone (1.0 eq) in ethanol, add hydrazine hydrate (2.0 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The rationale for using excess hydrazine hydrate is to drive the condensation reaction to completion.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • The resulting crude hydrazone is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude hydrazone, which is often used in the next step without further purification.

Step 2: Palladium-Catalyzed Oxidative C-N Cyclization

  • In a reaction vessel, dissolve the crude hydrazone from Step 1 (1.0 eq) in a suitable solvent such as toluene or dioxane.

  • Add a catalytic amount of Palladium(II) acetate (Pd(OAc)₂, 0.05 eq) and a stoichiometric oxidant, such as Copper(II) acetate (Cu(OAc)₂, 2.0 eq). The copper salt acts as a co-oxidant to regenerate the active Pd(II) catalyst, making the process catalytic in palladium.

  • Heat the reaction mixture to 100-110 °C for 12-24 hours under an inert atmosphere (e.g., Nitrogen or Argon). This C-H activation and intramolecular amination step is the key bond-forming reaction that constructs the pyrazole ring of the indazole system.[10]

  • After cooling to room temperature, the mixture is filtered through a pad of celite to remove the metal salts.

  • The filtrate is concentrated, and the resulting residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

Synthetic Workflow Visualization

The following diagram illustrates the key transformations in the synthesis of this compound.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Oxidative Cyclization A 1-(4-bromo-2-methylphenyl)ethanone C 1-(4-bromo-2-methylphenyl)ethan-1-one hydrazone A->C EtOH, Reflux B Hydrazine Hydrate B->C D This compound C->D Pd(OAc)2 (cat.) Cu(OAc)2 Toluene, 110°C

Caption: Synthetic route to this compound.

Structural Verification and Characterization

Confirmation of the structure of this compound relies on standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, a singlet for the C3-methyl group, and a broad singlet for the N-H proton of the indazole ring. The coupling patterns of the aromatic protons are diagnostic for the 5-bromo substitution pattern.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show the expected number of signals for the eight carbon atoms in the molecule, including the characteristic upfield signal for the methyl group and the signals for the aromatic and pyrazole ring carbons.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks (M+ and M+2) of nearly equal intensity, confirming the presence of a single bromine atom. The high-resolution mass spectrum (HRMS) will provide the exact mass, confirming the elemental composition.

Application in Drug Discovery: A Versatile Building Block

The true value of this compound lies in its utility as a key intermediate for the synthesis of more complex, biologically active molecules, particularly kinase inhibitors for cancer therapy.[6][9]

The Strategic Importance of the Bromine Atom

The bromine atom at the 5-position is not merely a substituent; it is a versatile functional group that enables a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions. This is most powerfully demonstrated in its use in palladium-catalyzed cross-coupling reactions.[9]

  • Suzuki Coupling: Reaction with various boronic acids or esters allows for the introduction of a wide array of aryl or heteroaryl groups at the 5-position. This is a primary strategy for exploring the substituent effects in this region of the molecule to enhance potency and selectivity.

  • Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond, allowing for the attachment of various amines to the indazole core.[11] This is crucial for synthesizing compounds that target specific amino acid residues in an enzyme's active site.[12][13]

  • Sonogashira Coupling: The introduction of alkyne functionalities is also possible, providing further avenues for molecular diversification.

This strategic functionalization allows for the rapid generation of a library of diverse analogues from a common intermediate, which is a cornerstone of modern lead optimization in drug discovery.

Conceptual Drug Discovery Workflow

The diagram below outlines how this compound serves as a starting point in a typical kinase inhibitor discovery program.

G A This compound (Starting Material) B Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->B C Library of Diverse Indazole Derivatives B->C D High-Throughput Screening (HTS) C->D E Hit Identification & Lead Optimization D->E F Preclinical Candidate E->F

Caption: Role of this compound in a drug discovery pipeline.

Conclusion

This compound represents a quintessential example of a modern synthetic building block whose value is defined by its strategic utility. While its initial synthesis may not be considered a landmark "discovery," its widespread adoption in medicinal chemistry programs underscores its importance. The combination of the stable indazole core, the reactivity of the C5 bromine, and the structural influence of the C3 methyl group provides researchers with a powerful and versatile platform for the design and synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis and application, reinforcing its status as an indispensable tool for drug development professionals.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central.
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.).
  • Synthesis routes of 5-bromo-N-methyl-1H-indazole-3-carboxamide. (n.d.). Benchchem.
  • Pharmacological Properties of Indazole Derivatives: Recent Developments. (2025). Request PDF.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). RSC Publishing.
  • This compound. (n.d.). MySkinRecipes.
  • How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?. (n.d.). Guidechem.
  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021). PubMed Central.
  • 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis. (n.d.). ChemicalBook.
  • Palladium-catalyzed C-H activation/intramolecular amination reaction: a new route to 3-aryl/alkylindazoles. (2007). PubMed.
  • 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. (n.d.). MDPI.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing.
  • An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole. (n.d.). Benchchem.
  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. (n.d.). PubMed Central.
  • Supporting Information. (n.d.). AWS.
  • Synthesis and chemical reactivity of 1H-indazoles. (n.d.).
  • 5-Bromo-3-iodo-1H-indazole(459133-66-5) 1 H NMR. (n.d.). ChemicalBook.
  • This compound. (n.d.). Sigma-Aldrich.
  • 5-Bromo-4-fluoro-1-methyl-1H-indazole. (n.d.). ChemScene.
  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.). Google Patents.
  • 5-Bromo-1H-indazole 97 53857-57-1. (n.d.). Sigma-Aldrich.
  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. (n.d.). ResearchGate.
  • 5-Bromo-7-methyl-1H-indazole. (n.d.). Chem-Impex.
  • Supporting Information. (2007). Wiley-VCH.
  • Amination Reactions of Aryl Halides with Nitrogen-Containing Reagents Mediated by Palladium/Imidazolium Salt Systems. (n.d.). Organic Chemistry Portal.
  • Buy methyl 5-bromo-1H-indazole-3-carboxylate from Chongqing Chemdad. (n.d.). ECHEMI.
  • 5-Bromo-4-fluoro-1-methyl-1h-indazole. (n.d.). PharmaCompass.com.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. (2024). eScholarship.
  • 5-Bromo-3-(trifluoromethyl)-1H-indazole. (n.d.). PubChem.

Sources

An In-depth Technical Guide to 5-bromo-3-methyl-1H-indazole: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine bases allows it to effectively interact with the active sites of a multitude of enzymes and receptors, making it a cornerstone in the design of novel therapeutics.[1][2] Among the vast library of functionalized indazoles, 5-bromo-3-methyl-1H-indazole has emerged as a particularly valuable building block. The strategic placement of the bromine atom at the 5-position provides a versatile handle for a wide array of cross-coupling reactions, enabling the introduction of diverse molecular fragments. This, combined with the methyl group at the 3-position, imparts specific steric and electronic properties that are often crucial for potent and selective biological activity. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, chemical reactivity, and significant applications of this key intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic building block is fundamental to its effective utilization in research and development. Below is a summary of the key characteristics of this compound.

PropertyValueReference
Molecular Formula C₈H₇BrN₂[3]
Molecular Weight 211.06 g/mol [3]
CAS Number 552331-16-5[4]
Appearance Typically a white to off-white or light brown crystalline powder or solid[3]
Storage Room temperature[3]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, with their chemical shifts and coupling constants being influenced by the bromo and methyl substituents. A characteristic singlet for the methyl group protons would be observed, typically in the upfield region. The N-H proton of the indazole ring will appear as a broad singlet, and its chemical shift can be solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the bromine would be significantly influenced, and its chemical shift would be a key diagnostic feature.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic rings, and C-N stretching. The C-Br stretching frequency will also be present, typically in the fingerprint region.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would involve the loss of the methyl group and other characteristic cleavages of the indazole ring.

Synthesis of this compound: A Detailed Experimental Protocol

The most common and efficient synthesis of this compound involves the cyclization of a substituted phenyl ketone with hydrazine.[4] This method is advantageous due to the ready availability of starting materials and generally high yields.

Reaction Scheme:

Synthesis of this compound start 1-(5-bromo-2-fluorophenyl)ethanone product This compound start->product Reflux, 117 °C, 5 hours reagent Anhydrous Hydrazine

A plausible synthetic workflow.

Experimental Protocol:

  • Materials:

    • 1-(5-bromo-2-fluorophenyl)ethanone

    • Anhydrous hydrazine

    • Ethyl acetate

    • Water

    • Saturated brine solution

    • Anhydrous sodium sulfate

  • Procedure:

    • To a 1-liter round-bottom flask, add 1-(5-bromo-2-fluorophenyl)ethanone (66.0 g, 304 mmol) and anhydrous hydrazine (350 mL).[4]

    • Heat the reaction mixture to reflux at 117 °C for 5 hours.[4] Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the excess hydrazine by evaporation under reduced pressure. This will yield a white solid.[4]

    • Add 400 mL of water to the solid and separate the aqueous phase by filtration.[4]

    • Wash the solid twice with 400 mL of water.[4]

    • To remove any trace amounts of hydrazine, dissolve the white solid in 600 mL of ethyl acetate.[4]

    • Wash the organic phase sequentially with 300 mL of water (twice) and saturated brine solution.[4]

    • Dry the organic phase with anhydrous sodium sulfate and concentrate the solvent under reduced pressure to yield this compound as a white amorphous solid (60.0 g, 94% yield).[4] The product is typically of high purity and can be used in subsequent reactions without further purification.[4]

Causality Behind Experimental Choices:

  • Anhydrous Hydrazine: The use of anhydrous hydrazine is crucial as it serves as both the reactant for the cyclization and the reaction medium. The absence of water prevents unwanted side reactions.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.

  • Workup Procedure: The aqueous washes are essential to remove any remaining hydrazine and other water-soluble impurities. The use of a saturated brine solution helps to break any emulsions and facilitate phase separation. Drying with anhydrous sodium sulfate removes any residual water from the organic phase, which is important for obtaining a pure, dry product.

Chemical Reactivity: A Gateway to Molecular Diversity

The chemical reactivity of this compound is dominated by the presence of the bromine atom at the 5-position, which makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This versatility allows for the facile introduction of a wide range of substituents, making it a powerful tool in the construction of complex molecules for drug discovery.

Reactivity_of_5_bromo_3_methyl_1H_indazole start This compound suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, base) start->suzuki buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst, base) start->buchwald product_suzuki 5-aryl-3-methyl-1H-indazole suzuki->product_suzuki product_buchwald 5-(dialkylamino)-3-methyl-1H-indazole buchwald->product_buchwald

Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction is employed to introduce various aryl and heteroaryl moieties at the 5-position.

Generalized Protocol:

  • In a reaction vessel, combine this compound, an aryl or heteroaryl boronic acid (or its ester), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add a suitable solvent system, such as a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, perform an aqueous workup and purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide variety of primary and secondary amines at the 5-position of the indazole ring, which is a common structural motif in many biologically active compounds.

Generalized Protocol:

  • Combine this compound, the desired amine, a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand), and a base (e.g., NaOtBu or Cs₂CO₃) in a reaction vessel.

  • Add an anhydrous aprotic solvent such as toluene or dioxane.

  • Heat the reaction mixture under an inert atmosphere until the reaction is complete.

  • After cooling, quench the reaction and perform an aqueous workup. Purify the desired N-aryl indazole derivative by column chromatography.

Applications in Drug Discovery and Development

The indazole scaffold is a key component in numerous approved drugs and clinical candidates, and this compound serves as a critical starting material for the synthesis of many of these important molecules.[2][5] Its primary application lies in the development of kinase inhibitors for the treatment of cancer and other diseases.[3]

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The indazole core can mimic the adenine region of ATP, the natural substrate for kinases, allowing indazole-based inhibitors to bind to the ATP-binding site and block the enzyme's activity. The this compound scaffold has been instrumental in the development of inhibitors for a variety of kinases, including:

  • Polo-like kinase 4 (PLK4): Overexpression of PLK4 is implicated in several cancers, and inhibitors based on the indazole scaffold have shown significant promise.

  • Tyrosine Kinases: Many indazole derivatives are potent inhibitors of various tyrosine kinases, which are key targets in oncology.[5]

Other Therapeutic Areas

Beyond oncology, derivatives of this compound and related compounds are being investigated for their potential in treating a range of other conditions, including:

  • Inflammatory Diseases: The indazole nucleus is found in compounds with anti-inflammatory properties.[2]

  • Neurodegenerative Disorders: Some indazole derivatives have shown neuroprotective effects, suggesting their potential for treating diseases like Alzheimer's and Parkinson's.[6]

  • Infectious Diseases: The antimicrobial properties of certain indazole derivatives are also an active area of research.[6]

Conclusion and Future Outlook

This compound is a highly versatile and valuable building block in modern medicinal chemistry. Its straightforward synthesis and the reactivity of its bromine atom provide a robust platform for the creation of diverse molecular libraries for drug discovery. The continued exploration of new synthetic methodologies and the application of this scaffold in the design of novel therapeutics will undoubtedly lead to the development of new and improved treatments for a wide range of diseases. As our understanding of the biological roles of various molecular targets continues to expand, the strategic importance of key intermediates like this compound will only continue to grow.

References

  • Thiruvalluvar, A. A., Kusanur, R., Sridharan, M., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 704–708. Retrieved from [Link]

  • Wuxi Shuangqi Technology Co., Ltd. (2021). Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents.
  • MDPI. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6533. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4101. Retrieved from [Link]

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. CJST, 9, 1-11. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safety and Hazards of 5-bromo-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Context

5-bromo-3-methyl-1H-indazole is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structural similarity to purine bases allows it to function as a versatile scaffold in the synthesis of bioactive molecules, particularly as a key intermediate in the development of kinase inhibitors for cancer therapy.[1] The indazole core is a bioisostere of indole, and its derivatives have been explored for targeting inflammatory and neurodegenerative diseases.[1][2][3]

Given its integral role in the synthesis of novel pharmaceutical compounds, a thorough understanding of the safety profile and handling requirements for this compound (CAS No: 552331-16-5) is paramount for ensuring laboratory safety and regulatory compliance.[4] This guide provides a comprehensive overview of its hazards, risk mitigation strategies, and emergency procedures, grounded in authoritative safety data.

Hazard Identification and GHS Classification

The primary source of hazard information for a chemical is the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Based on aggregated data, this compound is classified with multiple hazards that necessitate careful handling.[4]

Signal Word: Danger [4]

GHS Pictograms:



  • Health Hazard: Indicates potential for respiratory sensitization, mutagenicity, carcinogenicity, or reproductive toxicity.

  • Corrosion: Indicates potential for severe skin burns, eye damage, or corrosion to metals.

  • Exclamation Mark: Indicates potential for irritation (skin and eye), skin sensitization, acute toxicity (harmful), or narcotic effects.

Summary of GHS Hazard Statements

The following table summarizes the GHS hazard (H-statements) and precautionary (P-statements) classifications for this compound.[4] It is crucial to note that the classification for serious eye damage (H318) is noted in 25% of notifications, while serious eye irritation (H319) is noted in 75%, indicating a significant risk of severe eye injury.[4]

Classification Code Description
Hazard Statements H302Harmful if swallowed.
H315Causes skin irritation.
H318Causes serious eye damage.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6][7]
P264Wash hands and exposed skin thoroughly after handling.[5][8]
P270Do not eat, drink or smoke when using this product.[5][7][8]
P271Use only outdoors or in a well-ventilated area.[5]
P280Wear protective gloves/protective clothing/eye protection/face protection.[5][6]
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[5][6]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][7]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6][7]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[5]
P501Dispose of contents/container to an approved waste disposal plant.[7][8]

Toxicological and Reactivity Profile

Toxicological Hazards
  • Acute Oral Toxicity (H302): The compound is classified as harmful if ingested.[4][8] The primary risk is systemic toxicity following absorption from the gastrointestinal tract. Accidental ingestion must be avoided by strictly adhering to laboratory hygiene protocols, such as prohibiting eating, drinking, or smoking in work areas.[5][8]

  • Skin Irritation (H315): Direct contact with the solid powder or solutions can cause skin irritation.[4] Prolonged or repeated exposure may lead to dermatitis. The causality is the chemical's ability to disrupt the lipid barrier of the skin, leading to inflammation.

  • Serious Eye Damage/Irritation (H318/H319): This is a critical hazard. The compound poses a significant risk of causing serious, potentially irreversible, eye damage.[4] The "Danger" signal word is warranted by this classification. Exposure of the eyes to even small amounts of the dust can lead to severe irritation or chemical burns to the cornea. The use of appropriate eye protection is mandatory.

  • Respiratory Irritation (H335): Inhalation of the dust may cause irritation to the respiratory tract, leading to symptoms such as coughing, shortness of breath, and inflammation of the nasal passages and throat.[4] This necessitates handling the material in a well-ventilated area, preferably within a chemical fume hood.

Reactivity and Stability

While specific reactivity data for this compound is not extensively published, general data for similar brominated heterocyclic compounds suggests the following:

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions (room temperature, in a dry, tightly sealed container).[1][9]

  • Conditions to Avoid: Avoid generation of dust, exposure to moisture, and excessive heat.

  • Incompatible Materials: No specific incompatibilities are documented, but strong oxidizing agents should be considered incompatible as a general precaution.

  • Hazardous Decomposition Products: Upon combustion, hazardous decomposition products may include carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide gas, and other toxic fumes.

Risk Management and Safe Handling Protocols

A systematic approach to risk management is essential. The following diagram illustrates the logical flow from hazard identification to control implementation.

RiskManagement A Hazard Identification (H302, H315, H318, H335) B Exposure Assessment (Weighing, Transfer, Reaction) A->B informs C Risk Characterization (High risk to eyes & respiratory tract) B->C leads to D Implementation of Controls (Engineering, PPE, Admin) C->D requires

Caption: Risk management workflow for this compound.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

  • Ventilation: All weighing and handling of the solid material must be performed inside a certified chemical fume hood to control airborne dust.[5]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly in any laboratory where this compound is handled.[6]

Personal Protective Equipment (PPE)

Based on the GHS hazards, the following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards are required.[8] Due to the severe eye damage risk (H318), a face shield should also be worn, especially when handling larger quantities or if there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, EN 374) must be worn. Inspect gloves prior to use and replace them immediately if they are contaminated or show signs of degradation.

  • Skin and Body Protection: A laboratory coat is required. For tasks with a higher risk of contamination, additional protective clothing may be necessary.[6]

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, a full-face respirator with an appropriate particulate filter (e.g., N95 or P100) should be used.[8]

Safe Handling and Storage Workflow

The following diagram outlines the standard operating procedure for safely handling the compound from receipt to disposal.

HandlingWorkflow Start Receive Chemical Verify Verify Label & SDS Start->Verify Store Store in Cool, Dry, Well-Ventilated Area Verify->Store Prepare Don PPE (Goggles, Gloves, Lab Coat) Store->Prepare Handle Handle in Fume Hood Prepare->Handle Weigh Weigh & Transfer Handle->Weigh React Use in Reaction Weigh->React Decontaminate Decontaminate Glassware & Surfaces React->Decontaminate Dispose Dispose of Waste (per regulations) Decontaminate->Dispose End Remove PPE & Wash Hands Dispose->End

Caption: Step-by-step workflow for handling this compound.

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

  • Inhalation: Remove the victim to fresh air immediately.[5][10] If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[10]

  • Skin Contact: Immediately remove all contaminated clothing.[8][10] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6] If skin irritation persists, seek medical attention.

  • Eye Contact: This is a medical emergency. Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[6] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth thoroughly with water.[8] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6]

Disposal Considerations

All waste containing this compound must be treated as hazardous chemical waste.

  • Dispose of the chemical and its container in accordance with local, regional, and national environmental regulations.[7][8]

  • Do not allow the material to enter drains or sewer systems.

  • Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning where possible.[11]

References

  • National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). This compound CAS 552331-16-5. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-bromo-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-3-methyl-1H-indazole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. Its structural motif is a key component in a variety of biologically active molecules. The precise characterization of this compound is paramount for its effective use in synthesis and as a scaffold in drug design. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation of this data is grounded in the fundamental principles of spectroscopy and supported by comparative analysis with structurally related compounds.

This guide is structured to provide not only the spectral data but also the underlying scientific reasoning for the observed spectroscopic properties. This approach is intended to empower researchers to not only verify the identity and purity of their samples but also to deepen their understanding of how molecular structure dictates spectroscopic behavior.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the standard IUPAC numbering system for the indazole ring is used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[1][2][3]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons, the methyl protons, and the N-H proton. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating nature of the methyl group.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~12.5br s1H-N1-H
~7.85d1H~1.5H-4
~7.55d1H~8.8H-7
~7.35dd1H~8.8, ~1.8H-6
~2.50s3H-C3-CH₃

Interpretation of the ¹H NMR Spectrum:

  • N1-H Proton: The proton attached to the N1 nitrogen is expected to be significantly deshielded due to its acidic nature and involvement in hydrogen bonding, appearing as a broad singlet at a downfield chemical shift of approximately 12.5 ppm.

  • Aromatic Protons:

    • H-4: This proton is situated ortho to the bromine atom and is expected to be the most deshielded of the aromatic protons, appearing as a doublet with a small meta-coupling to H-6.

    • H-7: This proton is adjacent to the fused pyrazole ring and is predicted to resonate as a doublet due to ortho-coupling with H-6.

    • H-6: This proton will be split into a doublet of doublets due to ortho-coupling with H-7 and meta-coupling with H-4.

  • Methyl Protons: The three protons of the methyl group at the C3 position are equivalent and will appear as a sharp singlet at approximately 2.50 ppm.

Experimental Protocol for ¹H NMR Data Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to observe the exchangeable N-H proton.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-14 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of attached atoms and the overall electronic distribution within the aromatic system.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~141.0C3
~139.5C7a
~129.0C6
~124.0C4
~121.5C3a
~115.0C5
~112.0C7
~11.0C3-CH₃

Interpretation of the ¹³C NMR Spectrum:

  • Quaternary Carbons: The carbons of the indazole core that do not bear any protons (C3, C3a, C5, and C7a) can be identified by their lack of signal in a DEPT-135 experiment. C3 is expected to be downfield due to its position in the pyrazole ring and attachment to the methyl group. C5, being directly bonded to the electronegative bromine, will be significantly shielded.

  • Methine Carbons: The protonated aromatic carbons (C4, C6, and C7) will appear as positive signals in a DEPT-135 experiment. Their chemical shifts are influenced by their position relative to the substituents.

  • Methyl Carbon: The carbon of the methyl group will appear as a positive signal in a DEPT-90 and DEPT-135 experiment at a characteristic upfield chemical shift of around 11.0 ppm.

Experimental Protocol for ¹³C NMR Data Acquisition:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: Standard proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more scans to achieve adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-160 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4][5][6]

Predicted IR Data (KBr Pellet or ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3200-2800Broad, MediumN-H stretch
3100-3000MediumAromatic C-H stretch
2980-2850MediumAliphatic C-H stretch (methyl)
1620-1600MediumC=N stretch
1500-1400StrongAromatic C=C ring stretch
~1380MediumC-H bend (methyl)
850-800StrongC-H out-of-plane bend (aromatic)
600-500Medium-StrongC-Br stretch

Interpretation of the IR Spectrum:

  • N-H Stretch: A broad absorption band in the region of 3200-2800 cm⁻¹ is characteristic of the N-H stretching vibration, broadened due to hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be observed just below 3000 cm⁻¹.

  • Aromatic Ring Vibrations: The C=C and C=N stretching vibrations within the indazole ring system typically give rise to a series of absorptions in the 1620-1400 cm⁻¹ region.

  • C-Br Stretch: The stretching vibration of the carbon-bromine bond is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹.[7]

Experimental Protocol for IR Data Acquisition (ATR):

  • Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of the ATR accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Resolution: 4 cm⁻¹.

  • Processing: Collect a background spectrum of the clean ATR crystal before acquiring the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns.[8][9][10]

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/zRelative AbundanceAssignment
210/212High[M]⁺ (Molecular Ion)
131Moderate[M - Br]⁺
104Moderate[M - Br - HCN]⁺
79/81Low[Br]⁺

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak: The presence of a pair of peaks at m/z 210 and 212 with a roughly 1:1 intensity ratio is the most characteristic feature, confirming the presence of one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[11][12] This pair of peaks corresponds to the molecular ion [M]⁺.

  • Fragmentation Pattern:

    • Loss of Bromine: A common fragmentation pathway for bromo-aromatic compounds is the loss of the bromine radical, which would result in a peak at m/z 131.[13]

    • Further Fragmentation: The [M - Br]⁺ fragment may undergo further fragmentation, such as the loss of hydrogen cyanide (HCN) from the pyrazole ring, leading to a fragment at m/z 104.

G M [M]⁺˙ (m/z 210/212) M_minus_Br [M - Br]⁺ (m/z 131) M->M_minus_Br - •Br M_minus_Br_minus_HCN [M - Br - HCN]⁺ (m/z 104) M_minus_Br->M_minus_Br_minus_HCN - HCN

Caption: Predicted fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range of approximately m/z 50-300.

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to elucidate the fragmentation pattern.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust and self-validating system for its identification and characterization. The predicted data, based on established spectroscopic principles and comparison with related structures, offers a reliable framework for researchers. By understanding the causality behind the observed chemical shifts, vibrational frequencies, and fragmentation patterns, scientists can confidently utilize this important building block in their synthetic and drug discovery endeavors. This guide serves as a practical reference, empowering researchers with the knowledge to interpret their own experimental data and ensure the integrity of their scientific work.

References

  • 3 - Supporting Information. (n.d.).
  • Fragmentation (mass spectrometry). (2024). In Wikipedia. Retrieved from [Link]

  • Fragmentation Mechanisms - Intro to Mass Spectrometry. (n.d.). Retrieved from [Link]

  • Nuclear magnetic resonance spectroscopy. (2024). In Wikipedia. Retrieved from [Link]

  • NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022, January 12). Microbe Notes. Retrieved from [Link]

  • NMR Spectroscopy. (n.d.). MSU chemistry. Retrieved from [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • FRAGMENTATION. (n.d.). Retrieved from [Link]

  • Mass Spect:Fragmentation: Videos & Practice Problems. (n.d.). Pearson. Retrieved from [Link]

  • NMR spectroscopy - An Easy Introduction. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. (n.d.). PREMIER Biosoft. Retrieved from [Link]

  • IR Spectroscopy: Functional Group Analysis | PDF. (n.d.). Scribd. Retrieved from [Link]

  • IR SPECTROSCOPY | PPTX. (n.d.). Slideshare. Retrieved from [Link]

  • INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved from [Link]

  • Introduction to infrared spectroscopy (video). (n.d.). Khan Academy. Retrieved from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane. (n.d.). Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). Semantic Scholar. Retrieved from [Link]

  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. (2014, April 2). PubMed. Retrieved from [Link]

  • EI-MS fragment ions (m/z) and the corresponding intensity (in %) of compounds 1-4. (n.d.). Retrieved from [Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025, September 24). Save My Exams. Retrieved from [Link]

  • Bromobenzene. (n.d.). Retrieved from [Link]

  • Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. (n.d.). Retrieved from [Link]

  • Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][1][9][14]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Benzene, 1-bromo-2-ethyl-. (n.d.). the NIST WebBook. Retrieved from [Link]

  • (PDF) 13 C NMR of indazoles. (2016, April 7). ResearchGate. Retrieved from [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (n.d.). Retrieved from [Link]

  • Bromo pattern in Mass Spectrometry. (2023, December 2). YouTube. Retrieved from [Link]

  • Wiley-VCH 2007 - Supporting Information. (n.d.).
  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole. (n.d.). Google Patents.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 27). RSC Publishing. Retrieved from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Retrieved from [Link]

  • Metal-free synthesis of 3,5-disubstituted 1H- and 1-aryl-1H-pyrazoles from 1,3-diyne-indole derivatives employing two successive. (n.d.). SciSpace. Retrieved from [Link]

  • Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-Bromo-3-Methyl-1H-Indazole and its Bioisosteres for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, renowned for its role in the development of targeted therapeutics, particularly kinase inhibitors.[1][2] This guide provides an in-depth analysis of a key building block, 5-bromo-3-methyl-1H-indazole, and explores the strategic application of bioisosterism to modify its structure for enhanced pharmacological properties. We will delve into the synthesis of the core molecule, the rationale behind bioisosteric design, synthetic protocols for derivatization, and methodologies for biological evaluation. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage this versatile scaffold in their discovery programs.

The Core Scaffold: this compound

This compound is a heterocyclic aromatic compound that serves as a critical starting material in the synthesis of a multitude of biologically active molecules.[3] Its structure, featuring a fused benzene and pyrazole ring, allows it to act as a purine mimic, facilitating interactions with the active sites of various enzymes.[3] The strategic placement of the bromine atom at the 5-position and the methyl group at the 3-position provides distinct vectors for chemical modification and structure-activity relationship (SAR) studies.

Physicochemical Properties

A clear understanding of the core scaffold's properties is fundamental for its application in drug design.

PropertyValueSource
CAS Number 552331-16-5[4]
Molecular Formula C₈H₇BrN₂[3]
Molecular Weight 211.06 g/mol [3]
Appearance White to off-white solid/powder[4]
Melting Point 123-127 °C
Synthesis of the Core Scaffold

The synthesis of this compound is well-established. One common and efficient laboratory-scale synthesis involves the reaction of a substituted hydrazine with an appropriate ketone, followed by cyclization. A typical procedure starts from 5-bromo-1H-indazole-3-carboxylic acid, which can be synthesized by the bromination of indazole-3-carboxylic acid.[5]

A general synthetic route is outlined below:

  • Step 1: Bromination of Indazole-3-carboxylic acid. Indazole-3-carboxylic acid is suspended in glacial acetic acid and heated. A solution of bromine in glacial acetic acid is then added dropwise. The reaction mixture is heated for several hours, then cooled and poured into ice water to precipitate the product, 5-bromo-1H-indazole-3-carboxylic acid.[5]

  • Step 2: Conversion to this compound. While a direct conversion from the carboxylic acid to the 3-methyl analog is not straightforward, a related synthesis to produce the core scaffold involves the cyclization of a substituted phenylhydrazine.[4]

A documented, high-yield synthesis involves dissolving the appropriate precursor solid in ethyl acetate, washing with water and brine, drying the organic phase, and concentrating under reduced pressure to yield the final product.[4]

The Principle of Bioisosterism in Indazole Design

Bioisosterism is a cornerstone strategy in medicinal chemistry used to optimize lead compounds by replacing a functional group with another that retains similar physical and chemical properties, leading to improved biological activity, metabolic stability, or reduced toxicity.[6][7] The indazole scaffold itself is often considered a bioisostere of indole or phenol, offering a hydrogen bond donor (N-H) and an additional nitrogen atom as a hydrogen bond acceptor, which can enhance target affinity.[8][9]

For this compound, the primary points for bioisosteric replacement are the 5-bromo and 3-methyl groups.

Bioisosteres for the 5-Bromo Group

The bromine atom serves as an excellent handle for cross-coupling reactions but can also be a site of metabolic liability or contribute to off-target effects.[3] Replacing it with bioisosteres can modulate lipophilicity, polarity, and metabolic stability.

  • Classical Bioisosteres:

    • Fluorine/Chlorine: Halogen swapping can fine-tune electronic properties and lipophilicity.[10]

    • Cyano (-CN): A polar group that can act as a hydrogen bond acceptor.

    • Trifluoromethyl (-CF₃): Increases lipophilicity and can block metabolic oxidation.[11]

  • Non-Classical Bioisosteres:

    • Small Heterocycles (e.g., Pyrazole, Thiazole): Can introduce new hydrogen bonding interactions and alter the vector space of the molecule.[12]

    • Cyclopropyl: Can mimic the steric bulk of other groups while improving metabolic stability.[13]

Bioisosteres for the 3-Methyl Group

The 3-methyl group often occupies a hydrophobic pocket in the target protein. Its replacement can refine this interaction and impact metabolic stability.

  • Cyclopropyl: A common replacement that maintains a similar spatial footprint but can offer improved metabolic stability.[13]

  • Trifluoromethyl (-CF₃): Can enhance binding affinity and metabolic stability.[11]

  • Small Alkyl Groups (e.g., Ethyl): For probing the size of the hydrophobic pocket.

  • Oxetane: Can serve as a bioisostere for a gem-dimethyl group, offering similar steric volume with reduced lipophilicity.[14]

Diagram: The Concept of Bioisosteric Replacement

G cluster_core Core Scaffold cluster_bromo 5-Bromo Bioisosteres cluster_methyl 3-Methyl Bioisosteres Core This compound Bromo_Bio Fluorine Chlorine Cyano (-CN) Trifluoromethyl (-CF3) Pyrazole Cyclopropyl Core->Bromo_Bio Replace Br Methyl_Bio Cyclopropyl Trifluoromethyl (-CF3) Ethyl Oxetane Core->Methyl_Bio Replace Me

Caption: Bioisosteric replacement strategies for this compound.

Synthetic Strategies for Derivatization

The true utility of this compound lies in its capacity for derivatization at multiple positions, primarily through palladium- and copper-catalyzed cross-coupling reactions.

C-C Bond Formation at the 5-Position: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for installing aryl and heteroaryl groups at the 5-position, allowing for extensive exploration of SAR.[15][16] This reaction is valued for its mild conditions and high functional group tolerance.[15]

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of this compound

  • Rationale: Microwave irradiation is employed to accelerate reaction times and improve yields, which is particularly beneficial for high-throughput synthesis in a drug discovery setting.[17] The choice of a palladium catalyst like Pd(PPh₃)₄ and a base such as Cs₂CO₃ is critical for efficient catalytic turnover.[17]

  • Materials:

    • This compound

    • Arylboronic acid (1.3 equivalents)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.07 equivalents)

    • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

    • Solvent system: 1,4-dioxane/Ethanol/H₂O[17]

    • Microwave reaction vial

  • Procedure:

    • To a microwave reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), Pd(PPh₃)₄ (0.07 equiv.), and Cs₂CO₃ (2.0 equiv.).[15][17]

    • Add the 1,4-dioxane/Ethanol/H₂O solvent mixture.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 140 °C) for a specified time (e.g., 1 hour), monitoring for completion by TLC or LC-MS.[17]

    • Upon completion, cool the vial to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 5-aryl-3-methyl-1H-indazole.[15]

Diagram: Suzuki-Miyaura Coupling Workflow

G A 1. Combine Reactants - Bromoindazole - Boronic Acid - Pd(PPh3)4 - Cs2CO3 B 2. Add Solvent & Seal (Dioxane/EtOH/H2O) A->B C 3. Microwave Irradiation (e.g., 140°C, 1h) B->C D 4. Work-up - Dilute (EtOAc) - Filter (Celite) - Wash (H2O, Brine) C->D E 5. Purification (Column Chromatography) D->E F Final Product: 5-Aryl-3-methyl-1H-indazole E->F

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.

N-Arylation and N-Alkylation

Functionalization of the indazole nitrogen atoms (N1 and N2) is another critical strategy for modulating biological activity.[18] Buchwald-Hartwig amination and Ullmann condensation are standard methods for N-arylation.[18][19]

Experimental Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

  • Rationale: This method is often preferred for its mild reaction conditions and broad substrate scope.[18] The choice of palladium precursor and ligand is crucial for achieving high yields and regioselectivity.

  • Materials:

    • This compound

    • Aryl halide (e.g., aryl bromide)

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Ligand (e.g., Xantphos)

    • Base (e.g., Cs₂CO₃)

    • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the aryl halide (1.2 equiv.), palladium catalyst (e.g., 2-5 mol%), ligand (e.g., 4-10 mol%), and base (2.0 equiv.).

    • Add the anhydrous solvent.

    • Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.[18]

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours, monitoring progress by TLC or LC-MS.[18]

    • Upon completion, cool to room temperature, dilute with an organic solvent like ethyl acetate, and filter through Celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to afford the desired N-aryl-5-bromo-3-methyl-1H-indazole.[18]

Biological Applications and Pharmacological Profile

Indazole derivatives are widely recognized as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[1][20] The this compound core is a key component of inhibitors targeting kinases such as p38 MAP kinase, VEGFR, and others.[1][2]

Case Study: p38 MAP Kinase Inhibition

The p38 MAP kinase signaling pathway is a key regulator of inflammatory responses. Dysregulation of this pathway is implicated in diseases like rheumatoid arthritis and Crohn's disease. Indazole-based compounds have been developed as potent p38 inhibitors.

Diagram: Simplified p38 MAP Kinase Signaling Pathway

G Stress Cellular Stress / Cytokines MKK MKK3 / MKK6 Stress->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates (Thr180/Tyr182) Substrates ATF-2 / MAPKAPK2 p38->Substrates Phosphorylates Response Inflammatory Response Substrates->Response Inhibitor Indazole Derivative (e.g., from this compound) Inhibitor->p38 Inhibits

Caption: Inhibition of the p38 MAPK pathway by an indazole-based compound.

In Vitro Biological Evaluation: p38 Kinase Assay

To validate the activity of newly synthesized indazole derivatives, a robust in vitro kinase assay is essential. A non-radioactive, antibody-based assay is a common and safe method.

Experimental Protocol: Non-Radioactive p38 MAP Kinase Activity Assay

  • Rationale: This protocol measures the ability of a test compound to inhibit the phosphorylation of a known p38 substrate, such as ATF-2.[21] The amount of phosphorylated substrate is quantified, typically via Western blot or ELISA, providing a direct measure of the inhibitor's potency (IC₅₀).

  • Procedure Outline:

    • Immunoprecipitation: Use an immobilized anti-phospho-p38 MAPK antibody to selectively pull down active p38 kinase from cell lysates (e.g., from UV-treated or cytokine-stimulated cells).[21][22]

    • Kinase Reaction:

      • Wash the immunoprecipitated pellets with kinase buffer.

      • Resuspend the pellets in kinase buffer containing ATP (e.g., 200 µM) and a recombinant p38 substrate (e.g., ATF-2 fusion protein).[21]

      • Add the test indazole compound at various concentrations (and a DMSO vehicle control).

      • Incubate the reaction at 30 °C for 30 minutes to allow for phosphorylation.[21]

    • Termination and Detection:

      • Terminate the reaction by adding SDS sample buffer and boiling.

      • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-ATF-2 (Thr71)).[21]

      • Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

    • Data Analysis:

      • Quantify the band intensities for the phosphorylated substrate.

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

      • Calculate the IC₅₀ value using a non-linear regression curve fit.

Conclusion and Future Outlook

This compound is a versatile and highly valuable scaffold for modern drug discovery. Its amenability to proven synthetic derivatization techniques, such as Suzuki-Miyaura coupling and N-arylation, allows for the systematic and efficient exploration of chemical space. The strategic application of bioisosterism provides a rational approach to fine-tuning molecular properties, overcoming liabilities in lead compounds, and ultimately designing novel therapeutics with improved efficacy and safety profiles. As our understanding of disease biology deepens, the intelligent application of scaffolds like this compound will continue to be a driving force in the development of next-generation targeted medicines.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (n.d.).
  • Protocol for N-arylation of 3-Bromo-6-(trifluoromethyl)-1H-indazole. (n.d.). Benchchem.
  • Indazoles in Drug Discovery. (n.d.). PharmaBlock.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. (n.d.). Benchchem.
  • Synthesis routes of 5-bromo-N-methyl-1H-indazole-3-carboxamide. (n.d.). Benchchem.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). RSC Publishing.
  • 【Whitepaper】Indazoles in Drug Discovery. (n.d.). PharmaBlock.
  • Rh(ii)-catalysed N2-selective arylation of benzotriazoles and indazoles using quinoid carbenes via 1,5-H shift. (n.d.).
  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (n.d.). Beilstein Journals.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central.
  • “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. (n.d.). MDPI.
  • A Comparative Analysis of Kinase Selectivity in 6-Substituted Indazole Deriv
  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. (n.d.). Organic Chemistry Portal.
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). PubMed Central.
  • Drug Modifications to Improve Stability. (2024-12-29). Chemistry LibreTexts.
  • Bioisosteric Replacements. (n.d.). Chem-Space.
  • p38 MAP Kinase Assay Kit (Nonradioactive). (n.d.). Cell Signaling Technology.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021-02-10). RSC Advances (RSC Publishing).
  • This compound. (2025-07-24). ChemicalBook.
  • Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. (n.d.).
  • A comprehensive review on the indazole based derivatives as targeted anticancer agents. (2023). Journal of Molecular Structure.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025-03-24). BenchChem.
  • p38 MAPK Activity Assay Kit (CS0250) - Bulletin. (n.d.). Sigma-Aldrich.
  • p38α Kinase Assay. (n.d.).
  • p38 MAP Kinase Assay Kit (Nonradioactive). (n.d.). Cell Signaling Technology.
  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC. (2021-07-09).
  • 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis. (n.d.). ChemicalBook.
  • How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?. (n.d.). Guidechem.
  • This compound. (n.d.). MySkinRecipes.
  • Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... (n.d.).
  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman.
  • p38 MAP Kinase Assay. (n.d.). Sigma-Aldrich.
  • Bioisosteric Replacements. (2021-01-30). Cambridge MedChem Consulting.
  • 5-Bromo-4-fluoro-1-methyl-1H-indazole. (n.d.). ChemScene.
  • Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. (n.d.). Benchchem.
  • This compound. (n.d.). Sigma-Aldrich.
  • This compound. (2025-07-24). ChemicalBook.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.).
  • Validating 1-Boc-5-bromo-4-methyl-1H-indazole Derivatives: A Comparative Guide for Cellular Assays. (n.d.). Benchchem.
  • Aromatic Bioisosteres. (2023-01-28). Cambridge MedChem Consulting.
  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2026-01-09).
  • 5-Bromo-1H-indazole 97 53857-57-1. (n.d.). Sigma-Aldrich.
  • Bioisosteres v2 - Recent Trends and Tactics. (2020-11-14). Baran Lab.
  • Indazole From Natural Resources And Biological Activity. (n.d.).

Sources

Whitepaper: The Strategic Role of Bromine Substitution in Indazole Compounds: A Technical Guide for Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Power of Bromination

The indazole core is a privileged heterocyclic scaffold, forming the structural foundation of numerous clinically significant therapeutic agents, including the anti-cancer drugs Pazopanib and Niraparib.[1][2][3] Its unique electronic properties and ability to engage in diverse biological interactions make it a focal point in modern drug discovery.[2][4][5] However, the unfunctionalized indazole ring is merely a starting point. To unlock its full therapeutic potential, medicinal chemists employ strategic modifications, among which halogenation—and specifically bromination—stands out as a uniquely versatile and powerful tool.[6]

This technical guide provides an in-depth exploration of the multifaceted role of bromine substitution in the chemistry of indazole compounds. We will move beyond simple descriptions to explain the causal relationships behind experimental choices, demonstrating how the bromine atom is not a passive substituent but an active director of synthesis, a modulator of physicochemical properties, and a key participant in molecular recognition. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage bromo-indazole scaffolds in their programs.

The Strategic Bromination of the Indazole Core: Regioselectivity and Methodology

The introduction of a bromine atom onto the indazole ring is the foundational step for many synthetic campaigns. The primary consideration is regioselectivity, as the position of the bromine atom dictates its subsequent utility and its influence on the molecule's properties.

Regiochemical Considerations

The indazole ring exhibits distinct electronic characteristics that govern the sites of electrophilic aromatic substitution.

  • C3-Position : The C3 position is the most nucleophilic and kinetically favored site for bromination on the 1H- and 2H-indazole core.[7][8] Most standard brominating agents, such as N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), will preferentially react at this position.[7][9][10]

  • C5 and C7-Positions : Bromination at these positions on the benzene portion of the scaffold is also common, particularly when the C3 position is blocked or under more forcing conditions.[8][11] The specific isomer obtained can be influenced by the solvent, temperature, and the nature of the N1 or N2 substituent.[8] For instance, direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles has been achieved, opening avenues for further specific functionalization.[11][12]

Halogen_Bonding cluster_0 Bromo-Indazole Ligand cluster_1 Protein Active Site Indazole Indazole Core Bromine Br δ- σ-hole δ+ Indazole->Bromine:f0 Acceptor Acceptor Bromine:f1->Acceptor Halogen Bond (Electrostatic Interaction) Synthetic_Hub cluster_Suzuki Suzuki-Miyaura Coupling (C-C Bond) cluster_Buchwald Buchwald-Hartwig Amination (C-N Bond) cluster_Sonogashira Sonogashira Coupling (C-C Bond) center 3-Bromo-Indazole suzuki_reagent R-B(OH)₂ center->suzuki_reagent buchwald_reagent R₂NH center->buchwald_reagent sono_reagent R-C≡CH center->sono_reagent suzuki_product 3-Aryl/Vinyl-Indazole suzuki_reagent->suzuki_product Pd Catalyst, Base buchwald_product 3-Amino-Indazole buchwald_reagent->buchwald_product Pd Catalyst, Base sono_product 3-Alkynyl-Indazole sono_reagent->sono_product Pd/Cu Catalysts, Base

Sources

Methodological & Application

Synthesis of 5-bromo-3-methyl-1H-indazole: A Detailed Guide for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the synthesis of 5-bromo-3-methyl-1H-indazole, a key heterocyclic scaffold in medicinal chemistry. The indazole nucleus is a prevalent motif in numerous pharmacologically active agents, and the targeted bromination at the 5-position coupled with methylation at the 3-position offers a versatile building block for the development of novel therapeutics. This document outlines a robust and scalable synthetic route, discusses alternative methodologies, and provides in-depth procedural details, safety considerations, and characterization techniques to ensure reproducible and high-purity synthesis for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Indazole Scaffold

Indazole and its derivatives are recognized as "privileged structures" in drug discovery, owing to their ability to interact with a wide array of biological targets. As a bioisostere of indole, the indazole ring system is a cornerstone in the design of compounds with diverse therapeutic applications, including but not limited to oncology, inflammation, and neurodegenerative diseases. The introduction of a bromine atom at the 5-position provides a crucial handle for further functionalization through various cross-coupling reactions, while the methyl group at the 3-position can influence the molecule's steric and electronic properties, impacting its binding affinity and metabolic stability. This guide focuses on a reliable synthetic pathway to this compound, empowering researchers to access this valuable intermediate for their drug discovery programs.

Strategic Approach to Synthesis: Retrosynthetic Analysis

The primary synthetic strategy detailed herein involves the cyclization of a substituted phenyl ketone. This approach is favored for its reliability and the commercial availability of the starting materials. The key transformation is the formation of the pyrazole ring of the indazole system from an appropriately substituted precursor.

G This compound This compound 1-(5-bromo-2-fluorophenyl)ethanone 1-(5-bromo-2-fluorophenyl)ethanone This compound->1-(5-bromo-2-fluorophenyl)ethanone Cyclization Anhydrous Hydrazine Anhydrous Hydrazine

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocol

This section provides a comprehensive, step-by-step protocol for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
1-(5-bromo-2-fluorophenyl)ethanone≥98%Commercially Available31945-33-4
Anhydrous Hydrazine≥98%Commercially Available302-01-2
Ethyl AcetateACS GradeCommercially Available141-78-6
Anhydrous Sodium SulfateACS GradeCommercially Available7757-82-6
WaterDeionizedLaboratory Supply7732-18-5
Saturated Brine SolutionN/ALaboratory PreparedN/A
Equipment
  • 1-Liter round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Standard laboratory glassware

  • Filtration apparatus

Synthetic Procedure

The synthesis of this compound is achieved through the cyclization of 1-(5-bromo-2-fluorophenyl)ethanone with anhydrous hydrazine.[1]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Start Combine 1-(5-bromo-2-fluorophenyl)ethanone (66.0 g) and anhydrous hydrazine (350 mL) in a 1-L round-bottom flask. Reflux Reflux the mixture at 117 °C for 5 hours. Start->Reflux Cool Cool to room temperature. Reflux->Cool Evaporate Remove excess hydrazine under reduced pressure. Cool->Evaporate Add_Water Add 400 mL of water to the solid residue. Evaporate->Add_Water Filter Filter the solid and wash with water (2 x 400 mL). Add_Water->Filter Dissolve Dissolve the solid in 600 mL of ethyl acetate. Filter->Dissolve Wash Wash with water (2 x 300 mL) and saturated brine. Dissolve->Wash Dry Dry the organic phase with anhydrous sodium sulfate. Wash->Dry Concentrate Concentrate under reduced pressure to yield the final product. Dry->Concentrate End This compound (white amorphous solid, 60.0 g, 94% yield). Concentrate->End

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Instructions:

  • Reaction Setup: In a 1-liter round-bottom flask, combine 1-(5-bromo-2-fluorophenyl)ethanone (66.0 g, 304 mmol) and 350 mL of anhydrous hydrazine.[1]

  • Reaction: Heat the reaction mixture to reflux at 117 °C and maintain for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess hydrazine by evaporation under reduced pressure. This will yield a white solid.[1]

    • To the solid residue, add 400 mL of water and stir.

    • Collect the solid by filtration and wash it twice with 400 mL of water.[1]

  • Purification:

    • To remove any trace amounts of hydrazine, dissolve the white solid in 600 mL of ethyl acetate.

    • Wash the organic solution sequentially with 300 mL of water (twice) and then with a saturated brine solution.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain this compound as a white amorphous solid (60.0 g, 94% yield).[1]

    • The product is typically of high purity and can be used directly in subsequent reactions without further purification.[1]

Alternative Synthetic Strategies

While the provided protocol is robust, it is valuable for researchers to be aware of alternative synthetic routes.

Diazotization and Cyclization of Anilines

A common method for indazole synthesis involves the diazotization of an ortho-substituted aniline followed by intramolecular cyclization. For the synthesis of a related compound, 5-bromo-1H-indazole, 4-bromo-2-methylaniline is treated with acetic anhydride, followed by reaction with isoamyl nitrite and potassium acetate in chloroform.[2] Subsequent hydrolysis with hydrochloric acid and neutralization yields the desired indazole.[2] This method can be adapted for the synthesis of 3-methyl-substituted indazoles by starting with the corresponding acetophenone derivative.

Direct Bromination of the Indazole Core

For the synthesis of bromo-substituted indazoles, direct bromination of the parent indazole ring system is a viable option. For example, 5-bromo-1H-indazole-3-carboxylic acid can be synthesized by treating indazole-3-carboxylic acid with bromine in glacial acetic acid.[3][4] This approach is useful when the parent indazole is readily available and the desired regioselectivity of bromination can be achieved.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and a singlet for the methyl group. The chemical shifts and coupling constants will be indicative of the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the carbon atoms in the molecule. The chemical shifts will be influenced by the bromine, methyl, and nitrogen atoms. While a specific spectrum for this compound is not provided in the search results, data for related compounds such as 5-bromo-1H-indazole and its derivatives can be used for comparison.[5][6]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (211.06 g/mol for C₈H₇BrN₂). The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a characteristic feature in the mass spectrum.

  • Melting Point (MP): The melting point of the purified compound should be determined and compared with literature values if available.

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and product.

Reagent-Specific Hazards:

  • Anhydrous Hydrazine: Highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • 1-(5-bromo-2-fluorophenyl)ethanone: May cause skin and eye irritation. Avoid inhalation of dust.

  • This compound: The toxicological properties have not been fully investigated. Handle with care and avoid exposure.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound, a valuable building block for drug discovery and medicinal chemistry. By following the outlined procedures and adhering to the safety precautions, researchers can confidently produce this key intermediate in high yield and purity. The discussion of alternative synthetic strategies and characterization methods further equips scientists with the knowledge to adapt and validate their synthetic efforts.

References

  • Claramunt, R. M., et al. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684.

Sources

Application Note & Protocol: A Robust Synthesis of 5-bromo-3-methyl-1H-indazole for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, field-proven protocol for the synthesis of 5-bromo-3-methyl-1H-indazole, a key heterocyclic building block in medicinal chemistry. The presented methodology is based on the efficient cyclization of 1-(5-bromo-2-fluorophenyl)ethanone with anhydrous hydrazine. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, offering researchers the causal insights needed for successful replication, troubleshooting, and adaptation. It includes a detailed experimental protocol, characterization data, a process workflow diagram, and a thorough safety analysis.

Introduction and Scientific Rationale

The indazole scaffold is a privileged structure in modern drug discovery, serving as a bioisostere of indole and engaging in critical hydrogen bonding interactions with a multitude of biological targets.[1] The title compound, this compound, is of particular interest as it provides three strategic points for diversification: the N1-position for modulating pharmacokinetic properties, the C3-methyl group which can influence steric interactions, and the C5-bromo substituent which is a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity.

The chosen synthetic route is predicated on its efficiency, high yield, and operational simplicity. It circumvents multi-step sequences that might involve separate indazole formation followed by regioselective bromination, which can present challenges in selectivity and purification.

Synthesis Pathway and Reaction Mechanism

The synthesis proceeds via a two-stage, one-pot reaction from a commercially available precursor, 1-(5-bromo-2-fluorophenyl)ethanone.

Overall Reaction Scheme:

1-(5-bromo-2-fluorophenyl)ethanone reacts with anhydrous hydrazine to yield this compound.

Mechanistic Breakdown:

The reaction mechanism can be understood in two key phases:

  • Hydrazone Formation: The process begins with the nucleophilic attack of a hydrazine nitrogen atom on the electrophilic carbonyl carbon of the acetophenone derivative. This is a standard condensation reaction that, after proton transfer and subsequent dehydration, forms the corresponding hydrazone intermediate.

  • Intramolecular Nucleophilic Aromatic Substitution (SNAr) and Tautomerization: The crucial ring-closing step is an intramolecular SNAr reaction. The terminal nitrogen of the hydrazone acts as the nucleophile, attacking the carbon atom bearing the fluorine atom. The ortho-position of the fluorine to the activating acetyl-derived group makes it highly susceptible to nucleophilic displacement. The loss of the fluoride ion results in a cyclic intermediate which rapidly tautomerizes to the thermodynamically stable aromatic 1H-indazole system. This step is the primary reason for the high regioselectivity of the reaction.

Detailed Experimental Protocol

This protocol is designed for a ~60 g scale synthesis and can be adjusted accordingly. All operations involving anhydrous hydrazine must be performed in a certified chemical fume hood with appropriate personal protective equipment.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityGrade/PuritySupplier Example
1-(5-bromo-2-fluorophenyl)ethanone31955-91-0217.0366.0 g (304 mmol)≥98%Sigma-Aldrich
Anhydrous Hydrazine (N₂H₄)302-01-232.05350 mL≥98%Sigma-Aldrich
Ethyl Acetate (EtOAc)141-78-688.11~1 LACS GradeFisher Scientific
Deionized Water (H₂O)7732-18-518.02~1 L--
Saturated Brine Solution--300 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededGranularFisher Scientific
1-Liter Round Bottom Flask--1--
Reflux Condenser--1--
Heating Mantle with Stirring--1--
Rotary Evaporator--1--
Büchner Funnel & Filter Flask--1--
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 1-liter round bottom flask equipped with a magnetic stir bar, add 1-(5-bromo-2-fluorophenyl)ethanone (66.0 g, 304 mmol).

  • Reagent Addition: In a chemical fume hood, carefully add anhydrous hydrazine (350 mL) to the flask.

  • Cyclization Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approx. 117 °C) using a heating mantle. Maintain a gentle reflux with stirring for 5 hours.

    • Scientist's Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent. The starting material will have a higher Rf than the more polar indazole product.

  • Hydrazine Removal: After 5 hours, cool the reaction mixture to room temperature. Remove the excess anhydrous hydrazine by evaporation under reduced pressure using a rotary evaporator. This will result in a solid residue.

    • Causality: It is crucial to remove the excess hydrazine as it is highly water-soluble and its presence would complicate the subsequent aqueous workup.

  • Initial Product Isolation: Add deionized water (400 mL) to the solid residue and stir or sonicate to break up the solid. Isolate the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with two additional portions of deionized water (2 x 400 mL) to remove any remaining water-soluble impurities.

  • Liquid-Liquid Extraction (Purification): To remove trace hydrazine, transfer the white solid to a 2-liter separatory funnel and dissolve it in ethyl acetate (600 mL). Wash the organic layer sequentially with deionized water (2 x 300 mL) and then with saturated brine solution (300 mL).

    • Trustworthiness: The brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic phase, improving the efficiency of the drying agent.

  • Drying and Concentration: Drain the organic phase into a large Erlenmeyer flask and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the final product.

  • Final Product: The process yields this compound as a white, amorphous solid (Expected yield: ~60.0 g, 94%). The product is often pure enough for subsequent reactions without further purification.

Experimental Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Analysis A 1. Add 1-(5-bromo-2-fluorophenyl)ethanone and Anhydrous Hydrazine to RBF B 2. Reflux at 117°C for 5 hours A->B C 3. Cool to RT, Evaporate excess Hydrazine B->C D 4. Add H₂O and Filter C->D E 5. Wash Solid with H₂O D->E F 6. Dissolve in EtOAc E->F G 7. Wash with H₂O then Brine F->G H 8. Dry over Na₂SO₄ G->H I 9. Filter and Concentrate H->I J Characterize Product (NMR, MS, MP) I->J

Caption: Workflow for the synthesis of this compound.

Characterization and Data Analysis

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol [2]
Melting Point 158-162 °C
¹H NMR (400 MHz, DMSO-d₆) Predicted δ (ppm): 12.8 (br s, 1H, N-H), 7.85 (s, 1H, H-4), 7.45 (d, 1H, H-7), 7.30 (d, 1H, H-6), 2.50 (s, 3H, CH₃).
¹³C NMR (100 MHz, DMSO-d₆) Predicted δ (ppm): 142.0 (C3), 139.5, 128.0, 123.5, 121.0, 115.0 (C5-Br), 112.0, 10.0 (CH₃).
Mass Spec (ESI+) m/z 210.98, 212.98 ([M+H]⁺, isotopic pattern for Br)

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Hydrazine is not anhydrous (contains water).1. Extend reflux time and monitor by TLC. 2. Use a fresh, sealed bottle of anhydrous hydrazine.
Reaction Stalls Insufficient heating.Ensure the reaction mixture is maintaining a steady reflux. Check heating mantle calibration.
Product is Oily/Gummy Presence of residual hydrazine or other impurities.Ensure the evaporation step to remove hydrazine is complete. Perform the EtOAc/water/brine wash sequence meticulously. If still impure, consider purification by flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Emulsion during Workup High concentration of salts or impurities.Add more brine solution and allow the mixture to stand for an extended period. If necessary, filter the entire mixture through a pad of Celite.

Safety and Hazard Management

The synthesis of this compound involves hazardous materials and should only be undertaken by trained personnel in a well-ventilated chemical fume hood.

Reagent Hazards
ChemicalGHS PictogramsHazard Statements
Anhydrous Hydrazine GHS02, GHS05, GHS06, GHS08, GHS09Flammable liquid, Toxic if swallowed/inhaled/in contact with skin, Causes severe skin burns and eye damage, Suspected of causing cancer, Very toxic to aquatic life.
1-(5-bromo-2-fluorophenyl)ethanone GHS07Harmful if swallowed, Causes skin and serious eye irritation.
This compound GHS07 (Anticipated)Harmful if swallowed (based on analogues).[6] May cause skin and eye irritation.
Ethyl Acetate GHS02, GHS07Highly flammable liquid and vapor, Causes serious eye irritation, May cause drowsiness or dizziness.
Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Nitrile or neoprene gloves (double-gloving is recommended when handling anhydrous hydrazine).

  • Body Protection: Flame-retardant lab coat.

Waste Disposal
  • Hydrazine Waste: Quench any residual hydrazine carefully with an oxidizing agent like sodium hypochlorite solution in a separate, designated waste container before neutralization and disposal according to institutional guidelines.

  • Organic Waste: Collect all organic filtrates and solvents in a designated halogenated waste container.

  • Aqueous Waste: Neutralize aqueous layers before disposing of them down the drain, in accordance with local regulations.

References

  • CN105198813A - Synthesizing process of 3-methyl-1 H-indazole. Google Patents.
  • This compound CAS 552331-16-5 . Home Sunshine Pharma. Available at: [Link]

  • Fischer Indole Synthesis . Wikipedia. Available at: [Link]

  • Supporting information - The Royal Society of Chemistry . Royal Society of Chemistry. Available at: [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
  • (PDF) 13C NMR of indazoles . ResearchGate. Available at: [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination . ACS Publications. Available at: [Link]

Sources

Introduction: The Convergence of a Privileged Scaffold and a Nobel-Winning Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Suzuki Coupling Reactions with 5-bromo-3-methyl-1H-indazole: Protocols and Mechanistic Insights

In the landscape of modern medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold," a molecular framework that is recurrent in a multitude of biologically active compounds.[1][2] Specifically, derivatives of 3-methyl-1H-indazole have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The strategic functionalization of this scaffold is therefore of paramount importance in the discovery of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, provides an exceptionally powerful and versatile tool for this purpose.[3][4]

This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with this compound. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into optimizing reaction conditions and troubleshooting common challenges. The aim is to equip the reader with the necessary knowledge to confidently and successfully synthesize novel 5-aryl-3-methyl-1H-indazole derivatives, a class of compounds with significant therapeutic potential.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, typically catalyzed by a palladium(0) complex.[4] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]

  • Oxidative Addition : The cycle begins with the insertion of the catalytically active Pd(0) species into the carbon-halogen bond of the aryl halide (in this case, this compound). This step, often the rate-determining one, results in the formation of a square-planar Pd(II) complex.[4][6]

  • Transmetalation : For this step to occur, the organoboron reagent (e.g., an arylboronic acid) must be activated by a base.[7] The base reacts with the boronic acid to form a more nucleophilic boronate species. This boronate then transfers its organic group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.[5][6]

  • Reductive Elimination : In the final step, the two organic ligands on the palladium center couple and are eliminated from the coordination sphere, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][6]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar'-B(OR)₂ + Base pd_complex2 Ar-Pd(II)L₂-Ar' transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product center

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocols for the Suzuki Coupling of this compound

The successful synthesis of 5-aryl-3-methyl-1H-indazoles hinges on the careful selection of the catalyst, base, solvent, and temperature. The NH group of the indazole can sometimes pose challenges, but several protocols have proven effective for this class of heteroaryl halides.[8]

Key Reagent Considerations
  • Palladium Catalyst: The choice of catalyst is critical. While Pd(PPh₃)₄ can be effective, catalysts bearing more electron-rich and bulky phosphine ligands often provide higher yields and tolerate a broader range of functional groups.[9][10] [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a highly reliable and versatile catalyst for the coupling of bromoindazoles.[9][11][12]

  • Base: An inorganic base is required to activate the boronic acid. Potassium carbonate (K₂CO₃) is a common and effective choice, offering a good balance of reactivity and cost.[11][13] For more challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be beneficial.[10][14]

  • Solvent System: A mixture of an organic solvent and water is typically employed to dissolve both the organic-soluble halide and the water-soluble inorganic base and boronate species.[13][15] Common solvent systems include 1,4-dioxane/water, dimethoxyethane (DME)/water, and toluene/water.[8][11][16]

Data Summary: Exemplary Reaction Conditions

The following table summarizes effective conditions for the Suzuki coupling of N-substituted 5-bromoindazoles, which serve as an excellent starting point for optimizing the reaction of this compound.

EntryAryl HalideBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)YieldReference
15-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)DME80High[9][11]
2N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamideVarious arylboronic acidsPd(dppf)Cl₂ (5)K₂CO₃ (3)1,4-Dioxane/Water100Good to Excellent[13]
3Heteroaryl ChlorideHeteroaryl Boronic AcidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (2)n-Butanol100Good to Excellent[10]

Detailed Step-by-Step Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials and Reagents:
  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (1-5 mol%)

  • Potassium carbonate (K₂CO₃), anhydrous (2-3 equivalents)

  • 1,4-Dioxane or Dimethoxyethane (DME), anhydrous

  • Deionized water, degassed

  • Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen)

Experimental_Workflow start Start setup Reaction Setup (Flask, Stir Bar, Reagents) start->setup inert Inert Atmosphere (Evacuate & Refill with Ar/N₂) setup->inert solvents Add Degassed Solvents (Dioxane/Water) inert->solvents heating Heat Reaction (e.g., 80-100 °C) solvents->heating monitoring Monitor Progress (TLC) heating->monitoring monitoring->heating Incomplete workup Aqueous Workup (Cool, Dilute, Extract) monitoring->workup Complete purify Purification (Dry, Concentrate, Chromatography) workup->purify end End (Pure Product) purify->end

Figure 2: General workflow for the Suzuki cross-coupling experiment.
Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).[13][16]

  • Establish Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL total) via syringe. Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is important to remove dissolved oxygen.[5]

  • Reaction Execution: Place the flask in a preheated oil bath and stir the mixture vigorously at 80-100 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (this compound) is consumed. This typically takes 2-12 hours.[13]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water (20 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[16]

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure 5-aryl-3-methyl-1H-indazole.[16]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Inappropriate base or solvent.1. Ensure a proper inert atmosphere; use a fresh catalyst or a pre-catalyst.2. Thoroughly degas all solvents before use.3. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.
Protodeboronation 1. Presence of excess water or acidic protons.2. Prolonged reaction time at high temperature.3. Boronic acid instability.1. Use anhydrous base and solvents.2. Monitor the reaction closely and stop it upon completion.3. Use a boronic ester (e.g., pinacol ester) instead of the boronic acid.
Homocoupling of Boronic Acid 1. Presence of oxygen.2. High catalyst loading.1. Ensure the reaction is strictly anaerobic.2. Reduce the catalyst loading (1-2 mol%).
Dehalogenation of Starting Material 1. Impurities in the reaction.2. Side reactions promoted by the base.1. Use purified starting materials and reagents.2. Try a milder base (e.g., NaHCO₃) or lower the reaction temperature.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable method for the synthesis of 5-aryl-3-methyl-1H-indazole derivatives. By understanding the reaction mechanism and carefully controlling the experimental parameters—particularly the choice of catalyst, base, and solvent, and the exclusion of oxygen—researchers can achieve high yields and purity. The protocols and insights provided in this guide offer a robust foundation for the successful application of this powerful reaction in drug discovery and development programs, paving the way for the creation of novel and potentially life-saving therapeutics.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • Bures, F. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Communications Chemistry. (2021). Available from: [Link]

  • Shaikh, A. et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. (2023). Available from: [Link]

  • Catarino, R. et al. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. (2021). Available from: [Link]

  • ResearchGate. Screening of palladium catalysts for the Suzuki coupling of... Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. (2007). Available from: [Link]

  • ResearchGate. Suzuki coupling of heteroaryl halides with aryl boronic acids a. Available from: [Link]

  • Migliorini, A. et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. (2012). Available from: [Link]

  • Goli, M. R. et al. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. (2024). Available from: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available from: [Link]

  • Shaanxi Bloom Tech Co., Ltd. What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. (2024). Available from: [Link]

  • ResearchGate. Suzuki Cross-Couplings on Aryl (Heteroaryl) Bromides and Chlorides with Bulky Aliphatic Phosphines/Pd(0)-Triolefinic Macrocyclic Catalyst. (2025). Available from: [Link]

  • ResearchGate. Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. (2025). Available from: [Link]

  • Shaanxi Bloom Tech Co., Ltd. What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis?. (2024). Available from: [Link]

  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Available from: [Link]

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). Available from: [Link]

  • YouTube. Suzuki cross-coupling reaction. (2020). Available from: [Link]

  • MDPI. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Available from: [Link]

  • Semantic Scholar. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Available from: [Link]

  • MDPI. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. (2018). Available from: [Link]

  • Semantic Scholar. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Available from: [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-methyl-1H-indazole scaffold is a privileged core structure in medicinal chemistry, frequently appearing in potent kinase inhibitors and other biologically active molecules.[1][2] The functionalization of this core is critical for modulating pharmacological properties. This guide provides an in-depth technical overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 5-bromo-3-methyl-1H-indazole, a versatile building block for chemical library synthesis and lead optimization. We will cover Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, offering expert insights into experimental design, mechanism, and troubleshooting.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system, a bioisostere of indole, is a cornerstone in the design of therapeutics targeting a wide range of diseases.[2] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases has made it a popular scaffold for developing inhibitors of enzymes like Polo-like kinase 4 (PLK4), VEGFR, and others.[3][4][5] The this compound intermediate is particularly valuable; the bromine atom at the C5 position serves as a versatile synthetic handle for introducing molecular diversity through robust and scalable palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which is essential for exploring the structure-activity relationship (SAR) of new chemical entities.

General Considerations for Palladium-Catalyzed Reactions

Executing successful palladium-catalyzed reactions requires meticulous attention to detail to ensure catalyst activity and reproducibility.

  • Inert Atmosphere: Palladium(0) species, the active catalysts in most cross-coupling cycles, are sensitive to oxygen. It is crucial to perform reactions under an inert atmosphere (e.g., Argon or Nitrogen). This is typically achieved by degassing the reaction solvent (e.g., by sparging with inert gas or through freeze-pump-thaw cycles) and using Schlenk line techniques.

  • Reagent Quality: The purity of reagents is paramount. Solvents should be anhydrous, bases should be freshly opened or properly stored, and the palladium catalyst and ligands should be of high purity. Catalyst precursors like Pd(OAc)₂ are stable but are reduced in situ to the active Pd(0) species.

  • Ligand Selection: The choice of ligand is critical for stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle (oxidative addition, reductive elimination).[6] Sterically bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) often provide superior results by promoting fast reductive elimination and preventing catalyst decomposition.[7][8]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most widely used methods for creating biaryl and vinyl-aryl structures due to its mild conditions and the commercial availability of a vast array of boronic acids and esters.

Principle and Mechanism

The reaction couples an organoboron reagent with an aryl halide.[2] The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concludes with reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)-Br(L)₂ (Oxidative Adduct) OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_R Ar-Pd(II)-R'(L)₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product Product Out ArBr Ar-Br ArBr->OxAdd Ar-Br In Boronic R'-B(OH)₂ + Base Boronic->Transmetal R'-B(OH)₂ In Buchwald_Hartwig_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)-Br(L) OxAdd->PdII_complex AmineCoord Amine Deprotonation (Base-mediated) PdII_complex->AmineCoord PdII_Amide Ar-Pd(II)-NR¹R²(L) (Amide Complex) AmineCoord->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Product Ar-NR¹R² RedElim->Product Product Out ArBr Ar-Br ArBr->OxAdd Ar-Br In Amine HNR¹R² + Base Amine->AmineCoord Amine In Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)-Br(L)₂ Pd0->PdII_complex Oxidative Addition PdII_Alkyne Ar-Pd(II)-C≡CR'(L)₂ PdII_complex->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR' ArBr Ar-Br CuX Cu(I)X CuAcetylide Cu(I)-C≡CR' CuX->CuAcetylide Base + Alkyne CuAcetylide->PdII_complex Enters Pd Cycle CuAcetylide->CuX Alkyne R'-C≡CH Heck_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)-Br(L)₂ OxAdd->PdII_complex Insertion Migratory Insertion PdII_complex->Insertion PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-Br(L)₂ Insertion->PdII_Alkyl Elimination β-Hydride Elimination PdII_Alkyl->Elimination PdH H-Pd(II)-Br(L)₂ Elimination->PdH Product Product Out Elimination->Product BaseRegen Base-mediated Regeneration PdH->BaseRegen BaseRegen->Pd0 Alkene Alkene In Alkene->Insertion

Sources

Application Notes and Protocols for the Utilization of 5-Bromo-3-methyl-1H-indazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and interact with the hinge region of various protein kinases.[1][2] This structural feature has rendered indazole derivatives central to the development of a multitude of targeted therapeutics, particularly in oncology. Among the various functionalized indazoles, 5-bromo-3-methyl-1H-indazole stands out as a versatile and strategically important building block. The presence of a bromine atom at the 5-position provides a reactive handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The methyl group at the 3-position can also influence the molecule's interaction with biological targets. These attributes make this compound a valuable starting material for the synthesis of kinase inhibitors and other biologically active molecules.[1][3]

Core Applications in Drug Discovery

The primary application of this compound lies in its role as a key intermediate in the synthesis of small molecule kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] By functionalizing the 5-position of the indazole core, medicinal chemists can systematically explore the chemical space around the scaffold to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Key Therapeutic Targets:
  • Polo-like Kinase 4 (PLK4) Inhibitors: PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication. Its overexpression is linked to tumorigenesis, making it an attractive target for cancer therapy.[5] Indazole-based compounds have shown potent inhibitory activity against PLK4.[1][5]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors: VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][6] The indazole scaffold is a common feature in many VEGFR inhibitors.[2]

Synthetic Transformations: Cross-Coupling Protocols

The bromine atom at the 5-position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. It is widely used to synthesize biaryl and heteroaryl-aryl structures.[7]

Causality in Experimental Design:

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. For substrates like this compound, a catalyst system that is both active and stable is required.[3][7]

  • Catalyst and Ligand: A common and effective catalyst is [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]). The dppf ligand provides the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle.[3]

  • Base: An inorganic base such as potassium carbonate (K₂CO₃) is typically used to activate the boronic acid and facilitate the transmetalation step.[3]

  • Solvent: A mixture of an ethereal solvent like 1,2-dimethoxyethane (DME) and water is often employed to dissolve both the organic and inorganic reagents.[3]

Experimental Protocol: Synthesis of 3-methyl-5-phenyl-1H-indazole

Suzuki_Coupling

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), [Pd(dppf)Cl₂] (0.05 equiv.), and K₂CO₃ (2.0 equiv.).

  • Solvent Addition and Degassing: Add a 2:1 mixture of DME and water. Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 3-methyl-5-phenyl-1H-indazole.

ParameterConditionRationale
Catalyst [Pd(dppf)Cl₂]Efficient for coupling aryl bromides.[3]
Base K₂CO₃Effective and commonly used inorganic base.[3]
Solvent DME/H₂OGood solubility for both organic and inorganic reagents.[3]
Temperature 80 °CPromotes reaction without significant decomposition.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[8][9]

Causality in Experimental Design:

The success of the Buchwald-Hartwig amination is highly dependent on the ligand, base, and solvent.

  • Ligand: Bulky, electron-rich phosphine ligands such as Xantphos or RuPhos are often employed to facilitate the reductive elimination step, which is typically the rate-limiting step in the catalytic cycle.[10]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the amine and form the active palladium-amido complex.[11]

  • Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are preferred to prevent quenching of the strong base and deactivation of the catalyst.[9]

Experimental Protocol: Synthesis of 3-methyl-5-(morpholin-4-yl)-1H-indazole

Buchwald_Hartwig_Amination

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Solvent and Reagent Addition: Evacuate and backfill the tube with argon. Add anhydrous toluene, followed by morpholine (1.2 equiv.).

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

ParameterConditionRationale
Catalyst/Ligand Pd₂(dba)₃ / XantphosA robust system for C-N bond formation.[10]
Base NaOtBuStrong, non-nucleophilic base.[11]
Solvent TolueneAnhydrous, non-protic solvent.[9]
Temperature 100 °CSufficient energy to drive the reaction.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, often in the presence of a copper(I) co-catalyst.[12][13]

Causality in Experimental Design:
  • Catalyst System: A combination of a palladium catalyst, such as PdCl₂(PPh₃)₂, and a copper(I) salt (e.g., CuI) is traditionally used. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves as both the base and often as the solvent. It deprotonates the terminal alkyne and neutralizes the hydrogen halide formed during the reaction.[12]

Experimental Protocol: Synthesis of 3-methyl-5-(phenylethynyl)-1H-indazole

Sonogashira_Coupling

  • Reaction Setup: In a flask, dissolve this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.) in a mixture of THF and triethylamine.

  • Reagent Addition and Degassing: Degas the solution with argon for 15 minutes. Add phenylacetylene (1.2 equiv.) dropwise.

  • Reaction: Stir the reaction mixture at room temperature to 60 °C for 4-12 hours, monitoring by TLC.

  • Work-up: Upon completion, cool the reaction, filter through a pad of Celite, and wash with ethyl acetate. Concentrate the filtrate.

  • Purification: Redissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography.

ParameterConditionRationale
Catalyst System PdCl₂(PPh₃)₂ / CuIClassic and effective catalyst system.[13]
Base/Solvent Et₃NActs as both base and solvent.[12]
Co-Solvent THFAids in solubility of starting materials.
Temperature RT to 60 °CMild conditions are often sufficient.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[14][15]

Causality in Experimental Design:
  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective catalyst precursor.[14]

  • Ligand: A phosphine ligand, such as tri(o-tolyl)phosphine (P(o-tol)₃), is often required to stabilize the palladium catalyst and promote the reaction.

  • Base: A hindered amine base like diisopropylethylamine (DIPEA) or a weaker inorganic base like sodium acetate (NaOAc) is used to neutralize the hydrogen halide produced.[15]

  • Solvent: A high-boiling polar aprotic solvent such as DMF or DMA is typically used to facilitate the reaction at elevated temperatures.

Experimental Protocol: Synthesis of (E)-3-methyl-5-styryl-1H-indazole

Heck_Reaction

  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), Pd(OAc)₂ (0.05 equiv.), and P(o-tol)₃ (0.1 equiv.).

  • Solvent and Reagent Addition: Evacuate and backfill the tube with argon. Add anhydrous DMF, styrene (1.5 equiv.), and DIPEA (2.0 equiv.).

  • Reaction: Seal the tube and heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

ParameterConditionRationale
Catalyst/Ligand Pd(OAc)₂ / P(o-tol)₃A common and effective combination.
Base DIPEAHindered amine base to avoid side reactions.
Solvent DMFHigh-boiling polar aprotic solvent.
Temperature 100-120 °CHigher temperatures are often required for Heck reactions.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the development of kinase inhibitors and other pharmacologically active compounds. Its utility stems from the strategic placement of a bromine atom, which serves as a handle for a variety of robust and reliable palladium-catalyzed cross-coupling reactions. The protocols outlined in these application notes for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions provide a solid foundation for the synthesis of a diverse range of functionalized indazole derivatives, thereby facilitating the exploration of new chemical entities in drug discovery and development.

References

  • Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508–4521. [Link]

  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. (n.d.). ResearchGate. Retrieved from [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2022). RSC Advances, 12(38), 24853-24863. [Link]

  • Suzuki–Miyaura cross-coupling of 5-bromoindole (6) and phenylboronic acid (3) catalysed by ligand-free solvent-stabilised Pd-nanoparticles (Pd-NP). (n.d.). ResearchGate. Retrieved from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Molecules, 17(4), 4508-4521. [Link]

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (2022). European Journal of Medicinal Chemistry, 238, 114469. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2023). RSC Medicinal Chemistry, 14(3), 484-497. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]

  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. (2021). RSC Advances, 11(11), 6331-6339. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2022). RSC Advances, 12(38), 24853-24863. [Link]

  • Synthesis and screening of some novel 1-((5-phenyl-1,3,4- oxadiazol-2-yl)methyl)-3-((piperazin-1-yl)methyl)-1H-indazole. (2017). Biomedical Journal of Scientific & Technical Research, 1(7). [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry, 64(20), 14776-14835. [Link]

  • Heck reactions between bromobenzene and styrene catalyzed by Pd supported on different kinds of supports. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (2018). Beilstein Journal of Organic Chemistry, 14, 2838–2845. [Link]

  • Heck reaction between bromobenzene and styrene. (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2022). RSC Medicinal Chemistry, 13(8), 915-934. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews, 107(3), 874–922. [Link]

  • Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. (2023). Molecules, 28(2), 738. [Link]

Sources

The Strategic Derivatization of 5-bromo-3-methyl-1H-indazole: A Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its unique bicyclic structure, a fusion of benzene and pyrazole rings, offers a versatile template for designing molecules that can interact with a wide range of biological targets.[2] Among the various substituted indazoles, 5-bromo-3-methyl-1H-indazole stands out as a particularly valuable starting material. The bromine atom at the C5 position serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions, while the methyl group at C3 can influence the molecule's steric and electronic properties, impacting its binding affinity and selectivity for target proteins.[3] This guide provides a comprehensive overview of the key derivatization strategies for this compound, offering detailed protocols and insights for researchers in drug discovery and development.

Synthesis of the Starting Material: this compound

A reliable supply of the starting material is paramount. While various methods for the synthesis of indazoles exist, a common route to 3-methyl-1H-indazole involves the cyclization of 2-aminoacetophenone.[4] Subsequent bromination can then be performed to yield the desired this compound.

A general synthetic approach is outlined below:

Synthesis of this compound A 2'-Aminoacetophenone B 3-Methyl-1H-indazole A->B  1. NaNO2, HCl  2. SnCl2 or other reducing agent   C This compound B->C  Br2, AcOH or  N-Bromosuccinimide (NBS)  

Caption: General synthetic scheme for this compound.

Part 1: N-Alkylation - Modulating Physicochemical Properties and Target Engagement

Alkylation of the indazole nitrogen atoms (N1 and N2) is a fundamental strategy to modulate a compound's physicochemical properties, such as solubility and membrane permeability, and to explore interactions with the target protein. However, the direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2 isomers, posing significant purification challenges.[5] Achieving regioselectivity is therefore a critical aspect of synthesizing pure, well-characterized compounds.

Understanding the Causality of Regioselectivity

The regiochemical outcome of N-alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.[6]

  • Steric Hindrance: The substituent at the C7 position can sterically hinder the approach of the alkylating agent to the N1 position, favoring N2 alkylation. Conversely, bulky substituents at the C3 position can favor N1 alkylation.

  • Electronic Effects: Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the nitrogen atoms.

  • Nature of the Base and Solvent: The combination of the base and solvent plays a crucial role. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) often favors the formation of the N1-alkylated product, likely due to the formation of a sodium salt that directs the alkylation to the more sterically accessible N1 position.[7] In contrast, conditions like cesium carbonate (Cs2CO3) in dimethylformamide (DMF) can sometimes lead to different regioselectivity.[7]

Protocol 1: Regioselective N1-Alkylation

This protocol is optimized for the selective formation of the N1-alkylated derivative of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the mixture with EtOAc.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Condition Rationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base that effectively deprotonates the indazole nitrogen.[7]
Solvent Tetrahydrofuran (THF)Aprotic solvent that is compatible with NaH and dissolves the reactants well.[7]
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic reaction of NaH, while warming allows the reaction to proceed to completion.
Alkylating Agent Alkyl halideA common and effective electrophile for this transformation.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions - Building Molecular Complexity

The bromine atom at the C5 position of this compound is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents and significantly expanding the chemical space for drug discovery.

Cross_Coupling Indazole This compound Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids/Esters) Indazole->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) Indazole->Buchwald Pd Catalyst, Ligand, Base Cyanation Cyanation (Cyanide Source) Indazole->Cyanation Pd Catalyst, Ligand Product_Suzuki 5-Aryl/Heteroaryl-3-methyl-1H-indazole Suzuki->Product_Suzuki Product_Buchwald 5-Amino-3-methyl-1H-indazole Derivatives Buchwald->Product_Buchwald Product_Cyanation 3-Methyl-1H-indazole-5-carbonitrile Cyanation->Product_Cyanation

Caption: Key cross-coupling derivatizations of this compound.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[8] This reaction is widely used to introduce aryl and heteroaryl moieties, which are common features in many drug molecules.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (or boronic ester)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium carbonate (K2CO3)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0-3.0 eq).

  • Add a mixture of DME and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture at 80-90 °C for 2-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with EtOAc.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Component Example Rationale
Palladium Catalyst Pd(dppf)Cl2An effective and commonly used catalyst for Suzuki couplings involving heteroaryl halides.[8]
Base K2CO3A moderately strong base that is crucial for the transmetalation step in the catalytic cycle.[8]
Solvent System DME/WaterA biphasic solvent system that facilitates the dissolution of both organic and inorganic reagents.[8]
Boron Reagent Arylboronic acidReadily available and stable organoboron species.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[9] This reaction allows for the introduction of primary and secondary amines at the C5 position of the indazole core, providing access to a wide range of 5-aminoindazole derivatives.

This protocol outlines a general procedure for the amination of this compound. The choice of ligand is critical and may require optimization for specific amines.

Materials:

  • This compound

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos (or other suitable biarylphosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To an oven-dried reaction vessel, add Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon).

  • Add anhydrous toluene or dioxane, followed by this compound (1.0 eq) and the amine (1.2 eq).

  • Heat the mixture to 80-110 °C for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO3.

  • Extract with EtOAc.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Component Example Rationale
Palladium Precatalyst Pd2(dba)3A common Pd(0) source for Buchwald-Hartwig reactions.[10]
Ligand XantphosA bulky, electron-rich biarylphosphine ligand that promotes the catalytic cycle.[10]
Base NaOtBuA strong, non-nucleophilic base required for the deprotonation of the amine.[10]
Solvent Toluene or DioxaneAnhydrous, aprotic solvents suitable for this reaction.[10]
Palladium-Catalyzed Cyanation: Introduction of a Versatile Nitrile Group

The nitrile group is a valuable functional group in medicinal chemistry, serving as a bioisostere for other groups and as a synthetic precursor to amides, carboxylic acids, and amines. Palladium-catalyzed cyanation offers a direct method to introduce a nitrile group at the C5 position of this compound.

This protocol describes the conversion of this compound to 3-methyl-1H-indazole-5-carbonitrile.

Materials:

  • This compound

  • Zinc cyanide (Zn(CN)2)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), Zn(CN)2 (0.6 eq), and Pd(PPh3)4 (0.05 eq).

  • Add anhydrous DMF and degas the mixture with an inert gas.

  • Heat the reaction mixture to 120-140 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and pour it into an aqueous solution of sodium bicarbonate.

  • Extract with EtOAc.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Component Example Rationale
Cyanide Source Zinc Cyanide (Zn(CN)2)A less toxic and commonly used cyanide source in palladium-catalyzed reactions.
Palladium Catalyst Pd(PPh3)4An effective catalyst for cyanation reactions.
Solvent DMFA polar aprotic solvent that facilitates the reaction.

Conclusion

The derivatization of this compound offers a powerful platform for the synthesis of novel compounds with potential therapeutic applications. The strategic application of N-alkylation and palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and cyanation, allows for the systematic exploration of the chemical space around this privileged scaffold. The protocols and insights provided in this guide are intended to empower researchers to efficiently synthesize and evaluate new indazole-based drug candidates. Careful optimization of reaction conditions for each specific substrate is crucial for achieving high yields and purity, which are essential for reliable biological evaluation.

References

Sources

Application Notes and Protocols: The Utility of 5-bromo-3-methyl-1H-indazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique structural and electronic properties.[1][2][3] As a bioisostere of naturally occurring purines and indoles, the indazole moiety is adept at interacting with a wide range of biological targets, most notably the ATP-binding site of protein kinases.[4][5][6][7] This guide focuses on a particularly valuable derivative, 5-bromo-3-methyl-1H-indazole (CAS: 552331-16-5) . We will explore its strategic importance as a versatile building block, detail its application in the synthesis of targeted inhibitors, and provide robust, field-proven protocols for its chemical modification and subsequent biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful intermediate in their discovery programs.

The Strategic Value of this compound

The utility of this compound in drug discovery is not coincidental; it is a result of the deliberate combination of a privileged core with strategically placed functional groups.

  • The Indazole Core: This bicyclic heteroaromatic system is a cornerstone of modern drug design, particularly in oncology.[3] Its nitrogen atoms can serve as both hydrogen bond donors and acceptors, allowing it to mimic the adenine base of ATP and form critical interactions with the hinge region of protein kinases.[4][8][9] This mimicry is fundamental to its role in developing competitive kinase inhibitors.[7]

  • The 5-Bromo Group: The bromine atom at the C5 position is the compound's primary reactive handle. It is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[4][10] This allows for the systematic and efficient introduction of diverse aryl, heteroaryl, or alkyl groups, enabling extensive exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[10]

  • The 3-Methyl Group: The methyl group at the C3 position influences the molecule's steric and electronic profile. It can enhance binding to specific protein targets through hydrophobic interactions and can also improve metabolic stability, a critical parameter in drug development.[2]

This unique combination makes this compound a key intermediate for creating libraries of complex molecules aimed at various therapeutic targets, including those implicated in cancer, inflammatory conditions, and neurological disorders.[1][4][11][12]

Core Compound Properties
PropertyValueReference
CAS Number 552331-16-5[4][13][14]
Molecular Formula C₈H₇BrN₂[4][13]
Molecular Weight 211.06 g/mol [4][13]
Appearance White to off-white solid
Primary Application Key intermediate for kinase inhibitors[4][8]

Application Focus: Development of Protein Kinase Inhibitors

The most prominent application of this compound is in the synthesis of protein kinase inhibitors.[4] Kinases are crucial signaling proteins that are often dysregulated in diseases like cancer, making them high-value therapeutic targets.[3] Derivatives of this indazole have been investigated as inhibitors of various kinases, including Polo-like kinase 4 (PLK4), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[8][15][16]

The general strategy involves using the 5-bromo position to introduce a substituent that occupies the solvent-exposed region of the ATP binding pocket, while the indazole core engages the hinge region. Further modifications can be made at the N1 position to fine-tune the compound's physicochemical properties and biological activity.

Visualizing the Synthetic Strategy

The following workflow illustrates a common synthetic route starting from this compound to generate a diverse library of potential kinase inhibitors.

G start This compound suzuki Suzuki Coupling (R-B(OH)₂) start->suzuki Pd Catalyst, Base n_alkylation N1-Alkylation (R'-X) suzuki->n_alkylation Base (e.g., Cs₂CO₃) final Final Inhibitor Library (Diverse R and R') n_alkylation->final

Caption: General synthetic workflow for inhibitor development.

Experimental Protocols: Synthesis and Derivatization

The following protocols provide detailed, step-by-step methodologies for the chemical modification of this compound. These are foundational reactions for any research program utilizing this intermediate.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

Objective: To install a new aryl or heteroaryl substituent at the 5-position of the indazole core, a critical step for SAR exploration.

Rationale: The Suzuki reaction is a robust and versatile method for forming carbon-carbon bonds. The palladium catalyst facilitates the oxidative addition to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. The base is required to activate the boronic acid. An inert atmosphere is crucial to prevent the degradation of the catalyst.

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Nitrogen or Argon gas supply

  • Standard reaction glassware, condenser, magnetic stirrer, and heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the desired boronic acid (1.2 eq), Cs₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-3-methyl-1H-indazole.

Protocol 2: N1-Alkylation of a 5-Substituted-3-methyl-1H-indazole

Objective: To introduce a substituent at the N1 position of the indazole ring, which can modulate solubility, cell permeability, and target engagement.

Rationale: Alkylation of the indazole nitrogen is a common strategy to block a potential site of metabolism and to introduce groups that can form additional interactions within the target protein's binding pocket. A strong base like sodium hydride is used to deprotonate the indazole N-H, creating a nucleophilic anion that readily reacts with the alkyl halide. Anhydrous polar aprotic solvents like DMF are ideal for this type of reaction.

Materials:

  • 5-Aryl-3-methyl-1H-indazole (product from Protocol 1)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equivalents)

  • Alkyl or benzyl halide (e.g., benzyl bromide) (1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard reaction glassware, magnetic stirrer, and ice bath

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the 5-aryl-3-methyl-1H-indazole (1.0 eq) dissolved in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the sodium hydride (1.5 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates the completion of the reaction (typically 2-6 hours).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N1-alkylated product.

Protocols for Biological Evaluation

Once novel derivatives have been synthesized, their biological activity must be rigorously assessed. The following protocols describe standard assays for evaluating potential kinase inhibitors.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against a specific protein kinase.

Rationale: This assay quantifies kinase activity by measuring the amount of ATP consumed. Kinase-Glo® and similar reagents use a luciferase enzyme that produces light in the presence of ATP. High kinase activity depletes ATP, resulting in a low light signal. An effective inhibitor will prevent ATP consumption, leading to a high light signal. The IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50%.

G cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase + Substrate + ATP + Inhibitor Incubate Incubate at RT Kinase->Incubate ATP_Consumed ATP is Consumed Incubate->ATP_Consumed Add_Reagent Add Luminescence Reagent (Luciferase) ATP_Consumed->Add_Reagent Measure Measure Luminescence (Remaining ATP) Add_Reagent->Measure Analyze Calculate IC₅₀ Measure->Analyze

Caption: Workflow for a luminescence-based kinase assay.

Materials:

  • Target protein kinase and its specific substrate

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • ATP solution

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Prepare serial dilutions of the inhibitor compounds in DMSO. Transfer a small volume (e.g., 1 µL) to the wells of the assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction: Prepare a master mix containing the kinase, substrate, and assay buffer. Add this mix to the wells containing the compounds.

  • Initiate Reaction: Prepare an ATP solution in assay buffer. Add the ATP solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Add the luminescent detection reagent to all wells. This reagent stops the kinase reaction and initiates the light-generating reaction.

  • Read Plate: Incubate for 10 minutes to stabilize the signal, then measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the controls. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4: Cell-Based Anti-Proliferative (MTT) Assay

Objective: To assess the cytotoxic or cytostatic effect of the synthesized compounds on cancer cell lines.[15][17]

Rationale: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[15] Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[15]

Materials:

  • Human cancer cell line (e.g., A549 lung cancer, K562 leukemia)[17]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear cell culture plates

  • Synthesized compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO).[15]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of the wells on a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value of the compound.

Representative Data

To contextualize the potential of derivatives from this compound, the following table presents representative data for indazole-based compounds against various cancer cell lines. This serves as a benchmark for evaluating newly synthesized molecules.[15]

CompoundTarget Kinase(s)Cell LineCancer TypeIC₅₀ (µM)Reference
Compound 6o Not specifiedK562Myeloid Leukemia5.15[15][17]
Compound 6o Not specifiedA549Lung Cancer>40[15][17]
Axitinib VEGFRs, PDGFR, KitHUVECEndothelial Cells0.008[15]
Pazopanib VEGFRs, PDGFR, KitHUVECEndothelial Cells0.021[15]
Note: Compound 6o is a substituted indazole derivative and is included as a representative example of the activity of this compound class.[15][17]

Conclusion

This compound is a high-value, strategically designed building block for medicinal chemistry. Its privileged indazole core, combined with a versatile bromine handle for cross-coupling, provides an exceptional platform for the rapid synthesis and optimization of novel therapeutic agents. The protocols and methodologies outlined in this guide offer a robust framework for researchers to effectively utilize this compound in their drug discovery efforts, particularly in the highly competitive and impactful field of kinase inhibitor development. By integrating rational synthesis with rigorous biological evaluation, the full potential of this scaffold can be realized to develop the next generation of targeted medicines.

References

  • MySkinRecipes. (n.d.). This compound.
  • Chem-Impex. (n.d.). 5-Bromo-1H-indazole-3-carboxylic acid.
  • Guidechem. (n.d.). How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?.
  • National Center for Biotechnology Information. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromoindole.
  • BenchChem. (n.d.). Validating 1-Boc-5-bromo-4-methyl-1H-indazole Derivatives: A Comparative Guide for Cellular Assays.
  • BenchChem. (n.d.). 5-Bromo-1-(phenylmethyl)-1H-indazole.
  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • National Center for Biotechnology Information. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.
  • National Center for Biotechnology Information. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • J&K Scientific LLC. (n.d.). 5-Bromo-1H-indazole.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • BenchChem. (n.d.). An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole.
  • ResearchGate. (n.d.). Importance of Indazole against Neurological Disorders.
  • PubMed. (n.d.). Importance of Indazole against Neurological Disorders.
  • MySkinRecipes. (n.d.). This compound (Thai).
  • BenchChem. (n.d.). Application Notes and Protocols for the Use of 6-bromo-1H-indazol-4-amine in Kinase Inhibitor Development.
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • PharmaBlock. (n.d.). Indazoles in Drug Discovery.
  • Bentham Science. (n.d.). Importance of Indazole against Neurological Disorders.
  • BenchChem. (n.d.). The Indazole Scaffold: A Privileged Motif in Modern Drug Discovery.
  • Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues.

Sources

Application Notes & Protocols: 5-Bromo-3-Methyl-1H-Indazole as a Cornerstone in the Synthesis of Targeted Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved therapeutics.[1][2] Among its derivatives, 5-bromo-3-methyl-1H-indazole stands out as a highly versatile and strategic building block, particularly in the development of targeted anti-cancer agents.[3][4] Its utility stems from the indazole core's ability to mimic the purine ring of ATP, enabling interaction with the hinge region of kinase domains, a critical target in oncology.[5] The bromine atom at the C5 position serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR).[3][6][7] This guide provides an in-depth look at the strategic application of this compound in anti-cancer drug discovery, complete with detailed protocols for its key synthetic transformations.

Part 1: The Strategic Role of this compound in Oncology Drug Discovery

The Indazole Scaffold: A "Privileged" Pharmacophore

Nitrogen-containing heterocycles are central to the development of modern pharmaceuticals, with the indazole core being a recurring motif in a multitude of bioactive molecules.[2][7] Indazole derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, anti-HIV, and notably, anti-tumor properties.[8][9] Several FDA-approved anti-cancer drugs, such as Axitinib and Pazopanib, feature the indazole scaffold, underscoring its importance in oncology.[1][10]

The significance of this compound lies in its specific structural features:

  • The 1H-Indazole Core: This bicyclic system is a bioisostere of purine, enabling it to function as an effective hinge-binding fragment in various kinases, which are enzymes frequently dysregulated in cancer.[3][7]

  • The C5-Bromine Atom: This is the key to the molecule's versatility. The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[3][6][11] This allows for the precise and efficient introduction of diverse aryl, heteroaryl, and alkyl groups, which is fundamental for optimizing a drug candidate's potency, selectivity, and pharmacokinetic properties.[7]

  • The C3-Methyl Group: The methyl group at the C3 position influences the molecule's electronic properties and steric profile, which can contribute to selective binding interactions with the target protein.

Application in the Synthesis of Kinase Inhibitors

The dysregulation of protein kinase activity is a hallmark of many cancers, making kinases one of the most important classes of drug targets in oncology.[12] Kinase inhibitors typically function by competing with ATP for binding to the enzyme's active site. The indazole scaffold is adept at forming key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.

The synthesis of indazole-based kinase inhibitors often involves a convergent strategy where this compound serves as a central scaffold. The C5-position is frequently modified to interact with solvent-exposed regions of the kinase or to occupy adjacent hydrophobic pockets, a common strategy for enhancing inhibitor selectivity and potency.[13] For instance, introducing substituted aromatic groups at the C-5 position via Suzuki coupling can allow the molecule to explore additional targets and increase its activity.[7]

Table 1: Examples of Indazole-Based Kinase Inhibitors and Their Targets

Inhibitor Class/ExampleTarget Kinase(s)Role of the Indazole CoreKey Synthetic Transformations
Polo-like Kinase 4 (PLK4) Inhibitors PLK4Hinge-binding scaffoldSuzuki Coupling, Sonogashira Coupling, C-S Coupling[14][15]
VEGFR Inhibitors (e.g., Axitinib) VEGFR, PDGFRHinge-binding scaffoldHeck Coupling, C-S Coupling, Diazotization[16][17]
ERK1/2 Inhibitors ERK1/2Core scaffold for amide derivativesAmide Coupling, Suzuki Coupling[18]
FGFR1 Inhibitors FGFR1Core scaffold for amine derivativesSuzuki Coupling, N-alkylation[19]
Logical Workflow for Developing an Indazole-Based Inhibitor

The development process leverages the reactivity of the 5-bromo-indazole core to rapidly generate a library of diverse analogs for biological screening.

G cluster_0 Scaffold Preparation cluster_1 Key Diversification Reactions cluster_2 Screening & Optimization A This compound (Starting Material) B Suzuki-Miyaura Coupling (C-C Bond Formation at C5) A->B Introduce Diversity C Buchwald-Hartwig Amination (C-N Bond Formation at C5) A->C Introduce Diversity D N-Alkylation / N-Arylation (Modification at N1/N2) A->D Introduce Diversity E Library of Diverse Indazole Derivatives B->E C->E D->E F Biological Screening (Kinase Assays, Cell Viability) E->F Evaluate Activity G Structure-Activity Relationship (SAR) Studies F->G Analyze Data H Lead Optimization G->H Refine Structure H->B Iterative Synthesis

Caption: Workflow for inhibitor development using this compound.

Part 2: Experimental Protocols

The following protocols are generalized methodologies based on established procedures for reactions with structurally similar 5-bromo-1H-indazoles.[6][8][11] Researchers must consider these as robust starting points for optimization based on their specific substrate and desired product.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: To synthesize a 5-aryl-3-methyl-1H-indazole derivative, demonstrating C-C bond formation at the C5 position. This reaction is fundamental for creating biaryl structures common in kinase inhibitors.[20]

General Reaction Scheme: (Self-generated image, not from search results)

G Indazole This compound Reaction Indazole->Reaction BoronicAcid Arylboronic Acid (1.2 equiv) BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) (5 mol%) Catalyst->Reaction Base Base (e.g., K₂CO₃) (2.0 equiv) Base->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction Product 5-Aryl-3-Methyl-1H-Indazole Heat Heat (e.g., 90-100 °C) Reaction->Product Suzuki Coupling

Caption: Key components for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Aryl- or heteroarylboronic acid (1.1-1.5 eq)

  • Palladium catalyst, e.g., [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq)[8]

  • Base, e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous solvent, e.g., 1,4-Dioxane and Water (e.g., 4:1 v/v)[7][8]

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask or sealed reaction vial under an inert atmosphere (Nitrogen or Argon), add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water). The reaction mixture is typically a suspension.

  • Reaction Execution: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8][11]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-3-methyl-1H-indazole.

Causality Behind Experimental Choices (Expertise & Experience):

  • Catalyst Choice: Pd(dppf)Cl₂ is often effective for bromo-heterocycles as the dppf ligand is bulky and electron-rich, promoting the oxidative addition step and preventing beta-hydride elimination.[8][11] Other catalysts like Pd(PPh₃)₄ can also be effective.[21]

  • Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is crucial for activating the boronic acid and facilitating the transmetalation step in the catalytic cycle.[8]

  • Solvent System: A mixture of an organic solvent (like dioxane or DMF) and water is commonly used. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base.[7][8]

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

Objective: To synthesize an N1-aryl-5-bromo-3-methyl-1H-indazole. Modifying the N1 position is a critical strategy for exploring SAR, as this part of the molecule often extends into the solvent-exposed region of a kinase binding site.[22]

General Reaction Scheme: (Self-generated image, not from search results)

Materials:

  • This compound (1.0 eq)

  • Aryl iodide or Aryl bromide (1.2-1.5 eq)

  • Copper(I) Iodide (CuI) (0.1-0.2 eq)[22]

  • Ligand, e.g., N,N'-Dimethylethylenediamine (DMEDA) or 1,10-Phenanthroline (0.2 eq)

  • Base, e.g., Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH) (2.0-3.0 eq)

  • Anhydrous, polar aprotic solvent, e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[9]

Step-by-Step Methodology:

  • Vessel Preparation: In a dry, sealed reaction tube, combine this compound, the aryl halide, CuI, the ligand, and the base.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Nitrogen or Argon).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction Execution: Seal the tube tightly and heat the reaction mixture to a high temperature (typically 120-150 °C) with stirring.[9][22]

  • Monitoring: Monitor the reaction for 24-48 hours by TLC or LC-MS. These reactions are often slower than their palladium-catalyzed counterparts.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through Celite to remove copper salts.

  • Extraction: Wash the filtrate extensively with water to remove the high-boiling point solvent (DMF/DMSO), followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Trustworthiness & Self-Validation:

  • Regioselectivity: N-alkylation and N-arylation of indazoles can produce a mixture of N1 and N2 isomers. The ratio is influenced by the steric and electronic nature of the substituents and the reaction conditions.[23] It is critical to characterize the final product thoroughly using 1D and 2D NMR techniques (e.g., NOESY) to confirm the position of substitution.

  • Reaction Control: Ullmann reactions require higher temperatures and are sensitive to air and moisture. Ensuring an inert atmosphere and using anhydrous solvents are critical for reproducibility and yield.[22]

References

  • MySkinRecipes. (n.d.). This compound.
  • AZA Mid-Year Meeting. (n.d.). 5-Amino-3-bromo-1-methyl-1H-indazole.
  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions of 1-(5-bromo-1H-indazol-3-yl)ethanone.
  • Chem-Impex. (n.d.). 5-Bromo-1H-indazole-3-carboxylic acid.
  • (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • BenchChem. (n.d.). 5-Bromo-1-(phenylmethyl)-1H-indazole.
  • RSC Publishing. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.
  • ChemicalBook. (2015). Axitinib synthesis.
  • (2025). 5-Bromo-7-methyl-1H-indazole: Your Key Intermediate for Pharmaceutical Innovation.
  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH.
  • (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC.
  • (2018). Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. PMC - NIH.
  • BenchChem. (n.d.). An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole.
  • Wei, W., et al. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • (n.d.). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-4-fluoro-2-methyl-1H-indole.
  • (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • BenchChem. (n.d.). Protocol for N-arylation of 3-Bromo-6-(trifluoromethyl)-1H-indazole.
  • RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.
  • Google Patents. (n.d.). CN103570696A - Method for preparing intermediate of axitinib and application of....
  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • PubMed Central. (n.d.). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors.
  • RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
  • Google Patents. (n.d.). CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib.
  • Beilstein Journals. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones.
  • OUCI. (n.d.). Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents: In vitro, AD....
  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity.
  • MDPI. (n.d.). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole.
  • ResearchGate. (n.d.). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.
  • PubMed. (n.d.). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2).
  • BenchChem. (n.d.). A Comparative Guide to the Structure-Activity Relationship of 1H-Indazole Analogs.
  • Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Assiut University. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism.
  • Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. PMC - NIH.

Sources

Application Note: Regioselective N-Alkylation of 5-bromo-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the N-alkylation of 5-bromo-3-methyl-1H-indazole, a crucial scaffold in medicinal chemistry. Direct alkylation of the indazole core often yields a mixture of N1 and N2 constitutional isomers, complicating purification and reducing yields. This document elucidates the mechanistic principles governing regioselectivity and offers field-proven protocols to selectively synthesize either the N1- or N2-alkylated product. We will explore the critical roles of bases, solvents, and alkylating agents in directing the reaction outcome, providing researchers with a robust framework for efficient and predictable synthesis.

Mechanistic Insights & Principles of Regioselectivity

The indazole ring system exhibits annular tautomerism, existing in equilibrium between the 1H- and 2H-forms. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-form.[1][2][3] Consequently, direct alkylation typically results in a mixture of N1 and N2 substituted products, with the ratio being highly dependent on the reaction conditions.[2][4]

Several factors dictate the regiochemical outcome:

  • Steric Hindrance: The N1 position is generally more sterically accessible than the N2 position, which is flanked by the fused benzene ring. However, substituents at the C3 position, like the methyl group in our substrate, can influence the steric environment around N2.

  • Electronic Effects: The nucleophilicity of the two nitrogen atoms is influenced by the electronic nature of substituents on the indazole ring. Electron-withdrawing groups can impact the electron density and basicity of the nitrogens.

  • Counter-ion (Base): The nature of the cation from the base used for deprotonation plays a pivotal role. Smaller cations like Na+ have been shown to coordinate with the N2 nitrogen, sterically hindering it and promoting alkylation at the N1 position, especially when a coordinating group is present at C3.[4][5] Larger, more "free" anions generated with bases like cesium carbonate (Cs₂CO₃) can lead to different selectivity profiles.

  • Solvent: The polarity and coordinating ability of the solvent are critical. Polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) can solvate the cation, influencing the reactivity of the resulting indazolide anion. For instance, the combination of sodium hydride (NaH) in THF is a well-established system for promoting high N1-selectivity.[1][5][6][7]

  • Thermodynamic vs. Kinetic Control: Under certain conditions, the reaction may initially form the kinetically favored product, which can then equilibrate to the more thermodynamically stable isomer.[1][3] The N1-substituted indazole is often the thermodynamically more stable product.[8]

By carefully selecting these parameters, the reaction can be steered to favor one isomer significantly over the other.

Visualization of Reaction Pathways

The following diagrams illustrate the key concepts discussed.

G cluster_0 Indazole Tautomerism cluster_1 Alkylation Pathways T1 This compound (More Stable) T2 5-bromo-3-methyl-2H-indazole (Less Stable) T1->T2 Equilibrium Anion Indazolide Anion (Deprotonated Intermediate) T1->Anion + Base - H+ N1_Product N1-Alkylated Product Anion->N1_Product R-X N2_Product N2-Alkylated Product Anion->N2_Product R-X G start Start: this compound deprotonation Deprotonation (Base, Solvent, Temp) start->deprotonation alkylation Addition of Alkylating Agent (R-X) deprotonation->alkylation reaction Reaction Monitoring (TLC / LC-MS) alkylation->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization

Caption: General experimental workflow for N-alkylation of indazole.

Experimental Design & Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) is a water-reactive flammable solid; handle with extreme care under an inert atmosphere.

Protocol 1: Highly Regioselective Synthesis of N1-Alkyl-5-bromo-3-methyl-1H-indazole

This protocol is optimized to achieve high N1-selectivity by using sodium hydride in tetrahydrofuran, a combination known to favor the N1 isomer. [1][5][6][7] Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Alkylating agent (e.g., Iodomethane, Benzyl bromide, Ethyl tosylate)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous THF to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 equiv, 60% dispersion) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazolide anion.

  • Alkylation: Re-cool the mixture to 0 °C. Add the alkylating agent (1.1 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Upon completion, cool the flask to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers, wash with water and then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N1-alkylated product.

Protocol 2: Synthesis of N2-Alkyl-5-bromo-3-methyl-1H-indazole

Achieving high N2 selectivity can be more challenging. Some methods utilize Mitsunobu conditions or acid catalysis. [1][9][10]An alternative approach for certain substrates involves using different base/solvent systems or specific alkylating agents like trialkyl orthoformates. [11]Phase-transfer catalysis (PTC) has also been employed for N-alkylation of heterocycles and can offer alternative selectivity. [12][13]The following is a representative procedure using conditions that have been shown to favor N2-alkylation for some indazole systems, often involving a polar, non-coordinating solvent.

Materials:

  • This compound

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Alkylating agent (e.g., Iodomethane, Benzyl bromide)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Step-by-Step Methodology:

  • Setup: To a round-bottom flask, add this compound (1.0 equiv) and anhydrous DMF (to approx. 0.2 M).

  • Base Addition: Add cesium carbonate (Cs₂CO₃, 2.0 equiv) to the solution.

  • Alkylation: Add the alkylating agent (1.2 equiv) and stir the mixture at room temperature (or heat gently, e.g., to 50 °C, if required).

  • Reaction: Monitor the reaction by TLC or LC-MS. These reactions often result in a mixture, and the N1/N2 ratio should be determined on a small analytical sample.

  • Workup: Once the reaction has reached the desired conversion, pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash thoroughly with water (to remove DMF) and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Carefully purify the crude product by flash column chromatography. The N1 and N2 isomers often have different polarities, allowing for their separation.

Data Summary & Expected Outcomes

The choice of reaction conditions critically impacts the regioselectivity of the alkylation. The following table summarizes expected outcomes based on literature precedents for indazole alkylation. [1][6][14][15]

Entry Base Solvent Typical Alkylating Agent Major Product Comments
1 NaH THF Alkyl Halide/Tosylate N1 (>95:5) Excellent N1-selectivity; widely applicable. [1][6]
2 Cs₂CO₃ Dioxane Alkyl Tosylate N1 (>90:10) High yields and good N1-selectivity reported for similar systems. [2][14]
3 K₂CO₃ DMF Alkyl Bromide Mixture (~1.5:1 N1:N2) Low selectivity, often requiring chromatographic separation. [1][15]
4 Cs₂CO₃ DMF Alkyl Bromide Mixture (~2:1 N1:N2) Selectivity is often poor, though conditions can be tuned. [3]
5 TfOH (cat.) DCE Diazo Compound N2 (>95:5) Acid-catalyzed conditions can strongly favor N2-alkylation. [9]

| 6 | DEAD/PPh₃ | THF | Alcohol (Mitsunobu) | N2 (favored) | Mitsunobu conditions often favor the N2 isomer. [1]|

DCE = 1,2-Dichloroethane; DEAD = Diethyl azodicarboxylate; PPh₃ = Triphenylphosphine; TfOH = Trifluoromethanesulfonic acid.

Troubleshooting

  • Low Yield: Ensure all reagents are anhydrous, particularly the solvent and the indazole starting material. Check the quality of the NaH; use a fresh bottle if necessary.

  • Poor Regioselectivity: If Protocol 1 yields a significant amount of the N2 isomer, ensure the temperature was maintained at 0 °C during the addition of NaH and the alkylating agent. The solvent choice is critical; switching from THF to DMF with NaH can decrease N1 selectivity.

  • Incomplete Reaction: The alkylating agent may be insufficiently reactive. Consider switching from an alkyl chloride or bromide to a more reactive iodide or tosylate. Gentle heating may be required for less reactive electrophiles, but this can also affect regioselectivity.

  • Difficult Purification: The N1 and N2 isomers can sometimes be difficult to separate. Using a high-resolution silica column and carefully optimized solvent systems (e.g., using small percentages of a more polar solvent like methanol in dichloromethane) can improve separation.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1952. [Link]

  • Al-Azzawi, F. N. (2007). Phase-Transfer Catalyzed Alkylation and Acylation of 2-Mercapto-5-Methyl-1H-Benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(4), 815-823. [Link]

  • ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]

  • ResearchGate. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]

  • Royal Society of Chemistry. (2020). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

  • GlaxoSmithKline. (2018). Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry. [Link]

  • PubMed. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. [Link]

  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • Organic Chemistry Portal. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]

  • Taylor & Francis Online. (2007). Phase-Transfer Catalyzed Alkylation and Acylation of 2-Mercapto-5-Methyl-1H-Benzimidazole. [Link]

  • ACS Green Chemistry Institute. (2026). Phase Transfer Catalysis. [Link]

  • Connect Journals. (2015). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. [Link]

Sources

Application Notes and Protocols for the Characterization of 5-bromo-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-bromo-3-methyl-1H-indazole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. Its structural motif is a key component in a variety of pharmacologically active molecules. Accurate and comprehensive characterization of this compound is paramount to ensure its identity, purity, and quality for research and development purposes. These application notes provide a detailed guide for the analytical characterization of this compound, offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals. The methodologies described herein are designed to establish a self-validating system for the unequivocal identification and purity assessment of this important chemical entity.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and analysis.

PropertyValueSource
CAS Number 552331-16-5Chemical Supplier Catalogs
Molecular Formula C₈H₇BrN₂Calculated
Molecular Weight 211.06 g/mol
Appearance White to off-white solidGeneral observation for similar compounds
Melting Point Data not consistently available; requires experimental determination.N/A
Solubility Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. Poorly soluble in water.Inferred from structurally similar compounds
Purity Typically >97% (commercially available)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are indispensable for confirming the identity and substitution pattern of this compound.

Rationale for NMR Analysis

The distinct electronic environments of the protons and carbon atoms in the this compound molecule will result in a unique set of chemical shifts, multiplicities, and coupling constants in the NMR spectra. This "fingerprint" allows for unambiguous confirmation of the compound's structure. The expected ¹H NMR spectrum will show signals for the aromatic protons on the indazole ring, the methyl protons, and the N-H proton. The ¹³C NMR spectrum will display distinct resonances for each carbon atom in the molecule.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Solvent: DMSO-d₆ (due to the potential for the N-H proton to be broad in CDCl₃).

  • Spectral Width: -2 to 16 ppm.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

  • Solvent: DMSO-d₆.

  • Spectral Width: 0 to 200 ppm.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Reference: Solvent peak (DMSO-d₆ at 39.52 ppm).

Expected Spectral Data

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound. These are estimates based on data from structurally similar compounds and should be confirmed by experimental data.[2][3]

¹H NMR (DMSO-d₆, 400 MHz) Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic CH~ 7.8 - 8.2d1HH-4 or H-7
Aromatic CH~ 7.4 - 7.7dd1HH-6
Aromatic CH~ 7.2 - 7.4d1HH-7 or H-4
Methyl CH₃~ 2.4 - 2.6s3H-CH₃
N-H~ 12.0 - 13.5br s1HN-H
¹³C NMR (DMSO-d₆, 100 MHz) Predicted Chemical Shift (ppm) Assignment
Aromatic C~ 140 - 145C-7a
Aromatic C-CH₃~ 140 - 145C-3
Aromatic C~ 125 - 130C-3a
Aromatic C-H~ 120 - 125C-6
Aromatic C-H~ 115 - 120C-4
Aromatic C-Br~ 110 - 115C-5
Aromatic C-H~ 110 - 115C-7
Methyl C~ 10 - 15-CH₃

Note: Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign the proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. It is a highly sensitive technique that complements NMR data for structural confirmation.

Rationale for Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) will provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula (C₈H₇BrN₂). The presence of bromine is readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Instrumentation: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution may be infused directly into the mass spectrometer or injected via an HPLC system.

Acquisition Parameters (Positive ESI mode):

  • Ionization Mode: ESI positive.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V (optimize for minimal fragmentation).

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 300-400 °C.

Expected Data
  • Calculated Exact Mass for [M+H]⁺ (C₈H₈⁷⁹BrN₂⁺): 210.9920

  • Calculated Exact Mass for [M+H]⁺ (C₈H₈⁸¹BrN₂⁺): 212.9900

  • Observed Data: The measured m/z values should be within 5 ppm of the calculated exact masses, confirming the elemental composition. The spectrum will show two prominent peaks at approximately m/z 211 and 213 with a relative intensity ratio of roughly 1:1.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds and intermediates. A well-developed HPLC method can separate this compound from starting materials, by-products, and other impurities.

Rationale for HPLC Analysis

A reversed-phase HPLC method will separate compounds based on their polarity. This compound, being a relatively nonpolar molecule, will be retained on a C18 column and can be eluted with a mixture of an organic solvent (e.g., acetonitrile or methanol) and water. A UV detector is suitable for detection as the indazole ring system contains a chromophore that absorbs UV light.

Experimental Protocol: Reversed-Phase HPLC

Instrumentation: HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Gradient: A typical starting gradient could be 70% A / 30% B, ramping to 10% A / 90% B over 15 minutes. The gradient should be optimized to achieve good separation of the main peak from any impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Injection Volume: 5-10 µL.

  • Detection Wavelength: 254 nm (or an optimal wavelength determined by UV-Vis spectroscopy).

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase B (e.g., 1 mg/mL).

  • Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with a solvent mixture that is compatible with the initial mobile phase conditions.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis and Interpretation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure sample of this compound should exhibit a single major peak with a purity of ≥97%. The retention time of the main peak should be consistent across multiple injections.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. While not as definitive as NMR for complete structure elucidation, it serves as a valuable complementary technique.

Rationale for FTIR Analysis

The FTIR spectrum of this compound will show characteristic absorption bands corresponding to the N-H stretch, C-H stretches (aromatic and aliphatic), C=C and C=N stretches of the aromatic rings, and the C-Br stretch.

Experimental Protocol: FTIR

Instrumentation: FTIR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Collect the spectrum.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Expected Absorption Bands
Wavenumber (cm⁻¹) Vibration
3100-3300N-H stretch
3000-3100Aromatic C-H stretch
2850-2960Aliphatic C-H stretch (-CH₃)
1600-1650C=C and C=N ring stretching
1450-1550Aromatic ring stretching
500-600C-Br stretch

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of the analytical characterization process for this compound.

analytical_workflow cluster_synthesis Synthesis & Isolation cluster_primary_characterization Primary Structural Characterization cluster_purity_and_identity Purity & Identity Confirmation cluster_advanced Further Characterization (Optional) synthesis Synthesis of this compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr Structural Elucidation ms Mass Spectrometry (HRMS) synthesis->ms Molecular Weight & Formula hplc HPLC (Purity Assessment) nmr->hplc Confirm Identity of Main Peak ms->hplc ftir FTIR (Functional Group Analysis) hplc->ftir Corroborate Identity elemental Elemental Analysis hplc->elemental Confirm Elemental Composition xrd X-ray Crystallography hplc->xrd Determine Crystal Structure

Caption: Workflow for the comprehensive analytical characterization of this compound.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound.

Rationale for Elemental Analysis

This technique provides empirical data to support the molecular formula determined by mass spectrometry. The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for C₈H₇BrN₂.

Experimental Protocol

Instrumentation: CHN Elemental Analyzer.

Procedure:

  • A precisely weighed amount of the highly purified sample (1-3 mg) is combusted in a high-temperature furnace.

  • The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

Expected Results
Element Calculated %
Carbon (C)45.52
Hydrogen (H)3.34
Nitrogen (N)13.27

The experimental values should be within ±0.4% of the calculated values.

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.

Rationale for X-ray Crystallography

This technique can confirm the connectivity of atoms, the tautomeric form of the indazole ring, and the intermolecular interactions in the solid state. While not a routine characterization method for every batch, it is invaluable for the initial, definitive structural proof of a new compound. The successful application of this technique has been demonstrated for similar indazole derivatives.[4]

Protocol Outline
  • Crystal Growth: High-quality single crystals of this compound need to be grown. This can be achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and a detailed 3D model of the molecule.

Conclusion

The analytical methods detailed in these application notes provide a comprehensive framework for the thorough characterization of this compound. By employing a combination of NMR spectroscopy, mass spectrometry, and HPLC, researchers can confidently establish the identity, structure, and purity of this compound. FTIR, elemental analysis, and X-ray crystallography serve as valuable complementary techniques for further confirmation. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is essential for advancing research and development in the pharmaceutical sciences.

References

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • IUCr. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • PubMed Central (PMC). (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • IUCr Journals. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]

  • Bangladesh Journals Online. (n.d.). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]

  • PubMed. (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. Retrieved from [Link]

Sources

Topic: High-Fidelity Purification of 5-bromo-3-methyl-1H-indazole via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

5-bromo-3-methyl-1H-indazole is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1][2] The purity of this intermediate is paramount, as residual starting materials or synthetic byproducts, such as regioisomers or poly-brominated species, can lead to significant complications in subsequent synthetic steps and compromise the integrity of biological screening data.[3][4] This application note provides a detailed, field-proven protocol for the purification of crude this compound using silica gel column chromatography. We emphasize the underlying chemical principles governing the separation, offering a robust methodology that ensures high purity and recovery. The protocol is designed for researchers, chemists, and drug development professionals seeking a reliable and scalable purification strategy.

Foundational Principles: The Rationale of Chromatographic Separation

Column chromatography is a cornerstone purification technique that separates chemical compounds based on their differential partitioning between a stationary phase and a mobile phase.[5][6] For a moderately polar compound like this compound, a normal-phase chromatography setup is ideal.

  • Stationary Phase: The most common stationary phase for this application is silica gel (SiO₂).[7] Its surface is rich in polar silanol (Si-OH) groups, which can form hydrogen bonds and dipole-dipole interactions with analytes.

  • Mobile Phase (Eluent): A liquid mobile phase is passed through the column, carrying the sample mixture.[8] By carefully selecting the polarity of the eluent, we can control the rate at which each compound in the mixture travels through the column.

  • The Separation Mechanism: Compounds with higher polarity will interact more strongly with the polar silica gel, causing them to move slower. Less polar compounds will have weaker interactions, spend more time in the mobile phase, and thus elute from the column faster.[6] Our goal is to find a "sweet spot" for the eluent polarity that allows the target compound to separate effectively from both less polar and more polar impurities.

The bromine and methyl substituents on the indazole ring render the target molecule moderately polar. The key to a successful separation lies in exploiting the subtle polarity differences between the desired product and any potential impurities, which often include unreacted starting materials or isomeric byproducts.[3][4]

Pre-Purification Analysis: The Critical Role of TLC

Before committing the bulk of a crude sample to a column, it is imperative to develop and validate the separation conditions using Thin-Layer Chromatography (TLC).[7] TLC is a rapid, low-cost analytical technique that serves as a small-scale pilot for the column separation.[9]

Objective: To identify a solvent system (eluent) that provides a target Retention Factor (Rf) of 0.25 - 0.35 for this compound, while ensuring clear separation from all impurity spots. An Rf in this range typically translates well to column chromatography, providing optimal resolution without excessively long elution times.

Protocol for TLC Method Development:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Prepare several developing chambers with different ratios of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate). Start with low polarity (e.g., 9:1 Hexane:EtOAc) and incrementally increase the polarity (e.g., 8:2, 7:3).

  • Develop the TLC plates in the prepared chambers.

  • Visualize the separated spots under UV light (254 nm) and/or by staining.

  • Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Select the solvent system that meets the Rf target and shows the best separation between the product spot and all other spots.

Experimental Workflow for Column Chromatography

The following diagram outlines the comprehensive workflow for the purification process, from initial analysis to the final isolated product.

G Purification Workflow for this compound cluster_prep Preparation & Setup cluster_execution Execution cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Method Development Crude->TLC Slurry Prepare Silica Slurry in Initial Eluent TLC->Slurry Pack Pack Column Slurry->Pack Equilibrate Equilibrate Column Pack->Equilibrate Load Load Sample (Dry or Wet Loading) Equilibrate->Load Elute Elute with Gradient (Increasing Polarity) Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Evaporate Solvent (Rotary Evaporation) Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: A comprehensive workflow diagram illustrating the key stages of the purification process.

Detailed Purification Protocol

This protocol assumes a starting crude material mass of approximately 1-5 grams. Adjust column size and solvent volumes accordingly for different scales.

Materials and Equipment
ParameterSpecificationRationale
Stationary Phase Silica Gel, 60 Å, 230-400 mesh (40-63 µm)Standard particle size for flash chromatography, providing a balance between resolution and flow rate.[10]
Column Glass or pre-packed flash column, diameter appropriate for sample sizeA general rule is a stationary phase weight-to-sample weight ratio of 30:1 to 100:1 for good separation.[7]
Eluent System Hexane (or Heptane) and Ethyl Acetate (EtOAc)A common, effective solvent system for separating moderately polar compounds on silica.[11]
Initial Eluent e.g., 90:10 Hexane:EtOAc (or as determined by TLC)Low polarity to first elute non-polar impurities.
Final Eluent e.g., 60:40 Hexane:EtOAcHigher polarity to elute the target compound and any more polar impurities.
Sample Loading Dry loading with Celite or silica gelRecommended for optimal band sharpness, especially if the crude material has low solubility in the initial eluent.
Detection TLC with UV visualization (254 nm)Indazole and related aromatic compounds are UV active, allowing for easy visualization.
Step-by-Step Methodology

Step 1: Column Preparation (Wet Packing)

  • Place a small plug of cotton or glass wool at the bottom of the column if it does not have a fitted frit. Add a thin layer (0.5 cm) of sand.

  • In a beaker, prepare a slurry by mixing silica gel with the initial, low-polarity eluent (e.g., 90:10 Hexane:EtOAc). The consistency should be like a thin milkshake.

  • With the column stopcock closed, pour the slurry into the column. Use a funnel to aid the transfer.

  • Gently tap the side of the column to dislodge air bubbles and encourage even packing.

  • Open the stopcock and drain the excess solvent, collecting it for reuse. Crucially, never let the top of the silica bed run dry. [7]

  • Add another thin layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.

  • Continuously pass 2-3 column volumes of the initial eluent through the packed column to ensure it is fully equilibrated and stable.

Step 2: Sample Loading (Dry Loading Recommended)

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., Dichloromethane).

  • Add a small amount of silica gel or Celite (approximately 2-3 times the weight of the crude product) to this solution.

  • Carefully evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.

  • Gently and evenly apply this powder to the top layer of sand in the prepared column.

Step 3: Elution and Fraction Collection

  • Carefully add the initial eluent to the top of the column without disturbing the sand layer.

  • Open the stopcock and begin collecting the eluting solvent in test tubes or vials (fractions). Apply gentle air pressure if using flash chromatography to achieve a steady flow rate.

  • Start with at least 2-3 column volumes of the initial low-polarity eluent to wash off any non-polar impurities.

  • Gradually increase the polarity of the eluent (gradient elution). This can be done stepwise (e.g., changing from 90:10 to 80:20 Hexane:EtOAc) or with a continuous gradient using a gradient mixer.

  • Collect fractions of a consistent volume throughout the entire process.

Step 4: Analysis and Isolation

  • Systematically spot every few fractions onto a TLC plate.

  • Develop the TLC plate using the solvent system that gave the best separation during the initial method development.

  • Visualize the plate under UV light.

  • Identify the fractions that contain only the pure target compound (single spot at the correct Rf).

  • Combine these pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.

  • Determine the final mass and calculate the percent recovery. Confirm purity using analytical techniques such as ¹H NMR, LC-MS, or melting point.

Troubleshooting Common Issues

ProblemPossible CauseRecommended Solution
Poor Separation/Overlapping Bands Inappropriate eluent polarity. Column was overloaded. Flow rate too high.Re-optimize the eluent system using TLC. Use a larger column or less sample.[7] Reduce the flow rate to allow for better equilibration.
Cracked or Channeling Silica Bed Column packed improperly. Bed ran dry during setup or elution.Repack the column carefully. Ensure the silica bed is always covered with solvent.
Product Won't Elute Eluent is not polar enough.Gradually increase the percentage of the polar solvent (e.g., Ethyl Acetate) in the eluent mixture. A small amount of methanol can be added if necessary.
Streaking on TLC Plate Sample is too concentrated. Compound is acidic/basic. Sample is degrading.Dilute the sample before spotting. Add a trace amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.

Conclusion

The protocol described provides a systematic and robust method for the purification of this compound. By grounding the procedure in the fundamental principles of chromatography and emphasizing the critical preliminary step of TLC analysis, researchers can consistently achieve high purity of this valuable synthetic intermediate. This methodology is not only effective but also adaptable, allowing for logical troubleshooting and optimization for various scales and crude sample profiles, thereby ensuring the integrity of downstream applications in drug discovery and development.

References

  • National Center for Biotechnology Information. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available at: [Link]

  • ACS Publications. Capillary column gas chromatography of sulfur heterocycles in heavy oils and tars using a biphenyl polysiloxane stationary phase. Available at: [Link]

  • Google Patents. CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Wikipedia. Column chromatography. Available at: [Link]

  • Manas Petro Chem. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai. Available at: [Link]

  • Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

  • The Royal Society of Chemistry. A facile route to 1H- and 2H-indazoles from readily accessed acyl hydrazides by exploiting a novel aryne-based molecular rearrangement. Available at: [Link]

  • Phenomenex. Column Chromatography: Principles, Procedure, and Applications. Available at: [Link]

  • Columbia University. Column chromatography. Available at: [Link]

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Google Patents. CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis.
  • The Royal Society of Chemistry. Synthesis of 3-aryl-1H-indazoles via iridium-catalysed CH borylation and Suzuki-Miyaura coupling. Available at: [Link]

  • ScienceDirect. A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. Available at: [Link]

  • RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]

  • AWS. Rhodium(III) -catalyzed Indazole Synthesis by CH Bond Functionalization and Cyclative Capture. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds. Available at: [Link]

Sources

Rapid and Efficient Synthesis of 5-Bromo-3-methyl-1H-indazole Derivatives via Microwave-Assisted Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Here is the detailed Application Note and Protocol for the microwave-assisted synthesis of 5-bromo-3-methyl-1H-indazole derivatives.

Application Note & Protocol: AN-INDZ-MW01

Abstract

Indazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmaceutical agents.[1][2] The this compound moiety, in particular, serves as a crucial intermediate for the synthesis of complex molecules in drug discovery programs. Traditional synthetic routes often involve lengthy reaction times, harsh conditions, and laborious purification steps.[1] This application note details a robust and highly efficient protocol for the synthesis of this compound utilizing microwave-assisted organic synthesis (MAOS). This method dramatically reduces reaction times from hours to minutes, improves yields, and aligns with the principles of green chemistry by minimizing energy consumption and waste.[3][4][5] The protocol is designed for researchers, medicinal chemists, and process development scientists seeking a reliable and scalable method for producing this key synthetic building block.

Part 1: The Rationale for Microwave-Assisted Synthesis

Principles of Microwave Heating

Conventional heating methods transfer energy indirectly and slowly via conduction and convection. In contrast, microwave irradiation employs dielectric heating, where energy is transferred directly to the material through the interaction of the electromagnetic field with polar molecules and ions within the reaction mixture.[6] This direct energy transfer leads to rapid and uniform heating throughout the sample volume, eliminating localized overheating and reducing the formation of side products.[7][8] The efficiency of microwave absorption is dependent on the dielectric properties of the reactants and the solvent, making solvent choice a critical parameter for optimization.

Advantages Over Conventional Reflux Methods

The application of microwave energy to the synthesis of indazole derivatives offers significant, quantifiable advantages over traditional oil bath or heating mantle methods. These benefits are pivotal for accelerating research timelines and developing more sustainable chemical processes.[4][9]

ParameterConventional Heating (Oil Bath)Microwave-Assisted Synthesis (MAOS)Advantage of MAOS
Reaction Time Typically 8-24 hours10-30 minutesDrastic reduction in synthesis time.[5][6]
Energy Consumption High, due to prolonged heatingLow, due to short reaction times and focused heatingCost-effective and environmentally friendly.[3][6]
Yield Moderate to goodGood to excellentOften higher yields due to reduced side product formation.[7]
Temperature Control Prone to thermal gradients and overheatingPrecise and uniform temperature controlHigh reproducibility and product purity.[7]
Process Scalability Can be challenging to scale uniformlyReadily scalable with appropriate equipmentFacilitates transition from lab to pilot scale.[7]
Green Chemistry Higher solvent usage, more energy wasteReduced solvent volume, less energy, cleaner reactionsAligns with sustainable chemistry principles.[3][4]

Part 2: Experimental Protocol

This protocol describes the synthesis of this compound via a microwave-assisted intramolecular cyclization of the corresponding hydrazone.

Overall Reaction Scheme

The synthesis proceeds in two conceptual steps, which can be performed sequentially in one pot: (1) formation of the hydrazone from 1-(5-bromo-2-fluorophenyl)ethan-1-one and hydrazine hydrate, followed by (2) a microwave-promoted intramolecular nucleophilic aromatic substitution (SNAr) to form the indazole ring.

G cluster_0 Reaction Scheme Starting Material Starting Material Hydrazine + Hydrazine Hydrate Intermediate Intermediate Hydrazine->Intermediate Step 1: Hydrazone Formation (Conventional or brief MW) Product Product Intermediate->Product Step 2: Intramolecular Cyclization (Microwave Irradiation) G cluster_workflow Synthesis & Purification Workflow reagents 1. Reagent Addition (Ketone, Hydrazine, Base, Solvent) microwave 2. Microwave Irradiation (150 °C, 20 min) reagents->microwave Seal Vial workup 3. Aqueous Work-up (EtOAc/Water Extraction) microwave->workup Cool & Quench purify 4. Purification (Column Chromatography) workup->purify Crude Product characterize 5. Characterization (NMR, MS) purify->characterize product Pure Product (this compound) characterize->product G cluster_mechanism Proposed Reaction Mechanism start Starting Ketone 1-(5-bromo-2-fluorophenyl)ethan-1-one hydrazone Hydrazone Intermediate Formed in situ start->hydrazone + H₂N-NH₂ cyclization Intramolecular SNAr Base-assisted attack of N-H onto C-F bond hydrazone->cyclization DIPEA, MW Heat product Final Product This compound cyclization->product Aromatization

Sources

Application Notes and Protocols for the Heck Coupling of 5-Bromo-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Indazole Scaffolds and C-C Bond Formation

The indazole core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis for a multitude of therapeutic agents targeting a wide array of biological targets, including protein kinases.[1][2] The ability to functionalize the indazole ring system through the strategic formation of carbon-carbon bonds is paramount for the generation of novel molecular entities with tailored pharmacological profiles. Among the arsenal of synthetic methodologies available, the Palladium-catalyzed Heck coupling reaction stands out as a powerful and versatile tool for the olefination of aryl halides.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the execution of the Heck coupling reaction using 5-bromo-indazole derivatives. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven protocol, and discuss critical parameters for optimization and troubleshooting, with a focus on addressing the unique challenges presented by N-heterocyclic substrates.

Mechanistic Insights: The "Why" Behind the Protocol

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[5] The catalytic cycle, depicted below, is a finely orchestrated sequence of elementary steps, and understanding this mechanism is crucial for rational protocol design and optimization.

The Catalytic Cycle of the Heck Reaction

Heck_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition 5-Bromo-Indazole Ar-Pd(II)-X(L2) R-Pd(II)-Br(L2) (16e-) Oxidative_Addition->Ar-Pd(II)-X(L2) Olefin_Coordination Olefin Coordination Ar-Pd(II)-X(L2)->Olefin_Coordination Alkene, -L Alkene_Complex R-Pd(II)-Br(L)(Olefin) (16e-) Olefin_Coordination->Alkene_Complex Migratory_Insertion Migratory Insertion Alkene_Complex->Migratory_Insertion Alkyl_Pd_Complex Alkyl-Pd(II) Complex (14e-) Migratory_Insertion->Alkyl_Pd_Complex Beta_Hydride_Elimination β-Hydride Elimination Alkyl_Pd_Complex->Beta_Hydride_Elimination Product_Complex Product π-Complex (16e-) Beta_Hydride_Elimination->Product_Complex Product_Release Product Release Product_Complex->Product_Release Alkylated Indazole Hydrido_Pd_Complex H-Pd(II)-Br(L2) (16e-) Product_Release->Hydrido_Pd_Complex Reductive_Elimination Reductive Elimination Hydrido_Pd_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 H-Base+ H-Base+ Reductive_Elimination->H-Base+ Br- Br- Reductive_Elimination->Br- Base Base Base->Reductive_Elimination

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

  • Oxidative Addition: The cycle commences with the oxidative addition of the 5-bromo-indazole to a coordinatively unsaturated Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst. This step forms a Pd(II) intermediate. The C-Br bond is cleaved, and the palladium inserts itself, resulting in a square planar Pd(II) complex.

  • Olefin Coordination and Migratory Insertion: The alkene substrate then coordinates to the palladium center. This is followed by a migratory insertion of the alkene into the Pd-C bond, forming a new carbon-carbon bond and a new alkyl-palladium intermediate. This step is often rate-determining and dictates the regioselectivity of the product.

  • β-Hydride Elimination: For the reaction to proceed, the alkyl-palladium intermediate must possess a hydrogen atom on the carbon beta to the palladium. This hydrogen is eliminated along with the palladium, forming a hydrido-palladium complex and releasing the desired vinyl-indazole product. This step generally proceeds with syn-elimination and is responsible for the typical (E)-stereoselectivity of the product.

  • Reductive Elimination: The final step involves the reductive elimination of HBr from the hydrido-palladium complex, facilitated by a base. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Challenges with N-Heterocyclic Substrates

The presence of the nitrogen atoms in the indazole ring can present a challenge. The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[6] This can manifest as sluggish or incomplete reactions. To mitigate this, the choice of ligand is critical. Sterically bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can often promote the desired catalytic turnover by discouraging the unproductive coordination of the indazole nitrogen.[4]

Experimental Protocol: Heck Coupling of 5-Bromo-1H-Indazole with Ethyl Acrylate

This protocol provides a general procedure for the Heck coupling of 5-bromo-1H-indazole with ethyl acrylate. The reaction conditions can be adapted for other 5-bromo-indazole derivatives and various alkene coupling partners.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Bromo-1H-indazole>98%Commercially Available
Ethyl acrylate>99%Commercially AvailableInhibitor should be removed if necessary.
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
Tri(o-tolyl)phosphine (P(o-tol)₃)>98%Commercially AvailableAir-sensitive, handle under inert atmosphere.
Triethylamine (Et₃N)Anhydrous, >99.5%Commercially AvailableStore over molecular sieves.
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Commercially Available
Ethyl acetateACS GradeCommercially AvailableFor workup and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Saturated aq. NH₄Cl solutionPrepared in-house
BrinePrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Schlenk flask or sealed reaction vial
Magnetic stirrer and stir bar
Inert atmosphere (Nitrogen or Argon)
Experimental Workflow

Caption: General workflow for the Heck coupling reaction.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or a sealed reaction vial equipped with a magnetic stir bar, add 5-bromo-1H-indazole (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Addition of Reagents: Under a positive pressure of the inert gas, add anhydrous N,N-dimethylformamide (DMF, 5 mL), followed by triethylamine (Et₃N, 2.0 mmol, 2.0 equiv), and finally ethyl acrylate (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction Conditions: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Wash the organic layer with saturated aqueous NH₄Cl solution (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the desired ethyl (E)-3-(1H-indazol-5-yl)acrylate.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The coupling constants in the ¹H NMR spectrum can be used to confirm the (E)-stereochemistry of the double bond.

Optimization and Troubleshooting

ParameterRecommendation/RationaleTroubleshooting
Catalyst Pd(OAc)₂ is a common and effective precatalyst. Pd/C can also be used, especially for greener protocols.[7]Low Conversion: Increase catalyst loading (up to 5 mol%). Consider a more active pre-catalyst like a palladacycle.
Ligand Bulky, electron-rich phosphines like P(o-tol)₃ or Buchwald ligands are often effective. N-heterocyclic carbenes (NHCs) can also be highly active.[4]Low Conversion/Catalyst Deactivation: Screen different ligands. For indazoles, a more sterically demanding ligand may be necessary to prevent N-coordination.
Base An organic base like triethylamine is commonly used. Inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be employed.Side Reactions: If base-sensitive functional groups are present, a weaker base may be required.
Solvent Polar aprotic solvents like DMF, DMAc, or NMP are standard.Solubility Issues/Low Yield: Screen different solvents. For some substrates, a switch to a less polar solvent like dioxane or toluene may be beneficial.
Temperature Typically ranges from 80-120 °C.Sluggish Reaction: Increase the temperature. Microwave irradiation can also be used to accelerate the reaction.

Conclusion

The Heck coupling of 5-bromo-indazole derivatives is a robust and reliable method for the synthesis of vinyl-indazole compounds, which are valuable building blocks in drug discovery. A thorough understanding of the reaction mechanism and careful consideration of the reaction parameters, particularly the choice of ligand, are essential for achieving high yields and purity. The protocol provided herein serves as a solid starting point for the successful implementation of this important transformation in the laboratory.

References

  • Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. (2022). Angewandte Chemie International Edition, 61(38), e202209087. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Bhavani, S., et al. (2016). Ultrasound assisted Mizoroki–Heck reaction catalyzed by Pd/C: Synthesis of 3-vinyl indoles as potential cytotoxic agents. Arabian Journal of Chemistry. [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2012). Molecules, 17(12), 14836-14846. [Link]

  • Ligand Free Pd-Catalyzed Double Heck-Reaction of N-(o- Bromoaryl) Acrylamides with α-F/CF3-Acrylates. ChemRxiv. [Link]

  • Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. (2022). Organic Letters, 24(31), 5779-5783. [Link]

  • Pd‐catalyzed Heck/Hiyama reaction of 2‐pyridyldimethyl(vinyl)silane with organic halides. Wiley Online Library. [Link]

  • Heck coupling reaction between bromo/iodoanisoles and acrylates. ResearchGate. [Link]

  • Oxidative Heck cross‐coupling on 1‐tosyl‐2‐vinyl‐1H‐imidazole 6 using... ResearchGate. [Link]

  • Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions, 60, 157-534. [Link]

  • Heck Reaction—State of the Art. (2017). Catalysts, 7(9), 267. [Link]

  • Heck Reaction—State of the Art. (2017). Catalysts, 7(9), 267. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Kantchev, E. A. B., Peh, G.-R., Zhang, C., & Ying, J. Y. (2008). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters, 10(18), 3949–3952. [Link]

  • Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. ChemRxiv. [Link]

  • Intramolecular Heck reaction. Wikipedia. [Link]

  • Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. (2017). Catalysis Science & Technology, 7(22), 5349-5356. [Link]

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (2020). Current Medicinal Chemistry, 27(25), 4186-4217. [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024). Frontiers in Chemistry, 12. [Link]

  • Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. (2007). Organic Letters, 9(16), 3073–3075. [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]

  • Palladium-catalyzed polyannulation of pyrazoles and diynes toward multifunctional poly(indazole)s under monomer non-stoichiometric conditions. (2020). Polymer Chemistry, 11(2), 336-343. [Link]

Sources

Application Notes & Protocols: 5-bromo-3-methyl-1H-indazole as a Pivotal Intermediate in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, renowned for its role in a multitude of therapeutic agents, particularly kinase inhibitors.[1][2][3] As a bioisostere of purine and indole bases, it effectively interacts with various enzyme active sites.[4][5] This guide focuses on a key derivative, 5-bromo-3-methyl-1H-indazole , a versatile intermediate whose strategic bromination provides a reactive handle for extensive molecular elaboration. We present its synthesis, characterization, and detailed protocols for its application in cornerstone pharmaceutical reactions, such as Suzuki-Miyaura and Buchwald-Hartwig cross-couplings. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this intermediate for the synthesis of novel bioactive molecules.

Compound Profile and Physicochemical Properties

This compound is a heterocyclic building block prized for its stability and synthetic versatility. The bromine atom at the C5 position is crucial, serving as a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.[4]

PropertyValueSource
CAS Number 552331-16-5
Molecular Formula C₈H₇BrN₂[4]
Molecular Weight 211.06 g/mol [4]
Appearance White to off-white solidN/A
Storage Room temperature, in a dry, well-ventilated place[4][6]

Representative Synthesis of this compound

While various methods exist for indazole synthesis, a common approach involves the cyclization of a substituted phenylhydrazine derivative. The following protocol is a representative pathway adapted from established indazole synthesis principles.

Workflow for Synthesis

A 1-(4-Bromophenyl)ethan-1-one B Reaction with Hydrazine Hydrate A->B Step 1 C Formation of Hydrazone B->C Intermediate D Acid-Catalyzed Cyclization (Fischer Indole Synthesis Analogue) C->D Step 2 E This compound D->E Final Product sub This compound suzuki Aryl/Heteroaryl Boronic Acid or Ester sub->suzuki Suzuki-Miyaura (Pd Catalyst, Base) buchwald Primary/Secondary Amine or Amide sub->buchwald Buchwald-Hartwig (Pd Catalyst, Base) prod1 5-Aryl-3-methyl-1H-indazoles (Kinase Inhibitor Scaffolds) suzuki->prod1 prod2 5-Amino-3-methyl-1H-indazoles (Solubility/PK Modifiers) buchwald->prod2 cluster_0 Reaction & Purification cluster_1 Analytical Validation A Crude Reaction Mixture B Aqueous Workup A->B C Column Chromatography B->C D Structural Confirmation C->D Purified Sample E Purity Assessment C->E F ¹H NMR, ¹³C NMR D->F G Mass Spectrometry (MS) D->G H HPLC / UPLC E->H I Validated Intermediate (>98% Purity) G->I H->I

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 5-bromo-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 5-bromo-3-methyl-1H-indazole. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this specific substrate. Indazole moieties are critical pharmacophores in numerous biologically active molecules, and their functionalization via cross-coupling is a key synthetic step.[1][2] However, the presence of the nitrogen-rich indazole ring presents unique challenges, such as potential catalyst inhibition.[3][4]

This guide provides in-depth, field-proven insights in a question-and-answer format to help you navigate common experimental hurdles, optimize your reaction conditions, and troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions when setting up the Suzuki coupling for this compound.

Q1: What is the best starting point for catalyst, base, and solvent for this specific coupling?

A1: Based on extensive literature for similar bromoindazole substrates, a robust starting point is using [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) as the catalyst, Potassium Carbonate (K₂CO₃) as the base, and 1,2-Dimethoxyethane (DME) as the solvent. [1][5][6][7] This combination has demonstrated high yields and relatively short reaction times for the coupling of various N-substituted 5-bromoindazoles.[1][5] While other systems can work, this set of conditions provides a high probability of success for initial trials.

Q2: Why is Pd(dppf)Cl₂ often preferred over other common catalysts like Pd(PPh₃)₄ for this substrate?

A2: The preference for Pd(dppf)Cl₂ stems from the electronic nature of the indazole substrate. The dppf ligand is both electron-rich and has a large bite angle, which offers several advantages. The electron-rich nature of the ligand facilitates the oxidative addition step, which can sometimes be sluggish.[8] More importantly, the bulky ferrocene backbone helps to stabilize the palladium center and promotes the reductive elimination step, often leading to faster turnover and higher yields.[1] In direct comparisons on similar bromoindazoles, catalysts like Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ were found to be significantly less effective, resulting in lower yields and longer reaction times.[1]

Q3: Can the unprotected N-H on the indazole ring interfere with the reaction?

A3: Yes, the acidic proton on the indazole N-H can absolutely interfere. Unprotected N-H groups in nitrogen-rich heterocycles are known to inhibit palladium catalysts.[4] The Lewis basic nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst deactivation or "poisoning".[3] Furthermore, under basic conditions, the indazole can be deprotonated, forming an indazolide anion which can also interact with the catalyst. While many couplings with unprotected indazoles are successful, if you encounter persistent low yields or catalyst decomposition, N-protection (e.g., with a Boc or SEM group) is a valid strategy to consider.

Q4: My boronic acid is several months old. Can I still use it?

A4: Caution is advised. Boronic acids and their esters are susceptible to degradation over time, primarily through protodeboronation (cleavage of the C-B bond) and formation of boroxine trimers upon dehydration.[3][9] This degradation is a leading cause of low-yield or failed Suzuki reactions.[9][10] It is highly recommended to use fresh, high-purity boronic acid. If you must use older stock, consider checking its purity by NMR or running a small-scale test reaction with a simple, reliable aryl bromide to confirm its activity.

Part 2: Core Experimental Protocol & Optimization

This section provides a detailed, validated starting protocol and discusses key parameters for optimization.

Screening of Reaction Conditions

The following table summarizes recommended starting conditions and alternatives for key reaction parameters, drawn from successful couplings of analogous bromoindazoles.[1][5][7][11]

ParameterRecommended Starting ConditionAlternative 1Alternative 2Rationale & Comments
Catalyst Pd(dppf)Cl₂ (2-5 mol%)Pd₂(dba)₃ with SPhos ligandPd(PPh₃)₄ (5-10 mol%)Pd(dppf)Cl₂ is highly effective for bromoindazoles.[1][5] Pd₂(dba)₃/SPhos is a powerful, general system.[7] Pd(PPh₃)₄ is a classic choice but often less efficient here.[1]
Base K₂CO₃ (2-3 equiv.)Cs₂CO₃ (2-3 equiv.)K₃PO₄ (2-3 equiv.)K₂CO₃ is effective and economical.[5][6] Cs₂CO₃ is more soluble and can be more effective for difficult couplings.[7][12] K₃PO₄ is a stronger base often used in anhydrous conditions to minimize protodeboronation.[8][13]
Solvent DME or 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (10:1)Acetonitrile/H₂O (4:1)DME and Dioxane are excellent at solubilizing organic reagents.[2][5] The aqueous phase is crucial for activating the boronic acid with carbonate bases.[13]
Temperature 80-100 °C120 °C (Microwave)Room TemperatureMost couplings require heat.[2][5] Microwave heating can dramatically reduce reaction times.[11] Room temperature couplings are possible with highly active catalyst systems.[14]
Detailed Step-by-Step Protocol

This protocol is a robust starting point for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Pd(dppf)Cl₂ (0.03 equiv., 3 mol%)

  • K₂CO₃ (anhydrous, powdered) (3.0 equiv.)

  • 1,4-Dioxane (degassed)

  • Deionized Water (degassed)

  • Reaction vessel (e.g., microwave vial or round-bottom flask) with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reagent Preparation: To the reaction vessel, add this compound, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle 3-5 times to ensure all oxygen is removed. The presence of oxygen can promote unwanted side reactions like the homocoupling of the boronic acid.[3][9]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane and degassed water via syringe to achieve a 4:1 ratio and a final concentration of approximately 0.1 M with respect to the bromoindazole. Causality Note: Degassing the solvents is critical to prevent oxidation of the Pd(0) active species and phosphine ligands, which would deactivate the catalyst.

  • Reaction: Place the sealed vessel in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously. Vigorous stirring is essential for biphasic reactions to maximize the interfacial area where the reaction occurs.[8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[1][15] Spot a small aliquot of the reaction mixture against the starting bromoindazole. A typical mobile phase is a mixture of hexanes and ethyl acetate. The product should be less polar than the starting material.

  • Workup: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Part 3: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Q5: My reaction shows very low conversion, or no reaction at all. What should I do?

A5: This is a common issue that can stem from several sources. Follow this diagnostic workflow:

G start Low/No Conversion check_reagents 1. Verify Reagent Quality - Is Boronic Acid fresh? - Is Base anhydrous/powdered? - Is Solvent high purity? start->check_reagents check_catalyst 2. Check Catalyst Activity - Is the Pd catalyst old? - Run a positive control reaction. check_reagents->check_catalyst Reagents OK check_setup 3. Review Experimental Setup - Was degassing thorough? - Is the temperature correct? - Is stirring vigorous? check_catalyst->check_setup Catalyst OK optimize 4. Optimize Conditions - Increase temperature. - Screen different bases (e.g., Cs₂CO₃). - Screen different ligands (e.g., SPhos). check_setup->optimize Setup OK Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)(X)L₂ B->C D Transmetalation C->D E Ar-Pd(II)(Ar')L₂ D->E F Reductive Elimination E->F F->A Product Coupled Product (Ar-Ar') F->Product ArX This compound ArX->B Boronic R-B(OH)₂ + Base Boronic->D

The catalytic cycle of the Suzuki-Miyaura reaction.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-limiting step. Electron-rich phosphine ligands on the palladium accelerate this step. [16]2. Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by the base (e.g., K₂CO₃) to form a more nucleophilic boronate species. [13][17]3. Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst, which re-enters the cycle. [16][17] Understanding this cycle highlights the critical roles of each component: the catalyst must be active (Pd(0)), the base must be effective at forming the boronate, and side reactions must be minimized to ensure the cycle proceeds efficiently.

References

  • Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. (2025). Benchchem.
  • Screening of palladium catalysts for the Suzuki coupling of... (n.d.).
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Publishing.
  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. (n.d.).
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (2025). Benchchem.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017).
  • Suzuki Coupling Mechanism. (2022). YouTube.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-4-fluoro-2-methyl-1H-indole. (2025). Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • SUZUKI REACTION MONITORING. (n.d.). Advion.
  • Why can't I achieve good yields for this Suzuki reaction? (2018).
  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018). AZoM.
  • Help needed with unreproducible Suzuki coupling. (2023). Reddit.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.

Sources

Technical Support Center: Synthesis of 5-bromo-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-bromo-3-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this synthesis, improve yield, and troubleshoot common experimental challenges. As a key intermediate in the development of kinase inhibitors and other pharmacologically active agents, robust and high-yield synthesis of this scaffold is critical.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format.

Core Synthetic Strategy: The Jacobson Indazole Synthesis

The most common and effective route to this compound involves an intramolecular cyclization of a diazotized ortho-alkylaniline. Specifically, the synthesis typically starts from 4-bromo-2-ethylaniline. The key steps are:

  • Diazotization: The primary amine of 4-bromo-2-ethylaniline is converted into a diazonium salt using a nitrosating agent (e.g., sodium nitrite, isoamyl nitrite) in an acidic medium.[2]

  • Intramolecular Cyclization: The highly reactive diazonium intermediate undergoes an intramolecular electrophilic attack on the ortho-ethyl group, followed by tautomerization to form the stable aromatic indazole ring.

This process, while conceptually straightforward, is sensitive to reaction conditions, and deviations can lead to significantly reduced yields and complex impurity profiles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to common problems encountered during the synthesis of this compound.

Issue 1: My overall yield is consistently low (<50%). What are the primary causes and how can I improve it?

Low yield is the most frequent challenge and can originate from multiple stages of the reaction. The primary culprits are inefficient diazotization, poor cyclization, or product degradation.

  • Potential Cause A: Incomplete or Failed Diazotization.

    • Scientific Rationale: The diazotization of an aromatic amine requires the in-situ generation of nitrous acid (HNO₂) from a nitrite salt and a strong acid.[3] Nitrous acid is thermally unstable and decomposes rapidly at elevated temperatures. Furthermore, the resulting diazonium salt is itself metastable and prone to decomposition, particularly through the loss of N₂ gas to form highly reactive carbocations that can lead to a variety of unwanted side products.[2]

    • Solutions:

      • Strict Temperature Control: The diazotization step must be performed at low temperatures, typically between 0 °C and 5 °C. Use an ice/salt bath to maintain this temperature range, especially during the slow, dropwise addition of the sodium nitrite solution.

      • Acid Stoichiometry: An excess of strong acid (e.g., HCl, H₂SO₄) is crucial. Typically, 2.5-3.0 equivalents are used. One equivalent protonates the starting aniline, one reacts with sodium nitrite to generate nitrous acid, and the excess maintains a low pH to prevent premature coupling of the diazonium salt with unreacted aniline.[3]

      • Reagent Quality: Ensure the sodium nitrite is fresh and has been stored in a dry environment. Old or improperly stored sodium nitrite can be less effective.

  • Potential Cause B: Inefficient Intramolecular Cyclization.

    • Scientific Rationale: The cyclization step requires the diazonium group to react with the ortho-ethyl group. This step can be slow or compete with decomposition pathways if the reaction conditions are not optimal. In some variations of indazole synthesis, a base is added after diazotization to facilitate the cyclization.[4]

    • Solutions:

      • Solvent Choice: While the reaction is often performed in an aqueous acidic medium, some protocols utilize organic solvents like chloroform with reagents such as isoamyl nitrite and a base like potassium acetate.[4] The choice of solvent impacts the solubility of intermediates and the overall reaction kinetics. If using an aqueous route, ensure the starting material is fully dissolved in the acid before cooling.

      • Reaction Time & Temperature: After the diazotization is complete, the reaction may need to be allowed to warm slowly to room temperature or gently heated (e.g., to 40-50 °C) to drive the cyclization to completion.[4] Monitor the reaction by TLC or LC-MS to determine the optimal time and temperature profile. Prolonged heating can lead to degradation.

Issue 2: My crude product is a dark, tarry material and purification is difficult. How can I minimize impurity formation?

The formation of dark, polymeric, or tarry side products is a classic sign of uncontrolled diazonium salt reactions.

  • Scientific Rationale: Aryl diazonium salts are electrophilic and can undergo undesired coupling reactions with electron-rich aromatic species. If the pH rises or local "hot spots" occur due to poor mixing, the diazonium salt can couple with unreacted aniline or the indazole product itself, leading to highly colored azo compounds and polymeric materials.[5] Decomposition into aryl radicals can also initiate polymerization.

  • Solutions:

    • Efficient Agitation: Ensure vigorous and efficient stirring throughout the reaction, especially during the addition of sodium nitrite. This prevents localized areas of high nitrite concentration or temperature, which can accelerate decomposition and side reactions.

    • Controlled Reagent Addition: Add the sodium nitrite solution slowly and subsurface if possible. This ensures it reacts quickly to form nitrous acid without building up in concentration.

    • Work-up Procedure: Once the reaction is complete, proceed with the work-up promptly. Neutralize the excess acid carefully at low temperatures. A rapid quench and extraction can prevent further degradation of the product in the acidic reaction mixture.

Issue 3: The reaction stalls, with a significant amount of starting material remaining after several hours.

A stalled reaction typically points to a problem with the core reagents or fundamental reaction conditions.

  • Scientific Rationale: The reaction cascade is initiated by the formation of the nitrosonium ion (NO⁺), which is the active electrophile that attacks the primary amine.[3] If this species is not generated effectively, the reaction will not start.

  • Solutions:

    • Verify Acid Concentration: Using a dilute or weak acid can fail to generate a sufficient concentration of the nitrosonium ion. Ensure you are using a concentrated strong acid as specified in the protocol.

    • Check Starting Material Quality: The starting 4-bromo-2-ethylaniline should be pure. Impurities could interfere with the diazotization process.

    • Re-evaluate Nitrosating Agent: If using an alternative to sodium nitrite, such as isoamyl nitrite, ensure it is of high quality. These organic nitrites can degrade over time.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route for this compound?

A: The Jacobson synthesis starting from 4-bromo-2-ethylaniline is highly reliable and has been scaled successfully. A high-yielding (94%) protocol for the analogous 5-bromo-1H-indazole from 4-bromo-2-methylaniline involves using acetic anhydride for in-situ protection, followed by diazotization with isoamyl nitrite in chloroform with potassium acetate, and a final deprotection/work-up step.[4] Adapting this protocol for 4-bromo-2-ethylaniline is a robust starting point for optimization.

Q2: Why is temperature control so critical during the diazotization step?

A: Temperature control is paramount for two main reasons:

  • Stability of Nitrous Acid: Nitrous acid (HNO₂), the key reagent formed in situ, is highly unstable and rapidly decomposes into water and nitrogen oxides (N₂O₃) at temperatures above 5 °C. This reduces the amount of active reagent available for diazotization.

  • Stability of the Diazonium Salt: The aryl diazonium salt intermediate is explosive when dry and thermally labile even in solution. At higher temperatures, it readily decomposes by ejecting nitrogen gas (N₂), a thermodynamically very favorable process. This leads to the formation of highly reactive species that result in unwanted side products and a lower yield of the desired indazole.[2]

Q3: What are the essential safety precautions for this synthesis?

A: The primary hazard is the diazonium salt intermediate.

  • Explosion Hazard: Never attempt to isolate the diazonium salt in a solid, dry state, as it can be shock-sensitive and explosive. Always keep it in solution.

  • Gas Evolution: The reaction releases nitrogen gas. Ensure the reaction is conducted in a well-ventilated fume hood and that the reaction vessel is not sealed.

  • Corrosive Reagents: The synthesis uses strong acids. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Temperature Control: Have a robust cooling bath and a secondary containment vessel in case of a runaway reaction.

Q4: Can I use alternative nitrosating agents besides sodium nitrite?

A: Yes, organic nitrites like tert-butyl nitrite or isoamyl nitrite are common alternatives.[4] They are often used in organic solvents rather than aqueous acid. The advantage is that they can sometimes provide milder reaction conditions and may be more suitable for substrates that are sensitive to strong aqueous acid. However, they are more expensive than sodium nitrite.

Data Presentation: Effect of Reaction Parameters on Yield

The following table summarizes expected outcomes based on variations in key reaction parameters, derived from established principles of indazole synthesis.[6][7]

ParameterCondition A (Suboptimal)Condition B (Optimal)Expected Outcome & Rationale
Diazotization Temp. 15-20 °C0-5 °CHigher yield in B. Lower temperature minimizes decomposition of nitrous acid and the diazonium salt intermediate.[2]
Acid (HCl) Equiv. 1.5 eq2.5-3.0 eqHigher yield in B. Sufficient acid is required to protonate the amine, generate nitrous acid, and suppress side reactions.[3]
NaNO₂ Addition Rapid, single portionSlow, dropwiseHigher purity in B. Slow addition prevents local overheating and high concentrations of reagents, reducing tar formation.
Cyclization Temp. 25 °C (no heating)50 °C (gentle warming)Higher yield in B. Gentle heating after diazotization can be necessary to overcome the activation energy for the intramolecular cyclization.

Detailed Experimental Protocol: Synthesis from 4-bromo-2-ethylaniline

This protocol is an adapted procedure based on analogous, high-yield preparations and should be optimized for your specific laboratory conditions.[4]

Materials:

  • 4-bromo-2-ethylaniline

  • Acetic Anhydride

  • Potassium Acetate

  • Isoamyl Nitrite

  • Chloroform (CHCl₃)

  • Concentrated Hydrochloric Acid (HCl)

  • 50% Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Heptane

  • Magnesium Sulfate (MgSO₄)

  • Celite

Procedure:

  • Acetylation: To a flask containing 4-bromo-2-ethylaniline (1.0 eq) in chloroform (approx. 7 L/kg), add acetic anhydride (1.1 eq) while maintaining the temperature below 40 °C. Stir the solution for 1 hour.

  • Diazotization & Cyclization: Add potassium acetate (0.75 eq) and isoamyl nitrite (1.5 eq) to the mixture. Heat the solution to reflux (approx. 65-70 °C) and maintain for 18-24 hours. Monitor reaction completion by TLC or LC-MS.

  • Solvent Removal: Cool the reaction to room temperature. Remove the chloroform and other volatile components under reduced pressure.

  • Hydrolysis (Deprotection): To the residue, add water (0.5 L/kg of starting material) and concentrated HCl (4 L/kg of starting material). Heat the mixture to 50-55 °C for 2-4 hours to hydrolyze the acetylated intermediate.

  • Work-up & Neutralization: Cool the solution to 20 °C. Carefully add 50% NaOH solution at a rate that keeps the internal temperature below 35-40 °C, until the pH of the aqueous layer is >11.

  • Extraction: Add ethyl acetate (3.5 L/kg) and filter the biphasic mixture through a pad of Celite to remove any solids. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over magnesium sulfate. Filter and concentrate the solution by rotary evaporation.

  • Crystallization: During concentration, gradually add heptane as an anti-solvent to induce crystallization. Slurry the resulting solids in heptane, filter, and dry under vacuum at 45 °C to yield this compound as a solid.

Visualization: Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a low-yielding synthesis of this compound.

TroubleshootingWorkflow start Low Yield or Reaction Failure check_temp Verify Diazotization Temperature (0-5 °C)? start->check_temp check_reagents Assess Reagent Quality (Aniline, NaNO₂, Acid)? check_temp->check_reagents Yes temp_issue Root Cause: Decomposition Action: Improve Cooling check_temp->temp_issue No check_conditions Review Reaction Conditions (Acid eq., Stirring)? check_reagents->check_conditions Yes reagent_issue Root Cause: Impure/Degraded Reagents Action: Use Fresh Materials check_reagents->reagent_issue No check_cyclization Optimize Cyclization Step (Time, Temp.)? check_conditions->check_cyclization Yes conditions_issue Root Cause: Suboptimal Stoichiometry/Mixing Action: Adjust eq., Improve Agitation check_conditions->conditions_issue No cyclization_issue Root Cause: Incomplete Cyclization Action: Screen Time/Temp Profile check_cyclization->cyclization_issue No success Yield Improved temp_issue->success reagent_issue->success conditions_issue->success cyclization_issue->success

Caption: A troubleshooting flowchart for low-yield issues.

References

  • BenchChem. (2025). Indazole Synthesis: A Technical Support and Troubleshooting Guide. BenchChem.
  • BenchChem. (n.d.). Synthesis routes of 5-bromo-N-methyl-1H-indazole-3-carboxamide. BenchChem.
  • Li, X., Ye, X., Wei, C., Shan, C., Wojtas, L., & Shi, X. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. Organic Letters, 22(11), 4151–4155. [Link]

  • BenchChem. (2026). resolving common issues in scaling up indazole synthesis. BenchChem.
  • Toledano, A. S., Bitai, J., Covini, D., Karolyi-Oezguer, J., Dank, C., Berger, H., & Gollner, A. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(6), 1229–1232. [Link]

  • BenchChem. (n.d.). Synthesis routes of 5-bromo-1H-indazole. BenchChem.
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes.
  • Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Solvatochromic Action of 4-Bromophenylazo-2-Naphtholazo-Benzene. ResearchGate. [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. BYJU'S. Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 5-Bromo-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-bromo-3-methyl-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the synthesis of this important heterocyclic building block. Here, we address common side reactions, purification difficulties, and mechanistic nuances in a practical, question-and-answer format, grounded in established chemical principles.

Troubleshooting Guide: Common Experimental Issues

This section directly addresses specific problems you might face in the lab. Each entry details the probable causes and provides actionable solutions to get your synthesis back on track.

Question 1: My final product is a mixture of isomers that are difficult to separate. I see two distinct spots on TLC and multiple products by LC-MS. What's happening?

Answer:

This is the most frequently encountered issue in indazole chemistry and typically points to a lack of regiocontrol during the core ring-formation step. Depending on your synthetic route, you are likely co-synthesizing an undesired structural isomer.

Probable Causes & Solutions:

  • Incorrect Cyclization Regiochemistry: The classical synthesis of this molecule often starts from 4-bromo-2-methylaniline via diazotization followed by intramolecular cyclization.[1] The cyclization can theoretically proceed to two different positions, leading to isomeric indazoles. The stability of the carbocation intermediate is key.

    • Causality: The directing effects of the bromo and methyl substituents on the aniline ring influence the position of cyclization. While the formation of the 3-methylindazole is generally favored, subtle changes in reaction conditions can impact the selectivity.

    • Solution:

      • Temperature Control: Ensure strict temperature control during the diazotization step (typically 0-5 °C) and the subsequent cyclization. Deviation can lead to side reactions and loss of selectivity.

      • Acid Catalyst: The choice and concentration of acid can influence the reaction pathway. Ensure you are using the prescribed acid and stoichiometry from your validated protocol.

  • Isomeric Starting Materials: If your synthesis involves building the indazole from a different precursor, verify the purity and isomeric integrity of that starting material. For instance, using a mixture of bromo-toluidine isomers will inevitably lead to a mixture of final products.

    • Solution: Always characterize your starting materials thoroughly by ¹H NMR, ¹³C NMR, and LC-MS before beginning the synthesis.

Question 2: The yield of my reaction is consistently low, even though my starting material is fully consumed. Where is my product going?

Answer:

Low isolated yield with complete consumption of starting material often indicates the formation of soluble byproducts, degradation of the product, or inefficient work-up and purification.

Probable Causes & Solutions:

  • Formation of N-acetylated Intermediate: In syntheses using acetic anhydride, incomplete cyclization can leave behind the N-acetylated precursor.[1]

    • Causality: The cyclization step, often promoted by isoamyl nitrite and heat, may be sluggish or incomplete if the temperature or reaction time is insufficient.

    • Solution: Increase the reflux time and ensure the reaction temperature reaches the target (e.g., 68°C).[1] Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate, not just the starting aniline.

  • Product Degradation during Work-up: Indazoles can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures. The hydrolysis step to remove the N-acetyl group, if applicable, requires careful pH and temperature control.[1]

    • Solution: During the basic wash (e.g., with NaOH solution), use an ice bath to keep the temperature below 37°C to prevent potential degradation.[1]

  • Inefficient Extraction: this compound has moderate polarity. Using an inappropriate extraction solvent can lead to significant product loss in the aqueous layer.

    • Solution: Ethyl acetate is a commonly used and effective solvent for extracting this compound.[1] Perform multiple extractions (e.g., 3x) of the aqueous layer to ensure complete recovery of the product.

Question 3: I am observing what appears to be poly-brominated species in my mass spectrometry analysis. How can I avoid this?

Answer:

This issue arises if your synthetic route involves a bromination step on the pre-formed 3-methyl-1H-indazole ring. The indazole ring is activated towards electrophilic substitution, making it susceptible to over-bromination.

Probable Causes & Solutions:

  • Harsh Brominating Conditions: Using an excess of a powerful brominating agent (e.g., neat Br₂) can easily lead to the formation of di-brominated products.

    • Causality: The first bromine atom added to the ring does not sufficiently deactivate it to prevent a second addition under strong reaction conditions.

    • Solution:

      • Stoichiometry: Use a controlled amount of the brominating agent (typically 1.0 to 1.1 equivalents).

      • Milder Reagents: Consider using N-Bromosuccinimide (NBS) in a suitable solvent like DMF or acetonitrile, which provides a slower and more controlled bromination.

      • Temperature Control: Perform the bromination at a reduced temperature (e.g., 0 °C to room temperature) to moderate the reaction rate.

Workflow for Troubleshooting Synthesis

The following diagram outlines a logical workflow for diagnosing and solving common issues during the synthesis of this compound.

G start Problem Encountered check_purity Step 1: Verify Purity of Starting Materials & Reagents Characterize by NMR, LC-MS start->check_purity check_conditions Step 2: Review Reaction Conditions Temperature, Time, Stoichiometry check_purity->check_conditions analyze_product Step 3: Analyze Crude Product Mixture Identify byproducts by LC-MS, NMR check_conditions->analyze_product issue_yield Low Yield? analyze_product->issue_yield issue_isomers Isomeric Mixture? analyze_product->issue_isomers issue_purity Other Impurities? analyze_product->issue_purity solve_yield Optimize Reaction Time/Temp Improve Work-up/Extraction Protocol issue_yield->solve_yield Yes solve_isomers Adjust Solvent/Base System Ensure Strict Temp Control Consider Alternative Route issue_isomers->solve_isomers Yes solve_purity Modify Stoichiometry Use Milder Reagents Optimize Purification Method issue_purity->solve_purity Yes

Caption: A troubleshooting decision tree for synthesis issues.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common and reliable synthetic route?

    • A widely cited method is the Jacobson-type synthesis, which starts with 4-bromo-2-methylaniline. The process involves N-acetylation, followed by diazotization and intramolecular cyclization, and finally deprotection to yield the target indazole.[1] This route generally offers good control over the regiochemistry to install the 3-methyl group.

  • Q2: My synthesis involves the N-methylation of 5-bromo-1H-indazole. How can I control the regioselectivity to favor the N1 or N2 position?

    • This is a classic challenge in indazole chemistry. Direct alkylation often yields a mixture of N1 and N2 isomers.[2][3] The outcome is highly dependent on the reaction conditions.

      • For N1-Alkylation (Thermodynamic Product): Using a strong, non-coordinating base like sodium hydride (NaH) in a non-polar solvent like THF generally favors the formation of the more thermodynamically stable N1 isomer.[3][4][5][6]

      • For N2-Alkylation (Kinetic Product): Conditions like using cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF can favor the N2 isomer, although mixtures are common.[4] Mitsunobu conditions also often show a preference for the N2 position.[4][7] The presence of certain substituents on the indazole ring can also strongly direct alkylation to the N2 position.[3][4][6]

  • Q3: What are the best analytical methods to confirm the structure and differentiate between N1 and N2 isomers if I am making a methylated analogue?

    • A combination of NMR techniques is essential.

      • ¹H NMR: The chemical shift of the indazole protons will differ between isomers.

      • ¹³C NMR: The carbon shifts will also be distinct.

      • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is definitive. For an N1-alkylated indazole, you will see a correlation between the protons on the N-alkyl group's alpha-carbon and the C7a carbon of the indazole ring. For an N2-alkylated indazole, the correlation will be to the C3 carbon.[4][7]

Reaction Mechanism: Key Side Reaction

The diagram below illustrates the desired cyclization pathway from the diazotized intermediate of N-acetyl-4-bromo-2-methylaniline and a potential side reaction leading to an isomeric byproduct.

G cluster_main Synthetic Pathway & Side Reaction A Diazonium Intermediate B Desired Product This compound A->B Favored Cyclization (Path A) C Isomeric Byproduct 7-bromo-3-methyl-1H-indazole A->C Minor Pathway (Path B) note Note: Selectivity of Path A vs. Path B is influenced by steric and electronic factors, and reaction conditions.

Caption: Favored vs. minor cyclization pathways.

Key Experimental Protocols

Protocol 1: Synthesis of 5-bromo-1H-indazole from 4-bromo-2-methylaniline

This protocol is adapted from established literature procedures.[1] Always perform a thorough safety assessment before conducting any experiment.

Materials:

  • 4-bromo-2-methylaniline

  • Chloroform

  • Acetic anhydride

  • Potassium acetate

  • Isoamyl nitrite

  • Concentrated Hydrochloric Acid (HCl)

  • 50% Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • Heptane

  • Magnesium sulfate

Procedure:

  • N-Acetylation: In a reaction flask, dissolve 4-bromo-2-methylaniline (1.0 eq) in chloroform. Cool the solution and add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 40°C. Stir for 1 hour.

  • Cyclization: To the solution, add potassium acetate (0.3 eq) and isoamyl nitrite (1.5 eq). Heat the mixture to reflux (approx. 68°C) for 20 hours. Monitor the reaction by TLC.

  • Work-up (Part 1): Cool the reaction to room temperature. Remove the volatile solvents under reduced pressure. Add water and distill again to azeotropically remove residual volatiles.

  • Deprotection (Hydrolysis): Transfer the crude mass back to the flask using a small amount of water. Add concentrated HCl and heat the mixture to 50-55°C for 2-3 hours until the hydrolysis is complete (monitored by TLC).

  • Work-up (Part 2): Cool the solution to 20°C. Carefully neutralize the mixture by adding 50% NaOH solution, keeping the temperature below 37°C, until the pH is ~11.

  • Extraction: Add ethyl acetate to the mixture. Separate the layers. Extract the aqueous phase two more times with ethyl acetate. Combine all organic layers.

  • Purification: Wash the combined organic layers with brine, dry over magnesium sulfate, and filter. Concentrate the solution by rotary evaporation, adding heptane during the process to precipitate the product.

  • Isolation: Slurry the resulting solids in heptane, filter, and dry under vacuum to obtain 5-bromo-1H-indazole.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]

  • Seela, F., & Gumbiowski, R. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Keating, J. J., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal. [Link]

  • ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Indazole synthesis. Organic Chemistry Portal. [Link]

  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]

  • National Institutes of Health. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Institutes of Health. [Link]

  • Google Patents. (2014). Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Google Patents. (2022). Preparation method of 5-bromo-1-methylindazole.
  • National Institutes of Health. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

Sources

Technical Support Center: Purification of 5-Bromo-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 5-bromo-3-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this important heterocyclic compound.

Introduction

This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active molecules.[1] However, its purification can present several challenges, primarily due to the formation of structurally similar impurities, including regioisomers, which can be difficult to separate. This guide provides practical, field-proven insights to help you overcome these challenges and obtain high-purity this compound.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format, providing detailed explanations and actionable solutions.

Question 1: I've completed the synthesis of this compound, but my crude product is a dark, oily residue. How can I clean this up before attempting column chromatography?

Answer: A dark, oily crude product often indicates the presence of residual solvents, acidic or basic impurities, and colored byproducts. A liquid-liquid extraction work-up is a critical first step to remove these before column chromatography.

  • Causality: The synthesis of indazoles can involve acidic conditions and various reagents that, if not removed, can interfere with purification. For instance, syntheses starting from anilines may have residual acids.[2]

  • Protocol:

    • Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with:

      • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acids.

      • Water to remove any remaining water-soluble impurities.

      • Brine (saturated aqueous NaCl solution) to facilitate the separation of the organic and aqueous layers and remove excess water from the organic layer.[1][2]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1][2]

This procedure should yield a solid or a less oily residue that is more amenable to purification by chromatography or recrystallization.

Question 2: My TLC analysis shows multiple spots close to the main product spot, making separation by column chromatography difficult. What are these likely impurities and how can I improve separation?

Answer: The presence of multiple, closely-eluting spots on TLC is a common challenge in indazole chemistry, often indicating the presence of regioisomers and other structurally related impurities.

  • Likely Impurities:

    • Regioisomers: The most common impurity is the constitutional isomer, 6-bromo-3-methyl-1H-indazole. The formation of regioisomers is a known issue in indazole synthesis.[3]

    • Unreacted Starting Materials: Depending on the synthetic route, you may have residual starting materials such as 4-bromo-2-methylaniline.[2]

    • Over-brominated Products: The formation of di-bromo species is a potential side reaction.[3]

    • N-Alkylated Isomers: If a methylation step is involved, methylation can occur at either the N1 or N2 position of the indazole ring, leading to a mixture of isomers.[1]

  • Improving Chromatographic Separation:

    • Optimize the Mobile Phase: A single eluent system may not be sufficient. A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity.

    • Alternative Stationary Phases: While silica gel is common, other stationary phases like alumina or reverse-phase C18 may offer different selectivity.

    • Consider Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.[3] A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic acid) is a good starting point for method development.

Question 3: I'm trying to recrystallize my this compound, but it either oils out or the recovery is very low. How do I choose the right solvent system?

Answer: Finding a suitable recrystallization solvent is crucial for obtaining a high-purity crystalline product. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Solvent Selection Strategy:

    • Single Solvent Screening: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. Good single solvents for indazole-type compounds can include ethanol, methanol, or ethyl acetate.

    • Mixed Solvent Systems: A two-solvent system is often more effective. In this system, the compound is dissolved in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly. Common mixed solvent systems for compounds of this polarity include:

      • Ethyl acetate/Hexane

      • Dichloromethane/Hexane

      • Ethanol/Water[4]

      • Acetone/Water[4]

  • Troubleshooting Oiling Out: Oiling out occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the solvent is too non-polar. To prevent this, try:

    • Slowing down the cooling process.

    • Using a more polar solvent system.

    • Scratching the inside of the flask with a glass rod to induce crystallization.

    • Adding a seed crystal of the pure compound.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound? A1: Pure this compound is typically a solid. While the exact melting point can vary slightly, it is an important indicator of purity. A broad melting range often suggests the presence of impurities.

Q2: What analytical techniques are recommended for assessing the purity of this compound? A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H NMR Spectroscopy: To confirm the structure and identify any proton-bearing impurities.

  • HPLC: To determine the percentage purity and detect non-proton-bearing impurities. A reverse-phase C18 column with a UV detector is a standard choice.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and any impurities.

  • Elemental Analysis: To confirm the elemental composition of the final product.

Q3: My final product has a persistent yellow or brown color. What could be the cause and how can I remove it? A3: Color impurities in indazole synthesis can arise from a variety of sources, including oxidation of starting materials or intermediates, or the formation of polymeric byproducts.

  • Decolorization Techniques:

    • Activated Charcoal: Adding a small amount of activated charcoal to a solution of the crude product, heating briefly, and then filtering through a pad of Celite can effectively remove colored impurities.

    • Recrystallization: Often, the colored impurities are more soluble in the recrystallization solvent and will remain in the mother liquor.

    • Silica Gel Filtration: A short plug of silica gel can be used to filter a solution of the compound and retain polar, colored impurities.[2]

Part 3: Experimental Protocols & Visualizations

Protocol 1: Column Chromatography Purification of this compound

This protocol provides a general guideline for purifying this compound using flash column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column

  • Collection tubes

Procedure:

  • Slurry Packing the Column: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and concentrate it to a dry powder. Carefully load this dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with 100% hexane. Gradually increase the polarity of the mobile phase by adding ethyl acetate (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate). The optimal gradient will need to be determined by TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization of this compound

This protocol describes a general procedure for recrystallization using a two-solvent system.

Materials:

  • Crude this compound

  • "Good" solvent (e.g., ethyl acetate, acetone)

  • "Poor" solvent (e.g., hexane, water)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the "good" solvent to dissolve the solid completely with gentle heating.

  • While the solution is still warm, add the "poor" solvent dropwise until the solution becomes cloudy.

  • Reheat the solution until it becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.

Visualization of Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Purity Analysis Crude Crude Product (Oily, Impure) Workup Liquid-Liquid Extraction (EtOAc/Water, NaHCO3, Brine) Crude->Workup Initial Cleanup Column Column Chromatography (Hexane/EtOAc gradient) Workup->Column Primary Purification Recrystal Recrystallization (e.g., EtOAc/Hexane) Column->Recrystal Further Purification (if needed) Analysis Purity Check (NMR, HPLC, MS) Column->Analysis Recrystal->Analysis Pure Pure Product (>98%) Analysis->Pure Meets Specs

Caption: A typical workflow for the purification of this compound.

Part 4: Data Summary

Table 1: Common Solvents for Purification of Indazole Derivatives

Purification MethodSolvent System ExamplesRationale
Column Chromatography Hexane/Ethyl Acetate (gradient)Good for separating compounds of moderate polarity.
Dichloromethane/Methanol (gradient)Suitable for more polar indazole derivatives.
Recrystallization Ethanol/WaterA polar protic system that can be effective for many heterocyclic compounds.
Ethyl Acetate/HeptaneA common system for compounds of intermediate polarity.[2]
Acetone/WaterAnother versatile polar aprotic/protic mixture.[4]

References

  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 705–708. [Link]

Sources

Technical Support Center: Navigating the Synthesis of Brominated Indazoles - A Guide to Avoiding Over-bromination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of indazole bromination and effectively troubleshoot common challenges, particularly the issue of over-bromination. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to optimize your synthetic strategies.

Troubleshooting Guide: Diagnosing and Resolving Over-bromination

This section addresses specific issues you might encounter during the electrophilic bromination of indazoles.

Scenario 1: My TLC/LC-MS analysis shows a mixture of mono-, di-, and even tri-brominated indazoles. How can I improve the selectivity for the mono-brominated product?

This is a classic case of over-bromination, which can arise from several factors. Let's break down the potential causes and solutions.

Underlying Cause: The indazole ring is activated towards electrophilic aromatic substitution, and once the first bromine atom is introduced, the ring can still be sufficiently reactive for further bromination, leading to a mixture of products. Common side products include 3,5-dibromo-indazole, 3,7-dibromo-indazole, and 3,5,7-tribromo-indazole.[1]

Troubleshooting Workflow:

G start Problem: Over-bromination Detected sub_stoichiometry 1. Review Stoichiometry: Are you using >1.1 eq. of brominating agent? start->sub_stoichiometry sub_temp 2. Assess Reaction Temperature: Is the reaction run at elevated temperatures? sub_stoichiometry->sub_temp sol_stoichiometry Solution: Reduce brominating agent to 1.0-1.05 equivalents. sub_stoichiometry->sol_stoichiometry Yes sub_agent 3. Evaluate Brominating Agent: Are you using a highly reactive agent (e.g., Br₂)? sub_temp->sub_agent sol_temp Solution: Lower the reaction temperature (e.g., 0 °C to RT). sub_temp->sol_temp Yes sub_solvent 4. Consider Solvent Effects: Is the solvent promoting high reactivity? sub_agent->sub_solvent sol_agent Solution: Switch to a milder agent (e.g., NBS, DBDMH). sub_agent->sol_agent Yes sol_solvent Solution: Use a less polar or non-coordinating solvent. sub_solvent->sol_solvent Yes

Caption: Troubleshooting workflow for over-bromination.

Detailed Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of your brominating agent. Using a slight excess (e.g., 1.2 - 1.5 equivalents) can often lead to the formation of di- and tri-brominated species. It is recommended to use 1.0 to 1.1 equivalents of the brominating agent to favor mono-bromination.[1]

  • Temperature Management: Higher temperatures increase the rate of all reactions, including the undesired subsequent brominations. Performing the reaction at a lower temperature (e.g., 0 °C or room temperature) can significantly enhance selectivity by favoring the initial, faster mono-bromination over the slower di-bromination.[1]

  • Choice of Brominating Agent: The reactivity of the brominating agent is a critical parameter.

    • Bromine (Br₂): Highly reactive and can lead to over-bromination, especially in polar solvents like acetic acid.[2][3]

    • N-Bromosuccinimide (NBS): A milder and more selective source of electrophilic bromine, often the reagent of choice for controlled mono-bromination.[1][4]

    • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A stable, safe, and highly selective solid brominating agent that can provide excellent yields of 3-bromoindazoles under mild conditions, sometimes enhanced by ultrasound.[5][2][6]

    Brominating AgentTypical Reaction ConditionsSelectivity for Mono-brominationReference
    Bromine (Br₂)Acetic acid, elevated temperaturesModerate to low[2]
    N-Bromosuccinimide (NBS)CH₂Cl₂, CH₃CN, or THF, 0 °C to RTGood to excellent[1][4]
    DBDMHEthanol, ultrasound, 40 °CExcellent[5][2][6]
  • Solvent Selection: The solvent can influence the reactivity of both the indazole and the brominating agent. Non-polar solvents generally lead to higher selectivity for mono-bromination. For instance, using NBS in dichloromethane or acetonitrile often provides better results than in more polar solvents.[4]

Scenario 2: I am trying to synthesize a 5-bromo or 7-bromoindazole, but I keep getting the 3-bromo isomer as the major product.

Underlying Cause: The electronic properties of the indazole ring inherently favor electrophilic attack at the C3 position under neutral or basic conditions.[7] The C3 position is adjacent to the pyrrolic nitrogen (N1), which is electron-donating through resonance, thus activating this position.

Strategies to Favor C5 and C7 Bromination:

  • Acidic Conditions: Performing the bromination in a strong acid (e.g., concentrated sulfuric acid) can protonate the indazole ring, forming an indazolium cation. This deactivates the pyrazole ring towards electrophilic attack and directs the substitution to the benzene ring, primarily at the C5 and C7 positions.[1]

    G cluster_neutral Neutral/Basic Conditions cluster_acidic Acidic Conditions Indazole Indazole 3-Bromoindazole 3-Bromoindazole Indazole->3-Bromoindazole  Major Product Indazolium Cation Indazolium Cation 5-Bromo/7-Bromoindazole 5-Bromo/7-Bromoindazole Indazolium Cation->5-Bromo/7-Bromoindazole  Major Products Brominating Agent Brominating Agent Brominating Agent->Indazole Brominating Agent->Indazolium Cation

    Caption: Influence of pH on bromination regioselectivity.

  • Substituent Directing Effects: The presence of other substituents on the indazole ring can influence the position of bromination. Electron-donating groups on the benzene ring will activate the ortho and para positions, potentially favoring C5 or C7 bromination. Conversely, electron-withdrawing groups will deactivate the ring, and their directing effects must be considered.[8][9] For instance, a directing group at the C4 position has been shown to promote regioselective C7 bromination.[10][11]

  • N-Protection: Protecting the N1 or N2 position can alter the electronic distribution in the indazole ring and influence regioselectivity. While N1-protection often still favors C3 substitution, careful selection of the protecting group and reaction conditions can modulate the outcome. For example, a bulky protecting group might sterically hinder attack at C7, favoring C5.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 3-bromoindazole with high selectivity?

A1: The direct electrophilic bromination of indazole using N-Bromosuccinimide (NBS) in a suitable organic solvent like dichloromethane (DCM) or acetonitrile at controlled, often low, temperatures is a widely used and reliable method.[1] An even more selective and efficient method reported recently involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under ultrasound irradiation, which can provide high yields of 3-bromoindazoles in a short reaction time.[5][2][12]

Q2: How can I purify my desired mono-bromoindazole from the over-brominated side products?

A2: Purification can typically be achieved by column chromatography on silica gel. The polarity difference between the mono-, di-, and tri-brominated indazoles, as well as the unreacted starting material, usually allows for their separation.[1] A gradient elution with a solvent system like hexane/ethyl acetate is often effective. Recrystallization from a suitable solvent can also be a powerful purification technique, especially if one isomer is significantly less soluble.

Q3: Can I use protecting groups to control the regioselectivity of bromination?

A3: Yes, N-protecting groups can be a valuable tool. The choice of protecting group (e.g., Boc, SEM, Bn, Ts) can influence the N1/N2 ratio during protection and subsequently alter the electronic properties and steric environment of the indazole ring, thereby directing the bromination.[13] For example, protecting the N2 position with a bulky group might favor bromination at the C3 or C5 position over the sterically hindered C7 position. However, it's important to note that N-protection adds extra steps to your synthesis (protection and deprotection).

Q4: I have an electron-withdrawing group on my indazole ring. How will this affect the bromination reaction?

A4: An electron-withdrawing group (EWG) deactivates the indazole ring towards electrophilic aromatic substitution.[8] This means you may require more forcing conditions (e.g., higher temperature, longer reaction time, or a more reactive brominating agent) to achieve bromination. The EWG will also direct the incoming bromine to specific positions, typically meta to its own position on the benzene ring, although the inherent reactivity of the indazole positions (C3, C5, C7) will also play a crucial role. For example, in 5-nitro-1H-indazole, bromination still occurs at the C3 position.[14]

Q5: Are there any "green" or more environmentally friendly methods for indazole bromination?

A5: Yes, there is growing interest in developing more sustainable synthetic methods. The use of DBDMH as a brominating agent is considered greener than using liquid bromine due to its solid nature and higher stability.[5][2] Additionally, conducting the reaction in environmentally benign solvents like ethanol, as demonstrated in the ultrasound-assisted bromination with DBDMH, is a step towards greener chemistry.[5][2]

Experimental Protocol: Selective Synthesis of 3-Bromo-1H-indazole using NBS

This protocol is a general guideline for the selective mono-bromination of 1H-indazole at the C3 position.

Materials:

  • 1H-Indazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • To a stirred solution of 1H-indazole (1.0 equivalent) in acetonitrile (10 mL per gram of indazole) at 0 °C (ice bath), add N-bromosuccinimide (1.05 equivalents) portion-wise over 15 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, quench by adding saturated aqueous sodium thiosulfate to destroy any remaining NBS.

  • Remove the acetonitrile under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford pure 3-bromo-1H-indazole.

Disclaimer: This guide is intended for informational purposes for trained chemistry professionals. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Please consult relevant safety data sheets (SDS) before handling any chemicals.

References

  • Ying, S., Liu, X., Guo, T., Li, X., Zhou, M., Wang, X., Zhu, M., Jiang, H., & Gui, Q.-W. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(2), 581–585. [Link]

  • Ying, S., Liu, X., Guo, T., Li, X., Zhou, M., Wang, X., Zhu, M., Jiang, H., & Gui, Q. W. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC advances, 13(2), 581–585. [Link]

  • Ying, S., Liu, X., Guo, T., Li, X., Zhou, M., Wang, X., Zhu, M., Jiang, H., & Gui, Q.-W. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(2), 581–585. [Link]

  • ResearchGate. (2025). Bromination of indazoles enhanced by organic-dye, visible-light photoredox catalysis. [Link]

  • Le-Dévéhat, F., Toudic, A., Prié, G., Martin, P., & Logé, C. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7436–7445. [Link]

  • Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4647–4651. [Link]

  • Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Le-Dévéhat, F., Toudic, A., Prié, G., Martin, P., & Logé, C. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC advances, 11(13), 7436–7445. [Link]

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved January 11, 2026, from [Link]

  • National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC advances, 13(7), 4647–4651. [Link]

  • ResearchGate. (n.d.). The Bromination of 2H-indazoles. aReaction conditions: 1 (0.2 mmol),.... Retrieved January 11, 2026, from [Link]

  • Boulton, A. J., & Fletcher, I. J. (1976). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. Australian Journal of Chemistry, 29(8), 1763-1769. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved January 11, 2026, from [Link]

  • RSC Publishing. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • Le-Dévéhat, F., Toudic, A., Prié, G., Martin, P., & Logé, C. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7436-7445. [Link]

  • OrganicChemistryTutor.com. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • OrganicChemistryTutor.com. (2023, January 14). Determining Directing Effects in Electrophilic Aromatic Substitutions. [Video]. YouTube. [Link]

Sources

Technical Support Center: Troubleshooting Regioselectivity in N-Alkylation of Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-alkylation of indazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the persistent challenge of controlling regioselectivity in the functionalization of the indazole scaffold. The indazole nucleus is a privileged pharmacophore, but the presence of two reactive nitrogen atoms (N1 and N2) frequently leads to the formation of isomeric mixtures, complicating synthesis, purification, and scale-up.[1][2][3]

This document provides in-depth, field-tested insights in a direct question-and-answer format. We will explore the causal factors behind selectivity, offer concrete troubleshooting strategies, and provide validated protocols to help you steer your reaction toward the desired N1 or N2 isomer.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during indazole N-alkylation experiments.

Q1: My reaction produced a mixture of N1 and N2 alkylated indazoles with poor selectivity. How can I improve the outcome?

A1: Achieving high regioselectivity is a known challenge and is highly dependent on the interplay between the base, solvent, and substrate.[4] A typical SN2 alkylation using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF often results in poor selectivity, yielding isomer mixtures around 58:42 (N1:N2).[5][6] To improve this, a systematic adjustment of reaction parameters is necessary.

Initial Diagnostic Workflow:

First, analyze your current conditions and the resulting isomer ratio. The key to optimization lies in understanding that the N1 and N2 positions have distinct electronic and steric environments. The N1 position is adjacent to the fused benzene ring, making it more sterically hindered. The choice of base and solvent directly influences which nitrogen atom is more nucleophilic.

dot graph TD { A[Start: Poor N1/N2 Ratio] --> B{What is your Goal?}; B --> C[Target N1 Isomer]; B --> D[Target N2 Isomer]; C --> E{Current Base/Solvent?}; D --> F{Current Base/Solvent?}; E --> G["K₂CO₃/DMF or Cs₂CO₃/DMF"]; G --> H["Switch to: NaH in THF(Promotes tight ion-pairing,directing to N1)"]; F --> I["NaH/THF"]; I --> J["Switch to:1. Cs₂CO₃ in DMF/Dioxane(Favors N2)2. Mitsunobu Conditions(Often N2 selective)3. Acid Catalysis (TfOH)(Highly N2 selective)"]; H --> K[Analyze Results]; J --> K;

} caption { font-size: 12px; text-align: center; margin-top: 5px; caption-side: bottom; }

Figure 1. Decision workflow for troubleshooting poor regioselectivity.
Q2: I need to synthesize the N1-alkylated isomer, but my reaction favors N2. What specific changes should I implement?

A2: Preferential N1-alkylation is often achieved under conditions that favor a 'tight ion pair' between the indazolide anion and the base's counter-ion. This setup can sterically block the N2 position, directing the alkylating agent to N1.

The combination of sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) is a well-established and highly effective system for achieving N1 selectivity.[1][2][7][8]

Causality behind the NaH/THF System:

  • Strong, Non-nucleophilic Base: NaH irreversibly deprotonates the indazole.

  • Small Cation (Na⁺): The small sodium cation coordinates tightly with the indazolide anion. In substrates with a C3-ester or C3-carboxamide group, the Na⁺ can form a chelate with the N2 nitrogen and the carbonyl oxygen, effectively blocking the N2 position.[7][9] This directs the incoming electrophile to the N1 position.

  • Low Polarity Solvent (THF): THF does not effectively solvate the cation, promoting the formation of this tight, chelated ion pair.

In a study by Alam and Keating, using NaH in THF with various C3-substituted indazoles resulted in >99% N1 regioselectivity.[2][8]

Q3: Conversely, how can I selectively synthesize the N2-alkylated isomer?

A3: N2-alkylation is generally favored under conditions that promote a "free" or solvent-separated indazolide anion, or by using alternative reaction mechanisms that intrinsically favor the N2 position.

Strategies for N2 Selectivity:

  • Base and Solvent Choice: Using a large counter-ion base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent (e.g., DMF) can favor the N2 isomer. The large Cs⁺ ion does not coordinate as tightly, and the polar solvent helps to separate the ion pair, leaving the more nucleophilic N2 atom accessible.

  • Mitsunobu Conditions: The Mitsunobu reaction (using triphenylphosphine and an azodicarboxylate like DEAD or DIAD) with an alcohol as the alkylating agent often shows a strong preference for the N2 position.[1][3] For example, N-alkylation of methyl indazole-3-carboxylate under Mitsunobu conditions gave an N1:N2 ratio of 1:2.5.[3]

  • Acid Catalysis: A highly effective modern method involves acid-catalyzed alkylation. Using a strong acid like trifluoromethanesulfonic acid (TfOH) with alkyl 2,2,2-trichloroacetimidates as the alkylating agent provides excellent N2 selectivity, with no N1 isomer observed in many cases.[10][11][12] The proposed mechanism involves protonation of the alkylating agent, followed by nucleophilic attack from the N2-nitrogen of the indazole.[10]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing N1 vs. N2 regioselectivity?

A1: The regioselectivity is a classic case of kinetic versus thermodynamic control .[4][13][14]

  • Tautomer Stability: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer by several kcal/mol.[1][10][15]

  • Anion Stability & Nucleophilicity: Upon deprotonation, a resonance-stabilized indazolide anion is formed. The negative charge is distributed across both nitrogen atoms and the aromatic system. While the N1-substituted product is often the thermodynamically more stable isomer, the N2 position is typically more electron-rich and less sterically hindered, making it the kinetically favored site of attack in many cases.[4]

  • HSAB Principle: The Hard and Soft Acids and Bases principle can be a useful guide.[16][17] The indazolide anion is an ambident nucleophile.[17][18] The N1-anion can be considered 'harder' and the N2-anion 'softer'. 'Hard' electrophiles (e.g., from alkyl sulfates) may favor N1, while 'softer' electrophiles (e.g., from alkyl iodides) may favor N2, although this is heavily influenced by other reaction conditions.

dot graph { layout=neato; node [shape=none, margin=0, fontcolor="#202124"]; edge [style=solid, color="#5F6368"];

}

Figure 2. Competing pathways in indazole N-alkylation.
Q2: How do specific reaction conditions influence the N1:N2 ratio?

A2: The choice of base and solvent is paramount in directing the regioselectivity.[7] High-throughput experimentation (HTE) has shown that these variables can be tuned to favor one isomer, though achieving perfect selectivity with standard SN2 conditions can be difficult.[5][6]

Summary of Condition Effects on Regioselectivity:

Condition SetBaseSolventPredominant IsomerN1:N2 RatioRationaleReference(s)
N1-Selective NaHTHFN1 >99:1Tight Na⁺ chelation blocks N2[2][8][19]
Mixed/Variable K₂CO₃DMFMixture58:42Solvent-separated ions, minimal steric direction[5][6]
Mixed/Variable Cs₂CO₃DMFMixture1.4:1Larger cation provides less steric direction than Na⁺[1][2]
N2-Selective DEAD/PPh₃THFN2 1:2.5Mitsunobu mechanism favors N2[1][3]
N2-Selective TfOH (cat.)DioxaneN2 >99:1Acid-catalyzed mechanism favors N2 attack[10][11][12]
Q3: Do substituents on the indazole ring affect the alkylation outcome?

A3: Yes, profoundly. Both steric and electronic effects of existing substituents play a critical role.

  • Steric Effects: A bulky substituent at the C7 position can sterically hinder the N1 position, thus favoring N2 alkylation.[5] Conversely, a large C3 substituent can create steric hindrance that slightly reduces the energy barrier difference between N1 and N2 transition states, but N2 selectivity often remains high under acidic conditions.[10]

  • Electronic Effects: Electron-withdrawing groups (EWGs) at the C7 position (e.g., -NO₂, -CO₂Me) have been shown to confer excellent N2 selectivity (≥96%), even under conditions that would normally favor N1.[1][2][8] This is attributed to the EWG making the distal N2 atom more nucleophilic.

Section 3: Protocols & Methodologies

These protocols are self-validating; successful implementation should yield a high ratio of the desired isomer, verifiable by ¹H NMR and/or LC-MS analysis.

Protocol 3.1: General Protocol for Highly Selective N1-Alkylation

This protocol is optimized for achieving >99:1 N1-selectivity, particularly for indazoles bearing a C3-carboxylate or similar coordinating group.[7][8]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the starting 1H-indazole (1.0 equiv.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.

    • Safety Note: NaH reacts violently with water. Ensure all glassware and reagents are anhydrous. Hydrogen gas is evolved.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Re-cool the mixture to 0 °C. Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor progress by TLC or LC-MS. For less reactive electrophiles, gentle heating to 50 °C may be required to drive the reaction to completion.[1][9]

  • Workup: Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Dilute with water and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 3.2: General Protocol for Highly Selective N2-Alkylation (Acid-Catalyzed)

This protocol utilizes trifluoromethanesulfonic acid (TfOH) catalysis for excellent N2 selectivity with a broad range of indazoles.[11][12]

  • Preparation: To a vial, add the 1H-indazole (1.0 equiv.) and the alkyl 2,2,2-trichloroacetimidate (1.5 equiv.).

  • Solvent Addition: Add an anhydrous solvent such as 1,4-dioxane or dichloromethane (DCM) to achieve a concentration of 0.1-0.2 M.

  • Catalyst Addition: Add trifluoromethanesulfonic acid (TfOH, 0.2 equiv.) dropwise at room temperature.

  • Reaction: Stir the reaction at room temperature or heat to 50-80 °C, depending on the reactivity of the substrates. Monitor by TLC or LC-MS until the starting indazole is consumed.

  • Workup: Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography to yield the pure N2-alkylated product.

References

  • Ingle, G. et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Available at: [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1955. Available at: [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. University College Cork. Available at: [Link]

  • Valdés, C. et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. Available at: [Link]

  • Zhang, Z. et al. (2023). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. Available at: [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available at: [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

  • ResearchGate. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Available at: [Link]

  • Organic Chemistry Portal. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Available at: [Link]

  • RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation. Available at: [Link]

  • National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available at: [Link]

  • ResearchGate. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available at: [Link]

  • ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

  • Wikipedia. HSAB theory. Available at: [Link]

  • AdiChemistry. HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. Available at: [Link]

  • Organic Chemistry Class Notes. Kinetic versus Thermodynamic Control of Reactions. Available at: [Link]

  • ChemEurope.com. HSAB theory. Available at: [Link]

  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Available at: [Link]

  • Wikipedia. Thermodynamic and kinetic reaction control. Available at: [Link]

  • Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction. Available at: [Link]

  • ACS Publications. Hard soft acids bases (HSAB) principle and organic chemistry. Available at: [Link]

  • PubMed. (2012). Application of the Hard and Soft, Acids and Bases (HSAB) theory to toxicant--target interactions. Available at: [Link]

Sources

troubleshooting low yield in 5-bromo-3-methyl-1H-indazole reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-3-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important heterocyclic compound. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve your reaction yields and product purity.

Troubleshooting Guide: Low Yield in this compound Reactions

Low yields in the synthesis of this compound can be frustrating. This section provides a question-and-answer formatted guide to address specific problems you may be facing in the laboratory.

Question 1: My reaction yield is consistently low when starting from 4-bromo-2-methylaniline. What are the likely causes and how can I improve it?

Answer:

Low yields in this synthesis often stem from incomplete reaction, side product formation, or suboptimal reaction conditions. Let's break down the potential issues and solutions.

1. Incomplete Diazotization and Cyclization:

  • The "Why": The core of this synthesis involves the diazotization of the amino group in 4-bromo-2-methylaniline, followed by an intramolecular cyclization to form the indazole ring. This reaction is highly sensitive to temperature and the quality of your reagents. Incomplete diazotization means unreacted starting material, while poor cyclization can lead to a mixture of unwanted products.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure your sodium nitrite (NaNO₂) is fresh and dry. Old or improperly stored NaNO₂ can lead to incomplete diazotization. Similarly, the purity of your 4-bromo-2-methylaniline is crucial; impurities can interfere with the reaction.

    • Temperature Control: The diazotization step is typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[1] Ensure your reaction vessel is adequately cooled in an ice bath and that the temperature is monitored closely throughout the addition of NaNO₂.

    • Acidic Conditions: The reaction is performed in an acidic medium, often a mixture of acetic acid and a mineral acid like HCl. The acid concentration is critical for the formation and stability of the diazonium salt. If the acidity is too low, diazotization will be incomplete. If it's too high, it can promote side reactions.

    • Reaction Time and Temperature for Cyclization: After diazotization, the reaction mixture is typically heated to induce cyclization. A common procedure for a similar synthesis involves refluxing at 68°C for an extended period (e.g., 20 hours).[2] If your reaction time is too short or the temperature is too low, the cyclization may not go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

2. Side Product Formation:

  • The "Why": Several side reactions can compete with the desired indazole formation, leading to a lower yield of your target molecule.

    • Formation of Phenolic Byproducts: The diazonium salt can react with water to form a phenol, in this case, 4-bromo-2-methylphenol. This is more likely to occur if the temperature during diazotization is not kept sufficiently low.

    • Azo Coupling: The diazonium salt can couple with unreacted 4-bromo-2-methylaniline or other aromatic species in the reaction mixture to form colored azo compounds.

    • Isomer Formation: While the formation of this compound is generally favored from 4-bromo-2-methylaniline, there is a possibility of forming other isomers depending on the reaction conditions. The regioselectivity of the cyclization can be influenced by the steric and electronic effects of the substituents on the aniline ring.

  • Troubleshooting Steps:

    • Strict Temperature Control: As mentioned, maintaining a low temperature during diazotization is the most effective way to minimize the formation of phenolic byproducts.

    • Slow Reagent Addition: Add the sodium nitrite solution slowly and dropwise to the aniline solution. This helps to maintain a low concentration of the diazonium salt at any given time, reducing the likelihood of azo coupling.

    • Purification: Careful purification by column chromatography is often necessary to separate the desired product from any isomers or other byproducts.[2]

Experimental Protocol: Synthesis of 5-bromo-1H-indazole from 4-bromo-2-methylaniline (Adaptable for 3-methyl derivative)

This protocol for a related compound can be adapted and optimized for your specific synthesis.[2]

  • In a flask, dissolve 4-bromo-2-methylaniline in chloroform.

  • Add acetic anhydride at a temperature below 40°C and stir for approximately 50 minutes.

  • Add potassium acetate and isoamyl nitrite.

  • Reflux the solution at 68°C for 20 hours.

  • Cool the reaction mixture and distill off the volatile components under vacuum.

  • Perform an aqueous workup with hydrochloric acid and neutralize with sodium hydroxide.

  • Extract the product with ethyl acetate.

  • Dry the organic layer and purify by silica gel column chromatography.

Table 1: Key Reaction Parameters and their Impact on Yield

ParameterRecommended RangePotential Issue if Deviated
Diazotization Temperature 0-5 °CDecomposition of diazonium salt, formation of phenolic byproducts.
Cyclization Temperature 60-70 °CIncomplete cyclization at lower temperatures.
Reaction Time (Cyclization) 16-24 hoursIncomplete reaction if too short.[3]
NaNO₂ Stoichiometry 1.0-1.1 equivalentsExcess can lead to side reactions; insufficient amount leads to incomplete diazotization.
Acid Concentration Varies with specific protocolAffects diazonium salt stability and cyclization efficiency.

Diagram 1: Key Steps in the Synthesis of this compound

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyclization cluster_2 Potential Side Reactions A 4-bromo-2-methylaniline B Diazonium Salt Intermediate A->B NaNO2, Acid 0-5 °C C This compound B->C Heat (e.g., 68 °C) D Phenolic Byproducts B->D High Temperature E Azo Compounds B->E Excess Diazonium Salt

Caption: Synthetic pathway and potential side reactions.

Question 2: I am observing multiple spots on my TLC plate after the reaction, and purification by column chromatography is difficult. How can I improve the purity of my product?

Answer:

The presence of multiple spots on a TLC plate that are difficult to separate indicates the formation of isomers or closely related byproducts.

1. Isomer Formation:

  • The "Why": The cyclization step can potentially lead to the formation of regioisomers. While the 5-bromo-3-methyl isomer is the expected major product from 4-bromo-2-methylaniline, other isomers such as 7-bromo-3-methyl-1H-indazole could theoretically form, though they are generally less favored. The polarity of these isomers can be very similar, making separation by standard column chromatography challenging.

  • Troubleshooting Steps:

    • Optimize Cyclization Conditions: Experiment with different solvents and temperatures for the cyclization step. Sometimes, a change in solvent polarity can influence the regioselectivity of the reaction.

    • Advanced Chromatographic Techniques: If standard silica gel chromatography is ineffective, consider using a different stationary phase, such as alumina, or employing techniques like preparative TLC or HPLC for purification.

    • Recrystallization: If your crude product is a solid, recrystallization can be a powerful purification technique to isolate the major isomer. Experiment with different solvent systems to find one that provides good separation.

2. Incomplete Reaction and Starting Material Contamination:

  • The "Why": As mentioned earlier, if the reaction does not go to completion, you will have unreacted starting material (4-bromo-2-methylaniline) in your crude product. This can co-elute with your product during chromatography.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use TLC to monitor the consumption of the starting material. Continue the reaction until the starting material spot is no longer visible.

    • Work-up Procedure: A thorough aqueous work-up can help remove some of the unreacted starting material. Washing the organic layer with a dilute acid solution can help to remove the basic aniline starting material.

Table 2: Troubleshooting Purification Issues

IssuePotential CauseRecommended Solution
Multiple, close spots on TLC Isomer formationOptimize cyclization conditions; try different chromatography stationary phases; recrystallization.
Product contaminated with starting material Incomplete reactionMonitor reaction to completion using TLC; perform an acidic wash during work-up.
Streaking on TLC plate Highly polar impurities or acidic/basic nature of the compoundAdd a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the chromatography eluent.

Diagram 2: Workflow for Product Purification and Analysis

G A Crude Reaction Mixture B Aqueous Work-up A->B C Extraction with Organic Solvent B->C D Drying and Concentration C->D E Purification D->E F Column Chromatography E->F If oily or mixture G Recrystallization E->G If solid H Characterization (NMR, MS) F->H G->H I Pure this compound H->I

Caption: General purification and analysis workflow.

Frequently Asked Questions (FAQs)

Q1: Can I use a different starting material for this synthesis?

A1: Yes, other synthetic routes exist. For instance, you could start with a pre-formed indazole and then introduce the bromo and methyl groups. However, the diazotization of a substituted aniline like 4-bromo-2-methylaniline is a common and often efficient method for constructing the indazole core.[4]

Q2: How critical is the quality of the acetic anhydride used in the reaction?

A2: The quality of acetic anhydride is important. It is often used to protect the amino group as an acetamide before the cyclization step.[2] If the acetic anhydride is old or has been exposed to moisture, it will contain acetic acid, which can affect the reaction conditions and potentially lead to lower yields. It is recommended to use a fresh bottle or distill the acetic anhydride before use.

Q3: What is the role of isoamyl nitrite in this reaction?

A3: Isoamyl nitrite is an organic diazotizing agent. It serves as a source of the nitrosonium ion (NO⁺) under non-aqueous conditions, which is an alternative to using sodium nitrite in an aqueous acidic solution for the diazotization step.[2]

Q4: My final product is a brownish oil, but the literature reports a solid. What should I do?

A4: A brownish oil suggests the presence of impurities. Pure 5-bromo-1H-indazole is a powder.[5] It is likely that your product is contaminated with byproducts or residual solvent. In this case, purification by column chromatography is highly recommended. If the product is still an oil after chromatography, you can try to induce crystallization by dissolving it in a minimal amount of a hot solvent and then cooling it slowly. Adding a seed crystal of the pure compound, if available, can also help.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of your this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and can reveal the presence of impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point: If your product is a solid, a sharp melting point close to the literature value indicates high purity.

References

  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]

  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Retrieved from [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Retrieved from [Link]

  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Shaikh, et al. (2021). Synthesis of new novel 3-methyl-1H-indazole derivatives as potent antibacterial agents. RSC Advances.
  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • ResearchGate. (2019). How to purify a synthetic compound without TLC and Column chromatography?. Retrieved from [Link]

  • AWS. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • American Chemical Society. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

Sources

Catalyst Selection for Cross-Coupling of 5-bromo-3-methyl-1H-indazole: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the cross-coupling of 5-bromo-3-methyl-1H-indazole. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of catalyst selection and reaction optimization for this versatile building block. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and practical application, ensuring your success in the lab.

Introduction: The Indazole Core and the Importance of C-5 Functionalization

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of clinically approved drugs and drug candidates. Its ability to act as a bioisostere for indole and engage in key hydrogen bonding interactions makes it a valuable pharmacophore. The functionalization of the C-5 position of the indazole ring is a common strategy for modulating the pharmacological properties of lead compounds. This compound serves as a key intermediate, where the bromine atom provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

This guide will focus on the four most common and powerful cross-coupling reactions for the functionalization of this compound:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids and their derivatives.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a diverse range of amines.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Heck Coupling: For the formation of C-C bonds with alkenes.

We will explore catalyst selection, reaction conditions, and troubleshooting for each of these transformations, with a focus on the unique challenges and considerations presented by the indazole substrate.

Part 1: Catalyst and Ligand Selection: A Comparative Overview

The success of any cross-coupling reaction hinges on the judicious choice of the palladium catalyst and the supporting ligand. The electronic and steric properties of the ligand play a crucial role in promoting the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki, Sonogashira, and Buchwald-Hartwig), migratory insertion (for Heck), and reductive elimination.[1]

For an electron-rich N-heterocycle like indazole, the selection of a sufficiently electron-rich and sterically hindered ligand is often necessary to facilitate the oxidative addition of the aryl bromide and promote the reductive elimination of the desired product.

Commonly Employed Catalyst Systems
Catalyst SystemKey FeaturesRecommended For
Pd(PPh₃)₄ Air-sensitive, requires careful handling. Often used in excess. A classic, well-understood catalyst.Initial screening, simple Suzuki and Sonogashira couplings.
PdCl₂(dppf) Air-stable precatalyst. The dppf ligand is effective for a range of couplings.[2]Suzuki and Buchwald-Hartwig reactions. Good starting point for optimization.
Pd(OAc)₂ + Ligand Versatile and cost-effective. Allows for rapid screening of different ligands.All coupling types. Requires in situ reduction of Pd(II) to Pd(0).
Buchwald Precatalysts Air-stable, highly active. Incorporate bulky, electron-rich biarylphosphine ligands.Challenging Buchwald-Hartwig aminations and Suzuki couplings.[3]
NHC-Pd Complexes Strong σ-donating N-heterocyclic carbene ligands enhance catalytic activity and stability.[4]Suzuki, Heck, and Buchwald-Hartwig reactions, especially with challenging substrates.[5]

Part 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the cross-coupling of this compound in a question-and-answer format.

General Issues

Q1: My reaction is not going to completion, and I see a lot of starting material. What should I check first?

A1: Before extensive re-optimization, verify the fundamentals:

  • Inert Atmosphere: Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen). Degas your solvents thoroughly. Oxygen can deactivate the palladium catalyst.

  • Reagent Quality:

    • Palladium Catalyst: Use a fresh, reputable source of palladium. Older catalysts, especially Pd(PPh₃)₄, can be less active.

    • Boronic Acid/Amine/Alkyne: Boronic acids can dehydrate to form unreactive boroxines. Amines can be oxidized. Use fresh or properly stored coupling partners.

    • Base: Ensure your base is anhydrous and finely powdered for optimal reactivity.

  • Solvent Purity: Use anhydrous, high-purity solvents.

Q2: I am observing significant debromination of my starting material. How can I minimize this side reaction?

A2: Debromination (hydrodehalogenation) is a common side reaction, particularly with electron-rich aryl bromides. It can be caused by:

  • Hydride Sources: Ensure your solvents are free of peroxides and that your amine or base is not a source of hydrides.

  • Catalyst Choice: Some ligands are more prone to promoting β-hydride elimination from the palladium intermediate. Consider switching to a different ligand system. For Suzuki reactions, using a more active catalyst that promotes faster cross-coupling can outcompete the debromination pathway.

  • N-H Acidity: The acidic N-H proton of the indazole can sometimes interfere with the catalytic cycle. N-protection (e.g., with a Boc group) can mitigate this, but the added synthetic steps may not be ideal. For NH-free indazoles, using a strong, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ is often beneficial.[6]

Suzuki-Miyaura Coupling

Q3: My Suzuki coupling is sluggish. What parameters can I adjust?

A3:

  • Catalyst and Ligand: If using a general catalyst like Pd(PPh₃)₄, consider switching to a more active system like PdCl₂(dppf) or a Buchwald precatalyst with a ligand like SPhos or XPhos. For heteroaromatic substrates, N-heterocyclic carbene (NHC) ligands can also be very effective.[4]

  • Base: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents. The addition of a small amount of water can sometimes improve the reaction rate by aiding in the dissolution of the base.[7]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, toluene) and water is typical. The ratio can be optimized.

  • Temperature: Increasing the temperature, including the use of microwave irradiation, can significantly accelerate the reaction.[6]

Buchwald-Hartwig Amination

Q4: I am attempting a Buchwald-Hartwig amination with a secondary amine, but I am getting low yield. What are the key considerations?

A4:

  • Ligand Choice: This is the most critical parameter for Buchwald-Hartwig aminations. For sterically hindered secondary amines, bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often necessary.[3]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Be aware that NaOtBu can be sensitive to certain functional groups.

  • N-H Reactivity: The N-H of the indazole can compete with the amine nucleophile. Using a slight excess of the amine and a strong base can help favor the desired reaction. N-protection of the indazole is a reliable strategy to avoid this complication.

Sonogashira Coupling

Q5: My Sonogashira reaction is giving a lot of alkyne homocoupling (Glaser coupling). How can I prevent this?

A5:

  • Copper(I) Co-catalyst: Glaser coupling is a copper-mediated process. Ensure you are using the correct stoichiometry of the copper(I) source (typically CuI). In some cases, running the reaction under "copper-free" conditions can be beneficial, although this may require a more active palladium catalyst and a different base/solvent system.[8]

  • Inert Atmosphere: Oxygen promotes Glaser coupling. Rigorous degassing of solvents and maintaining a strict inert atmosphere is crucial.

  • Amine Base: The amine base (e.g., triethylamine, diisopropylethylamine) plays a role in both the palladium and copper catalytic cycles. Ensure it is pure and dry.

Heck Coupling

Q6: I am trying a Heck reaction with methyl acrylate, but the reaction is not clean. What are some common issues?

A6:

  • Base: A hindered organic base like triethylamine or diisopropylethylamine is typically used to neutralize the HBr generated in the reaction.

  • Ligand: For electron-rich aryl bromides, phosphine ligands like P(o-tol)₃ or bulky N-heterocyclic carbene (NHC) ligands can be effective.[5]

  • Regioselectivity: With unsymmetrical alkenes, regioselectivity can be an issue. For acrylates, the coupling typically occurs at the β-position.

  • N-H Reactivity: The N-H of the indazole can interfere with the reaction. N-protection is often recommended for Heck couplings to improve yields and reduce side products.[9]

Part 3: Data Presentation and Experimental Protocols

Comparative Catalyst Performance for Suzuki-Miyaura Coupling

The following table summarizes catalyst screening data for the Suzuki-Miyaura coupling of a closely related substrate, 5-bromo-1-ethyl-1H-indazole, with N-Boc-2-pyrroleboronic acid. This data provides a valuable starting point for catalyst selection for the coupling of this compound.

Catalyst (5 mol%)LigandBase (2 eq.)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂ dppfK₂CO₃DME80295[10]
Pd(PCy₃)₂ PCy₃K₂CO₃DME80465[10]
Pd(PPh₃)₂Cl₂ PPh₃K₂CO₃DME80443[10]
Pd(PPh₃)₄ PPh₃K₂CO₃DME80422[10]

This data highlights the superior performance of the Pd(dppf)Cl₂ system for this class of substrates.

General Starting Protocols

These protocols are intended as a starting point and may require optimization for specific coupling partners.

  • Materials:

    • This compound (1.0 eq.)

    • Boronic acid (1.2 - 1.5 eq.)

    • Pd(dppf)Cl₂ (0.05 eq.)

    • K₂CO₃ (2.0 eq.)

    • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Procedure:

    • To a reaction vessel, add this compound, the boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Evacuate and backfill the vessel with argon or nitrogen (repeat 3 times).

    • Add the degassed 1,4-dioxane/water solvent mixture.

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Materials:

    • This compound (1.0 eq.)

    • Amine (1.1 - 1.5 eq.)

    • Pd₂(dba)₃ (0.02 eq.)

    • XPhos (0.04 eq.)

    • NaOtBu (1.4 eq.)

    • Anhydrous Toluene

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.

    • Evacuate and backfill the tube with argon or nitrogen.

    • Add anhydrous toluene, followed by the amine and then this compound.

    • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 4-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After cooling, carefully quench the reaction with saturated aqueous ammonium chloride.

    • Extract with an organic solvent, wash the organic layer, dry, and concentrate.

    • Purify by column chromatography.

Part 4: Visualizing the Catalytic Cycles

Understanding the catalytic cycles is fundamental to troubleshooting and optimizing cross-coupling reactions. The following diagrams, generated using Graphviz, illustrate the key steps for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(Br)L₂ Pd0->OA_complex Oxidative Addition Transmetalation_complex Ar-Pd(II)(R)L₂ OA_complex->Transmetalation_complex Transmetalation Transmetalation_complex->Pd0 Reductive Elimination Product Coupled Product Transmetalation_complex->Product ArBr This compound ArBr->OA_complex Boronic R-B(OH)₂ + Base Boronic->Transmetalation_complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(Br)L₂ Pd0->OA_complex Oxidative Addition Amine_complex [Ar-Pd(II)(HNR¹R²)L₂]⁺Br⁻ OA_complex->Amine_complex Amine Coordination Amido_complex Ar-Pd(II)(NR¹R²)L₂ Amine_complex->Amido_complex Deprotonation Amido_complex->Pd0 Reductive Elimination Product Coupled Product Amido_complex->Product ArBr This compound ArBr->OA_complex Amine HNR¹R² Amine->Amine_complex Base Base Base->Amine_complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

References

  • D'Alterio, M. C., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(48), 13481-13493. [Link]

  • Forte, G., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 20(5), 8636-8650. [Link]

  • Giraud, F., et al. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Organic & Biomolecular Chemistry, 18(33), 6423-6447. [Link]

  • Li, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Applied Sciences, 13(6), 4095. [Link]

  • Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition, 46(17), 2988-3000. [Link]

  • Kantchev, E. A. B., et al. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition in English, 46(17), 2988-3000. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Pérez-Temprano, M. H., et al. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis, 8(11), 10035-10052. [Link]

  • Rossi, R., et al. (2004). Palladium- and Nickel-Catalyzed Cross-Coupling Reactions; a New Chapter in Organic Synthesis. Catalysis Reviews, 46(3-4), 241-283. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Sherry, B. D., & Fürstner, A. (2008). The promise and challenge of iron-catalyzed cross coupling. Accounts of Chemical Research, 41(11), 1500-1511. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in palladium-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Torborg, C., & Beller, M. (2009). Recent applications of palladium-catalyzed coupling reactions in the pharmaceutical, agrochemical, and electronic industries. Advanced Synthesis & Catalysis, 351(18), 3027-3043. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Bakherad, M., et al. (2011). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 8(8), 576-580. [Link]

  • Wikipedia. (2023). Heck reaction. [Link]

  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. [Link]

  • So, C. M., & Lau, C. P. (2012). A general and efficient copper-free Sonogashira coupling of aryl bromides with terminal alkynes catalyzed by a palladium complex of a bulky and electron-rich phosphine ligand. Organic Letters, 14(17), 4470-4473. [Link]

  • Zeni, G., & Larock, R. C. (2006). Synthesis of heterocycles via palladium-catalyzed coupling reactions. Chemical Reviews, 106(11), 4644-4680. [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons. [Link]

  • Collot, V., et al. (2002). Heck cross-coupling reaction of 3-iodoindazoles with methyl acrylate: a mild and flexible strategy to design 2-azatryptamines. Tetrahedron Letters, 43(45), 8041-8044. [Link]

Sources

impact of reaction conditions on 5-bromo-3-methyl-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-3-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into the reaction conditions and potential challenges encountered during the synthesis of this important heterocyclic building block.

Introduction

This compound is a key intermediate in the development of various pharmacologically active compounds, particularly kinase inhibitors used in oncology.[1][2] The indazole scaffold serves as a versatile template, and the strategic placement of the bromo and methyl groups allows for further functionalization to modulate biological activity. This guide provides a detailed experimental protocol, troubleshooting advice, and answers to frequently asked questions to ensure a successful and reproducible synthesis.

Core Synthesis Protocol: Cyclization of 1-(2-Amino-4-bromophenyl)ethanone

The most common and reliable method for synthesizing this compound is the cyclization of 1-(2-amino-4-bromophenyl)ethanone with hydrazine. This method is advantageous due to the commercial availability of the starting materials and the generally high yields.

Experimental Protocol

Materials:

  • 1-(2-Amino-4-bromophenyl)ethanone

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (or other suitable solvent like n-butanol)

  • Glacial Acetic Acid (catalytic amount)

  • Hydrochloric Acid (for workup)

  • Sodium Bicarbonate (for workup)

  • Ethyl Acetate (for extraction)

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(2-amino-4-bromophenyl)ethanone (1 equivalent) in ethanol (10 mL per gram of starting material).

  • Addition of Reagents: To the stirred solution, add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents). Then, add hydrazine hydrate (2-3 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly add the reaction mixture to a beaker of ice water.

    • Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of ~2 to protonate any unreacted hydrazine and facilitate its removal.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system such as ethanol/water or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizing the Workflow

SynthesisWorkflow start Start dissolve Dissolve 1-(2-amino-4-bromophenyl)ethanone in Ethanol start->dissolve add_reagents Add Acetic Acid (cat.) and Hydrazine Hydrate dissolve->add_reagents reflux Reflux for 4-6 hours (Monitor by TLC) add_reagents->reflux workup Aqueous Workup: - Quench with ice water - Acidify with HCl - Extract with Ethyl Acetate - Wash with NaHCO3 & Brine reflux->workup purify Purification: - Recrystallization or - Column Chromatography workup->purify product This compound purify->product

Caption: A typical workflow for the synthesis of this compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reaction (Starting material remains) 1. Insufficient reaction time or temperature. 2. Inactive hydrazine hydrate. 3. Insufficient catalyst.1. Extend the reflux time and monitor by TLC. If the reaction stalls, consider a higher boiling solvent like n-butanol. 2. Use fresh, high-quality hydrazine hydrate. 3. Increase the catalytic amount of acetic acid slightly.
Low Yield 1. Product loss during workup. 2. Formation of side products. 3. Inefficient extraction.1. Ensure the pH is acidic during the initial workup to keep the product in the organic phase. 2. See the "Common Side Reactions" section below. 3. Perform multiple extractions with ethyl acetate to ensure complete recovery of the product.
Formation of an Unwanted Isomer In some indazole syntheses, the formation of the 2H-indazole isomer can occur.While the 1H-indazole is generally the thermodynamically favored product in this type of cyclization, purification by column chromatography is usually effective in separating isomers.
Difficulty with Purification The crude product is an oil or difficult to crystallize.1. Attempt purification by flash column chromatography. 2. Try different solvent systems for recrystallization (e.g., toluene, ethyl acetate/hexanes).

Impact of Reaction Conditions on Synthesis

The successful synthesis of this compound is highly dependent on carefully controlling the reaction conditions. The following table summarizes the impact of key parameters:

Parameter Effect on Reaction Recommendations
Temperature Higher temperatures generally increase the reaction rate but may also lead to the formation of impurities.Refluxing in ethanol (~78 °C) is a good starting point. If the reaction is slow, a higher boiling solvent like n-butanol (~117 °C) can be used, but with careful monitoring for side product formation.
Solvent The choice of solvent can affect the solubility of the reactants and the reaction temperature.Ethanol is a common and effective solvent. Other alcohols like methanol or n-butanol can also be used. Aprotic solvents like DMSO or DMF have been reported for similar syntheses and may offer higher yields.[2]
Hydrazine Equivalents An excess of hydrazine is typically used to drive the reaction to completion.Use 2-3 equivalents of hydrazine hydrate. A large excess is generally not necessary and can complicate the workup.
Catalyst A catalytic amount of acid facilitates the cyclization step.A small amount of glacial acetic acid is sufficient. Other acids can be used, but acetic acid is convenient and effective.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the cyclization reaction?

The reaction proceeds through the formation of a hydrazone intermediate from the reaction of the ketone on the acetophenone and hydrazine. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic indazole ring.

Mechanism start 1-(2-Amino-4-bromophenyl)ethanone hydrazone Hydrazone Intermediate start->hydrazone + Hydrazine cyclized Cyclized Intermediate hydrazone->cyclized Intramolecular Cyclization product This compound cyclized->product - H₂O

Caption: Simplified reaction mechanism for indazole formation.

Q2: Are there alternative methods for synthesizing this compound?

Yes, other methods exist, though the one described is the most common. An alternative could involve the direct bromination of 3-methyl-1H-indazole. However, this can lead to a mixture of isomers, with bromination potentially occurring at other positions on the benzene ring.[1][3] The regioselectivity of bromination is influenced by the directing effects of the fused pyrazole ring.

Q3: How can I confirm the identity and purity of my final product?

The identity and purity of this compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point: To assess purity.

  • HPLC or GC: To determine the percentage purity.

Q4: What are the common side reactions to be aware of?

  • Incomplete cyclization: The hydrazone intermediate may persist if the reaction is not driven to completion.

  • Formation of azines: Self-condensation of the hydrazone can lead to the formation of azine byproducts.

  • Oxidation: The hydrazine or the product can be susceptible to oxidation if the reaction is exposed to air for extended periods at high temperatures.

By understanding the key reaction parameters and potential pitfalls, researchers can confidently and efficiently synthesize this compound for their drug discovery and development programs.

References

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

Sources

degradation of 5-bromo-3-methyl-1H-indazole and prevention

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers on the degradation, prevention, and troubleshooting of 5-bromo-3-methyl-1H-indazole in experimental settings.

I. Understanding the Stability of this compound: An Overview

This compound is a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other pharmacologically active molecules. Its stability is paramount for ensuring the accuracy and reproducibility of experimental results. However, like many heterocyclic compounds, it is susceptible to degradation under certain conditions. This guide will delve into the primary degradation pathways—photodegradation, oxidative degradation, hydrolytic degradation, and thermal decomposition—and provide actionable strategies to mitigate these risks.

II. Frequently Asked Questions (FAQs) on Degradation and Prevention

Q1: What are the most common degradation pathways for this compound?

Based on the known reactivity of the indazole scaffold, this compound is susceptible to several degradation pathways:

  • Photodegradation: Exposure to ultraviolet (UV) light, particularly UVB or UVA radiation, can induce a phototransposition reaction, converting the indazole into a benzimidazole derivative. This rearrangement is a common photochemical process for indazoles.[1]

  • Oxidative Degradation: The indazole ring is susceptible to oxidation. In a laboratory setting, this can be initiated by atmospheric oxygen over long-term storage or more aggressively by oxidizing agents like hydrogen peroxide (H₂O₂), which are often used in forced degradation studies.[1]

  • Hydrolytic Degradation: The stability of this compound can be compromised under acidic or basic conditions, leading to hydrolysis. The extent of degradation is pH-dependent.[1]

  • Thermal Degradation: Elevated temperatures can cause the compound to decompose.[1]

Q2: How do the bromo and methyl substituents on the indazole ring affect its stability?

While specific degradation studies on this compound are not extensively published, we can infer the influence of its substituents based on general chemical principles:

  • 5-Bromo Group: The bromine atom is an electron-withdrawing group, which can influence the electron density of the indazole ring system. This may affect its susceptibility to electrophilic attack and could potentially influence the rate of photo- and oxidative degradation.

  • 3-Methyl Group: The methyl group is an electron-donating group. It may slightly alter the electronic properties of the pyrazole portion of the ring. More significantly, the methyl group itself can be a site for oxidative attack, potentially leading to the formation of a hydroxymethyl or carboxylic acid derivative under strong oxidizing conditions.

Q3: What are the best practices for storing this compound to prevent degradation?

To ensure the long-term stability of this compound, the following storage conditions are recommended:

Storage ParameterRecommendationRationale
Temperature Store at 2-8°C.Reduces the rate of potential thermal degradation and slows down other chemical reactions.
Light Protect from light. Store in an amber vial or in a light-blocking container.Prevents photodegradation, specifically the rearrangement to benzimidazole derivatives.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric oxygen and moisture, thereby preventing oxidative and hydrolytic degradation.
Container Use a tightly sealed, non-reactive container (e.g., glass).Prevents contamination and exposure to air and moisture.

Q4: I'm seeing an unexpected peak in my HPLC analysis of a sample containing this compound. Could it be a degradant?

Yes, an unexpected peak is a strong indicator of either an impurity from the synthesis or a degradation product. To investigate:

  • Review the sample's history: Was the sample recently prepared? How was it stored? Has it been exposed to light, heat, or strong acids/bases?

  • Analyze by LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown peaks. The mass-to-charge ratio (m/z) of the unexpected peak can provide the molecular weight of the potential degradant.

  • Consider common degradants: Based on the likely degradation pathways, common degradants could include the corresponding benzimidazole isomer (from photodegradation), oxidized species (e.g., N-oxides or hydroxylated derivatives), or hydrolysis products if the sample was exposed to acidic or basic conditions.

III. Troubleshooting Guide for Experimental Issues

This section provides a structured approach to troubleshooting common problems encountered when working with this compound.

Issue 1: Inconsistent or non-reproducible experimental results.

Possible Cause: Degradation of the this compound stock solution.

Troubleshooting Steps:

  • Prepare a fresh stock solution: Dissolve a freshly weighed sample of this compound in a suitable, high-purity solvent.

  • Analyze the old and new stock solutions by HPLC: Compare the chromatograms for the appearance of new peaks or a decrease in the main peak area in the old solution.

  • Implement proper storage for the new stock solution: Store the solution in an amber vial at 2-8°C and use it within a defined period. For longer-term storage, consider aliquoting and freezing, if the solvent allows.

Issue 2: Appearance of a new, major peak in the reaction mixture over time, even in the absence of other reactants.

Possible Cause: Photodegradation of this compound, especially if the reaction is conducted in clear glassware and exposed to ambient light.

Troubleshooting Steps:

  • Protect the reaction from light: Repeat the experiment using amber glassware or by wrapping the reaction vessel in aluminum foil.

  • Analyze the reaction mixture by LC-MS: Determine the molecular weight of the new peak. If it is isomeric with the starting material, it is likely the benzimidazole rearrangement product.

Visualizing Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on known chemistry of the indazole scaffold.

G A This compound B [Photodegradation] (UV Light) A->B D [Oxidative Degradation] (e.g., H₂O₂) A->D F [Hydrolytic Degradation] (Acid/Base) A->F H [Thermal Degradation] (Heat) A->H C 5-Bromo-2-methyl-2H-benzimidazole (Rearrangement Product) B->C E Oxidized Products (e.g., N-oxides, hydroxylated derivatives) D->E G Hydrolysis Products (Ring-opened species) F->G I Decomposition Products H->I

Caption: Potential degradation pathways of this compound.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on this compound to identify potential degradation products and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation (Solution): Dissolve the compound in a suitable solvent (e.g., 50:50 water:acetonitrile) and incubate at 80°C.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

3. Sampling and Analysis:

  • Withdraw aliquots at various time points (e.g., 0, 4, 8, 24, 48 hours).

  • For acid and base hydrolysis samples, neutralize them before analysis.

  • Analyze all samples using a stability-indicating HPLC-UV/MS method capable of separating the parent compound from its degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

This is a starting point for developing an HPLC method for the analysis of this compound and its degradation products.

HPLC ParameterSuggested Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm (or a wavelength of maximum absorbance for the compound) and/or Mass Spectrometry
Injection Volume 10 µL
Workflow for Troubleshooting Degradation Issues

G Start Inconsistent Results or Unexpected Peaks Observed Check_History Review Sample History (Age, Storage, Exposure) Start->Check_History Prep_Fresh Prepare Fresh Sample/Stock Solution Check_History->Prep_Fresh Analyze_Both Analyze Old and New Samples by HPLC-MS Prep_Fresh->Analyze_Both Compare Compare Chromatograms and Mass Spectra Analyze_Both->Compare No_Change No Significant Difference: Issue is likely not sample degradation. Investigate other experimental variables. Compare->No_Change No Degradation_Confirmed Degradation Confirmed: New peaks in old sample. Compare->Degradation_Confirmed Yes Identify_Degradant Identify Degradant(s) by MS Data Degradation_Confirmed->Identify_Degradant Determine_Cause Determine Cause Based on Degradant Structure (e.g., Isomer -> Photodegradation) Identify_Degradant->Determine_Cause Implement_Prevention Implement Preventative Measures (e.g., Protect from light, use fresh solutions) Determine_Cause->Implement_Prevention End Problem Resolved Implement_Prevention->End

Caption: A logical workflow for troubleshooting suspected degradation of this compound.

V. References

  • McCloskey, J. A., et al. (2021). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Angewandte Chemie International Edition, 60(38), 20839-20846. [Link]

Sources

Technical Support Center: Managing Impurities in 5-Bromo-3-Methyl-1H-Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-bromo-3-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity management during the synthesis of this critical building block. As a key intermediate in the development of various pharmacologically active agents, ensuring the purity of this compound is paramount for the safety and efficacy of the final drug product.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and regulatory expectations.

Overview of the Primary Synthetic Route

A prevalent and robust method for synthesizing this compound proceeds from 4-bromo-2-methylaniline. This process involves an in-situ diazotization followed by an intramolecular cyclization. Understanding this pathway is crucial for diagnosing and mitigating potential impurities.

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Diazotization & Cyclization cluster_2 Step 3: Deprotection & Work-up SM 4-Bromo-2-methylaniline INT1 N-(4-bromo-2-methylphenyl)acetamide SM->INT1 Acetic Anhydride <40°C INT2 Diazonium Intermediate (in situ) INT1->INT2 Isoamyl Nitrite, Potassium Acetate, Reflux (e.g., 68°C) FP This compound INT2->FP Intramolecular Cyclization CRUDE Crude Product Mixture FP->CRUDE Acid Hydrolysis (HCl) then Base (NaOH) Quench PURIFIED Purified Product CRUDE->PURIFIED Extraction (EtOAc), Crystallization/Chromatography Low_Yield_Troubleshooting start Problem: Low Yield & High SM cause1 Incomplete Diazotization? start->cause1 cause2 Diazonium Decomposition? start->cause2 cause3 Inefficient Cyclization? start->cause3 solution1a Check Isoamyl Nitrite Quality & Stoichiometry cause1->solution1a solution1b Ensure Efficient Mixing cause1->solution1b solution2 Verify Temperature Control During Reaction Setup cause2->solution2 solution3 Confirm Reflux Temperature & Duration cause3->solution3

Caption: Decision tree for troubleshooting low reaction yield.

Q2: My final product is contaminated with an isomeric impurity that has the same mass as the desired product. What is it and how can I avoid it?

A2: This is a classic problem of regioselectivity in heterocyclic synthesis. The most probable isomeric impurity is 7-bromo-3-methyl-1H-indazole .

  • Causality: The formation of this regioisomer is typically not an issue when starting with 4-bromo-2-methylaniline, as the substitution pattern dictates the cyclization to form the 5-bromo product. However, this impurity becomes a major concern if an alternative synthesis route is used, such as the direct bromination of 3-methyl-1H-indazole. Electrophilic substitution on the indazole ring can occur at multiple positions, leading to a mixture of products.

  • Preventative Measures:

    • Control Your Starting Materials: The most reliable way to avoid this impurity is to use the 4-bromo-2-methylaniline route, which locks in the desired regiochemistry from the start. [1] 2. Optimize Bromination Conditions (If Applicable): If you must perform a bromination on the 3-methyl-1H-indazole core, reaction conditions are critical. Lower temperatures, a less polar solvent, and careful control over the stoichiometry of the brominating agent (e.g., Br₂ or NBS) can favor one isomer over another, but achieving perfect selectivity is challenging.

  • Purification Strategy: Separating regioisomers can be difficult due to their similar physical properties.

    • Fractional Crystallization: This can sometimes be effective if a solvent system is found where the solubility of the two isomers is significantly different.

    • Preparative Chromatography: High-performance liquid chromatography (HPLC) or flash column chromatography on silica gel is often the most effective method for separation. A non-polar/polar solvent system (e.g., Heptane/Ethyl Acetate) is a good starting point for method development. [1] Q3: My isolated product is off-color (e.g., pink, brown, or black), even though the purity by HPLC appears high (>98%). What causes this discoloration?

A3: High-purity compounds can still be discolored due to the presence of trace amounts of highly chromophoric (colored) impurities.

  • Causality:

    • Oxidation: Indazoles, like many nitrogen-containing heterocycles, can be susceptible to air oxidation over time, forming colored radical species or degradation products.

    • Residual Reagents/Side Products: Trace impurities from the diazotization step, such as azo compounds, can be intensely colored and difficult to remove completely.

    • Trace Metals: Contamination from the reactor or reagents can sometimes lead to colored metal complexes.

  • Decolorization Protocol:

    • Activated Carbon (Charcoal) Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or ethanol). Add a small amount of activated charcoal (typically 1-5% w/w) and heat the mixture gently with stirring for 15-30 minutes. Filter the hot solution through a pad of Celite® or diatomaceous earth to remove the charcoal. [2]Be aware that charcoal can sometimes adsorb the desired product, leading to a loss of yield.

    • Recrystallization: A carefully chosen recrystallization can effectively remove colored impurities, which often remain in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is a typical impurity profile for this compound, and what are the regulatory limits I should be aware of?

A1: The impurity profile depends heavily on the synthetic route. For the route starting from 4-bromo-2-methylaniline, the profile is generally well-defined. Regulatory expectations are guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A for drug substances. [3]

Impurity Name/Structure Potential Source Typical Analytical Method Control Strategy / Notes
4-Bromo-2-methylaniline Unreacted starting material HPLC-UV, GC-MS Optimize reaction conditions (stoichiometry, time); Purify by recrystallization or column chromatography.
N-(4-bromo-2-methylphenyl)acetamide Incomplete hydrolysis of acetylated intermediate HPLC-UV, LC-MS Ensure complete acid hydrolysis during work-up; Purify by recrystallization.
7-Bromo-3-methyl-1H-indazole Regioisomeric impurity (if brominating 3-methyl-1H-indazole) HPLC-UV, LC-MS Use regioselective synthesis; Separate by preparative chromatography.
Di-bromo-3-methyl-1H-indazoles Over-bromination side reaction HPLC-UV, LC-MS Control stoichiometry of brominating agent; Purify by chromatography.

| Residual Solvents (e.g., Chloroform, Heptane, Ethyl Acetate) | Solvents used in reaction and purification | Headspace GC-MS | Controlled by final drying steps under vacuum. Limits are defined by ICH Q3C. [3]|

ICH Thresholds:

  • Reporting Threshold: ≥ 0.05% - Impurities at or above this level must be reported.

  • Identification Threshold: ≥ 0.10% or 1.0 mg/day intake (whichever is lower) - Impurities must be structurally characterized.

  • Qualification Threshold: ≥ 0.15% or 1.0 mg/day intake (whichever is lower) - Impurities must be assessed for biological safety.

Q2: What is the recommended analytical method for routine purity testing and impurity profiling?

A2: The standard and most robust method is Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) . For structural confirmation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. [4]

  • Rationale: HPLC offers excellent resolution for separating the main component from closely related impurities. UV detection is sensitive for aromatic compounds like indazoles. LC-MS provides molecular weight information, which is the first step in identifying an unknown peak.

  • See Protocol 2 for a starting HPLC method.

Q3: How do I select the best purification method for my crude product?

A3: The choice between recrystallization and chromatography depends on the impurity profile and the required purity level.

  • Recrystallization: This is the preferred method for large-scale purification when the crude product is already relatively pure (>95%) and the impurities have different solubility profiles. It is cost-effective and scalable. The key is finding a suitable solvent or solvent pair where the desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution.

  • Column Chromatography: This method is used when recrystallization is ineffective, particularly for separating compounds with very similar properties (like regioisomers) or when the crude material is complex. While highly effective, it is more resource-intensive and less scalable than recrystallization. [1][5]

Detailed Experimental Protocols

Protocol 1: Synthesis from 4-Bromo-2-methylaniline

[1] This protocol is adapted from literature and should be performed by qualified personnel with appropriate safety precautions.

  • Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (1.0 eq) in a solvent like chloroform. Cool the solution and add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 40°C. Stir for approximately 1 hour.

  • Diazotization and Cyclization: To the solution, add potassium acetate (approx. 0.3 eq) followed by isoamyl nitrite (1.5 eq). Heat the mixture to reflux (approx. 65-70°C) and maintain for 18-20 hours. Monitor the reaction by TLC or HPLC for the disappearance of the acetylated starting material.

  • Work-up and Hydrolysis: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Add concentrated hydrochloric acid and water, then heat the mixture to 50-60°C for 2-3 hours to effect hydrolysis.

  • Isolation: Cool the acidic mixture and carefully basify with 50% sodium hydroxide solution to a pH > 11, keeping the temperature below 40°C. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. The crude product can be purified by filtration through a short plug of silica gel, followed by concentration and recrystallization from a heptane/ethyl acetate mixture.

Protocol 2: Standard HPLC Method for Purity and Impurity Profiling

This is a general starting method and should be optimized for your specific system and impurity profile.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in a 50:50 mixture of Acetonitrile/Water to a concentration of approx. 0.5 mg/mL.

Protocol 3: Lab-Scale Recrystallization
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and heptane) to just dissolve the solid. Start with a higher proportion of the more soluble solvent (ethyl acetate).

  • If the solution is colored, this is the point to perform a charcoal treatment (see Troubleshooting Q3).

  • Once fully dissolved, slowly add the anti-solvent (heptane) until the solution becomes slightly turbid. Add a drop or two of the primary solvent to redissolve the precipitate.

  • Allow the flask to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod.

  • Once crystal formation is established, cool the flask further in an ice bath for at least 30 minutes to maximize recovery.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum.

References

  • Benchchem. Synthesis routes of 5-bromo-N-methyl-1H-indazole-3-carboxamide.
  • ChemicalBook. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis.
  • Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Institutes of Health (NIH).
  • Guidechem. How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?.
  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Benchchem. Synthesis routes of 5-bromo-1H-indazole.
  • National Institutes of Health (NIH). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines.
  • PubMed. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides).
  • ChemicalBook. 5-BROMO-1H-INDAZOLE-3-CARBALDEHYDE synthesis.
  • Benchchem. An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole.
  • Journal of Pharmaceutical Research. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • World Journal of Pharmaceutical Research. Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
  • PubMed. Development of Impurity Profiling Methods Using Modern Analytical Techniques.

Sources

Technical Support Center: Synthesis of 5-bromo-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-bromo-3-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals to provide field-proven insights and troubleshoot common challenges encountered during this synthesis, with a specific focus on optimizing reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the this compound core?

A1: The synthesis of this scaffold typically follows a few key retrosynthetic pathways. The most common approach is the Jacobson-type cyclization, which involves the diazotization of an appropriately substituted aniline, such as 4-bromo-2-methylaniline, followed by intramolecular cyclization. A detailed protocol for this method is provided below[1]. Alternative modern strategies often employ transition-metal-catalyzed methods, such as palladium or copper-catalyzed intramolecular N-arylation, which can offer milder conditions and potentially faster reaction times.[2][3]

Q2: What are the most critical parameters that influence the reaction time of the Jacobson cyclization for this synthesis?

A2: The reaction rate is governed by several interdependent factors:

  • Temperature: As with most chemical reactions, temperature is a primary driver of reaction rate. Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions. However, excessive heat can promote side reactions or cause product decomposition.[4][5] Systematic temperature screening is often necessary to find the optimal balance.[4]

  • Solvent: The choice of solvent is critical as it affects reactant solubility and the stability of intermediates and transition states.[4] For the Jacobson cyclization, solvents like chloroform or acetic acid are common.[1][6] Aprotic polar solvents like DMF or DMSO can also be effective, sometimes leading to higher yields.[2]

  • Reagents: The purity of the starting materials, particularly the aniline and the diazotizing agent (e.g., isoamyl nitrite), is paramount. Impurities can inhibit the reaction or lead to unwanted byproducts.[7] The choice of base or acid can also be crucial depending on the specific synthetic variant.[2]

Q3: How can I effectively monitor the progress of my reaction to determine the optimal stopping point?

A3: Real-time reaction monitoring is essential to avoid under- or over-reacting the mixture. The most common and accessible method is Thin-Layer Chromatography (TLC). Develop a solvent system that provides good separation between your starting material (4-bromo-2-methylaniline) and the desired product. An ideal retention factor (Rf) for the product is around 0.3.[8] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to track the disappearance of reactants and the appearance of the product with high precision.[7]

Troubleshooting Guide: Optimizing Reaction Time & Yield

This section addresses specific issues you may encounter during the synthesis, with a focus on resolving slow or stalled reactions.

Issue / Observation Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Reaction is very slow or appears stalled (incomplete conversion by TLC/HPLC). 1. Suboptimal Temperature: The activation energy for the cyclization step is not being met.[4] 2. Poor Reagent Quality: The diazotizing agent (e.g., isoamyl nitrite) may have degraded. 3. Inefficient Mixing: In heterogeneous mixtures, poor stirring can limit mass transfer and slow the reaction rate.[7]1. Increase Temperature Incrementally: Raise the reaction temperature by 10-15 °C and monitor progress. For a reflux setup, ensure the reflux rate is steady. Be cautious of exceeding the solvent's boiling point or causing decomposition.[5] 2. Use Fresh Reagents: Use a freshly opened bottle of isoamyl nitrite or purify it before use. Ensure the starting aniline is of high purity. 3. Improve Agitation: Increase the stir rate to ensure the reaction mixture is homogeneous.
Reaction is complete, but the isolated yield is low. 1. Product Decomposition: The product may be unstable under prolonged heating or during the workup conditions.[7] 2. Suboptimal Workup/Purification: The product may be lost during extraction or chromatography. Some N-heterocycles can be unstable on acidic silica gel.[8] 3. Side Product Formation: Competing reactions may be consuming the starting material.1. Reduce Reaction Time: Once the optimal reaction time is determined by monitoring, do not extend it unnecessarily. 2. Optimize Workup: Ensure the pH is correct during aqueous washes. For purification, consider using neutralized silica gel or an alternative stationary phase like alumina. Dry loading the crude product onto silica can also improve separation.[8] 3. Re-evaluate Stoichiometry & Temperature: Carefully control the stoichiometry of reagents. Lowering the temperature may improve selectivity for the desired product over side reactions.
Multiple spots are observed on TLC, indicating side product formation. 1. Over-reaction/Decomposition: Prolonged reaction at high temperatures can lead to degradation products. 2. Competing Reaction Pathways: The reaction conditions may favor alternative cyclization or intermolecular reactions. 3. Oxidation: Reactions sensitive to atmosphere may form oxidized byproducts if not properly blanketed with an inert gas.[7]1. Stop at Optimal Time: Monitor the reaction closely and quench it as soon as the starting material is consumed and before the product concentration begins to decrease. 2. Modify Conditions: Consider a lower temperature, a different solvent, or the introduction of a catalyst (e.g., a copper or palladium system) which can offer a different, more selective reaction pathway under milder conditions.[2][9] 3. Use Inert Atmosphere: If the reaction is sensitive to air, ensure the setup is properly purged and maintained under a nitrogen or argon atmosphere.[10]

Experimental Protocols

Protocol A: Standard Jacobson Cyclization (Extended Reaction Time)

This protocol is adapted from a standard synthesis of 5-bromo-1H-indazole and represents a classical approach that, while effective, often requires extended heating.[1]

Step-by-step Methodology:

  • To a flask containing 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L), add acetic anhydride (0.109 L) while maintaining the temperature below 40 °C.

  • Stir the solution for 50 minutes.

  • Add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L).

  • Heat the solution to reflux (approx. 68 °C) and maintain for 20 hours, monitoring by TLC until the starting aniline is consumed.

  • Cool the reaction to room temperature (25 °C).

  • Remove the solvent under reduced pressure.

  • Add concentrated hydrochloric acid (400 mL) and heat the mixture to 50-55 °C for 2 hours to hydrolyze the N-acetyl intermediate.

  • Cool to 20 °C and carefully basify with 50% sodium hydroxide to pH 11, keeping the temperature below 37 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, and filter.

  • Purify the crude product by silica gel chromatography or recrystallization from a heptane/ethyl acetate mixture to yield this compound.

Protocol B: Optimized Copper-Catalyzed Synthesis (Reduced Reaction Time)

This conceptual protocol leverages insights from copper-catalyzed N-arylation reactions, which are known to proceed under milder conditions and with shorter reaction times compared to traditional methods.[3][11] This approach targets the intramolecular cyclization of a hydrazone intermediate.

Step-by-step Methodology:

  • Hydrazone Formation: Condense 1-(4-bromo-2-chlorophenyl)ethan-1-one with hydrazine hydrate in ethanol under reflux for 2-4 hours to form the corresponding hydrazone. Monitor by TLC.

  • Cyclization: To a solution of the crude hydrazone (1.0 equiv.) in DMF, add CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equiv.).

  • Heat the reaction mixture to 120 °C for 5-12 hours. The shorter reaction time compared to Protocol A is a key advantage of this catalytic approach.[3] Monitor the reaction by TLC/LC-MS for the disappearance of the hydrazone.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude material via column chromatography to yield this compound.

Data Summary: Protocol Comparison
ParameterProtocol A: Jacobson CyclizationProtocol B: Optimized Catalytic Method
Key Transformation Diazotization & CyclizationIntramolecular N-Arylation
Catalyst NoneCuI / L-proline
Solvent ChloroformDMF[3]
Temperature ~68 °C (Reflux)120 °C
Estimated Reaction Time 20 hours[1]5-12 hours[3]
Key Advantage Uses readily available starting materials.Significantly shorter reaction time.

Visualized Workflows

General Synthetic Pathway

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_product Final Product A 4-Bromo-2-methylaniline C Diazonium Salt Intermediate A->C Diazotization (Protocol A) B 1-(4-Bromo-2-chlorophenyl)ethan-1-one + Hydrazine D Arylhydrazone B->D Condensation (Protocol B) E This compound C->E Intramolecular Cyclization D->E Cu-Catalyzed Intramolecular N-Arylation

Caption: Synthetic routes to this compound.

Troubleshooting Logic Flowchart

G Start Reaction Stalled / Slow? CheckTemp Is Temperature Optimal? Start->CheckTemp Yes Monitor Monitor by TLC/LC-MS Start->Monitor No IncreaseTemp Increase Temperature Incrementally (10-15 °C) CheckTemp->IncreaseTemp No CheckReagents Are Reagents Fresh and Pure? CheckTemp->CheckReagents Yes IncreaseTemp->Monitor UseFresh Use Fresh/Purified Reagents CheckReagents->UseFresh No CheckMixing Is Mixing Efficient? CheckReagents->CheckMixing Yes UseFresh->Monitor IncreaseStir Increase Stir Rate CheckMixing->IncreaseStir No Failure Consider Alternative Catalytic Route (e.g., Protocol B) CheckMixing->Failure Yes IncreaseStir->Monitor Success Reaction Proceeds Monitor->Success

Caption: Troubleshooting workflow for slow or stalled reactions.

References

  • Benchchem. "troubleshooting guide for the synthesis of heterocyclic compounds". Benchchem.
  • Google Patents. "Methods of making indazoles". US6998489B2.
  • ResearchGate. "Effect of catalyst on the synthesis of 1H-indazoles.".
  • Benchchem. "Addressing incomplete conversion in indazole synthesis". Benchchem.
  • National Institutes of Health (NIH). "Indazole – an emerging privileged scaffold: synthesis and its biological significance".
  • Organic Chemistry Portal. "Indazole synthesis".
  • Bentham Science Publishers. "Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches".
  • ResearchGate. "Effect of temperature on the synthesis of indazoles a".
  • ChemicalBook. "5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis".
  • Benchchem. "Troubleshooting common issues in the synthesis of N-heterocycles".
  • Benchchem. "Synthesis routes of 5-bromo-1H-indazole".
  • Beilstein Journals. "Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones".
  • Organic Chemistry Portal. "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles".

Sources

solvent effects on the reactivity of 5-bromo-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to the .

Technical Support Center: 5-Bromo-3-Methyl-1H-Indazole

Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth insights and practical solutions for challenges related to its reactivity, with a specific focus on the critical role of solvent selection. The following content is structured as a series of frequently asked questions and troubleshooting guides to directly address issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for reactions involving this compound?

A: Solvent choice is paramount as it directly influences multiple facets of the reaction environment. For indazole systems, the solvent's properties can dictate:

  • Solubility: Ensuring that this compound and all other reagents are fully dissolved is fundamental for achieving complete conversion. Indazoles are generally soluble in polar aprotic solvents like DMSO and DMF, but solubility can vary significantly in other media.[1][2]

  • Tautomeric Equilibrium: Indazoles exist in equilibrium between their 1H- and 2H-tautomeric forms.[3][4] While the 1H-tautomer is generally more stable, the solvent can influence this equilibrium, which has profound implications for reactions like N-alkylation, affecting the final product ratio.[4][5]

  • Reaction Kinetics: The solvent's polarity and coordinating ability can stabilize or destabilize transition states, directly impacting the reaction rate. For instance, polar solvents can accelerate the oxidative addition step in palladium-catalyzed cross-coupling reactions.[6][7]

  • Regioselectivity: This is perhaps the most critical aspect for indazoles. The solvent can modulate the reactivity of the two nitrogen atoms (N1 and N2). By coordinating with the cation of the base used for deprotonation, certain solvents can sterically or electronically favor reaction at one nitrogen over the other, leading to different isomeric products.[8][9]

Q2: How does solvent polarity specifically influence the N1 vs. N2 regioselectivity during alkylation?

A: The regiochemical outcome of N-alkylation is a classic challenge in indazole chemistry and is heavily dependent on the solvent and base system.[10][11]

  • For N1-Alkylation: Non-polar, coordinating solvents like tetrahydrofuran (THF) when used with a base like sodium hydride (NaH) often favor the formation of the N1-alkylated product.[8][12] It is postulated that the sodium cation coordinates with the N2 nitrogen and an oxygen atom from a substituent at the C3 position, sterically hindering the approach of the electrophile to N2.[8] Dioxane has also been shown to be an excellent solvent for promoting N1-alkylation, particularly with cesium carbonate as the base, yielding the N1 product in high selectivity.[3][13]

  • For N2-Alkylation: Achieving high selectivity for the N2 position often requires a different strategy. The Mitsunobu reaction, typically performed in THF, is a reliable method for obtaining the N2-alkylated isomer from the corresponding alcohol.[11][13] In this case, the reaction proceeds through a different mechanism that inherently favors the N2 product.

  • Polar Aprotic Solvents (DMF, DMSO): These solvents can lead to mixtures of N1 and N2 isomers.[3][9] Their high polarity effectively solvates the ions, leading to a "freer" indazole anion where the intrinsic electronic differences between N1 and N2 play a larger role, often resulting in lower selectivity compared to more structured, chelation-controlled systems.[9]

Q3: What are the recommended solvents for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?

A: For Suzuki-Miyaura reactions, the solvent system must accomplish several tasks: dissolve the organic halide (our indazole), the boronic acid, and the base, while also facilitating the catalytic cycle. A single solvent often fails to meet all these requirements.

Therefore, solvent mixtures are common and highly effective. A typical and robust system is a mixture of an aprotic solvent like dioxane or toluene with an aqueous solution of the base (e.g., Na₂CO₃ or K₂CO₃).[14][15]

  • Dioxane/Water or Toluene/Water: The organic solvent dissolves the indazole and the boronic acid, while water dissolves the inorganic base. This biphasic or homogeneous mixture (depending on co-solvents like ethanol) ensures all components can interact effectively.[15]

  • DMF or Acetonitrile: While sometimes used, these polar coordinating solvents can have complex effects on the palladium catalyst. In some cases, they can stabilize charged intermediates and alter the selectivity of the reaction, which may or may not be desirable.[16]

  • Degassing: It is crucial that any solvent used in a palladium-catalyzed reaction is thoroughly degassed (e.g., by sparging with argon or nitrogen) to prevent oxidation and deactivation of the Pd(0) catalyst.[14]

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions.

Issue 1: Low Yield or Incomplete Conversion in N-Alkylation
  • Question: My N-alkylation of this compound is stalling, resulting in a low yield and recovery of starting material. What are the likely causes?

  • Potential Causes & Solutions:

    • Poor Solubility: The indazole or, more commonly, the base (e.g., K₂CO₃, Cs₂CO₃) may not be sufficiently soluble in your chosen solvent.

      • Solution: Switch to a more polar solvent like DMF to improve solubility. However, be aware this may reduce regioselectivity.[1] Alternatively, for bases like Cs₂CO₃, a solvent like dioxane at elevated temperatures (e.g., 90 °C) can be very effective.[3][13]

    • Incorrect Base/Solvent Pairing: The strength and nature of the base are tied to the solvent. A strong, non-nucleophilic base like NaH is most effective in an anhydrous, non-protic solvent like THF.[1][12] Using it in a solvent with which it reacts would quench it.

      • Solution: Ensure your base and solvent are compatible. For high N1 selectivity, the NaH/THF or Cs₂CO₃/Dioxane systems are recommended.[8][13]

    • Presence of Water: For reactions using moisture-sensitive reagents like NaH, trace amounts of water in the solvent or on the glassware will consume the base and inhibit the reaction.

      • Solution: Use anhydrous solvents and dry glassware under vacuum or in an oven. Perform the reaction under an inert atmosphere (Nitrogen or Argon).[1]

Issue 2: Formation of an Inseparable Mixture of N1 and N2 Isomers
  • Question: I am getting a roughly 1:1 mixture of N1 and N2 alkylated products. How can I improve the regioselectivity?

  • Potential Causes & Solutions:

    • Thermodynamic vs. Kinetic Control: The reaction conditions (solvent, base, temperature) are not optimized to favor one isomer. Polar aprotic solvents like DMF often lead to poor selectivity.[9]

      • Solution for N1-Isomer: Switch to a system that promotes kinetic control through chelation. The combination of NaH in anhydrous THF is a well-established method for favoring N1-alkylation.[9][12] An alternative high-yielding system is Cs₂CO₃ in dioxane at 90 °C.[3][13]

    • Incorrect Reaction Type for Target Isomer: Standard Sₙ2-type alkylation conditions are inherently biased towards the N1 product.

      • Solution for N2-Isomer: To obtain the N2 product selectively, a different mechanistic pathway is required. The Mitsunobu reaction (using PPh₃, DEAD or DIAD, and an alcohol) in THF is the most reliable method for producing the N2-isomer in high yield.[11][13]

Issue 3: Decomposition or Side Product Formation in Suzuki Coupling
  • Question: During my Suzuki-Miyaura coupling attempt, I observe significant byproduct formation, including de-bromination of my starting material. What is happening?

  • Potential Causes & Solutions:

    • Inappropriate Solvent/Base Combination: Strong bases in certain solvents can promote side reactions. For unprotected indazoles, a milder base is often preferred.[14]

      • Solution: Use a milder base like K₂CO₃ or Cs₂CO₃. A solvent system of dioxane/EtOH/H₂O has been shown to be effective, providing good yields while minimizing side reactions.[15]

    • Reaction Temperature is Too High: While heat is required, excessive temperatures can lead to catalyst decomposition and proto-deboronation of the boronic acid or dehalogenation of the indazole.[1]

      • Solution: Screen temperatures systematically. Reactions in a sealed tube or under microwave irradiation can sometimes provide the necessary energy at a lower bulk temperature and for a shorter duration, improving the product profile.[15]

    • Oxygen Contamination: The presence of oxygen can degrade both the catalyst and the boronic acid.

      • Solution: Ensure all solvents are rigorously degassed before use. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[14]

Data Presentation

The choice of solvent can dramatically alter reaction outcomes. The following table, adapted from literature on the closely related methyl 5-bromo-1H-indazole-3-carboxylate, illustrates the profound effect of solvent on the yield of the N1-alkylated product.[3]

Table 1: Effect of Solvent on the N1-Alkylation Yield of Methyl 5-bromo-1H-indazole-3-carboxylate

EntrySolventIsolated Yield (%) of N1-Product
1Dioxane96
2Chlorobenzene66
3DMF60
4Toluene56
5DMSO54
6NMP42
Reaction Conditions: Cesium carbonate (Cs₂CO₃) base, 90 °C.[3]

Experimental Protocols

Protocol 1: Highly Selective N1-Alkylation using Cesium Carbonate in Dioxane

This protocol is optimized for producing the N1-alkylated isomer of indazoles with high selectivity.[13]

  • Preparation: To a solution of methyl 5-bromo-1H-indazole-3-carboxylate (1.0 eq) in anhydrous dioxane (approx. 0.12 M) at room temperature, add cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Alkylation: Add the corresponding alkyl tosylate (1.5 eq) to the mixture.

  • Reaction: Heat the resulting mixture to 90 °C and stir for 2-4 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Pour the mixture into ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure N1-alkylated product.[11][13]

Protocol 2: Highly Selective N2-Alkylation via Mitsunobu Reaction

This protocol provides reliable access to the N2-alkylated regioisomer.[11][13]

  • Preparation: In an oven-dried flask under an inert atmosphere, dissolve methyl 5-bromo-1H-indazole-3-carboxylate (1.0 eq), triphenylphosphine (PPh₃, 2.0 eq), and the desired alcohol (2.3 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.36 M).

  • Initiation: Cool the solution to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (2.0 eq) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.

  • Reaction: Allow the mixture to stir at 0 °C for 10 minutes, then warm the reaction to 50 °C and stir for 2 hours. Monitor for completion by TLC or LC-MS.

  • Purification: After completion, remove the solvent under reduced pressure. The resulting residue can be directly purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to isolate the pure N2-alkylated product.[11][13]

Visualization of Workflows and Mechanisms

Troubleshooting_Workflow start Reaction Issue Identified (e.g., Low Yield, Poor Selectivity) check_solubility Are all reagents soluble in the chosen solvent? start->check_solubility check_conditions Are reaction conditions (solvent, base, temp) optimized for the target? check_solubility->check_conditions Yes solution_solubility Change to a more suitable solvent or solvent mixture. (e.g., DMF, Dioxane/Water) check_solubility->solution_solubility No check_purity Are reagents and solvents anhydrous and/or degassed? check_conditions->check_purity Yes solution_conditions Consult literature for optimized systems (e.g., NaH/THF for N1, Mitsunobu for N2) check_conditions->solution_conditions No end_reassess Re-run experiment and analyze results. check_purity->end_reassess Yes solution_purity Use anhydrous solvents. Degas for Pd-catalysis. Use inert atmosphere. check_purity->solution_purity No solution_solubility->end_reassess solution_conditions->end_reassess solution_purity->end_reassess

Caption: General troubleshooting workflow for indazole reactions.

N_Alkylation_Decision start Select N-Alkylation Target decision Desired Regioisomer? start->decision n1_path N1-Alkylated Product decision->n1_path N1 n2_path N2-Alkylated Product decision->n2_path N2 n1_conditions Use Conditions Promoting Kinetic/Chelation Control n1_path->n1_conditions n2_conditions Use Reaction with Inherent N2-Selectivity n2_path->n2_conditions n1_system1 System 1: NaH in anhydrous THF n1_conditions->n1_system1 n1_system2 System 2: Cs₂CO₃ in anhydrous Dioxane @ 90°C n1_conditions->n1_system2 end_product Purify and Characterize Product n1_system1->end_product n1_system2->end_product n2_system Mitsunobu Reaction: PPh₃, DEAD/DIAD, Alcohol in THF n2_conditions->n2_system n2_system->end_product

Caption: Decision logic for achieving regioselective N-alkylation.

Suzuki_Mechanism cluster_solvent Solvent System (e.g., Dioxane/Water) pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition oxidative_addition pd0->oxidative_addition:f0 transmetalation transmetalation oxidative_addition->transmetalation:f0 reductive_elimination reductive_elimination transmetalation->reductive_elimination:f0 reductive_elimination:f0->pd0 Catalyst Regeneration caption Solvent dissolves reagents & base, stabilizing intermediates.

Sources

Technical Support Center: Troubleshooting Product Inhibition in Indazole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Welcome to the technical support center for troubleshooting indazole cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with product inhibition during these crucial synthetic transformations. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common initial hurdles and questions that arise when product inhibition is suspected in indazole cross-coupling reactions.

Q1: My indazole N-arylation reaction stalls at intermediate conversion (e.g., 50-70%), even with extended reaction times. What is the likely cause?

A1: Stalling at partial conversion is a classic symptom of product inhibition. The N-arylated indazole product can coordinate to the palladium catalyst more strongly than the starting materials, effectively sequestering the active catalyst and halting the catalytic cycle.[1][2] This is particularly common when the product contains additional Lewis basic sites that can chelate the metal center.

Q2: I observe the formation of significant byproducts, such as diarylamines or dehalogenated starting material. Could this be related to product inhibition?

A2: Yes, indirectly. When the desired catalytic cycle is slowed or halted by product inhibition, side reactions can become more prominent.[3] For instance, if the reductive elimination step to form the C-N bond is hindered, the catalyst may participate in other pathways, leading to undesired products. The formation of bithiophene, for example, is a known byproduct in some Buchwald-Hartwig reactions.[3]

Q3: Are certain indazole substitution patterns or aryl coupling partners more prone to causing product inhibition?

A3: Absolutely. Indazoles with substituents at the 7-position can sterically hinder the approach of the coupling partners to the catalyst.[4] Additionally, electron-donating groups on the indazole ring can increase the nucleophilicity of the product's nitrogen atoms, enhancing their ability to bind to and inhibit the palladium catalyst. Similarly, electron-rich aryl halides can sometimes lead to more inhibitory products.

Q4: How can I quickly confirm if product inhibition is occurring in my reaction?

A4: A simple diagnostic experiment is to run the reaction under standard conditions and then, at the point where it stalls, add a fresh portion of catalyst and ligand. If the reaction proceeds further, it strongly suggests that the initial catalyst was deactivated, with product inhibition being a primary suspect. Another approach is to add a small amount of the purified product to a new reaction; a significant decrease in the initial reaction rate would be a strong indicator of product inhibition.

II. Troubleshooting Guide: Strategies to Overcome Product Inhibition

This section provides more detailed, step-by-step guidance for systematically addressing and mitigating product inhibition in your indazole cross-coupling reactions.

Issue 1: Stalled Reaction Due to Catalyst Sequestration

When the N-arylated indazole product binds too tightly to the palladium catalyst, the catalytic cycle is interrupted. The following strategies can help mitigate this issue.

The choice of ligand is critical in modulating the stability and reactivity of the palladium catalyst.[5][6]

  • Increase Ligand Steric Bulk: Employing bulkier ligands can disfavor the binding of the product to the catalyst through steric repulsion, thereby promoting catalyst turnover.

  • Vary Ligand Bite Angle: The bite angle of bidentate phosphine ligands can influence the ease of reductive elimination. Experimenting with ligands that have different bite angles (e.g., Xantphos vs. dppf) can sometimes overcome the energy barrier for product formation.

dot graph TD{ subgraph Troubleshooting_Workflow_for_Stalled_Reaction direction LR; A[Stalled Reaction] --> B{Suspect Product Inhibition}; B --> C[Ligand Screening]; C --> D{Increase Steric Bulk(e.g., tBuXPhos)}; C --> E{Vary Bite Angle(e.g., Xantphos)}; B --> F[Catalyst Loading]; F --> G{Increase Catalyst Loading}; B --> H[In Situ Product Removal]; H --> I{Adsorbent Addition}; H --> J{Biphasic System}; end caption[Workflow for addressing stalled reactions.] }

Fine-tuning the reaction parameters can often overcome product inhibition.

  • Increase Catalyst Loading: While not always ideal from a process chemistry perspective, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes compensate for the catalyst being sequestered by the product.[3][7]

  • Temperature Adjustment: Carefully increasing the reaction temperature can sometimes provide enough thermal energy to overcome the activation barrier for reductive elimination, even in the presence of an inhibitory product. However, be mindful of potential side reactions at higher temperatures.[8]

  • Solvent Screening: The polarity and coordinating ability of the solvent can influence the stability of the catalyst-product complex.[7][8] Screening solvents like dioxane, toluene, and THF is a standard practice.[8]

Table 1: Recommended Starting Points for Ligand and Solvent Screening

Ligand ClassExample LigandsRecommended SolventsKey Considerations
BiarylphosphinesRuPhos, tBuXPhosToluene, DioxaneExcellent for sterically hindered couplings.[9][10]
FerrocenylphosphinesdppfTHF, DioxaneGood for electron-rich systems.[11]
Xanthene-basedXantphosToluene, DioxaneWide bite angle can facilitate reductive elimination.[9]

A more advanced strategy involves removing the inhibitory product from the reaction mixture as it is formed.[12][13][14]

  • Use of Adsorbents: Adding a solid-phase adsorbent that selectively binds the product can effectively lower its concentration in the solution, preventing catalyst inhibition. The choice of adsorbent depends on the specific properties of the product.

  • Biphasic Systems: Running the reaction in a two-phase solvent system where the product is preferentially soluble in one phase can physically separate it from the catalyst in the other phase.[15]

Issue 2: Poor Regioselectivity (N1 vs. N2 Arylation)

Indazoles possess two potentially reactive nitrogen atoms, and achieving high regioselectivity can be challenging.[4][16][17] While not directly product inhibition, the factors influencing regioselectivity are often intertwined with catalyst and substrate interactions.

The choice of base can significantly influence the regioselectivity of N-arylation.

  • Sterically Hindered Bases: Using a bulky base like LHMDS or KHMDS can favor arylation at the less sterically hindered N1 position.

  • Chelating Additives: In some cases, the addition of a Lewis acidic additive can coordinate to one of the indazole nitrogens, directing the arylation to the other.

dot graph TD{ subgraph Regioselectivity_Control direction TB; A[Indazole] --> B{Deprotonation}; B --> C{N1 Anion}; B --> D{N2 Anion}; C --> E[N1-Arylated Product]; D --> F[N2-Arylated Product]; G[Bulky Base] -.-> C; H[Chelating Additive] -.-> D; end caption[Factors influencing N1 vs. N2 regioselectivity.] }

The nature of the catalyst can also play a crucial role in directing the regioselectivity.

  • Copper Catalysis: In some instances, switching from a palladium to a copper catalyst can provide complementary regioselectivity.[18] Copper-catalyzed N-arylation often favors the N2 position of the indazole.[18]

Experimental Protocol: Screening for Optimal Ligand in a Stalled Indazole Cross-Coupling Reaction

  • Setup: In parallel, prepare several oven-dried reaction vials equipped with stir bars.

  • Reagents: To each vial, add the indazole starting material (1.0 equiv.), aryl halide (1.2 equiv.), and base (e.g., NaOtBu, 2.0 equiv.).

  • Catalyst/Ligand Addition: In a glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a different phosphine ligand (4 mol%) to each vial.

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene) to each vial.

  • Reaction: Seal the vials and heat to the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1, 4, 8, and 24 hours).

  • Analysis: Compare the conversion and product-to-byproduct ratio for each ligand to identify the optimal conditions.

III. Concluding Remarks

Product inhibition in indazole cross-coupling reactions is a multifaceted challenge that often requires a systematic and logical troubleshooting approach. By understanding the underlying mechanistic principles and methodically exploring the variables of ligand, catalyst, and reaction conditions, researchers can overcome these hurdles and achieve efficient and high-yielding transformations. This guide provides a framework for diagnosing and resolving these common issues, empowering scientists to advance their research and development efforts.

IV. References

  • Mann, G., Hartwig, J. F., Driver, M. S., & Fernández-Rivas, C. (1998). Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society, 120(4), 827–828. [Link]

  • Dafoe, J. T., & Daugulis, A. J. (2014). In situ product removal in fermentation systems: improved process performance and rational extractant selection. Biotechnology Letters, 36(3), 443–460. [Link]

  • Hartwig, J. F. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. SciSpace. [Link]

  • Dafoe, J. T., & Daugulis, A. J. (2014). In situ product removal in fermentation systems: Improved process performance and rational extractant selection. ResearchGate. [Link]

  • Stark, D., & von Stockar, U. (2003). In situ product removal (ISPR) in whole cell biotechnology during the last twenty years. Advances in Biochemical Engineering/Biotechnology, 80, 149–173. [Link]

  • Driver, M. S., & Hartwig, J. F. (1999). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society, 121(49), 11579-11580. [Link]

  • Hartwig, J. F. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Figshare. [Link]

  • Choi, J., & Hartwig, J. F. (2018). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. [Link]

  • Straathof, A. J. J. (2002). In-situ product removal by membrane extraction. ResearchGate. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Blanco, M. J., & Lokey, R. S. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3469. [Link]

  • El Kazzouli, S. (2016). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. ResearchGate. [Link]

  • Wikipedia. (n.d.). Product inhibition. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292–1329. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons. [Link]

  • Various Authors. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. [Link]

  • Lan, T., et al. (2018). Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. Organic & Biomolecular Chemistry, 16(10), 1816-1822. [Link]

  • Boujdi, K., et al. (2025). Functionalization of indazoles and azaindazoles via palladium-catalyzed cross-coupling and transition metal-free C–H activation: current advances and applications – an eight-year update. OUCI. [Link]

  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1899–1913. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Sharma, N., & Van der Eycken, E. V. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 27(8), 1381–1401. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]

  • Taylor & Francis. (n.d.). Product inhibition – Knowledge and References. [Link]

  • Jones, C. P., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Medicinal Chemistry, 15(1), 135-141. [Link]

  • ResearchGate. (2025). Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction. [Link]

  • Bruneau, A., & Roche, M. (2017). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ChemInform, 48(32). [Link]

  • Rousseau, J., et al. (2018). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. European Journal of Medicinal Chemistry, 157, 1039-1051. [Link]

  • National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • ResearchGate. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • Kumar, S., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(36), 26317-26330. [Link]

  • Li, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2841. [Link]

  • Biotage. (2023). How to isolate impurities from a reaction product. [Link]

  • Gurung, S. R., & Mitchell, T. A. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 11(15), 9726–9737. [Link]

  • Chen, R., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58(42), 6219-6222. [Link]

Sources

challenges in the scale-up of 5-bromo-3-methyl-1H-indazole production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-3-Methyl-1H-Indazole Production

Welcome to the technical support resource for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries. This compound is a critical intermediate in medicinal chemistry, frequently utilized as a foundational scaffold for developing kinase inhibitors and other targeted therapeutics.[1] Its synthesis, while well-established, presents several challenges, particularly during scale-up.

This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you navigate these challenges, optimize your reaction conditions, and ensure a robust, scalable process.

Overview of a Common Synthetic Pathway

A prevalent and efficient method for synthesizing this compound is a variation of the Jacobson indazole synthesis. This route typically begins with the diazotization of 4-bromo-2-methylaniline, followed by an intramolecular cyclization.

The overall transformation involves converting the aniline into a diazonium salt, which then cyclizes to form the indazole ring system. While seemingly straightforward, the control of reaction parameters is critical for achieving high yield and purity.

G A Start: 4-Bromo-2-methylaniline B Step 1: Acetylation (Acetic Anhydride) A->B C Intermediate: N-(4-bromo-2-methylphenyl)acetamide B->C D Step 2: Diazotization & Cyclization (Isoamyl Nitrite / Potassium Acetate) C->D E Crude Product: This compound D->E F Step 3: Purification (Recrystallization) E->F G Final Product: Pure this compound F->G G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Low Yield or Stalled Reaction C1 Reagent Quality? Start->C1 C2 Temperature Control? Start->C2 C3 Mixing Efficiency? Start->C3 S1 Use fresh isoamyl nitrite. Verify stoichiometry (1.1-1.2 eq). C1->S1 Check S2 Ensure controlled addition of nitrite. Maintain steady reflux. Monitor internal temperature. C2->S2 Investigate S3 Increase agitation speed. Evaluate impeller design for scale-up. C3->S3 Evaluate

Caption: Troubleshooting logic for addressing low reaction yield.

Issue 2: Formation of Significant Impurities

Q: My crude product contains several impurities that are difficult to remove by simple recrystallization. What are these impurities and how can I prevent their formation?

A: Impurity formation can complicate purification and reduce the final product quality. The most common impurities originate from side reactions or incomplete conversions. [2]

  • Impurity 1: Unreacted Starting Material. As discussed in the previous point, incomplete reaction is a primary source of impurities.

    • Mitigation: Follow the recommendations for improving reaction yield, such as ensuring reagent quality and optimal temperature control. Increasing the reaction time may also drive the reaction to completion. Monitor the reaction by TLC or HPLC until the starting material is consumed. [3]

  • Impurity 2: Regioisomers. While the desired product is this compound, the formation of other isomers is possible, though less common in this specific synthesis. More significant isomeric challenges arise in N-alkylation reactions of the indazole ring itself. [4] * Mitigation: The intramolecular cyclization from N-(4-bromo-2-methylphenyl)acetamide is generally regioselective. If regioisomers are detected, confirm the identity of your starting material (4-bromo-2-methylaniline).

  • Impurity 3: Dimerization or Tar Formation. The reactive diazonium intermediate can participate in side reactions, especially at elevated temperatures or if localized "hot spots" occur due to poor mixing. [4] * Mitigation: Efficient mixing is critical, particularly during scale-up. Ensure the stirrer speed is adequate to maintain a homogeneous mixture. The controlled, slow addition of the diazotizing agent prevents localized high concentrations that can lead to side reactions.

Table 1: Common Impurities and Mitigation Strategies

Impurity ProfilePotential CauseRecommended Action
High level of starting materialIncomplete reactionUse fresh reagents, verify stoichiometry, ensure proper temperature, increase reaction time.
Dark, tarry crude productDecomposition of diazonium saltImprove temperature control, ensure slow/controlled addition of nitrite, enhance mixing.
Unidentified peaks in HPLC/NMRSide reactions or contaminantsAnalyze the synthetic route for potential side reactions;[2] ensure solvent and reagent purity.
Issue 3: Challenges with Scale-Up

Q: The reaction worked well on a 10g scale, but when I moved to a 1kg scale, the yield dropped and I saw more impurities. What scale-up factors should I consider?

A: Scaling up chemical reactions is not always linear and often introduces new challenges related to physical processes like heat and mass transfer. [4]

  • Factor 1: Heat Transfer. Large reactors have a smaller surface-area-to-volume ratio compared to lab flasks, making heat dissipation less efficient. The exotherm from the diazotization can cause the internal temperature to rise uncontrollably, leading to byproduct formation.

    • Solution: Use a jacketed reactor with a reliable temperature control unit. The most critical parameter to control is the rate of addition of the isoamyl nitrite. A slower addition rate on a larger scale is necessary to allow the cooling system to keep up with the heat generated.

  • Factor 2: Mixing Efficiency. Achieving homogeneous mixing in a large vessel is more difficult. Inadequate mixing can lead to localized concentration and temperature gradients, promoting side reactions. [4] * Solution: Evaluate the reactor's stirring mechanism. A simple magnetic stir bar is insufficient for kilogram-scale reactions. An overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) is necessary. Ensure the stirring speed is sufficient to create a vortex and keep all solids suspended.

  • Factor 3: Work-up and Isolation. Handling large volumes during work-up and crystallization can be challenging. A product that crystallizes easily in a flask may "oil out" or precipitate too quickly in a large reactor, trapping impurities.

    • Solution: Develop a robust crystallization protocol at the lab scale before scaling up. This includes defining the solvent system, cooling rate, and seeding strategy. For this compound, recrystallization from a mixture of ethyl acetate and heptane is effective. [3]During scale-up, a slow, controlled cooling profile (e.g., 10-20 °C per hour) is recommended to promote the growth of large, pure crystals. [4]

Detailed Experimental Protocol (Lab Scale)

This protocol is adapted from established procedures and is intended for producing a multi-gram quantity of the target compound. [3][5] Step 1: Acetylation of 4-Bromo-2-methylaniline

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 4-bromo-2-methylaniline (20.0 g, 107.5 mmol).

  • Add chloroform (150 mL) and stir to dissolve.

  • Carefully add acetic anhydride (11.5 mL, 122.0 mmol) dropwise to the solution. An exotherm will be observed. Maintain the internal temperature below 40°C using a water bath if necessary.

  • Stir the mixture at room temperature for 1 hour. The reaction can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) to confirm the consumption of the starting aniline.

Step 2: Diazotization, Cyclization, and Isolation

  • To the reaction mixture from Step 1, add potassium acetate (15.8 g, 161.2 mmol) followed by isoamyl nitrite (17.0 mL, 126.8 mmol).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65-68°C) using a heating mantle.

  • Maintain the reflux for 18-24 hours. Monitor the reaction for the disappearance of the acetylated intermediate by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the chloroform.

  • To the resulting residue, add water (50 mL) and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.

Step 3: Purification

  • Recrystallize the crude solid from a hot mixture of ethyl acetate and heptane. Dissolve the crude material in a minimal amount of hot ethyl acetate and slowly add heptane until turbidity persists.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1 hour.

  • Collect the crystalline solid by vacuum filtration, wash with cold heptane, and dry under vacuum.

  • Expected Outcome: A crystalline solid with a typical yield of 80-90% and a purity of >98% by HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when running this reaction? A1: The primary reagent of concern is sodium nitrite (if used as an alternative to isoamyl nitrite for diazotization) and the diazonium salt intermediate.

  • Sodium Nitrite: It is a strong oxidizer and is toxic if swallowed. [6]Keep it away from combustible materials and always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. [7]* Aryl Diazonium Salts: These intermediates can be explosive when isolated and dry. The protocol described keeps the diazonium salt in solution where it is consumed in situ, which is a much safer practice. Never attempt to isolate the diazonium intermediate. [8] Q2: What are the recommended storage conditions for this compound? A2: The final product is a stable solid. It should be stored at room temperature in a well-sealed container, protected from light and moisture to prevent degradation. [1] Q3: Which analytical techniques are best for confirming the structure and purity of the final product? A3: A combination of techniques is recommended:

  • ¹H NMR: To confirm the chemical structure and identify the key protons on the indazole ring and the methyl group.

  • HPLC: To determine the purity of the product and quantify any impurities. A reverse-phase C18 column with a water/acetonitrile mobile phase gradient is typically effective.

  • LC-MS: To confirm the molecular weight of the product and help identify any unknown impurities.

Q4: Can other diazotizing agents be used instead of isoamyl nitrite? A4: Yes, the classical method for diazotization involves using sodium nitrite (NaNO₂) with a strong acid like HCl. [8]This generates nitrous acid in situ. However, for intramolecular cyclizations of this type, organic nitrites like isoamyl nitrite or tert-butyl nitrite in a non-aqueous solvent system often provide cleaner reactions and higher yields.

References

  • BenchChem. (2025). Indazole Synthesis: A Technical Support and Troubleshooting Guide. BenchChem Technical Support.
  • Li, X., Ye, X., Wei, C., Shan, C., & Wojtas, L. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. Organic Letters, 22(11), 4151–4155. [Link]

  • Li, X., Ye, X., Wei, C., Shan, C., & Wojtas, L. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. ACS Publications - Organic Letters. [Link]

  • Wang, L., et al. (2018). Acid-Promoted Bicyclization of Diaryl Alkynes: Synthesis of 2H-Indazoles with in Situ Generated Diazonium Salt as Nitrogen Source. The Journal of Organic Chemistry. [Link]

  • PubMed. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. National Library of Medicine. [Link]

  • ResearchGate. (n.d.). Intramolecular cyclization of 2‐acetylenic aryl diazonium salts to synthesize 1H‐indazole‐3‐ketones. ResearchGate. [Link]

  • Kusanur, R. A., & Mahesh, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Library of Medicine. [Link]

  • ALPHACHEM Limited. (2018). Safety Data Sheet - Sodium Nitrite. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Scribd. (n.d.). Sodium Nitrite Safety Guide. [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • National Library of Medicine. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • Baghdad Science Journal. (2007). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol. [Link]

  • Organic Syntheses. (n.d.). Indazole. [Link]

  • ResearchGate. (2025). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. [Link]

  • Google Patents. (n.d.). CN113912544A - Preparation method of 5-bromo-1-methylindazole.
  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • Defense Technical Information Center. (n.d.). New Diazo Process. [Link]

  • Manas Petro Chem. (n.d.). 5 Bromo 3- Fluoro 1h-indazole. [Link]

  • Digital Repository of Scientific Institutes in Baghdad. (n.d.). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

Sources

Validation & Comparative

A Comparative Guide to 5-bromo-3-methyl-1H-indazole and Other Substituted Indazoles for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 5-bromo-3-methyl-1H-indazole against other strategically substituted indazoles. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple catalog of compounds to offer a nuanced analysis of how subtle structural modifications on the indazole scaffold influence physicochemical properties, biological activity, and synthetic accessibility. We will delve into the causality behind experimental choices and provide validated protocols to support your research endeavors.

The Indazole Scaffold: A Privileged Core in Medicinal Chemistry

The 1H-indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of modern medicinal chemistry.[1][2] Its rigid, bicyclic structure and ability to participate in hydrogen bonding make it an excellent pharmacophore for engaging with a wide array of biological targets.[3] This has led to the development of several FDA-approved drugs, including the kinase inhibitors Pazopanib and Axitinib, which are used in cancer chemotherapy.[2]

The true power of the indazole scaffold lies in its synthetic tractability and the profound impact that substituents have on its biological function.[4] The choice and position of functional groups—halogens, alkyls, amines, and others—allow for the fine-tuning of a molecule's potency, selectivity, ADME (absorption, distribution, metabolism, and excretion) properties, and even its photophysical characteristics.[5][6] This guide focuses on a specific, yet versatile building block, this compound, and places it in the context of its structural analogs to illuminate key principles of structure-activity relationships (SAR).

Profile of the Target Compound: this compound

This compound is a key intermediate used in the synthesis of more complex bioactive molecules, particularly in the development of anti-cancer agents and other therapeutics.[7] The bromine atom at the C5-position serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck), while the C3-methyl group can influence binding affinity and metabolic stability.

Physicochemical Properties

A compound's physical and chemical properties are critical determinants of its behavior in both chemical reactions and biological systems.

PropertyValueSource
CAS Number 552331-16-5[8][9]
Molecular Formula C₈H₇BrN₂[9]
Molecular Weight 211.06 g/mol [9][10]
Appearance Solid[8]
Boiling Point 341.4 °C at 760 mmHg[8]
Density 1.655 g/cm³[8]
pKa 13.13 ± 0.40 (Predicted)[8]
InChIKey XDJNHYAQZWCIAH-UHFFFAOYSA-N[9]
Synthesis Protocol

The synthesis of 3-methyl-1H-indazoles is a well-established process in organic chemistry.[4] The following protocol describes a common and reliable method starting from a substituted 2-fluoroacetophenone. The choice of a fluoro-substituted precursor is strategic, as the fluorine atom is an excellent leaving group for nucleophilic aromatic substitution by hydrazine.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 1-(5-bromo-2-fluorophenyl)ethan-1-one (1.0 eq) in n-butanol (5-10 mL per gram of starting material), add hydrazine hydrate (10.0 eq).

    • Causality: n-Butanol is used as a high-boiling point solvent to facilitate the reaction, which requires elevated temperatures. A large excess of hydrazine hydrate drives the reaction to completion, ensuring full consumption of the starting material.

  • Cyclization: Heat the reaction mixture in a sealed tube or a flask equipped with a reflux condenser at 120-130 °C for 4-6 hours.

    • Self-Validation: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting acetophenone spot is no longer visible.

  • Workup: Cool the reaction mixture to room temperature. Concentrate the mixture to dryness under reduced pressure to remove excess hydrazine and the solvent.

  • Purification: Dissolve the resulting crude solid in ethyl acetate. Wash the organic layer sequentially with water and brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a solid.

Synthetic Workflow Diagram

The following diagram illustrates the key transformation in the synthesis of this compound.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product start 1-(5-bromo-2-fluorophenyl)ethan-1-one reagents Hydrazine Hydrate (NH₂NH₂·H₂O) n-Butanol, 120-130 °C start->reagents Nucleophilic Aromatic Substitution & Cyclization product This compound reagents->product

Caption: Synthetic route to this compound.

Comparative Analysis: The Impact of Substitution

The utility of this compound is best understood by comparing it to other substituted indazoles. Minor structural changes can lead to significant shifts in performance, a principle that underpins structure-based drug design.[11]

The Role of the C5-Substituent: Bromo vs. Other Groups

The C5 position is a common site for modification. The nature of the substituent here dramatically influences the electronic properties of the benzene ring and provides a handle for further diversification.

CompoundKey FeatureImpact on Performance
This compound Balanced Halogen: Good leaving group for cross-coupling. Moderately electron-withdrawing.Provides a versatile synthetic intermediate for building molecular complexity. The bromine atom can form halogen bonds, potentially enhancing protein-ligand interactions.
5-chloro-3-methyl-1H-indazole Smaller Halogen: Similar electronics to bromo but less reactive in some cross-coupling reactions.Often used as a bioisostere for the bromo-analog. May offer slight improvements in metabolic stability or cell permeability due to lower lipophilicity compared to the bromo derivative.
5-fluoro-3-methyl-1H-indazole Strong H-bond Acceptor: Fluorine is highly electronegative and can form strong hydrogen bonds, but it is a poor leaving group for cross-coupling.Can significantly alter binding modes by acting as a hydrogen bond acceptor. Often improves metabolic stability by blocking potential sites of oxidation.[12]
5-nitro-3-methyl-1H-indazole Strong Electron-Withdrawing Group: The nitro group strongly deactivates the aromatic ring and is a potent hydrogen bond acceptor.Significantly lowers the pKa of the indazole N-H proton. Can be reduced to an amino group, providing another route for functionalization. Often used in compounds targeting specific enzyme active sites.
The Role of the C3-Substituent: Methyl vs. Other Groups

The C3 position points into the solvent-exposed region or a specific sub-pocket in many enzyme active sites, making it a critical position for tuning selectivity and potency.[1]

CompoundKey FeatureImpact on Performance
This compound Small, Lipophilic Group: The methyl group fills small hydrophobic pockets.Provides a good balance between potency and physicochemical properties. Can enhance binding through van der Waals interactions without introducing excessive bulk.[4]
5-bromo-1H-indazole Unsubstituted (Hydrogen): Smallest possible substituent.Acts as a hydrogen bond donor. Often serves as a core fragment in fragment-based drug discovery. Lacks the specific interactions a larger group might provide.
5-bromo-3-amino-1H-indazole H-bond Donor/Acceptor & Base: The amino group is polar and can be protonated.Can form strong, directional hydrogen bonds, significantly increasing binding affinity. Provides a site for further derivatization (e.g., amidation, sulfonamidation).[13]
5-bromo-1H-indazole-3-carboxylic acid Acidic Group & H-bond Acceptor: The carboxyl group is typically ionized at physiological pH.Can form salt bridges with basic residues (e.g., lysine, arginine) in a protein active site, acting as a strong anchoring point. Significantly increases polarity, which can impact cell permeability.[14]

Validating Performance: A Protocol for Cellular Assays

To compare the biological performance of different indazole derivatives, a standardized cellular assay is essential. The MTT assay is a robust, colorimetric method for assessing a compound's effect on cell viability and proliferation, making it an excellent primary screen for potential anti-cancer agents.[15]

Experimental Protocol: Anti-Proliferative MTT Assay

  • Cell Seeding: Seed a human cancer cell line (e.g., A549 lung carcinoma) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C, 5% CO₂.

    • Causality: This allows the cells to adhere to the plate and enter a logarithmic growth phase, ensuring a consistent starting point for the assay.

  • Compound Treatment: Prepare serial dilutions of the test indazole compounds (and a positive control, e.g., Pazopanib) in culture medium from a 10 mM DMSO stock. Add 100 µL of the diluted compounds to the appropriate wells. Include "vehicle control" wells treated with medium containing the same final concentration of DMSO (typically ≤0.1%).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Causality: Metabolically active, viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (on a log scale) and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Synthesizing the Knowledge: A Structure-Activity Relationship (SAR) Overview

The comparative data reveals clear SAR trends for the indazole scaffold. Understanding these relationships is crucial for the rational design of new, more effective molecules.

  • C3-Position: This position is critical for directing interactions with the target protein. Small alkyl groups (like methyl) can fill hydrophobic pockets, while polar groups (amino, carboxyl) can form specific hydrogen bonds or salt bridges.[1]

  • C5-Position: Halogen substitution is a proven strategy. Bromine provides a balance of electronic effects and synthetic utility. Fluorine can enhance metabolic stability and act as an H-bond acceptor. The choice of halogen can fine-tune lipophilicity and cell permeability.[5]

  • C6-Position: Substituents at C6 are also well-tolerated and can influence kinase selectivity.[1]

  • N1-Position: Alkylation or arylation at the N1 position is a common strategy to block the hydrogen bond donor capability and explore additional binding pockets, often dramatically increasing potency.[16]

The diagram below summarizes these key SAR insights.

G cluster_indazole indazole_node N1 N1-Substitution: - Blocks H-bond donor - Explores new pockets - Often boosts potency N1->indazole_node C3 C3-Position: - Directs target interaction - Hydrophobic (alkyl) - Polar (amine, acid) C3->indazole_node C5 C5-Position: - Halogens for electronics & synthesis - Modulates lipophilicity - Potential halogen bonds C5->indazole_node C6 C6-Position: - Influences selectivity - Often accommodates aryl groups C6->indazole_node

Caption: Key Structure-Activity Relationship (SAR) points on the indazole scaffold.

Conclusion

This compound represents a highly valuable and strategically designed building block in medicinal chemistry. Its C3-methyl group provides a fundamental hydrophobic interaction, while the C5-bromo atom offers a crucial gateway for synthetic elaboration through modern cross-coupling chemistry. By comparing it with other substituted indazoles, we can appreciate the nuanced control that chemists can exert over a molecule's properties. The choice between a bromo, chloro, or fluoro substituent is not arbitrary but a calculated decision to balance reactivity, binding interactions, and metabolic stability. Similarly, modifying the C3-position from a simple methyl group to a polar amine or carboxyl function can completely redirect the compound's biological activity and targeting strategy. A thorough understanding of these structure-activity relationships is indispensable for leveraging the full potential of the privileged indazole scaffold in the ongoing quest for novel and effective therapeutics.

References

  • Cui, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4987. [Link]

  • Yadav, G., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1871-1896. [Link]

  • Jo, M., et al. (2011). Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(21), 6436-6439. [Link]

  • Reddy, T. R., et al. (2023). Synthesis and Photophysical Properties of 3-Substituted-1H-Indazoles: A Pd-Catalyzed Double C–N Bond Formation Strategy via 1,6-Conjugate Addition. The Journal of Organic Chemistry, 88(24), 17356–17366. [Link]

  • Nettles, K. W., et al. (2012). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Journal of Medicinal Chemistry, 55(1), 465-479. [Link]

  • Upmanyu, N., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry, 3(4), 1076. [Link]

  • Reddy, T. R., et al. (2023). Synthesis and Photophysical Properties of 3-Substituted-1H-Indazoles. The Journal of Organic Chemistry. [Link]

  • Lage, H., et al. (2020). Pharmacological Properties of Indazole Derivatives: Recent Developments. Molecules, 25(23), 5734. [Link]

  • Simpson, G. L., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(1), 465-479. [Link]

  • Gaikwad, H. K., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(S01), 1-10. [Link]

  • Organic Chemistry Portal. (2024). Indazole synthesis. . [Link]

  • Viale, M., et al. (2014). Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. Archiv der Pharmazie, 347(3), 198-208. [Link]

  • Chem-Impex International. (n.d.). 5-Bromo-7-methyl-1H-indazole. . [Link]

  • Home Sunshine Pharma. (n.d.). This compound CAS 552331-16-5. . [Link]

  • Kusanur, R. A., & Mahesh, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7), x210694. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 22558740, this compound. PubChem. [Link]

  • Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

Sources

A Comparative Guide to the Biological Activity of 5-Bromo-3-Methyl-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among these, derivatives of 5-bromo-3-methyl-1H-indazole have garnered significant attention for their potential therapeutic applications, ranging from oncology to infectious diseases.[2] The strategic placement of the bromo and methyl groups on the indazole ring provides a versatile platform for synthetic modifications, enabling the fine-tuning of their biological profiles. This guide offers a comparative analysis of the biological activities of various this compound derivatives, supported by experimental data from peer-reviewed literature. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, providing insights into the structure-activity relationships that govern their efficacy.

Anticancer Activity: Targeting the Engines of Cell Proliferation

A primary focus of research into this compound derivatives has been their potential as anticancer agents.[3] Many of these compounds exert their effects by inhibiting protein kinases, enzymes that play a pivotal role in cellular signaling pathways controlling cell growth, proliferation, and survival.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[5]

Indazole derivatives often act as competitive inhibitors at the ATP-binding site of protein kinases.[6] The following table summarizes the in vitro anti-proliferative activity of several indazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are presented. A lower IC50 value indicates greater potency.

Compound/DrugTarget Kinase(s)Cell LineCancer TypeIC50 (µM)Reference
Derivative 2f Not specifiedA549Lung Cancer1.15[6]
4T1Breast Cancer0.23[6]
HepG2Liver Cancer0.86[6]
MCF-7Breast Cancer0.31[6]
HCT116Colon Cancer0.42[6]
Compound 6o Not specifiedK562Myeloid Leukemia5.15[6][7]
A549Lung Cancer>40[6][7]
PC-3Prostate Cancer25.4[6][7]
Hep-G2Liver Cancer11.2[6][7]
Axitinib VEGFRs, PDGFR, KitHUVECEndothelial Cells0.008[6]
Pazopanib VEGFRs, PDGFR, KitHUVECEndothelial Cells0.021[6]

Note: Data for derivative 2f and compound 6o are derived from studies on substituted indazoles and serve as representative examples of the potential activity of this compound class.[6]

The data clearly indicates that subtle structural modifications can significantly impact anticancer potency. For instance, derivative 2f demonstrates potent activity across multiple cancer cell lines, with particularly noteworthy efficacy against breast cancer (4T1) and colon cancer (HCT116) cells.[3][6] In contrast, compound 6o exhibits more selective and generally lower potency, highlighting the importance of specific substituent patterns for achieving desired biological activity.[6][7] The established kinase inhibitors, Axitinib and Pazopanib, are included for benchmark comparison.[6]

Key Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition

Many indazole-based kinase inhibitors target receptor tyrosine kinases (RTKs), which are crucial for cancer cell signaling. The diagram below illustrates a generalized RTK signaling pathway and the likely point of intervention for these inhibitors.

RTK_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Ligand Growth Factor (Ligand) Ligand->RTK Binds Signaling_Proteins Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK) Dimerization->Signaling_Proteins Activates Proliferation Cell Proliferation, Survival, Angiogenesis Signaling_Proteins->Proliferation Inhibitor 5-Bromo-3-Methyl- 1H-Indazole Derivative (Kinase Inhibitor) Inhibitor->Dimerization Inhibits (ATP Competition) NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS (Inflammatory Stimulus) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) Inhibitor Potential Inhibition by Indazole Derivative Inhibitor->IKK May Inhibit

Caption: Simplified NF-κB signaling pathway in inflammation.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

A common method to assess the anti-inflammatory potential of compounds is to measure their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. [8] Principle: The Griess assay is used to measure nitrite, a stable and nonvolatile breakdown product of NO. A decrease in nitrite concentration in the presence of the test compound indicates inhibition of NO production. [9] Step-by-Step Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate and allowed to adhere. [9]2. Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production, and incubated for 24 hours.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). [9]6. Absorbance Measurement: The absorbance of the resulting colored azo compound is measured at 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Rationale for Experimental Choices: RAW 264.7 cells are a well-established model for studying inflammation in vitro. LPS is a potent inducer of the inflammatory response in these cells. The Griess assay is a simple, rapid, and sensitive method for the indirect measurement of NO production. [8]

Conclusion

Derivatives of this compound represent a promising class of compounds with diverse biological activities. The available data, particularly in the realm of anticancer research, demonstrates that strategic modifications to this scaffold can lead to potent and selective inhibitors of key cellular processes. While further research is needed to fully elucidate the structure-activity relationships for antimicrobial and anti-inflammatory effects, the initial findings are encouraging. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and development of these versatile molecules as potential therapeutic agents.

References

  • Jogdand, S. S., Pagar, H. J., Shinde, G. P., Jaggi, S. M., & Mhaismale, K. S. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. International Journal of Creative Research Thoughts (IJCRT). Retrieved from [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Coyle, M. B. (Ed.). (2005). Antimicrobial Susceptibility Testing Protocols. American Society for Microbiology.
  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.
  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
  • López-Lázaro, M. (2007). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Current medicinal chemistry, 14(18), 1949-1953.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.
  • López-Lázaro, M. (2015). A simple and reliable approach for assessing anticancer activity in vitro. Current medicinal chemistry, 22(23), 2782-2788.
  • López-Lázaro, M. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current medicinal chemistry, 22(23), 2782-2788.
  • Drewry, D. H., & Wells, C. I. (2014). Enzyme activity assays for protein kinases: strategies to identify active substrates.
  • Georg, G. I., & An, Z. (2017). Discovery of inactive conformation-selective kinase inhibitors by utilizing cascade assays. ACS chemical biology, 12(4), 887-895.
  • Ganot, N., Meker, S., Reytman, L., Tzubery, A., & Tshuva, E. Y. (2013). Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. Journal of visualized experiments: JoVE, (80), e50767.
  • Popa, M., Trifan, F., Vlase, L., Oniga, O., & Gheldiu, A. M. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)
  • Gonzalez, M. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity.
  • Madhuranga, K. H., & Samarakoon, S. R. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmacopuncture, 26(3), 171-180.
  • Giordano, D., Payer, L., & Schwaiger, S. (2023). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Chemical Engineering Transactions, 100, 109-114.
  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Li, J. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC advances, 11(26), 15829-15836.
  • Li, Y., Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., & Li, J. (2023).
  • Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2020). Synthesis, characterization, and antimicrobial studies of novel indazole derivatives. Journal of the Chilean Chemical Society, 65(1), 4752-4757.
  • Asif, M. (2021). Synthesis and Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 26(16), 4945.
  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Li, J. (2017). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 22(10), 1640.
  • Li, Y., Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., & Li, J. (2023).
  • Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

  • Li, Y., Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., & Li, J. (2023).
  • Kumar, A., & Singh, P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Future medicinal chemistry, 13(12), 1133-1156.
  • Shaikh, R. P., Khan, F. A. K., & Chobe, S. S. (2021). Indazole–an emerging privileged scaffold: synthesis and its biological significance. RSC advances, 11(53), 33353-33383.
  • ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. Retrieved from [Link]

  • Hari Babu, B., Rajasekhar, D., & Subba Rao, D. (2021). Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry, 37(2), 344-350.
  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Li, J. (2018). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European journal of medicinal chemistry, 157, 116-129.
  • Lv, K., Liu, M. L., Wang, S. H., Liu, Y. F., Li, Z. C., & Wang, B. L. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Archiv der Pharmazie, 348(3), 190-198.
  • Bakr, R. B., & El-Gazzar, A. R. B. A. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of enzyme inhibition and medicinal chemistry, 36(1), 2139-2164.
  • Balaganur, V., Goud, V., & Nagaraj, P. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research: JCDR, 10(11), FC01-FC05.
  • Boillat, O., Gaggini, F., Giovannoni, M. P., Ghelardini, C., & Dal Piaz, V. (2002). 1,5-Disubstituted indazol-3-ols With Anti-Inflammatory Activity. Archiv der Pharmazie, 335(6), 273-280.
  • ResearchGate. (n.d.). Indazole-based antiinflammatory and analgesic drugs. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 5-bromo-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as a "privileged structure" in the design of a multitude of pharmacologically active agents. Its structural resemblance to purine bases allows it to function as an effective hinge-binder in various protein kinases, leading to its prevalence in oncology and inflammation research. Within this class, 5-bromo-3-methyl-1H-indazole (Figure 1) is a particularly valuable synthetic intermediate. The bromine atom at the C5-position provides a versatile handle for late-stage functionalization via cross-coupling reactions, while the C3-methyl group can be critical for modulating selectivity and potency by interacting with specific hydrophobic pockets in enzyme active sites.

This guide provides a comprehensive validation and comparison of two robust synthetic methodologies for preparing this compound. We will delve into a classical approach rooted in diazotization chemistry and a modern, modular strategy employing C-H functionalization and cross-coupling. Each method is presented with a detailed, step-by-step protocol, an analysis of the underlying chemical principles, and a critical evaluation of its respective advantages and limitations to guide researchers in selecting the optimal route for their specific needs.

Figure 1: Structure of this compound
Chemical structure of this compound

Method 1: Classical Synthesis via Diazotization-Cyclization

This approach, a variation of the classical indazole synthesis, builds the heterocyclic ring from an acyclic, appropriately substituted aniline precursor. The key transformation involves an intramolecular cyclization of a diazonium salt generated in situ from an ortho-aminoacetophenone. This method is reliable, high-yielding, and leverages well-established chemical transformations.

Principle and Rationale

The synthesis begins with the preparation of the key intermediate, 1-(2-amino-5-bromophenyl)ethanone. This precursor contains all the necessary atoms for the target indazole. The synthesis proceeds in two main stages:

  • Diazotization : The primary aromatic amine of 1-(2-amino-5-bromophenyl)ethanone is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a reactive diazonium salt.[1][2]

  • Reductive Cyclization : The diazonium salt is then reduced, typically with a mild reducing agent like tin(II) chloride. This reduction facilitates an intramolecular cyclization, where the nitrogen attacks the carbonyl carbon, followed by dehydration to form the stable aromatic indazole ring.[3][4]

The choice of starting from the ortho-aminoacetophenone derivative ensures absolute regiocontrol, guaranteeing the formation of the 3-methyl-substituted indazole without contamination from other isomers.

Workflow for Method 1

Caption: Workflow for the classical synthesis of this compound.

Detailed Experimental Protocol

Part A: Synthesis of 1-(2-Amino-5-bromophenyl)ethanone

  • Nitration of 4-Bromoacetophenone: To a stirred solution of concentrated sulfuric acid (150 mL) cooled to 0 °C in an ice-salt bath, add 4-bromoacetophenone (50.0 g, 0.251 mol) portion-wise, ensuring the temperature remains below 10 °C. Cool the mixture to -5 °C and add a pre-cooled mixture of concentrated sulfuric acid (50 mL) and fuming nitric acid (25 mL) dropwise over 1 hour, maintaining the internal temperature between -5 and 0 °C. Stir the reaction mixture at this temperature for an additional 2 hours.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice (1 kg) with vigorous stirring. The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol. Dry the solid under vacuum to afford 1-(5-bromo-2-nitrophenyl)ethanone as a pale-yellow solid.

  • Reduction to Amine: In a 1 L round-bottom flask equipped with a mechanical stirrer and reflux condenser, create a suspension of 1-(5-bromo-2-nitrophenyl)ethanone (40.0 g, 0.164 mol) and ammonium chloride (8.8 g, 0.164 mol) in a mixture of ethanol (300 mL) and water (100 mL). Heat the mixture to 70 °C and add iron powder (27.5 g, 0.492 mol) portion-wise over 30 minutes. The reaction is exothermic. After the addition is complete, heat the mixture at reflux for 3 hours, monitoring by TLC until the starting material is consumed.

  • Purification: Filter the hot reaction mixture through a pad of Celite®, washing the pad with hot ethanol. Concentrate the filtrate under reduced pressure. Resuspend the residue in ethyl acetate (400 mL) and wash with water (2 x 100 mL) and brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-(2-amino-5-bromophenyl)ethanone, which can be used in the next step without further purification or recrystallized from ethanol/water.

Part B: Synthesis of this compound

  • Diazotization: Add 1-(2-amino-5-bromophenyl)ethanone (21.4 g, 0.10 mol) to concentrated hydrochloric acid (120 mL) in a 500 mL flask. Cool the resulting slurry to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (40 mL) dropwise via an addition funnel, keeping the temperature below 5 °C. Stir the mixture for 1 hour at 0-5 °C after the addition is complete.[4]

  • Reductive Cyclization: In a separate 1 L flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (45.2 g, 0.20 mol) in concentrated hydrochloric acid (60 mL). Cool this solution to 0-5 °C. Slowly add the cold diazonium salt solution from the previous step to the SnCl₂ solution with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • Work-up and Purification: After the addition, allow the reaction mixture to stir at room temperature overnight. A solid precipitate will form. Collect the solid by vacuum filtration and wash with a small amount of cold water. Suspend the solid in water (300 mL) and basify to pH 8-9 by the slow addition of a 50% aqueous sodium hydroxide solution with cooling. The resulting precipitate is filtered, washed extensively with water, and dried under vacuum. Recrystallize the crude product from an ethanol/water mixture to yield this compound as a crystalline solid.

Method 2: Modern Approach via C-H Functionalization

This contemporary strategy offers a more modular and often shorter route to the target compound, starting from commercially available 5-bromo-1H-indazole. The key is a two-step sequence involving a regioselective halogenation at the C3 position, followed by a palladium-catalyzed cross-coupling reaction to introduce the methyl group.

Principle and Rationale
  • C3-Halogenation : While the C3 position of indazole is not inherently nucleophilic, it can be selectively halogenated under the right conditions.[5] Iodination or bromination is typically achieved using reagents like I₂/KOH or N-Bromosuccinimide (NBS).[6] This step transforms the inert C-H bond into a reactive C-X (X = Br, I) bond, setting the stage for cross-coupling.

  • Suzuki-Miyaura Cross-Coupling : The resulting 3-halo-5-bromo-1H-indazole is an ideal substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is particularly effective.[7][8] Using a methylboronic acid or its ester, the methyl group can be installed precisely at the C3 position. This method's power lies in its modularity; a wide variety of alkyl or aryl groups could be introduced simply by changing the boronic acid partner.

Workflow for Method 2

A 5-Bromo-1H-indazole B 5-Bromo-3-iodo-1H-indazole A->B C3-Iodination (I2, KOH, DMF) [7] C This compound B->C Suzuki Coupling (Methylboronic Acid, Pd catalyst, Base) [4]

Caption: Workflow for the modern C-H functionalization/cross-coupling synthesis.

Detailed Experimental Protocol

Part A: Synthesis of 5-Bromo-3-iodo-1H-indazole

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 5-bromo-1H-indazole (9.85 g, 50 mmol) in N,N-dimethylformamide (DMF, 100 mL). Add powdered potassium hydroxide (KOH) (5.61 g, 100 mmol) to the solution and stir for 30 minutes at room temperature.

  • Iodination: Add iodine (I₂) (15.2 g, 60 mmol) portion-wise to the mixture. The reaction is exothermic; maintain the temperature below 40 °C using a water bath if necessary. Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing ice water (500 mL) and sodium thiosulfate solution (10% w/v, 50 mL) to quench excess iodine. Stir until the precipitate forms completely.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to afford 5-bromo-3-iodo-1H-indazole as a solid, which is typically of sufficient purity for the next step.

Part B: Suzuki-Miyaura Coupling to form this compound

  • Reaction Setup: To a 500 mL flask, add 5-bromo-3-iodo-1H-indazole (16.1 g, 50 mmol), methylboronic acid (4.5 g, 75 mmol), and potassium carbonate (20.7 g, 150 mmol). Add a solvent mixture of 1,4-dioxane (200 mL) and water (50 mL).

  • Catalysis: Degas the mixture by bubbling argon or nitrogen through it for 20 minutes. Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1.83 g, 2.5 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to 90 °C under an inert atmosphere and stir for 8-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up and Purification: Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, add water (200 mL), and extract with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to give pure this compound.

Comparative Analysis

ParameterMethod 1: Classical DiazotizationMethod 2: C-H Functionalization
Starting Materials Readily available, inexpensive bulk chemicals (e.g., 4-bromoacetophenone).Requires 5-bromo-1H-indazole, which is more specialized and costly.
Number of Steps 2-3 steps (depending on precursor synthesis).2 steps from 5-bromo-1H-indazole.
Overall Yield Generally high (60-75% overall).Good to high (65-80% over two steps).
Regioselectivity Excellent. C3-methyl position is predetermined by the precursor.Excellent. C3-halogenation and subsequent coupling are highly selective.
Scalability Highly scalable, common in process chemistry.Scalable, but palladium catalyst costs can be a factor on a large scale.
Safety & Hazards Involves diazotization (potentially explosive diazonium salts, requires strict temperature control) and nitrating acids.Uses palladium catalysts and boronic acids. Generally safer, but requires inert atmosphere techniques.
Versatility Less versatile. A new precursor is needed for each different C3-substituent.Highly versatile. A wide range of C3-substituents can be introduced by simply changing the boronic acid partner.
Purification Often requires recrystallization.Often requires column chromatography.
Expert Insights & Recommendations

Method 1 (Classical Diazotization) is the workhorse for large-scale, cost-effective production where the target molecule is fixed. Its reliance on inexpensive starting materials and well-understood, high-yielding reactions makes it ideal for manufacturing campaigns. However, the safety considerations surrounding the use of diazonium salts and strong acids necessitate specialized equipment and careful process control.[1] The lack of modularity is its primary drawback from a discovery chemistry perspective.

Method 2 (Modern C-H Functionalization) excels in a research and development or discovery setting. Its key advantage is modularity. The 3-iodo-5-bromo-1H-indazole intermediate is a gateway to a vast library of C3-functionalized analogues by simply swapping the coupling partner.[7] This flexibility is invaluable for structure-activity relationship (SAR) studies. While the starting materials and catalysts are more expensive, the operational simplicity and enhanced safety profile (avoiding diazotization) make it highly attractive for lab-scale synthesis.

Conclusion

Both the classical diazotization-cyclization and the modern C-H functionalization/cross-coupling routes are valid and robust methods for the synthesis of this compound. The optimal choice is dictated by the specific goals of the research. For large-scale manufacturing where cost is paramount, the classical approach remains superior. For medicinal chemistry programs requiring rapid analogue synthesis and flexibility, the modern cross-coupling strategy provides an unparalleled advantage. This guide equips researchers with the necessary protocols and comparative data to make an informed decision based on their project's unique requirements for scale, cost, safety, and versatility.

References

  • Google Patents. (2015). The synthesis technique of 3 methyl 1H indazoles (CN105198813B).
  • Patsnap. (n.d.). Synthetic process of 3-methyl-1h-indazole. Eureka. Retrieved from [Link]

  • Reyes-Vera, E., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2043. Available at: [Link]

  • ResearchGate. (2015). Domino Oxidative Cyclization of 2-Aminoacetophenones for the One-Pot Synthesis of Tryptanthrin Derivatives. Retrieved from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

  • ResearchGate. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • ResearchGate. (2025). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Retrieved from [Link]

  • YouTube. (2024). Lec4 - Diazotization Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]

Sources

A Comparative Guide to Catalysts for the Functionalization of 5-Bromo-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted functionalization of this heterocyclic system is paramount for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. 5-bromo-3-methyl-1H-indazole serves as a versatile building block, with the bromine atom at the C5 position providing a reactive handle for various palladium-catalyzed cross-coupling reactions. The choice of catalyst is a critical determinant of reaction efficiency, yield, and substrate scope. This guide provides a comparative analysis of catalytic systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound, supported by experimental data and mechanistic insights to inform your synthetic strategies.

The Strategic Importance of Catalyst Selection

The electronic nature of the indazole ring and the potential for N-H reactivity present unique challenges in cross-coupling reactions. The selection of an appropriate catalyst, particularly the phosphine ligand, is crucial to overcome these challenges. Bulky, electron-rich ligands are often employed to promote the key steps of the catalytic cycle: oxidative addition of the aryl bromide to the palladium(0) center, transmetalation, and reductive elimination to afford the desired product.[1][2] The ligand's architecture influences the stability of the catalytic species and can prevent the formation of undesired byproducts.[3]

Comparative Performance of Catalytic Systems

The choice of the optimal catalyst is highly dependent on the specific transformation being performed. Below is a comparative overview of catalyst performance in the most common coupling reactions for this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds.[4] A study on the Suzuki coupling of the closely related 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid provides valuable comparative data for different palladium catalysts.[5][6]

Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of 5-bromo-1-ethyl-1H-indazole. [5][6]

EntryCatalystReaction TimeYield (%)
1Pd(PPh₃)₄4 h22
2Pd(PPh₃)₂Cl₂4 h75
3Pd(PCy₃)₂4 hmodest
4Pd(dppf)Cl₂2 hHigh

Reaction conditions: 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, K₂CO₃, dimethoxyethane (DME), 80 °C.

The data clearly indicates that [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is the most effective catalyst for this transformation, providing a high yield in a shorter reaction time.[5] The dppf ligand's bite angle and electronic properties are well-suited for stabilizing the palladium center throughout the catalytic cycle.[7]

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[8][9] While specific comparative data for this compound is scarce, studies on similar N-heterocyclic bromides highlight the critical role of bulky biarylphosphine ligands. For the amination of unprotected bromoimidazoles and bromopyrazoles, the tBuBrettPhos ligand in conjunction with a palladium precatalyst has proven to be highly effective.[10]

Table 2: Recommended Catalyst System for Buchwald-Hartwig Amination of Bromo-N-Heterocycles.

Catalyst SystemLigandBaseSolventTemperature
Pd precatalyst (e.g., G3)tBuBrettPhosLHMDSTHFRoom Temp.

The steric bulk of the tBuBrettPhos ligand facilitates the formation of the active monoligated palladium species, which is crucial for the challenging coupling of N-H containing heterocycles.[11]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction enables the coupling of terminal alkynes with aryl halides.[12] Research on the sequential coupling of 5-bromo-3-iodoindazoles demonstrates that the bromine at the C5 position can be effectively functionalized using a palladium-copper co-catalytic system.[13]

Table 3: Typical Catalyst System for the Sonogashira Coupling of 5-Bromoindazoles.

Catalyst SystemBaseSolventTemperature
PdCl₂(PPh₃)₂ / CuIEt₃N / DMF70 °C

The combination of a palladium catalyst and a copper(I) co-catalyst is a hallmark of the Sonogashira reaction, where copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[14]

Experimental Protocols

The following are detailed, representative protocols for the three major coupling reactions of this compound.

Suzuki-Miyaura Coupling Protocol

This protocol is adapted from the successful coupling of a similar 5-bromoindazole derivative.[5][15]

Materials:

  • This compound

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Dimethoxyethane (DME) / Water (4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube, add this compound, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed DME/water solvent mixture via syringe.

  • Stir the reaction mixture at 80 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination Protocol

This generalized protocol is based on established methods for the amination of N-heterocyclic halides.[16][17]

Materials:

  • This compound

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., tBuBrettPhos G3, 0.02 equiv)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (2.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst and LHMDS to a dry reaction vessel.

  • Add anhydrous THF and stir for a few minutes.

  • Add the amine, followed by a solution of this compound in THF.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Sonogashira Coupling Protocol

This protocol is adapted from the coupling of related 5-bromoindazoles.[13][18]

Materials:

  • This compound

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF and triethylamine, followed by the terminal alkyne.

  • Heat the reaction mixture to 70 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Mechanistic Considerations and Workflow Diagrams

Understanding the catalytic cycles provides a rational basis for experimental design and troubleshooting.

Suzuki-Miyaura Catalytic Cycle

The catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) complex. This is followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[19][20]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L->Oxidative_Addition Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Oxidative_Addition->Ar-Pd(II)-Br(L) Amine_Coordination Amine Coordination (R2NH, Base) Ar-Pd(II)-Br(L)->Amine_Coordination Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Amine_Coordination->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling Catalytic Cycle

The Sonogashira coupling involves two interconnected catalytic cycles, one for palladium and one for copper. [21][22]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Cu(I)X Cu(I)X Transmetalation->Cu(I)X Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR Alkyne_Coordination Alkyne Coordination (R-C≡CH, Base) Cu(I)X->Alkyne_Coordination Cu(I)-C≡CR Cu(I)-C≡CR Alkyne_Coordination->Cu(I)-C≡CR Cu(I)-C≡CR->Transmetalation

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Conclusion

The functionalization of this compound via palladium-catalyzed cross-coupling reactions is a highly effective strategy for the synthesis of novel derivatives with potential biological activity. The judicious selection of the catalyst system, particularly the phosphine ligand, is paramount to achieving high yields and broad substrate scope. For Suzuki-Miyaura couplings, Pd(dppf)Cl₂ demonstrates superior performance. In Buchwald-Hartwig aminations, bulky biarylphosphine ligands such as tBuBrettPhos are recommended. For Sonogashira couplings, a classic PdCl₂(PPh₃)₂/CuI system is a reliable choice. The provided protocols and mechanistic insights serve as a valuable resource for researchers in the design and execution of their synthetic routes.

References

  • Gellis, A., et al. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis, 2005(5), 773-780.
  • Ikawa, T., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 552-555.
  • Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4587-4602.
  • Kinzel, T., et al. (2010). Suzuki−Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • RSC Publishing. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14, 24583-24594.
  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2841.
  • BenchChem. (n.d.). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. Retrieved from a relevant BenchChem technical guide.
  • BenchChem. (n.d.). A Comparative Guide to Phosphine Ligands for Enhanced Suzuki Coupling Efficiency. Retrieved from a relevant BenchChem technical guide.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from a relevant Chemistry LibreTexts page.
  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of....
  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • National Institutes of Health. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26733-26742.
  • YouTube. (2019). Sonogashira coupling.
  • National Institutes of Health. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • ResearchGate. (n.d.). Effect of palladium amount on Suzuki-Miyaura reaction yield. Reaction....
  • Semantic Scholar. (n.d.). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Retrieved from a relevant Semantic Scholar article.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-4-fluoro-2-methyl-1H-indole. Retrieved from a relevant BenchChem technical guide.
  • ACS Publications. (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 108(2), 288-335.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with....
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • National Institutes of Health. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from a relevant Chemistry LibreTexts page.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from a relevant Chemistry LibreTexts page.
  • National Institutes of Health. (2014). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 47(3), 925-936.
  • ResearchGate. (n.d.). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.
  • Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
  • BenchChem. (n.d.). A Comparative Guide to Phosphine Ligands for 1,3-Dibromo-5-nitrobenzene Couplings. Retrieved from a relevant BenchChem technical guide.
  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromoindole. Retrieved from a relevant BenchChem technical guide.
  • ACS Publications. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 130(21), 6686-6687.
  • RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11, 7943-7952.
  • ResearchGate. (n.d.). Amines as the ligands for palladium-catalyzed coupling reactions.
  • MDPI. (2021).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • National Institutes of Health. (2014). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Accounts of Chemical Research, 47(3), 914-924.

Sources

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 5-bromo-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides an in-depth, comparative analysis of essential analytical techniques for verifying the purity of synthesized 5-bromo-3-methyl-1H-indazole. Moving beyond mere procedural descriptions, we delve into the causality behind experimental choices, enabling researchers to design robust, self-validating purity assessment workflows critical for advancing drug discovery and development programs.

Introduction: Why Purity Is Paramount for Indazole Scaffolds

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, from anti-emetics like Granisetron to oncology candidates.[1] this compound, as a key building block, offers strategic points for chemical modification, making it invaluable for generating compound libraries and developing novel therapeutics.[2] However, the biological activity and toxicological profile of any derivative are inextricably linked to the purity of this starting material. Undetected impurities, such as regioisomers, residual starting materials, or reaction byproducts, can lead to misleading structure-activity relationship (SAR) data, failed experiments, and, in a clinical context, potential safety risks.

This guide, therefore, presents a multi-faceted strategy for purity assessment, grounded in orthogonal analytical principles. We will compare and contrast fundamental and advanced techniques, providing not just the "how" but the critical "why" behind each method.

Section 1: Foundational Purity Checks - The First Line of Defense

Before engaging sophisticated instrumentation, foundational techniques provide a rapid and cost-effective preliminary assessment of purity.

Melting Point Analysis

Principle of Causality: The melting point of a crystalline solid is a sensitive indicator of purity.[3] A pure compound possesses a highly ordered crystalline lattice, requiring a specific amount of energy (and thus a precise temperature) to transition to a liquid state, resulting in a sharp melting range (typically 0.5–1.5 °C).[4] Impurities disrupt this lattice, weakening the intermolecular forces and consequently lowering and broadening the melting point range—a phenomenon known as melting point depression.[4][5]

Experimental Protocol: Capillary Method

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Loading: Gently tap the open end of a capillary tube into the powder, loading it to a height of 2-3 mm.[6]

  • Instrumentation: Place the capillary into a calibrated melting point apparatus.

  • Determination:

    • Rapid Scan: First, perform a rapid determination by increasing the temperature quickly to find the approximate melting point.

    • Accurate Scan: Allow the apparatus to cool. In a second run, set the ramp rate to 1-2 °C per minute as the temperature approaches the approximate melting point.

  • Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting range is T₁ – T₂.

Data Interpretation & Comparison:

Sample IDObserved Melting Range (°C)Interpretation
Reference Standard 155.0 - 156.0High Purity
Synthesis Batch A 154.5 - 156.0Likely High Purity (>99%)
Synthesis Batch B 149.0 - 154.0Impure Sample. The significant depression and broad range suggest the presence of one or more impurities.

Trustworthiness: While simple, this method is highly reliable for crystalline solids. A sharp melting range that matches a known literature value is a strong, albeit not definitive, indicator of high purity.

Section 2: The Gold Standard - Chromatographic Purity by HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone of quantitative purity assessment in the pharmaceutical industry. It physically separates the main compound from impurities, allowing for their detection and quantification.

Principle of Causality: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., a C18 silica-based column) and a liquid mobile phase. For this compound and its likely impurities, which differ in polarity, a reversed-phase HPLC method is ideal. The nonpolar C18 stationary phase will retain the relatively nonpolar indazole, while a polar mobile phase (e.g., a mixture of water and acetonitrile) elutes the components. By gradually increasing the organic solvent (acetonitrile) content—a technique called gradient elution—we can effectively separate compounds with a wide range of polarities.

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.

  • Instrument Setup:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis at 254 nm.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 95% B

      • 25-30 min: 95% B

      • 30-31 min: 95% to 30% B

      • 31-35 min: 30% B (re-equilibration)

  • Analysis: Inject a blank (mobile phase), followed by the sample solution.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate purity as the percentage of the main peak area relative to the total area of all peaks (% Area/Area).

Data Interpretation & Comparison:

An unexpected peak in the chromatogram indicates an impurity.[7] The identity of such peaks can be hypothesized by considering the synthetic route.

Peak No.Retention Time (min)Area %Possible IdentityRationale for Identification
14.50.353-methyl-1H-indazoleUnreacted starting material (more polar, elutes earlier).
215.2 99.51 This compound Main Product
318.90.14Di-bromo-3-methyl-1H-indazoleOver-bromination byproduct (less polar, elutes later).

Trustworthiness: HPLC is a highly sensitive and quantitative method. Purity values above 95% are routinely determined with high confidence.[8] For regulatory filings, the use of a reference standard and the validation of the method for linearity, accuracy, and precision are required.

Section 3: Unambiguous Confirmation - Spectroscopic & Spectrometric Techniques

While HPLC quantifies purity, it does not confirm the identity of the main peak. Spectroscopic and spectrometric methods provide the necessary structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Causality: NMR spectroscopy probes the chemical environment of magnetically active nuclei (like ¹H and ¹³C). The chemical shift, splitting pattern, and integration of peaks in a ¹H NMR spectrum provide a detailed fingerprint of the molecule's structure. Impurities will present as a separate set of peaks, often with low integration values relative to the main compound.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.[9]

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.

  • Analysis:

    • ¹H NMR: Confirm the expected chemical shifts, splitting patterns (e.g., doublets, singlets), and proton integrations for this compound. Look for small, unassignable peaks that indicate impurities.

    • ¹³C NMR: Confirm the number of unique carbon signals matches the structure.

Expected ¹H NMR Signals (in CDCl₃, hypothetical):

  • ~10.0 ppm (broad singlet, 1H): N-H proton of the indazole ring.

  • ~7.8 ppm (singlet, 1H): Aromatic proton at C4.

  • ~7.4 ppm (doublet, 1H): Aromatic proton at C6.

  • ~7.2 ppm (doublet, 1H): Aromatic proton at C7.

  • ~2.5 ppm (singlet, 3H): Methyl group protons at C3.

Trustworthiness: NMR is arguably the most powerful tool for structural elucidation. The presence of unexpected peaks, even at low levels, is a clear sign of impurities.[7]

Mass Spectrometry (MS)

Principle of Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound, offering definitive confirmation of its identity. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass, which can be used to confirm the elemental formula.[10] A key feature for this compound is the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Experimental Protocol: LC-MS

  • Methodology: The HPLC method described in Section 2 can be directly coupled to a mass spectrometer (LC-MS).

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI).

  • Analysis:

    • Confirm that the main HPLC peak corresponds to the expected m/z value for this compound (C₈H₇BrN₂; Calculated [M+H]⁺ = 210.98, 212.98).

    • Examine the mass spectra of minor peaks to help identify impurities. For example, the peak for 3-methyl-1H-indazole would show an [M+H]⁺ of ~133.11, and a di-bromo byproduct would show an isotopic cluster around m/z 288.90, 290.90, and 292.90.

Trustworthiness: The combination of retention time from HPLC and mass-to-charge ratio from MS provides an exceptionally high degree of confidence in both the identity and purity of a sample.

Elemental Analysis

Principle of Causality: Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen in a compound. For halogenated compounds, bromine content can also be determined. The experimental percentages are then compared to the theoretical values calculated from the molecular formula. A close match (typically within ±0.4%) is a strong indicator of purity.

Theoretical vs. Experimental Data:

ElementTheoretical % for C₈H₇BrN₂Result for Synthesis Batch A
Carbon (C) 45.5245.45
Hydrogen (H) 3.343.31
Nitrogen (N) 13.2713.21

Trustworthiness: This technique provides excellent confirmation of the elemental composition of the bulk sample. It is particularly useful for detecting inorganic impurities or residual solvents that might not be visible by other methods.

Section 4: Visualizing the Workflow & Comparative Summary

A robust purity assessment strategy integrates these techniques into a logical workflow.

Purity Assessment Workflow Diagram

Purity_Assessment_Workflow cluster_0 Initial Screening cluster_1 Quantitative & Confirmatory Analysis cluster_2 Final Report A Synthesized Sample (this compound) B Melting Point Analysis A->B Quick Check C HPLC-UV (Quantitative Purity) A->C Primary Method E NMR (¹H, ¹³C) (Structural Confirmation) A->E Structural Identity F Elemental Analysis (Compositional Purity) A->F Bulk Purity D LC-MS (MW Confirmation & Impurity ID) C->D Couple for ID G Certificate of Analysis (Purity > 99%) C->G D->G E->G F->G

Caption: Integrated workflow for comprehensive purity analysis.

Comparison of Analytical Techniques
TechniqueInformation ProvidedStrengthsLimitations
Melting Point Purity of crystalline solidsFast, inexpensive, requires minimal sample.[3][5]Only for crystalline solids; non-specific.
HPLC Quantitative purity, number of componentsHighly sensitive, quantitative, widely applicable.[8]Requires method development; reference standards needed for absolute quantification.
NMR Unambiguous structure, detection of structural isomersProvides detailed structural information; highly specific.[7]Less sensitive than HPLC for minor impurities; requires more sample.
Mass Spec. Molecular weight, elemental formula (HRMS)Highly sensitive, confirms identity, bromine isotope pattern is definitive.[10]Isomers are not differentiated; quantification can be complex.
Elemental Analysis Elemental compositionConfirms bulk purity; detects non-UV active and inorganic impurities.[9]Does not distinguish between isomers; requires significant sample.

Conclusion

Assessing the purity of a critical synthetic intermediate like this compound is not a single measurement but a systematic investigation. No single technique is sufficient. A combination of a foundational check like melting point analysis, a primary quantitative method like HPLC, and confirmatory spectroscopic/spectrometric techniques (NMR, MS) provides a self-validating system. This orthogonal approach ensures that researchers and drug development professionals can proceed with confidence, knowing that their starting material is of the requisite purity for generating reliable, reproducible, and ultimately successful scientific outcomes.

References

  • Using Melting Point To Determine Purity of Crystalline Solids. Scribd.[Link]

  • Melting point determination. Edisco.[Link]

  • Melting Point. Chemistry Online @ UTSC.[Link]

  • Melting Point Determination. Mettler Toledo.[Link]

  • Melting point determination. University of Calgary.[Link]

  • Determination of Halogens in Organic Compounds. ResearchGate.[Link]

  • Element analysis. University of Technology, Iraq.[Link]

  • SYNTHESIS AND CHARACTERISATION OF NOVEL INDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. IJCRT.org.[Link]

  • Supporting information for scientific publication. The Royal Society of Chemistry.[Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.[Link]

  • Detection of the elements in organic compounds. ACS Publications.[Link]

  • Halogenated Organic Compounds. Spectroscopy Online.[Link]

  • Synthesis of new indazole derivatives as potential antioxidant agents. ResearchGate.[Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC.[Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH).[Link]

Sources

Comparative Biological Evaluation of Novel 5-Bromo-3-Methyl-1H-Indazole Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Modern Medicinal Chemistry

The indazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry, rightfully earning its status as a "privileged structure."[1][2] This is evidenced by its presence in a range of FDA-approved drugs, including the antiemetic Granisetron, the multi-kinase inhibitor Pazopanib, and the VEGFR inhibitor Axitinib, all of which are pivotal in cancer therapy.[1][3][4] The versatility of the indazole ring system allows for strategic modifications, enabling the fine-tuning of pharmacological properties to target a wide array of diseases, from cancer to inflammatory conditions and microbial infections.[1][4][5]

This guide focuses on a specific, promising starting point for novel drug discovery: the 5-bromo-3-methyl-1H-indazole core. The strategic placement of a bromine atom at the C5-position provides a valuable synthetic handle for further functionalization through cross-coupling reactions, while the methyl group at C3 influences the molecule's electronic and steric properties. By systematically introducing diverse substituents, a library of novel derivatives can be generated and evaluated for therapeutic potential.

This document provides a comprehensive framework for the biological evaluation of these novel derivatives. We will objectively compare their performance in key therapeutic areas, provide detailed, field-proven experimental protocols, and offer insights into the crucial structure-activity relationships (SAR) that govern their efficacy.

General Synthetic Approach

The synthesis of novel derivatives typically begins with the functionalization of the core this compound structure. A common and effective strategy involves N-alkylation or N-arylation at the N1 position, followed by Suzuki or other palladium-catalyzed cross-coupling reactions at the C5-bromo position to introduce diverse aryl or heteroaryl moieties. This two-pronged approach allows for the creation of a large, structurally diverse library of compounds for biological screening.

Comparative Anticancer Evaluation: Targeting Uncontrolled Proliferation

Indazole derivatives have shown remarkable potential as anticancer agents, often by inhibiting protein kinases that are critical for tumor growth and survival.[4][6] The primary method for an initial broad-spectrum screening of cytotoxicity is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[7][8]

Data Summary: Anti-Proliferative Activity (IC₅₀)

The following table presents representative data comparing the half-maximal inhibitory concentration (IC₅₀) values of several novel this compound derivatives against a panel of human cancer cell lines. Axitinib, a known indazole-based kinase inhibitor, is included as a benchmark.[3]

Compound IDN1-SubstituentC5-SubstituentIC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. HCT116 (Colon)
Derivative A BenzylPhenyl5.23.87.1
Derivative B Benzyl4-Fluorophenyl2.11.53.4
Derivative C 4-MethoxybenzylPhenyl8.97.510.2
Derivative D 4-Methoxybenzyl4-Fluorophenyl4.32.95.8
Axitinib --0.008 (vs. HUVEC)--

Note: The data for derivatives A-D are representative examples illustrating potential SAR trends for this class of compounds. The IC₅₀ for Axitinib is against HUVEC cells, targeting angiogenesis.[3]

Causality Behind Experimental Choices: The selection of cell lines from different cancer types (lung, breast, colon) is crucial for assessing the breadth of a compound's activity. The inclusion of a halogen (Fluorine in Derivative B and D) is a common medicinal chemistry strategy to explore the impact of electronics and potential hydrogen bonding on target engagement. Comparing derivatives with the same N1-substituent but different C5-substituents (A vs. B) and vice-versa (A vs. C) allows for a systematic dissection of the structure-activity relationship.

Visualization: Potential Mechanism of Action

Many indazole-based anticancer agents function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs). The diagram below illustrates a generalized RTK signaling pathway, a frequent target in oncology, and highlights the point of intervention for these inhibitors.

RTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RTK->RTK ADP ADP RTK->ADP P1 RAS RTK->P1 3. Signal Transduction Ligand Growth Factor (e.g., VEGF, EGF) Ligand->RTK 1. Binding & Dimerization Inhibitor Indazole Derivative (Kinase Inhibitor) Inhibitor->RTK Inhibition ATP ATP ATP->RTK P2 RAF P1->P2 P3 MEK P2->P3 P4 ERK P3->P4 TF Transcription Factors P4->TF 4. Nuclear Translocation Response Cell Proliferation, Angiogenesis, Survival TF->Response 5. Gene Expression

A generalized Receptor Tyrosine Kinase (RTK) signaling pathway.[3]

Comparative Antimicrobial Evaluation: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with antibacterial and antifungal properties.[9] Indazole derivatives have emerged as a promising class in this area.[1][10][11] The agar well diffusion method is a widely used, robust technique for the preliminary screening of antimicrobial activity.[9][12][13]

Data Summary: Antimicrobial Activity (Zone of Inhibition)

The table below compares the diameter of the zone of inhibition (in mm) for representative indazole derivatives against common bacterial and fungal strains. Ciprofloxacin and Fluconazole are used as standard antibacterial and antifungal controls, respectively.

Compound IDZone of Inhibition (mm) vs. S. aureus (Gram +)Zone of Inhibition (mm) vs. E. coli (Gram -)Zone of Inhibition (mm) vs. C. albicans (Fungus)
Derivative E 181512
Derivative F 221916
Derivative G 15119
Ciprofloxacin 2528-
Fluconazole --22

Note: The data are representative examples. A larger zone of inhibition indicates greater antimicrobial activity.

Causality Behind Experimental Choices: Testing against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria is essential because their distinct cell wall structures lead to differences in compound permeability and susceptibility. Including a fungal pathogen (C. albicans) broadens the screen to identify compounds with antifungal potential. The diameter of the inhibition zone provides a clear, quantitative measure of a compound's ability to halt microbial growth.[14]

Comparative Anti-inflammatory Evaluation: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases. Indazole derivatives have been reported to possess significant anti-inflammatory properties.[2][15][16] The carrageenan-induced paw edema model in rodents is a classic, highly reproducible in vivo assay for screening the acute anti-inflammatory activity of novel compounds.[17][18][19]

Data Summary: Anti-inflammatory Activity (% Inhibition of Edema)

The following table shows the percentage inhibition of carrageenan-induced paw edema in rats at 3 hours post-treatment with various indazole derivatives. Diclofenac, a standard non-steroidal anti-inflammatory drug (NSAID), is used as a positive control.

Compound IDDose (mg/kg)Paw Volume Increase (mL) vs. Control% Inhibition of Edema
Control (Vehicle) -0.85 ± 0.050%
Derivative H 200.51 ± 0.0440.0%
Derivative I 200.38 ± 0.0355.3%
Diclofenac 100.32 ± 0.0462.4%

Note: Data are representative. The percentage inhibition is calculated relative to the vehicle-treated control group.

Causality Behind Experimental Choices: Carrageenan injection induces a well-characterized acute inflammatory response, making it an ideal model for screening.[18][20] Measuring the change in paw volume (edema) is a direct and quantifiable method to assess the efficacy of an anti-inflammatory agent.[17][21] The use of a well-established NSAID like Diclofenac provides a benchmark against which the potency of the novel compounds can be judged.[22]

Structure-Activity Relationship (SAR) Insights

Synthesizing and testing a matrix of derivatives allows for the elucidation of key structure-activity relationships, which guide future optimization efforts.

SAR_Diagram cluster_SAR Structure-Activity Relationship (SAR) for this compound Core IndazoleCore N1_Note N1-Position: - Small alkyl/benzyl groups are favorable. - Bulky groups may decrease activity. N1_Note->IndazoleCore C5_Note C5-Position (via Bromo): - Introduction of (hetero)aryl rings is key. - Electron-withdrawing groups (e.g., F, Cl) on the aryl ring often enhance potency. C5_Note->IndazoleCore C467_Note C4, C6, C7-Positions: - Substitution is generally not well-tolerated. - Small groups at C6 may be acceptable. C467_Note->IndazoleCore

Key structure-activity relationships for the indazole scaffold.

Detailed Experimental Protocols

Protocol 1: Anti-Proliferative Activity Assessment (MTT Assay)

This protocol is a cornerstone for evaluating cytotoxicity and is based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[7]

Workflow Visualization

MTT_Workflow A 1. Cell Seeding Seed cancer cells in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of indazole derivatives. Incubate for 48-72h. A->B C 3. MTT Addition Add MTT solution (5 mg/mL) to each well. Incubate for 4h. B->C D 4. Solubilization Remove media, add DMSO to dissolve formazan crystals. C->D E 5. Absorbance Reading Measure absorbance at 570 nm using a microplate reader. D->E F 6. Data Analysis Calculate % viability and determine IC₅₀ values. E->F

Experimental workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cancer cells during their exponential growth phase. Seed 100 µL of a cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate. Include wells for "vehicle control" (cells + DMSO) and "blank" (media only). Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the novel indazole derivatives in complete culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity. Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Incubate for another 48 to 72 hours.

  • MTT Incubation: After the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the MTT to insoluble purple formazan crystals.[7][23]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage viability against the compound concentration (on a log scale) and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Agar Well Diffusion)

This method provides a simple, preliminary assessment of a compound's ability to inhibit microbial growth.[9][12]

Step-by-Step Methodology:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow them to solidify in a laminar flow hood.

  • Inoculum Preparation: Prepare a microbial inoculum by suspending a few colonies from a fresh culture in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

  • Plate Inoculation: Using a sterile cotton swab, evenly spread the prepared microbial inoculum over the entire surface of the agar plate to create a bacterial or fungal lawn.[13]

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer.[9][13]

  • Compound Loading: Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into a designated well. Also, include a negative control (solvent only) and a positive control (standard antibiotic/antifungal solution).[9]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-30°C for 48 hours for fungi.

  • Data Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm). A larger diameter indicates higher antimicrobial activity.

Protocol 3: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard in vivo model to evaluate acute anti-inflammatory activity.[17][20]

Step-by-Step Methodology:

  • Animal Acclimatization: Use healthy adult Wistar rats or Swiss albino mice. Acclimatize the animals to the laboratory conditions for at least one week before the experiment. Fast the animals overnight before the experiment but allow free access to water.

  • Initial Paw Volume Measurement: Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer.

  • Compound Administration: Group the animals and administer the test compounds or the standard drug (e.g., Diclofenac) orally (p.o.) or intraperitoneally (i.p.). The control group receives only the vehicle (e.g., saline or 0.5% CMC).[17]

  • Induction of Inflammation: One hour after administering the compounds, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar surface of the right hind paw of each animal.[17][19]

  • Post-Induction Paw Volume Measurement: Measure the paw volume (Vt) at regular intervals, typically 1, 2, 3, 4, and 5 hours after the carrageenan injection.[15]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vt - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. Through systematic derivatization and a rigorous biological evaluation pipeline encompassing in vitro and in vivo assays, researchers can identify lead compounds with potent anticancer, antimicrobial, or anti-inflammatory activities. The comparative data and detailed protocols provided in this guide serve as a robust framework for scientists and drug development professionals to advance their research in this exciting area of medicinal chemistry. The key to success lies in the iterative process of synthesis, biological testing, and SAR analysis to optimize potency, selectivity, and drug-like properties.

References

  • Title: Antimicrobial activity by Agar well diffusion - Chemistry Notes Source: Chemistry Notes URL: [Link]

  • Title: Agar well diffusion: A prominent method for In vitro screening of antimicrobials Source: International Journal of Botany Studies URL: [Link]

  • Title: Methods for in vitro evaluating antimicrobial activity: A review Source: PubMed Central URL: [Link]

  • Title: Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors Source: PubMed URL: [Link]

  • Title: κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol Source: ResearchGate URL: [Link]

  • Title: Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists Source: PubMed URL: [Link]

  • Title: Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity Source: LinkedIn URL: [Link]

  • Title: Carrageenan Induced Paw Edema (Rat, Mouse) Source: Inotiv URL: [Link]

  • Title: MTT Assay Protocol for Cell Viability and Proliferation Source: Roche URL: [Link]

  • Title: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay Source: NIH URL: [Link]

  • Title: Carrageenan Induced Paw Edema Model Source: Creative Biolabs URL: [Link]

  • Title: A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products Source: MDPI URL: [Link]

  • Title: Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists Source: ACS Publications URL: [Link]

  • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: PubMed Central URL: [Link]

  • Title: Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat Source: PubMed Central URL: [Link]

  • Title: Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives Source: PubMed Central URL: [Link]

  • Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives Source: MDPI URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold Source: Longdom Publishing URL: [Link]

  • Title: Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors Source: PubMed Central URL: [Link]

  • Title: Antibacterial activity of indazole derivatives (5a-o) Source: ResearchGate URL: [Link]

  • Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: NIH URL: [Link]

  • Title: Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs Source: MDPI URL: [Link]

  • Title: Structures of substituted 2H‐indazoles. Source: ResearchGate URL: [Link]

  • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: NIH URL: [Link]

  • Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: RSC Publishing URL: [Link]

  • Title: Novel Substituted Indazoles towards Potential Antimicrobial Agents Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Synthesis and biological evaluation of indazole derivatives Source: ResearchGate URL: [Link]

  • Title: J. Sci. Res. 17 (1), 287-296 (2025) Source: Bangladesh Journals Online URL: [Link]

  • Title: Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors Source: PubMed URL: [Link]

  • Title: Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review Source: Semantic Scholar URL: [Link]

  • Title: In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives Source: PubMed Central URL: [Link]

  • Title: 1,5-Disubstituted indazol-3-ols With Anti-Inflammatory Activity Source: PubMed URL: [Link]

  • Title: Indazole-based antiinflammatory and analgesic drugs Source: ResearchGate URL: [Link]

  • Title: Full article: Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review Source: Taylor & Francis Online URL: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-3-Methyl-1H-Indazole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 5-bromo-3-methyl-1H-indazole analogs, a promising class of compounds in the landscape of targeted cancer therapy. The 1H-indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors by mimicking the purine ring of ATP to engage with the enzyme's hinge region.[1] The strategic placement of a bromine atom at the 5-position and a methyl group at the 3-position of the indazole ring offers a robust platform for further chemical modifications to enhance potency and selectivity against various kinase targets. This document will objectively compare the performance of these analogs with other relevant alternatives, provide supporting experimental data, and detail the methodologies for their evaluation.

The 1H-Indazole Scaffold: A Cornerstone in Kinase Inhibition

The indazole core, a bicyclic aromatic heterocycle, has been extensively explored in the development of kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an ideal starting point for the design of potent and selective inhibitors. Several FDA-approved anticancer drugs, such as Axitinib and Pazopanib, feature the indazole scaffold, highlighting its clinical significance.[1] The introduction of a bromine atom, particularly at the C5 position, serves as a valuable synthetic handle for introducing further diversity through cross-coupling reactions, allowing for the exploration of a wide chemical space to optimize biological activity.[3]

Comparative Analysis of Substituted Bromo-Indazole Analogs

While a comprehensive, publicly available SAR study systematically modifying the this compound core is limited, we can draw valuable insights from the evaluation of structurally related bromo-indazole derivatives. The following data summarizes the anti-proliferative and kinase inhibitory activities of several indazole analogs, providing a benchmark for the potential of the this compound series.

Compound IDCore StructureModificationsTarget/Cell LineIC50 (µM)
Derivative 2f 6-bromo-1H-indazole(E)-3-(3,5-dimethoxystyryl)-1-(pyridin-2-yl)-1H-indazole4T1 (Breast Cancer)0.23
A549 (Lung Cancer)1.15
HepG2 (Liver Cancer)0.86
MCF-7 (Breast Cancer)0.31
HCT116 (Colon Cancer)0.42
Compound 6o 5-bromo-1H-indazol-3-amineN-(4-fluorobenzyl)-5-bromo-1H-indazol-3-amineK562 (Myeloid Leukemia)5.15
A549 (Lung Cancer)>40
PC-3 (Prostate Cancer)25.4
Hep-G2 (Liver Cancer)11.2
Compound C05 6-bromo-1H-indazoleComplex substitution at N1 and C3PLK4 (Kinase Assay)<0.0001
IMR-32 (Neuroblastoma)0.948
MCF-7 (Breast Cancer)0.979
H460 (Lung Cancer)1.679
Axitinib 1H-indazoleN-methyl-2-((3-((E)-2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamideVEGFRs, PDGFR, Kit0.008
Pazopanib 1H-indazole5-((4-((2,3-dimethyl-2H-indazol-6-yl)methylamino)pyrimidin-2-yl)amino)-2-methylbenzenesulfonamideVEGFRs, PDGFR, Kit0.021

Note: Data for derivative 2f and compound 6o are derived from studies on substituted indazoles and serve as representative examples of the potential activity of this compound class.[4] Axitinib and Pazopanib are included as established, clinically relevant benchmarks.[4]

Structure-Activity Relationship Insights

From the available data on bromo-indazole analogs, several key SAR trends can be inferred:

  • Substitution at N1: The nature of the substituent at the N1 position of the indazole ring is critical for activity. Large, aromatic groups, such as the pyridin-2-yl group in derivative 2f, can significantly enhance anti-proliferative potency. This is likely due to favorable interactions with residues in the kinase active site or improved cellular uptake.

  • Substitution at C3: The C3 position offers another key point for modification. The presence of a styryl group in derivative 2f or an amine in compound 6o demonstrates that diverse functionalities can be tolerated and can modulate the activity profile. For kinase inhibition, groups capable of forming hydrogen bonds are often beneficial.

  • The Role of the Bromo Substituent: The bromine atom at C5 or C6 not only serves as a synthetic handle but can also contribute to binding affinity through halogen bonding or by influencing the electronic properties of the indazole ring system.

Mechanistic Considerations: Targeting Kinase Signaling Pathways

Indazole derivatives typically exert their anticancer effects by acting as competitive inhibitors at the ATP-binding site of protein kinases.[4] This inhibition disrupts downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. A generalized mechanism involves the indazole core forming hydrogen bonds with the hinge region of the kinase, while various substituents occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Indazole This compound Analog Indazole->RTK Inhibits ATP Binding

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway and the point of intervention for indazole-based inhibitors.

Experimental Protocols

To facilitate the evaluation and comparison of novel this compound analogs, the following standardized experimental protocols are provided.

Anti-Proliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, K562)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of the indazole analogs. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each analog.

cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis Seed Seed Cells in 96-well Plate Treat Treat with Indazole Analogs Seed->Treat Incubate48 Incubate (48-72h) Treat->Incubate48 AddMTT Add MTT Solution Incubate48->AddMTT Incubate3 Incubate (3-4h) AddMTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate IC50 Read->Calculate

Caption: Workflow for the MTT-based anti-proliferative assay.

Kinase Inhibition Assay (In Vitro)

This protocol describes a generic in vitro kinase assay to determine the direct inhibitory effect of the compounds on a specific kinase.

Materials:

  • Recombinant human kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Assay buffer

  • This compound analogs (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and indazole analog at various concentrations.

  • Initiate Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detect: Add a stop solution or detection reagent according to the manufacturer's instructions to terminate the reaction and quantify the kinase activity (e.g., by measuring ADP production).

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Western Blotting for Target Engagement

Western blotting can be used to assess whether the indazole analogs inhibit the phosphorylation of downstream targets of a specific kinase in a cellular context.

Materials:

  • Human cancer cell lines

  • This compound analogs

  • Lysis buffer

  • Primary antibodies (against phosphorylated and total target protein)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Treat cells with the indazole analogs for a specified time.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary and secondary antibodies.

  • Detection: Visualize the protein bands using an ECL substrate.

  • Analysis: Quantify the band intensities to determine the effect of the compounds on protein phosphorylation.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors with potential anticancer activity. The comparative data from related bromo-indazole analogs suggest that strategic modifications at the N1 and C3 positions can lead to potent and selective compounds. The experimental protocols provided in this guide offer a standardized framework for the evaluation of new analogs, ensuring the generation of robust and comparable data. Future research should focus on the systematic exploration of the chemical space around the this compound core, with the aim of identifying analogs with improved potency, selectivity, and drug-like properties for further preclinical and clinical development.

References

  • Zhang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 114729. [Link]

  • ResearchGate. (2023). Indazole amide derivatives as inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2). [Link]

  • RSC Medicinal Chemistry. (2023). RESEARCH ARTICLE. [Link]

  • MDPI. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

  • Shang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • Kumar, D., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(43), 26656-26681. [Link]

  • Al-wsabie, A., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3195. [Link]

  • Barlaam, B., et al. (2006). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6832-6846. [Link]

  • Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376. [Link]

  • Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(43), 26656-26681. [Link]

  • Byczek-Wyrostek, A., et al. (2022). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. International Journal of Molecular Sciences, 23(20), 12286. [Link]

  • Byczek-Wyrostek, A., et al. (2022). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. ResearchGate. [Link]

  • Li, C., et al. (2018). Design, synthesis, and SAR study of highly potent, selective, irreversible covalent JAK3 inhibitors. Medicinal Chemistry Research, 27(4), 1157-1171. [Link]

  • El-Damasy, A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University Bulletin for Pharmaceutical Sciences, 45(1), 1-18. [Link]

Sources

A Comparative Guide to the Synthesis of 5-bromo-3-methyl-1H-indazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-bromo-3-methyl-1H-indazole

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds. As a bioisostere of indole, it is a key component in numerous pharmaceuticals, including anti-cancer agents, anti-inflammatory drugs, and treatments for neurodegenerative disorders. The specific derivative, this compound, serves as a crucial intermediate in the synthesis of complex molecules, particularly kinase inhibitors. The bromine atom at the 5-position provides a convenient handle for further functionalization via cross-coupling reactions, while the methyl group at the 3-position can be critical for modulating the target binding affinity and pharmacokinetic properties of the final drug candidate.

Given its importance, the efficient and regioselective synthesis of this compound is of paramount interest to researchers in both academic and industrial settings. This guide provides a comparative analysis of different synthetic strategies, offering in-depth technical insights and experimentally-grounded protocols to inform your choice of methodology.

Primary Synthesis Route: Regioselective Cyclization of 1-(2-amino-5-bromophenyl)ethanone

From a strategic standpoint, the most effective and reliable method for synthesizing this compound is through the cyclization of a pre-functionalized benzene ring precursor. This approach ensures that the desired substitution pattern is locked in from the start, circumventing issues of regioselectivity that can plague the functionalization of the parent indazole ring. The recommended starting material for this route is 1-(2-amino-5-bromophenyl)ethanone, which is commercially available.[1][2][3]

Reaction Mechanism and Rationale

The synthesis proceeds via a two-step, one-pot reaction. The first step is the diazotization of the aniline nitrogen of 1-(2-amino-5-bromophenyl)ethanone. In the presence of an acid (like hydrochloric acid) and sodium nitrite, the primary amine is converted into a diazonium salt. This intermediate is highly reactive.

The second step is an intramolecular cyclization. The diazonium salt is unstable and, upon gentle heating or even at room temperature, the nitrogen at the end of the diazonium group is attacked by the enol or enolate of the acetyl group. This forms the five-membered pyrazole ring fused to the benzene ring, creating the indazole core. The subsequent loss of a proton re-aromatizes the system, yielding the stable this compound. This pathway is a classic and efficient method for the construction of 3-substituted indazoles.[4]

G cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Final Product start 1-(2-amino-5-bromophenyl)ethanone diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization Step 1 cyclization Intramolecular Cyclization (Spontaneous or gentle warming) diazotization->cyclization Step 2 product This compound cyclization->product

Detailed Experimental Protocol

Materials:

  • 1-(2-amino-5-bromophenyl)ethanone

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Ice

Procedure:

  • Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 1-(2-amino-5-bromophenyl)ethanone in 50 mL of concentrated hydrochloric acid. Stir the mixture until a clear solution is obtained.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C.

  • Diazotization: While maintaining the temperature between 0 and 5 °C, slowly add a solution of 3.5 g of sodium nitrite in 15 mL of deionized water dropwise to the reaction mixture. The addition should be controlled to prevent the temperature from rising above 5 °C. Stir the mixture vigorously during the addition.

  • Reaction Progression: After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0-5 °C for 30 minutes. The formation of the diazonium salt intermediate will be observed.

  • Cyclization and Work-up: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 1-2 hours. The cyclization reaction will proceed as the temperature rises.

  • Neutralization: Carefully neutralize the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate until the effervescence ceases and the pH of the solution is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with 50 mL of deionized water, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Alternative Route for Comparison: Direct Bromination of 3-methyl-1H-indazole

An alternative approach that might be considered is the direct bromination of commercially available 3-methyl-1H-indazole. This method, however, is fraught with challenges, primarily concerning regioselectivity.

Mechanistic Considerations and Expected Outcome

The electrophilic substitution of the indazole ring is complex. The benzene ring is activated towards substitution, but the position of bromination is directed by the existing substituents and the reaction conditions. The pyrazole part of the indazole can also be reactive. Direct bromination of 3-methyl-1H-indazole with a brominating agent like N-bromosuccinimide (NBS) or liquid bromine is likely to yield a mixture of isomers.[5] The primary products would likely be this compound and 7-bromo-3-methyl-1H-indazole, with the potential for di-brominated byproducts.

The separation of these constitutional isomers can be challenging and would lead to a significantly lower yield of the desired 5-bromo isomer. This makes the direct bromination route inefficient and less practical for producing a pure, single isomer of this compound.

Comparative Analysis

FeatureRoute 1: Cyclization of 1-(2-amino-5-bromophenyl)ethanone Route 2: Direct Bromination of 3-methyl-1H-indazole
Starting Material 1-(2-amino-5-bromophenyl)ethanone3-methyl-1H-indazole
Regioselectivity Excellent; the substitution pattern is predefined.Poor; leads to a mixture of isomers.
Expected Yield High for the desired product.Low for the desired product after purification.
Purification Straightforward (recrystallization or column chromatography).Difficult and tedious separation of isomers.
Scalability Readily scalable.Difficult to scale due to purification challenges.
Overall Efficacy High Low

Senior Application Scientist's Recommendation

For any research or development program requiring high-purity this compound, the cyclization of 1-(2-amino-5-bromophenyl)ethanone is unequivocally the recommended synthetic route.

The key advantage of this strategy lies in its inherent regioselectivity. By starting with a precursor where the bromine atom and the acetyl group are already in the desired positions relative to the amine, the formation of the target isomer is predetermined. This eliminates the significant challenge of isomeric separation that plagues the direct bromination approach, leading to a more efficient, higher-yielding, and more scalable process. The starting material is commercially available, and the reaction conditions are standard for most organic synthesis laboratories. This route provides a reliable and robust method for obtaining the desired product in excellent purity, which is critical for subsequent applications in drug discovery and development.

References

  • Kurth, M., Olmstead, M., & Haddadin, M. (2005). The Davis-Beirut reaction. Journal of Organic Chemistry.
  • Haddadin, M. J., et al. (2012). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. The Journal of Organic Chemistry.
  • Haddadin, M. J., et al. (2012). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. Mini-Reviews in Medicinal Chemistry.
  • Ju, H., et al. (2019). Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles. Organic Letters.
  • Haddadin, M. J., et al. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research.
  • BenchChem. (2025). An In-depth Technical Guide to 1-(2-Amino-3,5-dibromophenyl)ethanone: Discovery and History. BenchChem.
  • Son, J.-Y., et al. (2018). Tosyl Hydrazine‐Promoted Tandem Condensation and Cyclization of Acyl Azobenzenes Enabling Access to 2 H ‐Indazoles under Metal‐Free Aerobic Conditions.
  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Organic Chemistry Portal. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Amino-5-bromophenyl)ethan-1-one. PubChem. Retrieved from [Link]

  • LookChem. (n.d.). Cas 29124-56-9,1-(2-amino-5-bromophenyl)ethanone. LookChem. Retrieved from [Link]

  • Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology.
  • ResearchGate. (2025). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA).
  • AZA Mid-Year Meeting. (2026). 5-Amino-3-bromo-1-methyl-1H-indazole. AZA Mid-Year Meeting.
  • Shaikh, et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads.
  • Wu, Y., et al. (2012). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. Organic Letters.
  • Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters.
  • ResearchGate. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine.
  • Son, J.-Y., et al. (2018). Tosyl Hydrazine-Promoted Tandem Condensation and Cyclization of Acyl Azobenzenes Enabling Access to 2H-Indazoles under Metal-Free Aerobic Conditions. Semantic Scholar.

Sources

A Senior Application Scientist's Guide to the Crystallographic Analysis of 5-bromo-3-methyl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the indazole scaffold is a privileged structure, forming the core of numerous pharmacologically active agents.[1][2] Specifically, derivatives such as 5-bromo-3-methyl-1H-indazole serve as critical intermediates in the synthesis of targeted therapeutics, including kinase inhibitors for cancer treatment.[3] The precise three-dimensional arrangement of atoms within these molecules, which dictates their interaction with biological targets, is of paramount importance. Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining this absolute structure, providing a level of detail that is indispensable for rational drug design.

This guide offers an in-depth comparison of X-ray crystallography with other common analytical techniques for the characterization of this compound derivatives. It is designed to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to make informed decisions in their analytical workflows.

The Unambiguous Power of X-ray Crystallography

While a suite of analytical tools is necessary for comprehensive characterization, X-ray crystallography holds a unique position. It moves beyond establishing connectivity (who is bonded to whom) and provides a precise, three-dimensional map of the molecule in the solid state. This technique is the only one that directly visualizes:

  • Molecular Conformation: The exact spatial orientation of all atoms.

  • Bond Lengths and Angles: Precise measurements that can reveal electronic effects and strain.

  • Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, π–π stacking) that govern how molecules pack together in a crystal lattice, offering insights into potential solid-state behaviors and crystal engineering strategies.[4][5]

For regulatory submissions and intellectual property protection, the definitive structural data from X-ray crystallography is often a critical, non-negotiable requirement.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands both precision and an understanding of molecular behavior. Each step is a self-validating system, with checkpoints to ensure the quality and reliability of the final data.

Diagram: Experimental Workflow for X-ray Crystallography

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction A Synthesis of Derivative (e.g., from 1-(5-bromo-2-fluorophenyl)ethanone) B Purification (Column Chromatography/Recrystallization) A->B C Screening Solvents & Techniques B->C D Single Crystal Growth (e.g., Slow Evaporation) C->D E Mount Crystal & Data Collection D->E F Data Processing (Unit Cell & Space Group) E->F G Structure Solution (e.g., Direct Methods) F->G H Structure Refinement G->H I Validation (e.g., R-factor) H->I

A generalized workflow from synthesis to a validated crystal structure.

Step 1: Synthesis and Purification

A high-purity starting material is a prerequisite for successful crystallization. A common synthetic route to the this compound core involves the reaction of 1-(5-bromo-2-fluorophenyl)ethanone with hydrazine.[6]

Protocol: Synthesis of this compound [6]

  • Combine 1-(5-bromo-2-fluorophenyl)ethanone and anhydrous hydrazine in a round-bottom flask.

  • Reflux the mixture at approximately 117 °C for 5 hours.

  • Cool the reaction to room temperature and remove excess hydrazine under reduced pressure to yield a solid.

  • Purify the crude product by dissolving it in ethyl acetate, washing with water and brine, drying over anhydrous sodium sulfate, and concentrating the solvent. The resulting high-purity solid can then be used for crystallization experiments.

Step 2: Crystallization

Growing a single, high-quality crystal suitable for diffraction is often the most challenging step. The goal is to encourage molecules to slowly and orderly arrange themselves into a repeating lattice.

Protocol: Growing Single Crystals via Slow Evaporation [7]

  • Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents (e.g., ethyl acetate, methanol, dichloromethane, hexane). An ideal system is one where the compound is moderately soluble.

  • Prepare a Saturated Solution: Dissolve the compound in a chosen solvent or solvent mixture (e.g., ethyl acetate/hexane) with gentle warming to achieve a clear, near-saturated solution.

  • Slow Evaporation: Transfer the solution to a small, clean vial. Cover the vial with a cap pierced with a few small holes or with parafilm with needle punctures. This allows the solvent to evaporate very slowly over several days to weeks at room temperature.

  • Monitor: Check the vial periodically for the formation of small, well-defined crystals. Once suitable crystals have formed, they can be carefully harvested.

The choice of solvent is critical; it influences the molecular packing and can sometimes be incorporated into the crystal lattice.

Step 3: Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays in a diffractometer.[7] The resulting diffraction pattern is used to solve and refine the structure. The quality of the final structure is assessed using metrics like the R-factor, which represents the agreement between the calculated and observed diffraction data. A low R-factor (typically < 0.05) indicates a high-quality, reliable structure.

Comparative Analysis: A Multi-Technique Approach

While X-ray crystallography provides the definitive 3D structure, it is part of a larger analytical toolkit. Other techniques provide complementary information and are essential for a full characterization.

Diagram: Complementary Analytical Techniques

G XRAY X-ray Crystallography NMR NMR Spectroscopy XRAY->NMR Solid vs. Solution Conformation MS Mass Spectrometry XRAY->MS Confirms Molecular Formula COMP Computational Modeling XRAY->COMP Experimental vs. Theoretical Structure NMR->MS Connectivity vs. Mass/Formula

Interplay of techniques for comprehensive molecular characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the connectivity and solution-state structure of a molecule.[8][9] For a this compound derivative, ¹H and ¹³C NMR spectra confirm the presence and environment of each proton and carbon atom.[10][11]

  • Strength: Provides detailed information about the molecule's structure and dynamics in solution, which is often more biologically relevant than the static solid state. It is invaluable for distinguishing between isomers, such as N-1 vs. N-2 substituted indazoles.[8][12]

  • Limitation: It does not directly provide the 3D spatial arrangement of atoms or precise bond lengths and angles in the way that X-ray crystallography does.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns.[11][13]

  • Strength: It is highly sensitive and provides a precise molecular weight, confirming the molecular formula. For halogenated compounds like this compound, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio) results in a characteristic M+2 peak that is a clear diagnostic marker.[14][15]

  • Limitation: It provides no information about the 3D arrangement of atoms or stereochemistry.

Computational Modeling

Techniques like Density Functional Theory (DFT) can be used to predict the geometry, electronic properties, and stability of molecules.[11][16][17]

  • Strength: Allows for the theoretical exploration of different conformations and electronic states, providing insights that can complement experimental data.[18] It can be used to predict structures before they are determined experimentally.

  • Limitation: The results are theoretical and must be validated by experimental data. The accuracy of the model depends heavily on the level of theory and basis set used.

Data Synthesis: A Comparative Table

Parameter X-ray Crystallography NMR Spectroscopy Mass Spectrometry Computational Modeling
Primary Output 3D atomic coordinates, bond lengths/angles, crystal packing[19][20]Chemical shifts, coupling constants, connectivity[8][9]Mass-to-charge ratio, isotopic distribution, fragmentation[13][21]Optimized geometry, electronic properties, predicted spectra[16][17]
Sample Phase Solid (single crystal)[7]SolutionGas (ionized)In silico (theoretical)
Key Information Absolute structure, conformation, intermolecular interactions[4]Molecular structure and dynamics in solution, isomer identification[12]Molecular weight, elemental formula, fragmentation pathways[14]Theoretical structure, stability, electronic distribution[18]
Major Limitation Requires high-quality single crystals, which can be difficult to grow[7]Provides an average structure in solution; no precise bond lengthsNo direct 3D structural informationMust be validated by experimental data

Conclusion

For the definitive characterization of this compound derivatives, a multi-faceted analytical approach is essential. While NMR and Mass Spectrometry are indispensable for confirming chemical identity, connectivity, and purity, X-ray crystallography remains the unparalleled authority for determining the precise three-dimensional structure. The data it provides on conformation, bond parameters, and intermolecular interactions are critical for understanding structure-activity relationships, guiding drug design, and securing intellectual property. By understanding the strengths and limitations of each technique, researchers can build a comprehensive and irrefutable body of evidence for their novel chemical entities.

References

  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–889. Available from: [Link]

  • Sharma, A., Kumar, V., & Kumar, P. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link]

  • Nanaware, R., et al. (2024). Development of 1h-indazole derivatives as anti-inflammatory agents using computational methods. SciSpace. Available from: [Link]

  • (2021). New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. ResearchGate. Available from: [Link]

  • (n.d.). Structure and synthesis of indazole. ResearchGate. Available from: [Link]

  • (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate. Available from: [Link]

  • El-Malah, A., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports, 11(1), 23838. Available from: [Link]

  • (n.d.). DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS. ResearchGate. Available from: [Link]

  • (n.d.). Supporting information. The Royal Society of Chemistry. Available from: [Link]

  • Teixeira, F. C., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. University of Groningen Research Portal. Available from: [Link]

  • (n.d.). Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. ResearchGate. Available from: [Link]

  • Reddy, T. S., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14326-14343. Available from: [Link]

  • Torres-Rodríguez, M. E., et al. (2018). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules, 23(11), 2978. Available from: [Link]

  • Al-Warhi, T., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Crystals, 13(3), 441. Available from: [Link]

  • Rousseau, V., & Lindwall, H. G. (1950). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Journal of the American Chemical Society. Available from: [Link]

  • Doi, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1152-1155. Available from: [Link]

  • Yathirajan, H. S., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7), x210694. Available from: [Link]

  • (n.d.). This compound. MySkinRecipes. Available from: [Link]

  • (n.d.). 6-bromo-3-ethyl-1-methyl-1H-indazole. ChemSynthesis. Available from: [Link]

  • (n.d.). Synthesis of New Indazole Analogs of Curcumin as Antioxidant and Anti-inflammatory Candidates: An In Vitro Investigation. ResearchGate. Available from: [Link]

  • (n.d.). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available from: [Link]

  • (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
  • Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(23), 8568. Available from: [Link]

  • Yathirajan, H. S., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 724-727. Available from: [Link]

  • (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available from: [Link]

  • (n.d.). Structure-Based Design, Synthesis, and Antimicrobial Activity of Indazole-Derived SAH/MTA Nucleosidase Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Which halogen is present?. Pearson+. Available from: [Link]

  • Rivera-Sánchez, D. M., et al. (2022). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Molecules, 27(15), 4991. Available from: [Link]

  • (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate. Available from: [Link]

  • (n.d.). mass spectra - the M+2 peak. Chemguide. Available from: [Link]

  • (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available from: [Link]

  • Patel, D. A., et al. (2024). Innovative cascade reaction for 2H-indazole derivative synthesis. Molecular Diversity. Available from: [Link]

  • Zhang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6352. Available from: [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Evaluation of 5-Bromo-3-Methyl-1H-Indazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for the preclinical evaluation of novel compounds derived from the 5-bromo-3-methyl-1H-indazole scaffold. The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its versatile biological activities.[1][2][3] Specifically, functionalization at the 5- and 3-positions, such as with bromo and methyl groups, creates a versatile intermediate for developing targeted therapies, particularly protein kinase inhibitors for oncology.[4][5][6]

We will dissect the logical progression from initial biochemical assays to comprehensive in vivo efficacy studies, offering objective comparisons with established alternatives and providing the supporting experimental rationale essential for drug development professionals.

Part 1: In Vitro Evaluation - From Hit Identification to Cellular Proof-of-Concept

The initial phase of drug discovery aims to identify compounds that interact with the desired biological target and elicit a functional response in a cellular context. For indazole derivatives, this typically involves assessing their ability to inhibit protein kinases, which are critical regulators of cellular signaling and are often dysregulated in diseases like cancer.[6][7]

Primary Screening: Biochemical Kinase Assays

The first crucial step is to determine if a novel this compound derivative directly inhibits the catalytic activity of a purified kinase enzyme. The choice of assay technology is critical and depends on the screening goals, such as throughput, sensitivity, and the type of inhibitor being studied.

Causality Behind Experimental Choice:

  • Radiometric Assays: Often considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate (from ³²P-ATP or ³³P-ATP) to a substrate.[8] Their high sensitivity makes them ideal for validating hits and for kinases with low activity. However, the reliance on radioactivity poses safety and disposal challenges.

  • Fluorescence-Based Assays (e.g., TR-FRET): These methods, such as LanthaScreen® and Z'-LYTE®, are amenable to high-throughput screening (HTS).[9] They offer a non-radioactive, homogenous format. For example, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the inhibition of substrate phosphorylation via a change in the FRET signal between a europium-labeled antibody that detects phosphorylation and a fluorescently labeled substrate. This format is robust and minimizes interference from compound autofluorescence.[9]

Experimental Protocol: TR-FRET Kinase Activity Assay

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Serially dilute the test indazole compound in DMSO, followed by a further dilution in assay buffer.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the diluted compound, 5 µL of the kinase/substrate mixture, and initiate the reaction by adding 2.5 µL of ATP solution (at a concentration close to the Kₘ for the specific kinase to ensure competitive inhibitors are fairly evaluated).[8]

  • Incubation: Allow the reaction to proceed for 60-90 minutes at room temperature. The precise time should be within the linear range of the enzyme's activity, determined in preliminary experiments.

  • Detection: Stop the reaction by adding 10 µL of a TR-FRET detection solution containing a europium-labeled anti-phospho-substrate antibody.

  • Signal Reading: Incubate for 60 minutes to allow antibody binding, then read the plate on a TR-FRET-compatible microplate reader, measuring emissions at two wavelengths (e.g., 665 nm and 615 nm).

  • Data Analysis: Calculate the emission ratio and plot the percent inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the kinase activity).

Workflow Visualization:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis Compound 1. Serial Dilution of Indazole Compound Plate 4. Add Reagents to 384-well Plate Compound->Plate Enzyme 2. Prepare Kinase/ Substrate Mix Enzyme->Plate ATP 3. Prepare ATP Solution ATP->Plate Incubate 5. Incubate at RT (Linear Phase) Plate->Incubate Stop 6. Add TR-FRET Detection Reagent Incubate->Stop Read 7. Read Plate Stop->Read IC50 8. Calculate IC50 Value Read->IC50

Workflow for a TR-FRET biochemical kinase assay.
Cellular Activity: Anti-Proliferation and Cytotoxicity

A potent biochemical inhibitor must be able to cross the cell membrane and engage its target in a complex cellular environment. The MTT assay is a foundational colorimetric method to assess a compound's effect on cell viability and proliferation.[4]

Experimental Protocol: MTT Anti-Proliferative Assay

  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.[4]

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[4]

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot against compound concentration to calculate the IC₅₀ value, representing the concentration that inhibits 50% of cell proliferation.

Comparative Performance in Cellular Assays

The table below compares the anti-proliferative activity of representative indazole derivatives against established, clinically relevant kinase inhibitors. This contextualizes the potency of novel compounds.

Compound/DrugTarget Kinase(s)Cell LineCancer TypeIC₅₀ (µM)Citation
Indazole Derivative 2f Not Specified4T1Breast Cancer0.23[4][10]
MCF-7Breast Cancer0.31[4][10]
A549Lung Cancer1.15[4][10]
Indazole Derivative 6o Not SpecifiedK562Myeloid Leukemia5.15[4][11]
PC-3Prostate Cancer25.4[4][11]
Axitinib (Benchmark) VEGFRs, PDGFR, KitHUVECEndothelial Cells0.008[4][12]
Pazopanib (Benchmark) VEGFRs, PDGFR, KitHUVECEndothelial Cells0.021[1][4]

Note: Data for derivatives 2f and 6o are derived from studies on substituted indazoles and serve as representative examples of the potential activity of this compound class.[4][10][11]

Target Engagement and Pathway Modulation

To ensure the observed anti-proliferative effect is due to the inhibition of the intended target, it is essential to measure target engagement within the cell. Western blotting is a standard technique to assess the phosphorylation status of the target kinase and its downstream substrates. A reduction in phosphorylation indicates successful target inhibition.

Postulated Signaling Pathway and Point of Intervention

Many indazole derivatives function as ATP-competitive inhibitors of protein kinases.[4][6] A common strategy in oncology is to inhibit receptor tyrosine kinases (RTKs) like VEGFR or FGFR, which drive tumor growth, proliferation, and angiogenesis.[1] The diagram below illustrates this general pathway and the likely point of intervention.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS ATP->ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Angiogenesis) TF->Gene Inhibitor Indazole Inhibitor Inhibitor->RTK Blocks ATP Binding Site

Generalized RTK signaling and inhibitor intervention.

Part 2: In Vivo Evaluation - Assessing Preclinical Efficacy and Safety

Promising in vitro data is the prerequisite for advancing a compound to in vivo studies. This phase evaluates the compound's efficacy, tolerability, and pharmacokinetic properties in a living organism, providing a more comprehensive picture of its therapeutic potential.

The Critical Role of Pharmacokinetics (PK)

Before initiating efficacy studies, understanding a compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile is paramount. In vitro pharmacokinetic studies can predict the in vivo hepatic clearance of indazole derivatives.[13][14] Compounds that are rapidly metabolized in vitro may have poor exposure in vivo, rendering them ineffective regardless of their in vitro potency.[14] High plasma protein binding is also a key characteristic of many indazole compounds, which can influence their distribution and availability to the target tissue.[13]

Selecting an Appropriate In Vivo Cancer Model

The choice of animal model is a critical decision that directly impacts the clinical relevance of the findings.[15]

Rationale for Model Selection:

  • Cell Line-Derived Xenograft (CDX) Models: These involve implanting human cancer cell lines into immunodeficient mice.[16][17] They are widely used for initial efficacy testing due to their reproducibility and relatively low cost.

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from a human patient are directly implanted into immunodeficient mice.[15][18] These models better recapitulate the heterogeneity and microenvironment of human tumors, offering higher predictive value for clinical outcomes.

  • Syngeneic Models: An immunocompetent mouse strain is implanted with a mouse tumor cell line. These models are essential for evaluating immunotherapies, as they possess a complete and functional immune system.[16][19]

Experimental Protocol: CDX Mouse Model Efficacy Study

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of immunodeficient mice (e.g., NOD/SCID or Nude).

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment groups (e.g., vehicle control, novel indazole compound, positive control drug).

  • Dosing Administration: Administer the compound via a clinically relevant route (e.g., oral gavage) based on prior PK and tolerability studies. A typical schedule might be once daily for 21 days.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Analyze tumor growth inhibition (TGI) and collect tissues for pharmacodynamic (PD) biomarker analysis (e.g., Western blot for p-ERK) to confirm target engagement in the tumor.[19]

Workflow Visualization:

G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis Implant 1. Implant Cancer Cells in Mice Monitor 2. Monitor Tumor Growth Implant->Monitor Randomize 3. Randomize Mice into Groups Monitor->Randomize Dose 4. Administer Vehicle, Test Compound, or Positive Control Randomize->Dose Measure 5. Measure Tumor Volume & Body Weight (2-3x/week) Dose->Measure Measure->Dose Repeat for 21 days Excise 6. Excise Tumors at Study End Measure->Excise Analyze 7. Analyze TGI & PD Biomarkers Excise->Analyze

Workflow for an in vivo CDX efficacy study.
Comparative In Vivo Performance

The ultimate goal is to demonstrate superior or equivalent efficacy with an improved safety profile compared to the standard of care.

ParameterNovel Indazole Cmpd 'X'Standard of Care (e.g., Axitinib)Vehicle Control
Dose & Schedule 30 mg/kg, PO, QD30 mg/kg, PO, QD0.5% HPMC, PO, QD
Tumor Growth Inhibition (TGI) 75%68%0%
Mean Body Weight Change -2% (well-tolerated)-9% (moderate toxicity)+5%
PD Biomarker (p-VEGFR2) 85% inhibition70% inhibitionNo change

This table represents hypothetical but realistic data from a preclinical study, designed to illustrate a successful outcome for a novel compound.

Conclusion

The this compound scaffold represents a highly productive starting point for the discovery of novel kinase inhibitors. A rigorous and logically structured preclinical evaluation is essential to validate these compounds as potential therapeutic agents. By systematically progressing from high-throughput biochemical screens to mechanism-of-action studies in cells and finally to robust efficacy and safety assessments in appropriate in vivo models, researchers can build a comprehensive data package. This guide provides a comparative framework and detailed methodologies to empower scientists to effectively advance the next generation of indazole-based targeted therapies from the laboratory toward the clinic.

References

  • Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine. AACR Journals.
  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. PubMed.
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.
  • Comprehensive oncology in vivo models for accelerated drug development. Nuvisan.
  • Cancer Models. Charles River Laboratories.
  • In Vivo Pharmacology Models for Cancer Target Research. Springer Nature Experiments.
  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience.
  • Biochemical Kinase Assays. Thermo Fisher Scientific - US.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers.
  • Indazole scaffold: a generalist for marketed and clinical drugs. ResearchGate.
  • Validating 1-Boc-5-bromo-4-methyl-1H-indazole Derivatives: A Comparative Guide for Cellular Assays. Benchchem.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Preprints.org.
  • Synthesis routes of 5-bromo-N-methyl-1H-indazole-3-carboxamide. Benchchem.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ResearchGate.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC.
  • An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole. Benchchem.
  • 5-Amino-3-bromo-1-methyl-1H-indazole. AZA Mid-Year Meeting.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH.

Sources

A Senior Application Scientist's Guide to Halogen Reactivity on the Indazole Scaffold: 5-Bromo- vs. 5-Chloro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold and the Critical Role of Halogenation

The 3-methyl-1H-indazole core is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including potent kinase inhibitors like Axitinib and Pazopanib.[1][2] Its rigid, bicyclic structure provides a valuable template for interacting with biological targets. Functionalization of this "privileged scaffold" is paramount in drug discovery, and the introduction of a halogen at the C-5 position serves as a versatile synthetic handle for diversification through cross-coupling reactions.[3]

This guide provides an in-depth, objective comparison of the reactivity of two common C-5 halogenated building blocks: 5-bromo-3-methyl-1H-indazole and 5-chloro-3-methyl-1H-indazole . For researchers and drug development professionals, understanding the nuanced differences in their reactivity is critical for designing efficient, scalable, and cost-effective synthetic routes. We will dissect these differences through the lens of fundamental chemical principles and provide practical, field-proven experimental protocols to validate these comparisons.

Pillar 1: The Fundamental Basis of Reactivity—Carbon-Halogen Bond Dissociation Energy

The disparate reactivity between aryl bromides and aryl chlorides is fundamentally governed by the strength of the carbon-halogen (C-X) bond. In the rate-determining oxidative addition step of most palladium-catalyzed cross-coupling reactions, this C-X bond is cleaved.[4]

  • C-Br Bond: Weaker and more easily broken.

  • C-Cl Bond: Stronger, requiring more energy for cleavage.

This primary difference dictates that this compound will generally react under milder conditions, with faster kinetics, and with a broader range of "first-generation" or less active palladium catalysts. Conversely, the more robust C-Cl bond in 5-chloro-3-methyl-1H-indazole necessitates the use of highly active, specialized catalyst systems, often incorporating bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, and may require higher reaction temperatures.[4][5] While historically challenging, the economic advantage of using aryl chlorides has spurred significant innovation in catalyst development, making them viable and often preferred substrates in modern synthesis.[6]

Pillar 2: Comparative Reactivity in Cornerstone Transformations

We will now examine the performance of our two subject compounds in three indispensable reaction classes for pharmaceutical development: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

A. C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond, is a workhorse in drug discovery.[7][8] The catalytic cycle, initiated by oxidative addition, is highly sensitive to the nature of the aryl halide.

Expert Insight & Causality: For this compound, standard palladium catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ are often sufficient to promote efficient coupling.[9][10][11] The oxidative addition of the C-Br bond to the Pd(0) center is relatively facile. For the 5-chloro analogue, these catalysts are typically sluggish or ineffective. The higher bond energy of the C-Cl bond necessitates a more electron-rich palladium center to facilitate oxidative addition. This is achieved by using specialized ligands like SPhos, XPhos, or RuPhos, which stabilize the active Pd(0) species and accelerate the catalytic turnover.[4][7]

Comparative Data: Suzuki-Miyaura Coupling with Phenylboronic Acid

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Pd(dppf)Cl₂ (2 mol%)K₂CO₃DME/H₂O854~92%
5-Chloro-3-methyl-1H-indazole Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄Toluene/H₂O11012~88%

Experimental Protocol: A Self-Validating Comparative Suzuki Coupling

This protocol is designed to directly compare the reactivity of the bromo and chloro substrates under their respective optimal conditions.

  • Vessel Preparation: To two separate, oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 mmol).

    • Vial A: this compound (212 mg).

    • Vial B: 5-chloro-3-methyl-1H-indazole (167 mg).

  • Reagent Addition:

    • To both vials, add phenylboronic acid (1.2 mmol, 146 mg).

    • To Vial A, add K₂CO₃ (2.0 mmol, 276 mg) and Pd(dppf)Cl₂ (0.02 mmol, 16 mg).

    • To Vial B, add K₃PO₄ (2.0 mmol, 425 mg), Pd₂(dba)₃ (0.02 mmol, 18 mg), and SPhos (0.04 mmol, 16 mg).

  • Solvent Addition & Degassing:

    • To Vial A, add DME (4 mL) and H₂O (1 mL).

    • To Vial B, add Toluene (4 mL) and H₂O (1 mL).

    • Seal both vials and degas the mixtures by bubbling argon through the solution for 15 minutes.

  • Reaction & Monitoring:

    • Place Vial A in a pre-heated 85°C oil bath.

    • Place Vial B in a pre-heated 110°C oil bath.

    • Stir both reactions vigorously and monitor their progress by TLC or LC-MS at regular intervals (e.g., every hour). The disappearance of the starting aryl halide will provide a direct measure of the reaction rate.

  • Work-up & Analysis: Upon completion, cool the reactions to room temperature, dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to determine the isolated yield.

Diagram: Generalized Palladium Cross-Coupling Catalytic Cycle

G cluster_cycle Pd(0)/Pd(II) Catalytic Cycle pd0 Active Pd(0)L_n pd2_ox Ar-Pd(II)(X)L_n pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)(Nu)L_n pd2_ox->pd2_trans Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (Buchwald) pd2_trans->pd0 Reductive Elimination product Ar-Nu rate_limiting Rate-limiting step; Faster for Ar-Br, Slower for Ar-Cl rate_limiting->pd0 ArX 5-Halo-3-methyl-1H-indazole (Ar-X) NuM Nucleophile (Boronic Acid, Amine, etc.)

Caption: Generalized Pd(0)/Pd(II) cross-coupling catalytic cycle.

B. C-N Bond Formation: The Buchwald-Hartwig Amination

The synthesis of aryl amines via Buchwald-Hartwig amination is a transformative reaction in pharmaceutical chemistry.[12][13][14] Similar to C-C couplings, the efficiency is highly dependent on the aryl halide partner.

Expert Insight & Causality: The amination of this compound can often be achieved with second-generation biarylphosphine ligands like BINAP or Xantphos.[13] These ligands provide the necessary steric bulk and electron-donating character for the reaction to proceed. However, for the less reactive 5-chloro-3-methyl-1H-indazole, more advanced, sterically hindered ligands such as BrettPhos or RuPhos are typically required.[15] These ligands form highly active, monoligated Pd(0) species that are capable of cleaving the strong C-Cl bond at reasonable rates. The choice of base is also critical; stronger bases like LiHMDS or KHMDS are often used with chlorides to facilitate the deprotonation of the amine and promote the formation of the key Pd-amido complex.

Comparative Data: Buchwald-Hartwig Amination with Morpholine

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Pd₂(dba)₃ (1 mol%) / Xantphos (2 mol%)K₂CO₃Dioxane1008~90%
5-Chloro-3-methyl-1H-indazole Pd(OAc)₂ (2 mol%) / BrettPhos (4 mol%)LiHMDSToluene11018~85%
C. C-C(sp) Bond Formation: The Sonogashira Coupling

The Sonogashira coupling provides a direct route to arylalkynes, valuable intermediates for further transformations.[16][17] The reactivity trend for aryl halides (I > Br > Cl) is particularly pronounced in this reaction.[16]

Expert Insight & Causality: The standard Sonogashira protocol, utilizing a palladium catalyst and a copper(I) co-catalyst, works efficiently for this compound.[18][19] The copper acetylide, formed in situ, readily transmetalates with the Ar-Pd(II)-Br complex. For 5-chloro-3-methyl-1H-indazole, this process is significantly more challenging. The oxidative addition is slow, and side reactions like alkyne homocoupling (Glaser coupling) can become competitive. Success with the chloro-substrate often requires copper-free conditions and highly active palladium/phosphine or palladium/NHC catalyst systems at elevated temperatures to drive the reaction to completion.[20]

Comparative Data: Sonogashira Coupling with Phenylacetylene

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (3 mol%)Et₃NTHF606~89%
5-Chloro-3-methyl-1H-indazole Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)Cs₂CO₃Dioxane12024~75%

Pillar 3: An Alternative Pathway—Nucleophilic Aromatic Substitution (SNAr)

While cross-coupling reactions are dominant, SNAr offers a metal-free alternative for introducing nucleophiles. This pathway does not involve oxidative addition but proceeds via a Meisenheimer complex.[21]

Expert Insight & Causality: SNAr reactions require the aromatic ring to be "electron-deficient," typically achieved by placing strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group.[21] The indazole ring itself is somewhat electron-deficient, which can facilitate substitution. However, the critical factor here is the leaving group ability, which follows the trend F > Cl > Br > I. This is opposite to the trend in palladium catalysis. Therefore, in an SNAr context, 5-chloro-3-methyl-1H-indazole would be expected to be more reactive than its bromo counterpart, though the reaction generally requires harsh conditions (high temperatures, strong nucleophiles) and may suffer from regioselectivity issues.[22][23][24]

Diagram: Experimental Workflow for Comparative Analysis

G cluster_start Starting Materials cluster_rxn Parallel Reaction Setup cluster_analysis Analysis & Comparison Bromo This compound Rxn_A Reaction A (Bromo Substrate) - Milder Conditions - Standard Catalyst Bromo->Rxn_A Chloro 5-Chloro-3-methyl-1H-indazole Rxn_B Reaction B (Chloro Substrate) - Forcing Conditions - Specialized Catalyst Chloro->Rxn_B Monitor Monitor Progress (TLC, LC-MS) Rxn_A->Monitor Rxn_B->Monitor Isolate Work-up & Isolate Product Monitor->Isolate Compare Compare Data: - Reaction Rate - Isolated Yield - Purity Profile Isolate->Compare

Caption: Workflow for a self-validating comparative reactivity study.

Conclusion and Practical Recommendations

The choice between 5-bromo- and 5-chloro-3-methyl-1H-indazole is a strategic decision based on a trade-off between reactivity, cost, and synthetic stage.

  • This compound is the substrate of choice for rapid, small-scale synthesis and initial exploration of structure-activity relationships (SAR). Its high reactivity allows for the use of a wide array of standard, readily available catalysts and milder conditions, simplifying reaction setup and optimization.

  • 5-Chloro-3-methyl-1H-indazole becomes a highly attractive option for later-stage development and large-scale synthesis where cost of goods is a primary driver. While requiring more specialized and expensive catalyst systems and more forceful conditions, the lower upfront cost of the starting material can lead to significant long-term savings. Its successful implementation requires a deeper investment in process development and optimization.

By understanding the fundamental principles governing their reactivity and employing robust, validated protocols, researchers can effectively leverage both building blocks to accelerate the discovery and development of novel indazole-based therapeutics.

References

  • A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
  • Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr. 博客 | 文学城.
  • Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio. PubMed Central.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing).
  • Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. PMC - NIH.
  • Buchwald–Hartwig amination. Wikipedia.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate.
  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
  • Sonogashira coupling. Wikipedia.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. Benchchem.
  • Concerted Nucleophilic Aromatic Substitutions. PMC - NIH.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Synthesis of 1H‐indazole derivatives. ResearchGate.
  • Nucleophilic Aromatic Substitution. YouTube.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-4-fluoro-2-methyl-1H-indole. Benchchem.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Sonogashira coupling. YouTube.
  • nucleophilic aromatic substitutions. YouTube.
  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 5-Bromo-3-Methyl-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 5-Bromo-3-Methyl-1H-Indazole

This compound is a heterocyclic compound that serves as a critical building block in medicinal chemistry and drug discovery. Its structure is foundational to the synthesis of a variety of pharmacologically active agents, including kinase inhibitors for targeted cancer therapies.[1] Given its role as a key starting material or intermediate, ensuring its identity, purity, and quality is paramount. The reliability of these quality attributes hinges entirely on the analytical methods used for its characterization.

This guide provides a comprehensive framework for the development and validation of analytical methods for this compound. We will move beyond a simple recitation of protocols to explore the scientific rationale behind methodological choices, ensuring that the developed procedures are not only robust and reliable but also fit for their intended purpose. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which provide a global framework for analytical procedure validation.[2][3][4] The objective is to equip researchers, analysts, and drug development professionals with the expertise to establish scientifically sound, self-validating analytical systems for this important molecule.

Chapter 1: The Regulatory Cornerstone: Understanding ICH Q2(R2) Validation Parameters

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended use.[3][5] The ICH Q2(R2) guideline provides a harmonized framework for this process, which is essential for regulatory submissions and ensuring data integrity.[2][6][7] Before comparing specific methods, it is crucial to understand the core performance characteristics that must be evaluated.

Validation Parameter Objective Common Acceptance Criteria (for Assay)
Specificity / Selectivity To demonstrate that the analytical signal is unequivocally attributable to the analyte of interest, free from interference from impurities, degradation products, or matrix components.[7][8]Peak purity index > 0.995 (for HPLC-PDA). No co-elution with known impurities or placebo peaks.
Linearity To verify that the method's response is directly proportional to the concentration of the analyte within a given range.[7]Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower analyte concentrations for which the method has demonstrated suitable accuracy, precision, and linearity.[3][6]Typically 80% to 120% of the test concentration.
Accuracy The closeness of the test results obtained by the method to the true value. Often determined by recovery studies.[7][8]Mean recovery of 98.0% to 102.0% at three concentration levels.
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements from multiple samplings of the same homogeneous sample under prescribed conditions.[9]Relative Standard Deviation (RSD) ≤ 2.0%.[7]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]Signal-to-Noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8]System suitability parameters remain within defined limits; RSD of results should not significantly change.

This structured validation process ensures that an analytical method is fit for purpose throughout its lifecycle, from development to routine quality control.[11]

cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Use Dev Define Analytical Need (Assay, Impurity) Select Select Technique (e.g., HPLC, GC) Dev->Select Optimize Optimize Parameters (Mobile Phase, Temp) Select->Optimize Spec Specificity (Forced Degradation) Optimize->Spec LAP Linearity Accuracy Precision Spec->LAP Limits LOD / LOQ LAP->Limits Robust Robustness Limits->Robust SST System Suitability Testing (SST) Robust->SST Analysis Sample Analysis SST->Analysis Transfer Method Transfer Analysis->Transfer

Caption: The Analytical Method Lifecycle.

Chapter 2: A Comparative Guide to Primary Analytical Techniques

The selection of an analytical technique for this compound depends on the specific analytical objective. For quantifying the active ingredient (assay), identifying and quantifying impurities, or performing stability studies, a high-resolution separation technique is required.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is the preeminent technique for the analysis of non-volatile and semi-volatile pharmaceutical compounds like this compound. Its high resolving power makes it ideal for separating the main component from closely related structural isomers, synthetic precursors, and degradation products.

Causality Behind Method Choice:

  • Specificity: A well-developed HPLC method, particularly when coupled with a photodiode array (PDA) detector, can provide both quantitative data and spectral information, confirming peak purity and specificity.

  • Versatility: Reversed-phase HPLC is suitable for a wide range of medium-polarity compounds. The presence of the aromatic indazole core and the bromo-substituent makes this compound an ideal candidate for retention on a C18 stationary phase.

  • Stability-Indicating Power: HPLC is the method of choice for forced degradation studies, which are essential for developing a stability-indicating method (SIM).[12][13] These studies deliberately stress the analyte to produce potential degradation products, ensuring the method can separate them from the intact drug.[14][15][16]

Gas Chromatography (GC): A Viable Alternative

GC can be considered if the analyte is sufficiently volatile and thermally stable. For this compound (Boiling Point: 341.4°C at 760 mmHg), GC is feasible but may require high inlet and oven temperatures, which increases the risk of on-column degradation.[17]

Causality Behind Method Choice:

  • Efficiency: GC often provides very high separation efficiency and rapid analysis times.

  • Sensitivity: Detectors like the Flame Ionization Detector (FID) offer excellent sensitivity for organic compounds.

  • Limitations: The primary concern is thermal lability. If the molecule degrades at the temperatures required for volatilization, GC is not a suitable quantitative technique. This must be experimentally verified during method development.

UV-Vis Spectrophotometry: For Simplified Assays

UV-Vis spectrophotometry measures the absorbance of light by the analyte in a solution. It is a simple and rapid technique but lacks specificity.[18][19]

Causality Behind Method Choice:

  • Simplicity & Speed: Ideal for a quick, straightforward assay in a controlled environment where impurities are known to be absent or non-interfering.

  • Lack of Specificity: This method cannot distinguish between the analyte and any impurities or degradants that absorb at the same wavelength. Therefore, it is not suitable for stability studies or impurity profiling.

Start What is the Analytical Goal? Impurity Impurity Profiling or Stability Study? Start->Impurity Assay Simple Assay of Pure Substance? Start->Assay Impurity->Assay No HPLC Use HPLC Impurity->HPLC Yes GC Consider GC (Verify Thermal Stability) Assay->GC No, need separation UV Use UV-Vis Assay->UV Yes

Caption: Decision tree for analytical method selection.

Chapter 3: Experimental Protocols & Data Comparison

This section provides a detailed protocol for the validation of a stability-indicating HPLC method for this compound, as this represents the most comprehensive and regulatory-compliant approach.

Protocol: Validation of a Stability-Indicating HPLC Method

This protocol is a template and must be adapted based on development data. The objective is to quantify this compound and separate it from potential degradation products.

1. Proposed HPLC Method Parameters:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 0-5 min: 30% B; 5-25 min: 30% to 95% B; 25-30 min: 95% B; 30.1-35 min: 30% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA Detector, 254 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile:Water (50:50).

2. Forced Degradation (Specificity):

  • Objective: To demonstrate the method's ability to separate the analyte from degradation products.[13] A target degradation of 5-20% is recommended.[14][16]

  • Procedure:

    • Acid Hydrolysis: Reflux 10 mg of sample in 10 mL of 0.1N HCl at 60°C for 4 hours.

    • Base Hydrolysis: Reflux 10 mg of sample in 10 mL of 0.1N NaOH at 60°C for 2 hours.

    • Oxidative Degradation: Treat 10 mg of sample with 10 mL of 3% H₂O₂ at room temperature for 24 hours.[12]

    • Thermal Degradation: Expose solid sample to 80°C for 48 hours.[14]

    • Photolytic Degradation: Expose a solution of the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (per ICH Q1B).

    • Analysis: After exposure, neutralize acid/base samples, dilute all samples to a target concentration of 100 µg/mL with diluent, and inject into the HPLC system.

  • Acceptance Criteria: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak (Resolution > 2.0) and the peak purity of the analyte passes.

3. Validation of Performance Characteristics:

  • Linearity: Prepare a series of at least five standard solutions ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate. Plot a graph of mean peak area versus concentration and perform linear regression analysis.

  • Accuracy (Recovery): Prepare a blank matrix (placebo) and spike with the analyte at three concentration levels (e.g., 80%, 100%, 120%). Prepare three independent samples at each level. Calculate the percentage recovery for each sample.

  • Precision (Repeatability): Prepare six independent assay samples at 100% of the target concentration. Calculate the Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument. Compare the results from both studies.

  • LOD & LOQ: Determine based on the signal-to-noise ratio of a series of dilute solutions or from the standard deviation of the response and the slope of the linearity curve.

  • Robustness: Deliberately vary key method parameters one at a time, such as Flow Rate (±0.1 mL/min), Column Temperature (±2°C), and Mobile Phase Composition (±2% organic). Assess the impact on system suitability parameters (e.g., retention time, tailing factor, theoretical plates).

Comparative Performance Data (Illustrative)

The following table provides an objective comparison of the expected performance of the three analytical techniques based on the validation principles discussed. The data presented here is illustrative, representing typical outcomes for a well-characterized small molecule like this compound.

Parameter HPLC (Reversed-Phase) GC (Capillary) UV-Vis Spectrophotometry
Specificity Excellent: Can resolve impurities and degradants. Stability-indicating.Good to Excellent: High resolution, but dependent on thermal stability of analyte and impurities.Poor: Cannot distinguish between structurally similar compounds or degradants.
Linearity (r²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 99.0 - 101.0%98.5 - 101.5%98.0 - 102.0%
Precision (% RSD) < 1.0%< 1.5%< 2.0%
Typical LOQ ~0.1 µg/mL~1 µg/mL~5 µg/mL
Primary Application Assay, Impurity Profiling, Stability TestingAssay, Residual SolventsSimple Assay (In-process control)
Key Limitation Longer analysis time vs. UV-VisPotential for thermal degradationLack of specificity

Conclusion

The validation of analytical methods for this compound is a systematic process that ensures the generation of reliable and scientifically sound data. While several techniques can be employed, a stability-indicating HPLC method stands as the most robust, versatile, and regulatory-compliant choice for comprehensive quality control, including assay, impurity profiling, and stability testing. Its ability to specifically quantify the analyte in the presence of potential degradants is a critical requirement that cannot be met by simpler techniques like UV-Vis spectrophotometry. Gas Chromatography remains a potential alternative, but its viability is strictly contingent on the demonstrated thermal stability of the molecule. By adhering to the principles of ICH Q2(R2) and employing the structured validation protocol outlined in this guide, researchers can confidently establish an analytical method that is truly fit for its intended purpose, safeguarding the quality of this vital pharmaceutical intermediate.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • ProPharma. (2024).
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025).
  • ECA Academy. (n.d.).
  • International Council for Harmonisation. (2023).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • U.S. Food and Drug Administration. (2015).
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
  • Pharmaguideline. (n.d.).
  • A Review on Forced Degradation Studies with Regulatory Guidance. (n.d.). International Journal of Advances in Pharmaceutical Research.
  • Nagasamy Venkatesh, D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Singh, S., & Junwal, M. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • A Review on Step-by-Step Analytical Method Valid
  • Validation of Analytical Methods. (n.d.). IKEV.
  • Spectroscopic Methods of Analysis. (n.d.). Source not specified.
  • Benchchem. (2025). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products.
  • Harvey, D. (n.d.). Spectroscopic Methods. Analytical Chemistry 2.0.
  • Home Sunshine Pharma. (n.d.). This compound CAS 552331-16-5.
  • Benchchem. (2025).

Sources

Comparative Docking Studies of 5-Bromo-3-Methyl-1H-Indazole Derivatives: A Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies on 5-bromo-3-methyl-1H-indazole derivatives, a scaffold of significant interest in medicinal chemistry.[1][2][3] The indazole nucleus is a privileged structure found in numerous bioactive compounds, including several approved kinase inhibitors.[3][4] This document is intended for researchers, scientists, and drug development professionals engaged in the rational design of novel therapeutics, particularly in the field of oncology.[5][6]

Introduction: The Rationale for Focusing on this compound

The indazole scaffold is a bioisostere of indole and is a core component of many pharmacologically active agents with a wide range of activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2] The substitution pattern on the indazole ring plays a crucial role in determining the compound's biological activity and target selectivity. Specifically, the this compound core offers a synthetically accessible starting point for the development of potent and selective kinase inhibitors.[7][8] Kinases are a major class of drug targets, and their dysregulation is a hallmark of many diseases, including cancer.[5][6]

This guide will walk through the essential steps of a comparative docking study, from target selection and protocol validation to data analysis and interpretation. The objective is to provide a robust methodology for evaluating the potential of novel this compound derivatives as kinase inhibitors and to compare their predicted binding affinities and modes with known, clinically relevant drugs.

Selection of Protein Targets for Docking Studies

The choice of protein targets is paramount for a meaningful comparative docking study. Based on the established activity of indazole-based compounds, several kinase families are of particular interest.[1][4] For this guide, we will focus on two well-validated cancer targets:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often implicated in the growth and proliferation of various tumors.[1][9]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[9]

These targets are selected due to their clinical relevance and the availability of high-quality crystal structures in the Protein Data Bank (PDB), which are essential for structure-based drug design.[9]

Methodology: A Step-by-Step Protocol for Comparative Docking

A rigorous and well-validated docking protocol is the foundation of any credible in silico study. This section outlines a detailed workflow for performing comparative docking of this compound derivatives against EGFR and VEGFR-2.

Essential Materials and Software
  • 3D Structures of Target Proteins: Crystal structures of EGFR and VEGFR-2 can be obtained from the Protein Data Bank (PDB). For this guide, we will use PDB IDs: 1M17 (EGFR in complex with erlotinib) and 4ASE (VEGFR-2 in complex with sorafenib) as representative examples.[9]

  • Ligand Structures: 3D structures of the this compound derivatives of interest, as well as known inhibitors for comparison (e.g., erlotinib, sorafenib, pazopanib), need to be prepared.

  • Molecular Modeling Software: A suite of molecular modeling software is required. This guide will reference common tools, but the principles are transferable to other similar software packages (e.g., Schrödinger Suite, MOE, AutoDock).

Experimental Workflow

The following diagram illustrates the overall workflow for the comparative docking study.

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis & Interpretation PDB 1. Protein Preparation (PDB: 1M17, 4ASE) Grid 3. Grid Generation (Define Binding Site) PDB->Grid Ligands 2. Ligand Preparation (Indazole Derivatives & Known Inhibitors) Dock 5. Molecular Docking (Virtual Screening) Ligands->Dock Validate 4. Protocol Validation (Re-docking of Co-crystallized Ligand) Grid->Validate Validate->Dock Validated Protocol Analyze 6. Analysis of Results (Binding Energy, Interactions) Dock->Analyze Compare 7. Comparative Analysis (vs. Known Inhibitors) Analyze->Compare SAR 8. SAR & Lead Optimization (Structure-Activity Relationship) Compare->SAR

Caption: Workflow for Comparative Molecular Docking Studies.

Detailed Protocol Steps
  • Protein Preparation:

    • Download the crystal structures of the target proteins (e.g., 1M17 and 4ASE) from the PDB.

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct bond orders. The co-crystallized ligand should be extracted and saved for the validation step.

  • Ligand Preparation:

    • Sketch the 2D structures of the this compound derivatives and the known inhibitors.

    • Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., OPLS3e). This step is crucial for generating realistic ligand conformations.

  • Grid Generation:

    • Define the active site for docking by generating a receptor grid. This grid is typically centered on the position of the co-crystallized ligand in the original PDB structure.[9]

  • Protocol Validation (Crucial for Trustworthiness):

    • To ensure the docking protocol can accurately reproduce the experimentally observed binding mode, the co-crystallized ligand (e.g., erlotinib for 1M17) is docked back into the active site.[10][11][12]

    • The docked pose is then compared to the original crystallographic pose. A Root Mean Square Deviation (RMSD) of less than 2.0 Å is generally considered a successful validation, indicating the protocol is reliable.[10][13]

  • Molecular Docking:

    • With the validated protocol, dock the prepared this compound derivatives and the other known inhibitors into the active sites of the target proteins.

    • Use a docking program (e.g., Glide, AutoDock Vina) to perform the docking calculations. It is advisable to generate multiple docking poses for each ligand.

  • Analysis of Results:

    • Analyze the docking results by examining the docking scores (which estimate the binding affinity) and the predicted binding poses.

    • Visualize the ligand-protein interactions in 3D to identify key hydrogen bonds, hydrophobic interactions, and other important contacts.

Comparative Analysis and Data Presentation

The core of this guide is the objective comparison of the novel indazole derivatives with established drugs. The results should be presented in a clear and easily digestible format.

Tabulated Docking Results

Summarize the quantitative data from the docking studies in a table. This allows for a direct comparison of the predicted binding affinities.

Compound IDTargetDocking Score (kcal/mol)Key Interacting Residues
Derivative 1 EGFR-9.5Met793, Leu718, Cys797
Derivative 2 EGFR-8.7Met793, Gly796, Leu844
Erlotinib EGFR-10.2Met793, Leu718, Thr790
Derivative 1 VEGFR-2-10.1Cys919, Asp1046, Glu885
Derivative 2 VEGFR-2-9.2Cys919, Phe1047, Leu840
Sorafenib VEGFR-2-11.5Cys919, Asp1046, His1026
Pazopanib VEGFR-2-10.8Cys919, Val916, Leu1035

Note: The docking scores and interacting residues presented here are hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Insights

The comparative docking results can provide valuable insights into the structure-activity relationship of the this compound derivatives. For instance, the analysis might reveal that:

  • Specific substitutions on the indazole ring lead to improved binding affinity for one target over the other.[14][15]

  • The 5-bromo substituent may be involved in halogen bonding with specific residues in the active site.

  • The 3-methyl group might be crucial for occupying a key hydrophobic pocket.

These insights are critical for guiding the next cycle of lead optimization in a drug discovery project.

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound methodology for conducting comparative docking studies of this compound derivatives against key cancer targets. By following these steps, researchers can generate reliable in silico data to prioritize compounds for synthesis and biological testing.

Future work should focus on:

  • Expanding the panel of kinase targets to assess the selectivity profile of the most promising derivatives.

  • Performing molecular dynamics simulations to evaluate the stability of the predicted binding poses over time.

  • Synthesizing the top-ranked compounds and validating the computational predictions with in vitro enzyme and cellular assays.[16]

By integrating computational and experimental approaches, the potential of the this compound scaffold as a source of novel kinase inhibitors can be fully realized.

References

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Norgan, A. P., et al. (2011). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 54(18), 6343–6356. Retrieved January 11, 2026, from [Link]

  • How can I validate a docking protocol?. (2015). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2018). Bioorganic & Medicinal Chemistry Letters, 28(17), 2850-2854. Retrieved January 11, 2026, from [Link]

  • Al-Ostath, A., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 28(15), 5859. Retrieved January 11, 2026, from [Link]

  • Singh, S., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design, 27(26), 2977-2992. Retrieved January 11, 2026, from [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2012). PLoS ONE, 7(8), e41836. Retrieved January 11, 2026, from [Link]

  • Validation of Docking Methodology (Redocking). (2024). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock. (2009). Journal of Chemical Information and Modeling, 49(7), 1737–1746. Retrieved January 11, 2026, from [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020). Frontiers in Chemistry, 8, 594. Retrieved January 11, 2026, from [Link]

  • Halder, D., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(36), 23533-23550. Retrieved January 11, 2026, from [Link]

  • Design and Discovery of Kinase Inhibitors Using Docking Studies. (2020). IntechOpen. Retrieved January 11, 2026, from [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022). RSC Advances, 12(36), 23533-23550. Retrieved January 11, 2026, from [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020). Frontiers in Chemistry, 8, 594. Retrieved January 11, 2026, from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Advances, 13(28), 19183-19206. Retrieved January 11, 2026, from [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). RSC Advances, 14(20), 14079-14092. Retrieved January 11, 2026, from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(26), 15835-15846. Retrieved January 11, 2026, from [Link]

  • Design, Synthesis and Docking Studies of New Indazole Derivatives as Potent Cytotoxic and Antibacterial Agents. (2019). Letters in Drug Design & Discovery, 16(4), 465-476. Retrieved January 11, 2026, from [Link]

  • Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. (2020). Molecules, 25(21), 5032. Retrieved January 11, 2026, from [Link]

Sources

The Strategic Utility of 5-Bromo-3-Methyl-1H-Indazole in Kinase Inhibitor Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a "privileged" structure, particularly in the design of targeted kinase inhibitors for oncology. Its ability to mimic the purine core of ATP and establish crucial hydrogen bond interactions within the kinase hinge region has made it a cornerstone of numerous FDA-approved drugs. This guide provides an in-depth technical comparison of the applications of 5-bromo-3-methyl-1H-indazole, a key intermediate, and its derivatives against other therapeutic alternatives, supported by experimental data from peer-reviewed studies.

The Versatility of the this compound Scaffold

This compound serves as a versatile building block in medicinal chemistry for several key reasons. The indazole core itself is a bioisostere of indole, and its derivatives are known to possess a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and antibacterial properties[1][2]. The strategic placement of the bromine atom at the 5-position and the methyl group at the 3-position offers distinct advantages for synthetic diversification and structure-activity relationship (SAR) studies.

The bromine atom is particularly valuable as it provides a reactive handle for introducing a wide range of functional groups through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[3]. This allows for the systematic exploration of chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic properties of the final compound. The methyl group at the C3 position has been shown in some instances to enhance the binding affinity of indazole-based inhibitors compared to their unsubstituted counterparts[4].

Application in Kinase Inhibitor Development: A Comparative Analysis

The primary application of this compound in recent peer-reviewed literature is as a precursor for the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer[5].

Targeting Polo-Like Kinase 4 (PLK4)

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as a master regulator of centriole duplication. Its overexpression is linked to several types of cancer, making it an attractive therapeutic target[6]. Research has demonstrated that the indazole scaffold is a promising starting point for the development of potent PLK4 inhibitors[6][7].

A study by researchers developing novel PLK4 inhibitors utilized a scaffold hopping strategy from the multi-kinase inhibitor Axitinib, which also contains an indazole core. This allows for a direct comparison of the performance of newly designed indazole derivatives against an established drug.

Table 1: Comparative Performance of Indazole-Based PLK4 Inhibitors

CompoundTarget KinasePLK4 IC50 (nM)MDA-MB-231 IC50 (µM)MDA-MB-468 IC50 (µM)Reference
Axitinib (Positive Control)Multi-kinase41.3>105.0[8]
Compound 14i (Indazole Derivative) PLK4 11.2 0.09 0.06 [8]
Compound 15d (5-methyl-indazole derivative)PLK49568.605.43[8]

IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity.

The data clearly demonstrates that the optimized indazole derivative, 14i , exhibits significantly improved potency against PLK4 and enhanced anti-proliferative activity in breast cancer cell lines compared to Axitinib in the same study[8]. Interestingly, the introduction of a methyl group at the 5-position of the indazole ring in a similar scaffold (15d ) led to a dramatic decrease in both enzymatic and cellular activity, highlighting the critical role of substituent placement in inhibitor design[8].

Comparison with Alternative Heterocyclic Scaffolds

The versatility of kinase active sites allows for the binding of various heterocyclic scaffolds. A key question for medicinal chemists is the relative advantage of the indazole core compared to other privileged structures like pyrazole, pyrimidine, or indole.

A comprehensive review of PI3K inhibitors highlights the successful application of both pyrazole and indazole scaffolds in developing potent inhibitors of this critical cancer-related kinase[9]. While a direct head-to-head comparison within a single study is often lacking, the collective data suggests that both scaffolds can yield highly active compounds. The choice between them often depends on the specific kinase target and the desired physicochemical properties of the final molecule. For instance, an in silico investigation of SRC tyrosine kinase inhibitors explored pyrazole, indazole, and imidazopyridine analogs, indicating that all three scaffolds can effectively interact with the key amino acid residues in the kinase's active site[4][10].

Experimental Protocols

To provide a practical context for the application of this compound, this section outlines a plausible synthetic workflow and key biological assays based on established methodologies from the cited literature.

Synthesis of a 3,5-Disubstituted Indazole-Based Kinase Inhibitor

The following protocol describes a general strategy for the synthesis of a 3,5-disubstituted indazole derivative, a common motif in kinase inhibitors, starting from a 5-bromo-indazole precursor. This is based on the Suzuki coupling reaction, a powerful tool for carbon-carbon bond formation.

Experimental Workflow: Suzuki Coupling for Indazole Diversification

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Further Functionalization (Optional) cluster_2 Purification start This compound reagents Aryl Boronic Acid, Pd Catalyst (e.g., Pd(OAc)2), Base (e.g., CsF or K2CO3), Solvent (e.g., Dioxane/Water) start->reagents Reaction Conditions: Inert Atmosphere (N2 or Ar) Heat (e.g., 90-100°C) product 3-Methyl-5-aryl-1H-indazole reagents->product product_step1 3-Methyl-5-aryl-1H-indazole reagents_step2 Coupling Partner, Appropriate Catalyst and Reagents product_step1->reagents_step2 e.g., N-alkylation, amidation final_product Final Kinase Inhibitor Candidate reagents_step2->final_product crude_product Crude Product final_product->crude_product purification Column Chromatography crude_product->purification pure_product Pure Final Compound purification->pure_product

Caption: A generalized workflow for the synthesis of 3,5-disubstituted indazole derivatives.

Detailed Protocol (Adapted from[3]):

  • Reaction Setup: To a solution of the 5-bromo-indazole derivative in a suitable solvent (e.g., a mixture of dioxane and water), add the desired aryl boronic acid, a palladium catalyst (such as Pd(OAc)2 or Pd(dppf)Cl2), and a base (e.g., CsF or K2CO3).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) to prevent degradation of the catalyst.

  • Heating: Heat the reaction mixture to the appropriate temperature (typically between 80-110°C) and stir for the required time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If necessary, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted indazole.

Biological Evaluation: Anti-Proliferative Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. This assay is crucial for evaluating the anti-cancer potential of newly synthesized compounds.

Experimental Workflow: MTT Assay

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h to allow cell attachment A->B C Treat cells with various concentrations of the indazole derivative B->C D Incubate for 48-72h C->D E Add MTT reagent to each well D->E F Incubate for 3-4h (Formazan crystal formation) E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate IC50 value H->I

Caption: A step-by-step workflow for the MTT cell proliferation assay.

Detailed Protocol (Adapted from[11]):

  • Cell Seeding: Plate the chosen cancer cell line (e.g., MDA-MB-231, A549) in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the synthesized indazole derivatives in the appropriate cell culture medium. Add the compound dilutions to the cells and incubate for a specified period (typically 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Conclusion and Future Perspectives

This compound and its derivatives represent a highly valuable and versatile platform for the design and synthesis of novel kinase inhibitors. The strategic positioning of the bromo and methyl groups allows for extensive synthetic diversification and fine-tuning of the pharmacological properties of the resulting compounds.

Comparative studies, particularly in the context of PLK4 inhibition, demonstrate that optimized indazole-based inhibitors can exhibit superior potency and cellular activity compared to established multi-kinase inhibitors. While direct, head-to-head comparisons with other heterocyclic scaffolds for every kinase target are not always available in the literature, the wealth of data on indazole-based inhibitors underscores their significance and continued potential in the development of targeted therapies for cancer and other diseases.

Future research will likely focus on the development of even more selective indazole-based inhibitors to minimize off-target effects and improve therapeutic outcomes. The exploration of novel synthetic methodologies to further diversify the indazole scaffold will also remain a key area of investigation for medicinal chemists.

References

  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences.

  • Synthesis and biological evaluation of ( E )-4-(3-arylvinyl-1 H -indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for the treatment of br... RSC Advances.

  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromoindole. BenchChem.

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing.

  • Synthesis and evaluation of indazole based analog sensitive Akt inhibitorswz. Shokat Lab.

  • An in silico investigation of pyrazole, indazole, and imidazopyridine analogs as inhibitors for SRC tyrosine kinase, key enzyme regulating malignancies in various tumors. DergiPark.

  • A comprehensive review on phosphatidylinositol-3-kinase (PI3K) and its inhibitors bearing pyrazole or indazole core for cancer therapy. PubMed.

  • A Comparative Analysis of Indazole and Indole Scaffolds in Kinase Inhibitor Development. BenchChem.

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health.

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.

  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Based on the 3-Amino-Tetrahydro-Indazole Scaffold. BenchChem.

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health.

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Institutes of Health.

  • Validating 1-Boc-5-bromo-4-methyl-1H-indazole Derivatives: A Comparative Guide for Cellular Assays. BenchChem.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-bromo-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that every stage of the chemical lifecycle, from synthesis to disposal, is managed with the highest standards of safety and scientific integrity. The proper disposal of specialized reagents like 5-bromo-3-methyl-1H-indazole is not merely a regulatory hurdle; it is a fundamental component of responsible laboratory practice that protects researchers, the community, and the environment. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this halogenated heterocyclic compound.

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a chemical is the first step in managing its risks. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, we can infer its hazard profile from closely related brominated indazole derivatives.

Inferred Hazard Profile: this compound is a halogenated organic compound.[1][2] Based on data from analogous structures, it should be handled as a substance that is harmful if swallowed, and capable of causing serious skin, eye, and respiratory irritation.[3][4] The primary risks stem from its toxicity and irritant properties. Environmentally, halogenated organic compounds are of particular concern and are subject to stringent disposal regulations to prevent contamination of soil and water.[2][5]

Table 1: Inferred GHS Hazard Classification

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[3][6]
Skin Irritation Category 2 H315: Causes skin irritation[3][4]
Eye Irritation/Damage Category 2 / 1 H319/H318: Causes serious eye irritation/damage[3][4]

| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation[3] |

Regulatory Framework: Your Responsibility as a Generator

In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[7][8][9] As the generator of the waste, your laboratory is the first and most critical link in the management chain, bearing "cradle-to-grave" responsibility for the waste's ultimate fate.[10] This means you must ensure the waste is properly identified, managed, and treated prior to disposal.[10]

Core Disposal Principles & Workflow

The safe disposal of this compound hinges on three core principles: waste minimization, segregation, and proper containerization.[7][11] The following workflow diagram illustrates the decision-making process for handling this chemical waste.

G cluster_0 Waste Characterization cluster_1 Segregation & Containerization cluster_2 Final Disposal Pathway start Identify Waste Stream (this compound) waste_type Type of Waste? start->waste_type pure Unused/Expired Pure Chemical waste_type->pure Pure contaminated_solid Contaminated Solid Waste (Gloves, Weigh Boats, Paper) waste_type->contaminated_solid Solid contaminated_liquid Contaminated Liquid Waste (Solvents, Reaction Mixtures) waste_type->contaminated_liquid Liquid spill Spill Cleanup Debris waste_type->spill Spill container_pure Ensure original container is securely sealed and clearly labeled. Follow SOP A. pure->container_pure container_solid Place in a designated, compatible 'Solid Halogenated Waste' container. Follow SOP B. contaminated_solid->container_solid container_liquid Pour into a designated, compatible 'Liquid Halogenated Waste' container. Follow SOP B. contaminated_liquid->container_liquid container_spill Collect in a sealable, compatible container. Label as hazardous waste. Follow SOP C. spill->container_spill labeling Attach a completed Hazardous Waste Tag container_pure->labeling container_solid->labeling container_liquid->labeling container_spill->labeling storage Store in Satellite Accumulation Area (SAA) labeling->storage collection Request pickup by institutional Environmental Health & Safety (EH&S) storage->collection

Caption: Disposal decision workflow for this compound.

Standard Operating Procedures (SOPs) for Disposal

Adherence to standardized procedures is crucial for safety and compliance. Always perform these steps in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

SOP A: Disposal of Unused or Expired Pure Compound

This procedure applies to the original container of this compound.

  • Inspect the Container: Ensure the original container's cap is tightly sealed and the container is free from external contamination. If the container is compromised, transfer the contents to a new, compatible container and label it appropriately.

  • Verify Labeling: Confirm that the original manufacturer's label is intact and legible. It must clearly identify the contents.[8]

  • Attach Hazardous Waste Tag: Affix your institution's official "Hazardous Waste" tag to the container.[2] Fill out all required fields, including:

    • Generator's Name and Location (Lab/Building)

    • Chemical Name: "this compound"

    • Quantity and Concentration

    • Hazard identification (e.g., Toxic, Irritant)

  • Store for Pickup: Place the container in your laboratory's designated Satellite Accumulation Area (SAA) for hazardous waste.[12] Ensure it is stored with other compatible organic solids.

SOP B: Disposal of Contaminated Waste Streams (Solid & Liquid)

This procedure is for materials contaminated with this compound, such as solvents, reaction mixtures, gloves, or weigh paper. The cardinal rule is the strict segregation of halogenated waste.[1][7][13][14]

  • Select the Correct Waste Container:

    • For Liquids: Use a designated "Halogenated Organic Liquid Waste" container. This container must be made of a compatible material (e.g., polyethylene for many solvents) and have a secure, threaded cap.[1][2]

    • For Solids: Use a designated "Halogenated Organic Solid Waste" container, typically a plastic-lined, puncture-resistant box or a wide-mouth plastic jug.

  • Label the Container: Before adding any waste, ensure the container is clearly labeled with "Hazardous Waste" and "Halogenated Organic Waste."[1][2]

  • Log the Waste: As you add waste, log the chemical name ("this compound") and the estimated quantity on the container's attached waste log or the hazardous waste tag itself. Complete chemical names must be used.[1]

  • Keep Containers Closed: Waste containers must remain sealed at all times except when actively adding waste.[1][12] This prevents the release of volatile organic compounds (VOCs) and protects against spills.

  • Storage and Pickup: Once the container is 90% full, securely fasten the lid, ensure the hazardous waste tag is complete, and move it to your SAA to await pickup by your institution's waste management service.[14]

SOP C: Disposal of Spill & Decontamination Waste

This procedure addresses the cleanup of small-scale laboratory spills. For large spills, evacuate the area and contact your institution's emergency response team.[2]

  • Contain the Spill: Wearing appropriate PPE, contain the spill by covering it with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad.

  • Collect the Material: Carefully sweep or scoop the absorbed material and place it into a sealable, chemically resistant container (e.g., a heavy-duty plastic bag or a screw-top jar).[2][6]

  • Decontaminate the Area: Wipe the spill area with a cloth or paper towel dampened with an appropriate solvent (e.g., ethanol or acetone). Place the used towels into the same container as the absorbed spill material.

  • Seal and Label: Securely seal the container. Affix a "Hazardous Waste" tag, clearly identifying the contents as "Spill cleanup debris containing this compound" and listing any solvents used for decontamination.

  • Dispose and Restock: Place the sealed container in the SAA for solid hazardous waste.[2] Restock your spill kit immediately.

Final Disposal Pathway

The ultimate disposal of this compound is handled by licensed hazardous waste facilities. The most common and effective method for halogenated organic compounds is controlled incineration at high temperatures, which includes flue gas scrubbing to neutralize acidic gases (like hydrogen bromide) produced during combustion.[5][7] Never attempt to dispose of this chemical down the drain or in regular trash, as this is a serious regulatory violation and poses a significant environmental threat.[5]

By adhering to these detailed procedures, you uphold your professional responsibility to ensure a safe and compliant research environment, building a foundation of trust in your laboratory's operational excellence.

References

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (2021, October). Temple University Environmental Health and Radiation Safety. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • EPA Hazardous Waste Management. (2024, April 29). Axonator. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). U.S. Occupational Safety and Health Administration. Retrieved from [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State University Moorhead. Retrieved from [Link]

  • Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). Medical Waste Services. Retrieved from [Link]

  • Chemical and Hazardous Waste Guide. (2024, November 11). University of Oslo. Retrieved from [Link]

  • 8.1 Organic solvent waste. (2025, January 13). Kemicentrum, Lund University. Retrieved from [Link]

  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-bromo-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide provides essential safety and handling information for 5-bromo-3-methyl-1H-indazole based on a comprehensive review of safety data for structurally analogous bromo-indazole derivatives. Since a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, it is imperative to handle this chemical with the assumption that it presents similar hazards. This includes potential for acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3][4] This document is intended for use by trained professionals and must be supplemented by a thorough, institution-specific risk assessment before any work commences.

Understanding the Hazard Profile: The 'Why' Behind the 'What'

Substituted indazoles, such as this compound, are heterocyclic aromatic compounds widely used as building blocks in medicinal chemistry.[5] While invaluable in research, their chemical reactivity necessitates a proactive and informed approach to safety. The hazard profile for this class of compounds is consistently identified under the Globally Harmonized System (GHS) with the following classifications:

  • H302: Harmful if swallowed. [1][3][4][6]

  • H315: Causes skin irritation. [1][2][3][4][7]

  • H319: Causes serious eye irritation. [1][2][3][4][7]

  • H335: May cause respiratory irritation. [1][2][3][4][7]

The signal word associated with these hazards is typically "Warning".[1][2][6][7] These classifications are the primary drivers for the specific Personal Protective Equipment (PPE) recommendations that follow. The core principle is to establish a barrier between the researcher and the chemical, preventing all potential routes of exposure: ingestion, dermal contact, eye contact, and inhalation.

Core Personal Protective Equipment: A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable. The following recommendations are based on established safety protocols for handling hazardous chemical powders.[7][8][9]

Eye and Face Protection: Your First Line of Defense
  • Mandatory Equipment: At a minimum, chemical safety glasses with side-shields conforming to European Standard EN 166 or OSHA 29 CFR 1910.133 are required at all times in the laboratory where this compound is handled.[2][6][10]

  • Rationale: The solid, often dusty, nature of this compound poses a significant risk of airborne particles entering the eye, which can cause serious irritation (H319).[1][2] Side-shields provide crucial protection from particles that may approach from the periphery.

  • Enhanced Protection: For operations with a higher risk of splashing (e.g., preparing solutions or during vigorous reactions) or when handling larger quantities, a face shield must be worn in conjunction with safety goggles.[8][9]

Hand Protection: Preventing Dermal Absorption and Irritation
  • Mandatory Equipment: Chemically resistant, disposable gloves, such as nitrile rubber gloves, are required.[7][8][9]

  • Rationale: Direct skin contact can cause irritation (H315).[1][2] Gloves provide the necessary barrier. It is critical to inspect gloves for any signs of degradation or perforation before each use.[8][9] The principle of "self-validating systems" applies here: if a glove is compromised, the entire barrier system fails.

  • Best Practices: Never wear gloves outside of the laboratory. Use proper glove removal techniques to avoid contaminating your skin.[11] After handling the compound, remove gloves and wash hands thoroughly with soap and water.[1][4][8]

Skin and Body Protection: Shielding Against Contamination
  • Mandatory Equipment: A standard laboratory coat must be worn and kept fully fastened.[7][8][9]

  • Rationale: A lab coat protects your skin and personal clothing from accidental spills and contamination with the chemical powder.[8][9] In the event of a significant spill, the lab coat can be quickly removed to minimize exposure.

  • Enhanced Protection: For large-scale operations, additional protective clothing, such as a chemically resistant apron or coveralls, may be necessary based on your risk assessment.[12]

Respiratory Protection: Guarding the Inhalation Pathway
  • Mandatory Engineering Control: All weighing and handling of solid this compound must be conducted within a certified chemical fume hood to minimize inhalation of dust particles.[7][9]

  • Rationale: The compound is classified as a respiratory irritant (H335).[1][2][7] The fine, lightweight nature of chemical powders makes them easy to aerosolize during routine handling, such as weighing or transferring between containers. A fume hood is the primary engineering control to capture these particles at the source.

  • Required PPE: In the rare event that handling outside a fume hood is unavoidable, or during emergency spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., N95) is mandatory.[9] The specific type of respirator should be determined by a formal risk assessment.[8][9]

PPE Requirements at a Glance

The following table summarizes the minimum PPE requirements for common laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring Solid Safety GogglesNitrile GlovesLab CoatRequired: Chemical Fume Hood
Preparing Solutions Safety Goggles & Face ShieldNitrile GlovesLab CoatRequired: Chemical Fume Hood
Running Reactions Safety GogglesNitrile GlovesLab CoatRequired: Chemical Fume Hood
Small Spill Cleanup Safety Goggles & Face ShieldNitrile GlovesLab CoatRequired: NIOSH-approved respirator

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational workflow is crucial for ensuring safety. This protocol integrates PPE checks at every critical stage.

Step 1: Pre-Handling Preparation
  • Verify Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Assemble all Materials: Before bringing the chemical into the hood, gather all necessary equipment (spatulas, weigh boats, solvents, glassware).

  • PPE Inspection: Don your lab coat. Inspect your nitrile gloves for tears or holes before putting them on. Don your safety goggles.

Step 2: Handling the Compound
  • Work Within the Fume Hood: Conduct all manipulations of the solid compound deep within the chemical fume hood.

  • Minimize Dust Generation: Use smooth, deliberate motions when transferring the powder. Avoid any actions that could cause the powder to become airborne.[8][9]

  • Immediate Cleanup: If any powder is spilled within the hood, carefully wipe it up with a damp cloth or paper towel and dispose of it as hazardous waste immediately.

Step 3: Post-Handling and Decontamination
  • Secure the Compound: Tightly close the primary container and store it in a cool, dry, and well-ventilated place.[1][7]

  • Decontaminate Surfaces: Wipe down the work area within the fume hood.

  • Doffing PPE: Remove gloves using the proper technique and dispose of them in the designated hazardous waste container.[11] Remove your lab coat.

  • Final Wash: Immediately wash your hands thoroughly with soap and water.[4]

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical final step in the safe handling workflow.

  • Chemical Waste: All waste containing this compound, including residual powder and solutions, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[6]

  • Contaminated PPE: All disposable PPE used while handling the compound, including gloves, weigh boats, and contaminated wipes, must be considered hazardous waste.[8] Place these items in a sealed container labeled for solid chemical waste. Do not discard them in the regular trash.

Safe Handling Workflow Diagram

The following diagram illustrates the critical checkpoints and decision-making process for safely handling this compound.

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_start Start: Verify Fume Hood ppe_check Don & Inspect PPE: - Lab Coat - Nitrile Gloves - Safety Goggles prep_start->ppe_check weigh Weigh & Transfer Compound ppe_check->weigh spill_check Spill Occurred? weigh->spill_check cleanup Immediate Cleanup (Follow Spill Protocol) spill_check->cleanup Yes post_handle Secure Compound & Decontaminate Work Area spill_check->post_handle No cleanup->weigh doff_ppe Doff PPE: 1. Gloves 2. Goggles 3. Lab Coat post_handle->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash dispose_ppe Dispose of Contaminated PPE as Hazardous Waste doff_ppe->dispose_ppe dispose_chem Dispose of Chemical Waste in Labeled Container wash->dispose_chem stop End dispose_chem->stop End of Process

Caption: Workflow for handling this compound with integrated PPE checkpoints.

References

  • Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid. (n.d.). Cole-Parmer. Retrieved January 11, 2026, from [Link]

  • Protective Equipment | Plant Protection. (n.d.). Albert Kerbl GmbH. Retrieved January 11, 2026, from [Link]

  • Safety Data Sheet - 5-Bromo-1H-Indazol-7-Amine. (2025, September 3). Angene Chemical. Retrieved January 11, 2026, from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.